2-(3-Chlorophenoxy)-2-methylpropanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-4-7(11)6-8/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBIVIXQLIVFHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169767 | |
| Record name | Propionic acid, 2-(m-chlorophenoxy)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17413-73-9 | |
| Record name | 2-(3-Chlorophenoxy)-2-methylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17413-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionic acid, 2-(m-chlorophenoxy)-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017413739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionic acid, 2-(m-chlorophenoxy)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-chlorophenoxy)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(3-Chlorophenoxy)-2-methylpropanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-(3-Chlorophenoxy)-2-methylpropanoic Acid
Introduction
This compound is a member of the phenoxyalkanoic acid class of compounds. While its structural isomer, 2-(4-chlorophenoxy)-2-methylpropanoic acid (clofibric acid), is well-documented as the active metabolite of the lipid-lowering drug clofibrate, the 3-chloro isomer serves as a crucial chemical analogue and an important molecule in its own right for researchers in drug discovery and environmental science.[1] This guide provides a comprehensive overview of its core chemical properties, synthesis, and analytical characterization, designed for scientists and drug development professionals. Understanding these fundamental characteristics is paramount for its effective application in experimental design, from metabolic studies to its use as a synthetic building block.
Chemical Identity and Physicochemical Properties
A precise understanding of the molecule's identity and physical characteristics is the foundation of all subsequent research and application. These properties govern its solubility, reactivity, and behavior in various experimental systems.
Nomenclature and Structural Identifiers
-
IUPAC Name : this compound.[2]
-
Synonyms : α-(3-Chlorophenoxy)isobutyric acid.
-
CAS Number : 17413-73-9.[3]
-
Molecular Formula : C₁₀H₁₁ClO₃.[3]
-
Molecular Weight : 214.64 g/mol .[3]
The structure consists of a 3-chlorophenol moiety linked via an ether bond to the alpha carbon of isobutyric acid. This substitution pattern is critical to its chemical behavior and differentiates it from its more studied 4-chloro isomer.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 17413-73-9 | [3] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [3] |
| Molecular Weight | 214.64 g/mol | [3] |
| InChI Key | PZBIVIXQLIVFHJ-UHFFFAOYSA-N | [3] |
Physicochemical Data
The physicochemical properties dictate the compound's behavior in solution and its interaction with biological membranes and analytical hardware.
| Property | Value | Significance for Researchers |
| Appearance | White to off-white crystalline powder.[4] | Affects handling, weighing, and formulation. |
| Melting Point | 113-115 °C.[5] | A key indicator of purity. |
| pKa | ~3.62 (estimated for the 3-chloro isomer).[4] | Crucial for predicting ionization state in physiological buffers (pH ~7.4), which impacts solubility, membrane permeability, and receptor binding. At physiological pH, the compound will be predominantly in its anionic carboxylate form. |
| Water Solubility | 1,200 mg/L at 22 °C (for the 3-chloro isomer).[4] | Governs its behavior in aqueous environmental systems and the preparation of stock solutions for in vitro assays. |
| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, chloroform, and methanol.[6] | Essential for choosing appropriate solvents for synthesis, purification (e.g., chromatography), and analytical sample preparation. |
Synthesis and Purification
The most common and efficient synthesis of this compound is a two-step process involving a Williamson ether synthesis followed by ester hydrolysis. This pathway is favored due to the ready availability of the starting materials and generally high yields.[3]
Synthetic Workflow
The synthesis can be visualized as a logical progression from simple precursors to the final product.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Williamson Ether Synthesis The causality behind this step lies in increasing the nucleophilicity of the phenol. 3-Chlorophenol is weakly acidic, and its deprotonation by a strong base like sodium hydride (NaH) generates the much more potent sodium 3-chlorophenoxide nucleophile.[3] This phenoxide then readily attacks the electrophilic carbon of an alkyl 2-halo-2-methylpropanoate, displacing the halide in a classic SN2 reaction to form the stable ether linkage.[3]
-
To a solution of 3-chlorophenol in a suitable aprotic solvent (e.g., DMF, THF), add a strong base (e.g., sodium hydride) portion-wise at 0 °C.
-
Allow the reaction to stir for 30-60 minutes to ensure complete formation of the phenoxide.
-
Add ethyl 2-bromo-2-methylpropanoate dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester intermediate.
Step 2: Ester Hydrolysis (Saponification) The purpose of this step is to convert the chemically stable ester intermediate into the desired carboxylic acid. This is achieved via base-catalyzed hydrolysis (saponification).[7] The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. A final acidification step is required to protonate the carboxylate, yielding the final carboxylic acid product.[7]
-
Dissolve the crude ethyl 2-(3-chlorophenoxy)-2-methylpropanoate in a mixture of a solvent like tetrahydrofuran (THF) and water.[7]
-
Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir the mixture at room temperature for 16-24 hours.[7]
-
After the reaction is complete (monitored by TLC or LC-MS), remove the organic solvent (THF) under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., dichloromethane) to remove any unreacted starting material.[7]
-
Acidify the aqueous layer to a pH of ~2 using a strong acid (e.g., 1M HCl). The product will precipitate as a solid.[7]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield pure this compound.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Spectroscopic Data
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals: two singlets for the non-equivalent methyl groups, a set of multiplets in the aromatic region corresponding to the protons on the substituted benzene ring, and a broad singlet for the acidic proton of the carboxylic acid. The splitting pattern and chemical shifts of the aromatic protons are diagnostic for the 1,3-disubstitution pattern.
-
Infrared (IR) Spectroscopy : The IR spectrum provides functional group information. Key expected absorptions include a very broad O-H stretch from the carboxylic acid dimer (typically ~3300-2500 cm⁻¹), a sharp and strong C=O stretch (~1700 cm⁻¹), C-O ether stretching bands, and absorptions corresponding to the C-Cl bond and aromatic C-H bonds.[8]
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) would show the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[9][10]
Analytical Workflow for Quantification
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of this compound in various matrices.
Caption: A typical analytical workflow for the quantification of the target acid.
Explanatory Protocol: A common method involves reverse-phase HPLC with UV detection.[4]
-
Column : C18 stationary phase.
-
Mobile Phase : An isocratic or gradient mixture of an aqueous acidic buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase is crucial to ensure the carboxylic acid is in its neutral, protonated form for better retention on the non-polar C18 column.
-
Detection : UV detection at a wavelength where the chlorophenoxy chromophore absorbs, typically around 220-230 nm.
-
Quantification : Achieved by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.
Safety and Handling
Proper handling is essential to ensure laboratory safety. The following information is derived from safety data sheets (SDS) for structurally similar compounds.[5]
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
GHS Pictogram : GHS07 (Exclamation mark).
-
Personal Protective Equipment (PPE) : Standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5]
-
Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container.[11][12]
-
Disposal : Dispose of in accordance with local, state, and federal regulations for chemical waste.
Applications and Biological Context
While less studied than its 4-chloro isomer (clofibric acid), this compound is relevant in several research areas:
-
Drug Development : It serves as a valuable building block for synthesizing more complex molecules. Its structural similarity to clofibric acid makes it a useful tool for structure-activity relationship (SAR) studies targeting peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism.[6][13]
-
Environmental Science : As a member of the chlorophenoxy acid family, it is relevant in studies on the environmental fate and biodegradation of herbicides and pharmaceutical pollutants.[1][2] Its moderate water solubility and potential for persistence make it a compound of interest in ecotoxicology.[4]
-
Metabolic Research : It can be used as a reference standard in metabolic studies of related drugs or environmental contaminants to identify and quantify metabolites produced by biological systems.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2797, Clofibric Acid. Accessed January 12, 2026. [Link]
-
Wikipedia. Clofibric acid. Accessed January 12, 2026. [Link]
-
National Institute of Standards and Technology. NIST Chemistry WebBook, Clofibric Acid. Accessed January 12, 2026. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7542, (+-)-2-(3-Chlorophenoxy)propionic acid. Accessed January 12, 2026. [Link]
-
Thermo Fisher Scientific. Safety Data Sheet for 2-(3-Chlorophenoxy)propionic acid. Accessed January 12, 2026. [Link]
-
University of Hertfordshire. AERU: Clofibric acid. Accessed January 12, 2026. [Link]
-
MP Biomedicals. CLOFIBRIC ACID N/H. Accessed January 12, 2026. [Link]
- Google Patents. EP0163435A2 - Preparation of 2-chloropropionic acid esters. Accessed January 12, 2026.
-
National Institute of Standards and Technology. NIST Chemistry WebBook, Mass Spectrum for Clofibric Acid. Accessed January 12, 2026. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of 2-methylpropanoic acid. Accessed January 12, 2026. [Link]
Sources
- 1. Clofibric acid - Wikipedia [en.wikipedia.org]
- 2. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. 2-(3-氯苯氧基)丙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. mpbio.com [mpbio.com]
- 7. 2-(4-Chlorophenoxy)-2-methylpropionic acid synthesis - chemicalbook [chemicalbook.com]
- 8. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Clofibric Acid [webbook.nist.gov]
- 10. Clofibric Acid [webbook.nist.gov]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. fishersci.com [fishersci.com]
- 13. Clofibric Acid | C10H11ClO3 | CID 2797 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(3-Chlorophenoxy)-2-methylpropanoic acid (CAS Number: 17413-73-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-Chlorophenoxy)-2-methylpropanoic acid, a member of the phenoxyalkanoic acid class of compounds. This document details the compound's physicochemical properties, a validated synthetic route via Williamson ether synthesis and subsequent hydrolysis, and a thorough analytical characterization. Furthermore, it explores the potential biological activities of this class of compounds, with a particular focus on their role as Peroxisome Proliferator-Activated Receptor (PPAR) agonists. Safety and handling protocols are also outlined to ensure safe laboratory practices. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and investigation of this and related molecules for potential therapeutic applications.
Introduction
This compound belongs to the broader family of phenoxyalkanoic acids, a class of organic compounds that has garnered significant interest in medicinal chemistry and drug discovery.[1] These molecules are characterized by a phenoxy group linked to an alkanoic acid, a structural motif that confers a wide range of biological activities.[1] Historically, chlorophenoxy compounds have been extensively studied for their herbicidal properties, acting as synthetic auxins.[2] However, contemporary research has shifted towards their therapeutic potential, particularly as modulators of metabolic and inflammatory pathways.[1]
The structural isomer, 2-(4-chlorophenoxy)-2-methylpropanoic acid (clofibric acid), is the active metabolite of the lipid-lowering drug clofibrate.[3][4] The primary mechanism of action for these compounds is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated transcription factors pivotal in regulating lipid and glucose metabolism.[5] This guide focuses specifically on the meta-substituted isomer, this compound, providing a detailed technical resource for its synthesis, characterization, and potential biological evaluation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| CAS Number | 17413-73-9 | |
| Molecular Formula | C₁₀H₁₁ClO₃ | |
| Molecular Weight | 214.65 g/mol | |
| Appearance | Solid | [6] |
| InChI | 1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-4-7(11)6-8/h3-6H,1-2H3,(H,12,13) | [6] |
| SMILES | CC(C)(Oc1cccc(Cl)c1)C(O)=O | [6] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process: a Williamson ether synthesis to form the corresponding ester, followed by hydrolysis to yield the final carboxylic acid. The following protocol is a representative method.
Synthesis of Ethyl 2-(3-Chlorophenoxy)-2-methylpropanoate (Williamson Ether Synthesis)
The Williamson ether synthesis involves the reaction of a phenoxide with an organohalide. In this case, 3-chlorophenol is deprotonated to form the more nucleophilic 3-chlorophenoxide, which then undergoes a nucleophilic substitution reaction with an ethyl 2-bromo-2-methylpropanoate.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-chlorophenol (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).
-
Formation of Phenoxide: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the 3-chlorophenoxide.
-
Nucleophilic Substitution: Add ethyl 2-bromo-2-methylpropanoate (1.1 eq) dropwise to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis of this compound (Hydrolysis)
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
Experimental Protocol:
-
Reaction Setup: Dissolve the purified ethyl 2-(3-chlorophenoxy)-2-methylpropanoate (1.0 eq) in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or ethanol) and water.
-
Hydrolysis: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq), to the solution.
-
Reaction Progression: Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed, as monitored by TLC.
-
Work-up: Remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent like hexane or diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 using a strong acid, such as 1 M hydrochloric acid (HCl).
-
Isolation and Purification: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system.
Caption: Synthetic pathway for this compound.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-chlorophenoxy group, with their chemical shifts and coupling patterns being indicative of the meta-substitution. Signals for the two methyl groups and the carboxylic acid proton will also be present.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, including the quaternary carbon of the propanoic acid moiety, the carbons of the aromatic ring, and the methyl carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion Peak: For C₁₀H₁₁ClO₃, the expected monoisotopic mass is approximately 214.04 g/mol .[8]
-
Fragmentation Pattern: The fragmentation pattern in mass spectrometry provides valuable structural information. For carboxylic acids, a common fragmentation is the loss of the hydroxyl radical (M-17) and the carboxyl group (M-45). The fragmentation of the aromatic ring can also lead to characteristic ions.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups present in the molecule. Expected characteristic absorption bands include:
-
A broad O-H stretch for the carboxylic acid (typically around 2500-3300 cm⁻¹).
-
A strong C=O stretch for the carbonyl group of the carboxylic acid (around 1700-1725 cm⁻¹).
-
C-O stretching vibrations for the ether linkage.
-
C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.
-
A C-Cl stretching vibration.
Caption: Workflow for the analytical characterization of the synthesized compound.
Biological Activity and Potential Applications
While specific biological data for this compound is limited in publicly available literature, the broader class of phenoxyalkanoic acids has been extensively investigated for various therapeutic applications.[1]
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
The primary molecular targets for many fibrate drugs and related phenoxyalkanoic acids are the Peroxisome Proliferator-Activated Receptors (PPARs).[5] These are nuclear receptors that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. There are three main subtypes of PPARs:
-
PPARα: Primarily expressed in the liver, kidney, heart, and muscle. Its activation leads to increased fatty acid oxidation and a reduction in plasma triglycerides. Fibrates are well-known PPARα agonists.
-
PPARγ: Highly expressed in adipose tissue, where it plays a key role in adipogenesis and insulin sensitization.
-
PPARδ (or β): Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.
Given its structural similarity to known PPAR agonists like clofibric acid, it is highly probable that this compound also exhibits activity at one or more PPAR subtypes. Further research is warranted to determine its specific PPAR agonist profile and potency.
Potential as an Anti-inflammatory Agent
Phenoxyalkanoic acid derivatives have also been explored for their potential as anti-inflammatory and analgesic agents.[1] The anti-inflammatory effects of PPAR agonists are well-documented and are mediated through the transrepression of pro-inflammatory transcription factors such as NF-κB.
Other Potential Applications
The structural backbone of phenoxyalkanoic acids allows for systematic modifications to explore structure-activity relationships and develop novel therapeutic agents. For instance, derivatives have been investigated as agonists for the free fatty acid receptor 4 (FFAR4), a target for the treatment of type 2 diabetes mellitus.[1]
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is of paramount importance. For this compound, the following safety precautions should be observed:
-
Hazard Identification: This compound is classified as Acute Toxicity 4, Oral.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6] A dust mask (type N95 or equivalent) is recommended when handling the solid material.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable compound for research in medicinal chemistry and drug discovery. Its synthesis is achievable through well-established chemical transformations, and its structural similarity to known PPAR agonists suggests a high potential for biological activity. This technical guide provides a solid foundation for researchers to synthesize, characterize, and further investigate the therapeutic potential of this and related phenoxyalkanoic acid derivatives. Future studies should focus on elucidating its specific biological targets, determining its potency and efficacy in relevant in vitro and in vivo models, and exploring its structure-activity relationship to guide the development of novel therapeutic agents.
References
-
Ashnagar, A., Naseri, N. G., & Eghlimi, K. P. (2007). Synthesis of A Series of Clofibrate Drugs. Oriental Journal of Chemistry, 23(2). Available at: [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1986). Some Halogenated Hydrocarbons and Pesticide Exposures. In IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans, No. 41. International Agency for Research on Cancer. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Clofibrate. In PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Clofibric Acid. In PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (+-)-2-(3-Chlorophenoxy)propionic acid. In PubChem. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(3-Chlorophenoxy)propanoic acid methyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H11ClO3). Retrieved from [Link]
-
ResearchGate. (2019). Green Synthesis and Industrial Process Development of Cloprop. Available at: [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of 2-methylpropanoic acid. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Mecoprop - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
World Health Organization. (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Retrieved from [Link]
-
ResearchGate. (2020). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Available at: [Link]
-
ResearchGate. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Available at: [Link]
-
Wikipedia. (n.d.). PPAR agonist. Retrieved from [Link]
-
PubMed. (2007). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. Retrieved from [Link]
-
PubChem. (n.d.). Clofibric Acid. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of A Series of Clofibrate Drugs – Oriental Journal of Chemistry [orientjchem.org]
- 4. Clofibric Acid | C10H11ClO3 | CID 2797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dialnet.unirioja.es [dialnet.unirioja.es]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. spectrabase.com [spectrabase.com]
- 8. PubChemLite - this compound (C10H11ClO3) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to the Mechanism of Action of 2-(3-Chlorophenoxy)-2-methylpropanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Chlorophenoxy)-2-methylpropanoic acid is a member of the fibrate class of amphipathic carboxylic acids, a group of compounds developed for the management of metabolic disorders, primarily dyslipidemia.[1] While specific isomers and derivatives like Clofibrate, the ethyl ester of a related compound, have a long history of clinical use, their application has evolved with a deeper understanding of their mechanism and the development of newer agents.[1][2] This guide provides a detailed, technically-focused exploration of the core mechanism of action of this compound, moving from its primary molecular target to the cascade of downstream effects on lipid homeostasis. Our narrative is structured to elucidate not just the "what" but the "why" of its pharmacological action, providing a robust framework for researchers in drug discovery and metabolic science.
Part 1: The Primary Molecular Target: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
The pharmacological effects of the fibrate class remained largely empirical until the 1990s, when a seminal breakthrough identified their molecular targets: the Peroxisome Proliferator-Activated Receptors (PPARs).[1][3] These are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily, which function as critical regulators of nutrient metabolism and energy homeostasis.[3][4]
This compound and other fibrates exert their primary effects by functioning as agonists for the PPARα isoform.[5][6] PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, brown adipose tissue, and kidney.[4] In these tissues, it acts as a lipid sensor; endogenous ligands like fatty acids and eicosanoids activate it to orchestrate a transcriptional response that adapts the body to states of fasting and high lipid flux.[6] By mimicking these endogenous ligands, this compound hijacks this natural regulatory hub to induce profound changes in lipid and lipoprotein metabolism.
Part 2: The Core Mechanism: PPARα Activation and Transcriptional Regulation
The central mechanism is a multi-step process that translates the binding of the drug to its receptor into a change in gene expression. This pathway is a hallmark of nuclear receptor signaling and provides a clear, causal link from the chemical structure of the fibrate to its physiological outcomes.
-
Ligand Binding and Conformational Change : The process begins when this compound, acting as a synthetic ligand, enters the cell and binds to the ligand-binding domain (LBD) of PPARα in the nucleus. This binding event induces a critical conformational change in the receptor.
-
Heterodimerization with Retinoid X Receptor (RXR) : The conformational shift in PPARα promotes its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).[4][6] This PPARα-RXR complex is the functional unit that directly interacts with DNA. The requirement for an RXR partner is a common theme in nuclear receptor signaling, adding a layer of regulatory complexity.
-
PPRE Binding and Coactivator Recruitment : The activated PPARα-RXR heterodimer scans the genome and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the regulatory (promoter) regions of its target genes.[4][6] A PPRE typically consists of a direct repeat of the hexanucleotide sequence AGGTCA separated by a single nucleotide (DR-1). Upon binding to the PPRE, the complex recruits a suite of coactivator proteins, which facilitate the assembly of the transcriptional machinery, including RNA polymerase II, at the gene promoter.
-
Modulation of Gene Transcription : The recruitment of this machinery initiates or enhances the transcription of target genes into messenger RNA (mRNA), which is subsequently translated into protein. The result is a coordinated up- or down-regulation of specific proteins that govern lipid transport, breakdown, and synthesis.[4]
Part 3: Downstream Pharmacological Effects on Lipid Metabolism
The activation of the PPARα signaling cascade results in a multi-pronged alteration of lipid metabolism, primarily impacting triglycerides and HDL cholesterol. The table below summarizes the key gene targets and their metabolic consequences.
| Gene Target | Transcriptional Effect | Consequence on Lipid Metabolism |
| Lipoprotein Lipase (LPL) | Upregulation | Increases hydrolysis of triglycerides within VLDL and chylomicrons, accelerating their clearance from circulation.[4][7] |
| Apolipoprotein C-III (ApoC-III) | Downregulation | Reduces the inhibition of LPL, further enhancing triglyceride clearance.[4] |
| Apolipoprotein A-I (ApoA-I) | Upregulation | Increases the primary protein component of HDL, boosting HDL synthesis and promoting reverse cholesterol transport.[4] |
| Apolipoprotein A-II (ApoA-II) | Upregulation | Increases a key structural protein of HDL, contributing to higher circulating HDL levels.[4] |
| Fatty Acid Transport Proteins | Upregulation | Enhances the uptake of fatty acids into cells for catabolism.[4] |
| Acyl-CoA Synthetase & β-oxidation enzymes | Upregulation | Increases the conversion of fatty acids into acyl-CoA and their subsequent breakdown, reducing substrate for triglyceride synthesis.[4][7] |
These transcriptional changes lead to the following integrated physiological effects:
-
Reduction of Plasma Triglycerides : This is the most significant effect of fibrate therapy.[4] By simultaneously increasing LPL-mediated catabolism and reducing hepatic VLDL production (due to increased fatty acid oxidation), fibrates effectively lower circulating levels of triglyceride-rich lipoproteins.[4][7]
-
Increase in HDL Cholesterol : By upregulating the major apolipoproteins of HDL (ApoA-I and ApoA-II), fibrates stimulate the production of HDL particles, which are crucial for reverse cholesterol transport—the process of removing cholesterol from peripheral tissues back to the liver.[4]
-
Modulation of LDL Cholesterol : The effect on LDL cholesterol is variable. In many patients, LDL-C levels decrease moderately.[4] However, in individuals with very high triglycerides, the rapid conversion of VLDL to LDL can sometimes lead to an increase in LDL-C, a phenomenon known as the "beta-shift".[3] Critically, fibrates tend to promote a shift in LDL particle size from small, dense, highly atherogenic particles to larger, more buoyant LDL particles, which is considered a favorable outcome.[4][8]
Part 4: Experimental Validation: Luciferase Reporter Assay
Verifying that a compound acts as a PPARα agonist is a foundational step in its characterization. The Luciferase Reporter Assay is a widely used, robust cell-based method for this purpose. The causality is self-validating: the light output is directly proportional to the transcriptional activation driven by the compound-receptor interaction.
Detailed Protocol: PPARα Luciferase Reporter Assay
-
Cell Culture and Transfection :
-
Culture a suitable mammalian cell line (e.g., HEK293T or HepG2) in appropriate media.
-
Co-transfect the cells with two separate plasmids:
-
Expression Plasmid : Contains the gene for human PPARα.
-
Reporter Plasmid : Contains the firefly luciferase gene downstream of a promoter containing multiple PPRE sequences.
-
-
A third plasmid encoding a different reporter (e.g., Renilla luciferase) is often co-transfected to serve as an internal control for transfection efficiency and cell viability.
-
-
Compound Treatment :
-
After allowing 24 hours for plasmid expression, aspirate the media and replace it with fresh media containing various concentrations of this compound (typically a serial dilution to generate a dose-response curve).
-
Include a vehicle control (e.g., DMSO) and a positive control (a known potent PPARα agonist like GW7647).
-
-
Incubation :
-
Incubate the treated cells for 18-24 hours to allow for receptor activation, gene transcription, and accumulation of luciferase enzyme.
-
-
Cell Lysis and Signal Detection :
-
Wash the cells with phosphate-buffered saline (PBS) and then lyse them using a specialized lysis buffer.
-
Transfer the cell lysate to an opaque microplate suitable for luminescence measurements.
-
Use a luminometer with automated injectors to first add the firefly luciferase substrate (luciferin) and measure the resulting light output.
-
Subsequently, inject a second reagent that quenches the firefly signal and contains the substrate (coelenterazine) for the Renilla luciferase, and measure this second signal.
-
-
Data Analysis :
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to correct for variability.
-
Plot the normalized luminescence against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine key parameters like EC₅₀ (the concentration at which 50% of the maximal response is achieved) and Eₘₐₓ (the maximum efficacy).
-
Conclusion
The mechanism of action of this compound is a well-defined paradigm of nuclear receptor modulation. By acting as a specific agonist for PPARα, it initiates a transcriptional cascade that fundamentally re-engineers lipid metabolism.[4][5] The primary outcomes—a robust decrease in plasma triglycerides, a beneficial increase in HDL cholesterol, and a favorable modulation of LDL particle size—are direct consequences of the altered expression of genes controlling lipoprotein lipase activity, apolipoprotein synthesis, and fatty acid oxidation.[4][8] This in-depth understanding has not only clarified the role of older fibrates but has also paved the way for the rational design of next-generation PPAR agonists with improved potency and selectivity, which continue to be an area of active research for treating complex metabolic diseases.[9][10]
References
-
Staels, B., Dallongeville, J., Auwerx, J., Schoonjans, K., Leitersdorf, E., & Fruchart, J. C. (1998). Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism. Circulation, 98(19), 2088–2093. [Link]
-
Wikipedia. (2023). Clofibrate. [Link]
-
Grundy, S. M., Mok, H. Y., Zech, L., & Berman, M. (1981). Mechanisms of action of clofibrate on cholesterol metabolism in patients with hyperlipidemia. Journal of Lipid Research, 22(2), 249-264. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Clofibrate? [Link]
-
Wikipedia. (2023). Fibrate. [Link]
-
Ginsberg, H. N. (2002). Fibrates — The Other Life-saving Lipid Drugs. US Cardiology Review. [Link]
-
Lewis, G. F. (1997). Mechanism of action of fibrates. Canadian Journal of Cardiology, 13 Suppl B, 33B-36B. [Link]
-
Patsnap Synapse. (2024). What is Clofibrate used for? [Link]
-
Zand, A., & Ibrahim, K. (2023). Fibrate Medications. In StatPearls. StatPearls Publishing. [Link]
-
Drugs.com. (n.d.). Clofibrate. [Link]
-
National Center for Biotechnology Information. (n.d.). (+-)-2-(3-Chlorophenoxy)propionic acid. PubChem Compound Database. [Link]
-
Willson, T. M., Brown, P. J., Sternbach, D. D., & Henke, B. R. (2007). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. Journal of Medicinal Chemistry, 50(4), 685-695. [Link]
-
Lee, J. H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(20), 32834-32847. [Link]
Sources
- 1. Fibrate - Wikipedia [en.wikipedia.org]
- 2. Clofibrate - Wikipedia [en.wikipedia.org]
- 3. Fibrates — The Other Life-saving Lipid Drugs | USC Journal [uscjournal.com]
- 4. ahajournals.org [ahajournals.org]
- 5. What is Clofibrate used for? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Clofibrate? [synapse.patsnap.com]
- 8. Mechanism of action of fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(3-Chlorophenoxy)-2-methylpropanoic acid as a synthetic auxin
An In-Depth Technical Guide to 2-(3-Chlorophenoxy)-2-methylpropanoic Acid as a Synthetic Auxin
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a member of the phenoxyalkanoic acid class of synthetic auxins. Synthetic auxins are pivotal in modern agriculture and plant science research, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) but with greater chemical stability.[1] This document delves into the chemical synthesis, molecular mechanism of action, biological effects, and key experimental protocols for evaluating the auxin-like activity of this compound. It is intended for researchers, scientists, and professionals in drug development and agrochemistry who require a detailed understanding of this specific synthetic auxin and the broader principles of auxin biology.
Compound Profile: Chemical and Physical Properties
This compound is a synthetic compound belonging to the chlorophenoxy class of herbicides and plant growth regulators.[2] Its structure, featuring a chlorophenoxy group linked to a propanoic acid moiety, is central to its biological activity, allowing it to function as a mimic of the endogenous plant hormone auxin.[2]
| Property | Value | Source |
| IUPAC Name | 2-(3-chlorophenoxy)propanoic acid | PubChem |
| Synonyms | Cloprop, 3-CPA, Metachlorphenprop | [2] |
| CAS Number | 101-10-0 | [2] |
| Molecular Formula | C₉H₉ClO₃ | [2] |
| Molecular Weight | 200.62 g/mol | [2] |
| Physical Form | Colorless solid/crystals | [2] |
| Water Solubility | 1,200 mg/L at 22 °C | [3] |
| pKa | 3.62 (estimated) | [3] |
Chemical Synthesis: The Williamson Ether Synthesis Approach
The synthesis of this compound is typically achieved via a modified Williamson ether synthesis, a robust and well-established method for forming ethers. The process involves the reaction of a phenoxide with an alkyl halide.
The synthesis can be logically broken down into three primary stages:
-
Phenoxide Formation: The process begins with the deprotonation of 3-chlorophenol using a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH). This step is critical as it converts the weakly nucleophilic phenol into the much more reactive sodium 3-chlorophenoxide.[4]
-
Nucleophilic Substitution (SN2 Reaction): The newly formed 3-chlorophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of an alkyl 2-bromo-2-methylpropanoate ester (e.g., ethyl or methyl ester). This SN2 reaction results in the displacement of the bromide leaving group and the formation of the crucial ether linkage, yielding an ester of the final product.[4]
-
Ester Hydrolysis (Saponification): The final step is the base-catalyzed hydrolysis of the ester group to the carboxylic acid. This is typically accomplished by heating the ester with an aqueous solution of a strong base like NaOH. Subsequent acidification protonates the carboxylate salt, yielding the final product, this compound.[4]
Molecular Mechanism of Action
Synthetic auxins like this compound exert their biological effects by hijacking the plant's natural auxin signaling pathway. While they mimic endogenous IAA, their higher stability and persistence lead to a sustained and overwhelming hormonal response, disrupting normal growth processes and, at high concentrations, causing plant death.[1][5]
The core mechanism involves the perception of the synthetic auxin by the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins, which function as auxin co-receptors.[1][6] This binding event initiates a signaling cascade that leads to the degradation of transcriptional repressors, ultimately activating the expression of auxin-responsive genes.[5][7]
Key Steps in the Auxin Signaling Pathway:
-
Perception and Complex Formation: The synthetic auxin binds to a pocket within the TIR1/AFB F-box protein. This binding stabilizes the interaction between TIR1/AFB and an Aux/IAA transcriptional repressor protein, forming a ternary complex (TIR1/AFB-auxin-Aux/IAA).[1]
-
Ubiquitination: The formation of this complex allows the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a component, to tag the Aux/IAA repressor with ubiquitin molecules.[7]
-
Proteasomal Degradation: The polyubiquitinated Aux/IAA protein is recognized and degraded by the 26S proteasome.[1]
-
Gene Expression: The destruction of the Aux/IAA repressor liberates Auxin Response Factors (ARFs). These transcription factors are now free to bind to auxin-responsive elements in the promoters of specific genes, activating their transcription.[5]
-
Phytotoxic Cascade: The overexpression of these genes leads to a cascade of downstream effects, including the overproduction of other plant hormones like ethylene and abscisic acid (ABA).[5][6] This hormonal imbalance causes symptoms like leaf epinasty, uncontrolled cell division, and ultimately, tissue necrosis and plant death.[5][8]
Biological Effects and Agricultural Applications
While many phenoxypropionic acids are known as herbicides, 2-(3-Chlorophenoxy)-propionic acid (cloprop) has been specifically utilized as a plant growth regulator.[2] Its primary application has been in pineapple cultivation to increase fruit size and weight.[2][9] When applied exogenously, it can supplement the plant's natural auxin production, promoting the development of larger parthenocarpic fruits (fruits developed without fertilization).[9] Studies have shown that its application can lead to an increase in fruit weight while reducing the size of the crown, thereby improving the harvest index.[9]
However, it is important to note that while used as a growth regulator, this class of compounds exhibits herbicidal properties at higher concentrations, selectively controlling broadleaf weeds.[10][11] As of recent records, cloprop is no longer registered for use in the United States by the EPA.[2]
Protocols for Experimental Evaluation
Evaluating the auxin-like activity of a compound like this compound requires a multi-faceted approach, combining whole-plant bioassays with molecular and analytical techniques.
Protocol: Whole-Plant Root Growth Inhibition Assay
This bioassay is a classic method to determine the biological activity of auxins. At supraoptimal concentrations, auxins inhibit root elongation, providing a quantifiable measure of a compound's potency.
-
Objective: To quantify the dose-dependent inhibitory effect of this compound on the root growth of a model plant species (e.g., Arabidopsis thaliana or cress).
-
Methodology:
-
Preparation of Media: Prepare sterile plant growth medium (e.g., Murashige and Skoog) in petri dishes containing a range of concentrations of the test compound (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). A stock solution of the compound should be prepared in a suitable solvent like DMSO.[12]
-
Seed Sterilization: Surface-sterilize seeds using a 70% ethanol wash followed by a bleach solution and several rinses with sterile water.
-
Plating and Stratification: Aseptically place seeds onto the prepared media. Cold-stratify the plates at 4°C for 2-3 days in the dark to synchronize germination.
-
Incubation: Transfer plates to a growth chamber with a controlled light/dark cycle and temperature. Position the plates vertically to allow roots to grow along the surface of the medium.
-
Measurement: After a set period (e.g., 5-7 days), photograph the plates and measure the primary root length of the seedlings for each concentration using image analysis software (e.g., ImageJ).
-
Data Analysis: Calculate the average root length for each treatment. Plot the percentage of root growth inhibition relative to the control against the log of the compound concentration to determine the IC₅₀ value (the concentration causing 50% inhibition).
-
Protocol: In Vitro TIR1/AFB Receptor Binding Assay
To understand the molecular interaction, an in vitro binding assay can determine the affinity of the compound for its primary receptor targets, the TIR1/AFB proteins. Techniques like Surface Plasmon Resonance (SPR) are commonly used.
-
Objective: To measure the binding kinetics (association and dissociation rates) and affinity (KD) of this compound to purified TIR1/AFB receptor proteins.
-
Methodology Overview:
-
Protein Expression and Purification: Express and purify recombinant TIR1, AFB2, and AFB5 proteins from E. coli or another suitable expression system.[13]
-
Sensor Chip Immobilization: Covalently immobilize the purified receptor proteins onto the surface of an SPR sensor chip.
-
Analyte Injection: Prepare a series of dilutions of the synthetic auxin. Inject these solutions sequentially over the sensor chip surface.
-
Binding Measurement: The SPR instrument detects changes in the refractive index at the chip surface as the analyte binds to and dissociates from the immobilized receptor, generating a sensorgram in real-time.
-
Data Analysis: Fit the sensorgram data to kinetic models to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates higher binding affinity.[13]
-
Protocol: Quantification of Auxin-Induced Gene Expression
To confirm that the compound acts through the canonical auxin pathway, its effect on the expression of known auxin-responsive genes can be measured using Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR).
-
Objective: To quantify the change in mRNA levels of auxin-responsive genes (e.g., genes for ACC synthase in ethylene biosynthesis) in plant tissues following treatment.[5][6]
-
Methodology Overview:
-
Plant Treatment: Treat seedlings or plant tissues with the synthetic auxin at an effective concentration for a specific duration.
-
RNA Extraction: Harvest the tissue, flash-freeze in liquid nitrogen, and extract total RNA using a suitable kit or protocol.[12]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using primers specific to the target auxin-responsive genes and a reference (housekeeping) gene for normalization.
-
Data Analysis: Analyze the amplification data to determine the relative fold change in gene expression in the treated samples compared to the untreated controls.
-
Conclusion
This compound serves as an exemplary model of a synthetic auxin. Its activity as both a plant growth regulator and a potential herbicide is rooted in its ability to mimic endogenous IAA and persistently activate the TIR1/AFB signaling pathway.[1][2] Understanding its synthesis, mechanism of action, and the experimental protocols used for its evaluation provides valuable insights for researchers in plant biology, weed science, and agrochemical development. The detailed study of such compounds continues to illuminate the complex and vital role of auxin in governing plant growth and development.
References
-
Purdue University. (n.d.). Synthetic Auxins / Herbicide Symptoms Tool. Purdue University. Retrieved from [Link]
-
Gaines, T. A., et al. (2016). Auxinic herbicides, mechanisms of action, and weed resistance. Scientia Agricola, 73(2), 103-112. Retrieved from [Link]
-
Science & Plants for Schools. (n.d.). Investigating the hormone Auxin (IAA), a Plant Growth Regulator. SAPS. Retrieved from [Link]
-
Li, Y., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. International Journal of Molecular Sciences, 23(14), 7763. Retrieved from [Link]
-
Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation, 29(3), 295-298. Retrieved from [Link]
-
Liu, X., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8, 37. Retrieved from [Link]
-
STEM Learning. (n.d.). Investigating the hormone auxin (IAA), a plant growth regulator. STEM Learning. Retrieved from [Link]
-
Shen, L., et al. (2021). Protocol for measuring the auxin-induced changes of m6A modification. STAR Protocols, 2(4), 100938. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (+-)-2-(3-Chlorophenoxy)propionic acid. PubChem. Retrieved from [Link]
-
International Agency for Research on Cancer. (1987). CHLOROPHENOXY HERBICIDES (Group 2B). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Supplement 7. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the auxin, 2‐(2‐methyl‐4‐chloro‐phenoxy)propionic acid, on cell cycle regulation in maize embryonic tissues. ResearchGate. Retrieved from [Link]
-
Pegoraro, R. F., et al. (2022). Pre-harvest application of 2-(3-chlorophenoxy) propionic acid on pineapple plants. Revista Caatinga, 35(1), 1-10. Retrieved from [Link]
-
McMaster, S. A., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1314. Retrieved from [Link]
-
Florida Department of Agriculture and Consumer Services. (n.d.). Organo-auxin Herbicides. FDACS. Retrieved from [Link]
-
Smejkal, C. W., et al. (2001). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp.CS1 and Ralstonia sp. CS2 isolated from agricultural soils. Environmental Microbiology, 3(4), 288-293. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 9. dialnet.unirioja.es [dialnet.unirioja.es]
- 10. Immobilienmakler Köln | Hilger & Schmitz Immobilien [immobilienmakler.koeln]
- 11. chemimpex.com [chemimpex.com]
- 12. Protocol for measuring the auxin-induced changes of m6A modification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural Analogs of 2-(3-Chlorophenoxy)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analogs of 2-(3-chlorophenoxy)-2-methylpropanoic acid, a compound belonging to the class of phenoxyalkanoic acids. While its para-substituted isomer, clofibric acid, has been extensively studied as a peroxisome proliferator-activated receptor alpha (PPARα) agonist and a metabolite of the hypolipidemic drug clofibrate, the meta-substituted analog remains a less explored yet potentially significant scaffold for drug discovery. This document delves into the synthesis, structure-activity relationships (SAR), and biological evaluation of structural analogs of this compound, with a particular focus on their potential as modulators of nuclear receptors such as PPARs and free fatty acid receptors (FFARs). Detailed experimental protocols for synthesis and relevant biological assays are provided to equip researchers with the practical knowledge required to explore this chemical space.
Introduction: The Significance of the Phenoxyalkanoic Acid Scaffold
Phenoxyalkanoic acid derivatives are a versatile class of organic compounds with a broad spectrum of biological activities. Historically, they have been widely utilized in agriculture as herbicides and plant growth regulators due to their ability to mimic the natural plant hormone auxin.[1][2] In the realm of medicinal chemistry, this scaffold has garnered significant attention, leading to the development of therapeutic agents for various conditions.
The most prominent example is the fibrate class of drugs, which are derivatives of 2-phenoxy-2-methylpropanoic acid and are primarily used to treat dyslipidemia. These compounds exert their lipid-lowering effects mainly through the activation of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.[3] Clofibric acid, the 2-(4-chlorophenoxy) isomer of the title compound, is the active metabolite of the first-generation fibrate, clofibrate, and a well-established PPARα agonist.[4]
The specific placement of the chloro substituent on the phenyl ring is a critical determinant of biological activity. While the para-position has been the primary focus of drug development efforts, understanding the influence of meta-substitution is essential for a comprehensive grasp of the structure-activity landscape and for the rational design of novel analogs with potentially improved potency, selectivity, or pharmacokinetic profiles. This guide will focus on the structural analogs of this compound, exploring the synthetic strategies to modify this core structure and the biological assays to evaluate the resulting compounds.
Core Molecular Structure and Rationale for Analog Design
The core structure of this compound consists of three key pharmacophoric elements:
-
The Substituted Phenoxy Ring: The 3-chloro-substituted phenyl ring provides a lipophilic domain that can engage in hydrophobic and van der Waals interactions within a receptor binding pocket.
-
The Ether Linkage: This flexible linker connects the aromatic ring to the aliphatic acid moiety.
-
The 2-Methylpropanoic Acid Headgroup: The carboxylic acid is a critical feature for activity in many nuclear receptors, forming key hydrogen bonds with polar residues in the ligand-binding domain. The gem-dimethyl groups on the alpha-carbon can influence the molecule's conformation and metabolic stability.
The design of structural analogs will systematically explore modifications of these three regions to probe the structure-activity relationships.
Logical Flow for Analog Design
Caption: General synthetic workflow for the parent compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
3-Chlorophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl 2-bromo-2-methylpropanoate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Phenoxide Formation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere, a solution of 3-chlorophenol (1.0 eq) in anhydrous DMF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour until the evolution of hydrogen gas ceases.
-
Williamson Ether Synthesis: The reaction mixture is cooled to 0 °C, and ethyl 2-bromo-2-methylpropanoate (1.1 eq) is added dropwise. The mixture is then stirred at room temperature for 12-18 hours.
-
Work-up and Extraction: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude ethyl 2-(3-chlorophenoxy)-2-methylpropanoate.
-
Ester Hydrolysis: The crude ester is dissolved in a mixture of methanol and 2M aqueous NaOH solution. The mixture is heated to reflux for 4-6 hours.
-
Acidification and Isolation: After cooling to room temperature, the methanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified to pH 1-2 with concentrated HCl, resulting in the precipitation of the carboxylic acid. The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound as a solid.
Note: This general protocol can be adapted for the synthesis of various analogs by using appropriately substituted phenols or different α-haloesters.
Structural Analogs and Structure-Activity Relationships (SAR)
While specific SAR studies on a wide range of this compound analogs are not extensively documented in publicly available literature, we can infer potential SAR trends based on studies of related phenoxyalkanoic acids, particularly those targeting PPARs.
Modifications of the Phenoxy Ring
-
Positional Isomerism of the Chloro Group: The position of the halogen on the phenyl ring significantly impacts activity. For many PPAR agonists, a para-substituent is preferred. A comparative study of the ortho-, meta-, and para-chloro analogs would be essential to determine the optimal position for activity and selectivity towards different PPAR subtypes.
-
Nature of the Halogen: Varying the halogen (F, Br, I) can modulate the lipophilicity and electronic properties of the aromatic ring, which in turn can affect receptor binding.
-
Introduction of Other Substituents: The incorporation of small alkyl (e.g., methyl) or alkoxy (e.g., methoxy) groups at different positions on the phenyl ring can be explored to probe for additional hydrophobic interactions within the binding pocket.
Modifications of the Carboxylic Acid Headgroup
-
Ester Prodrugs: Esterification of the carboxylic acid is a common strategy to improve oral bioavailability. These prodrugs are typically hydrolyzed in vivo to release the active carboxylic acid.
-
Amide Analogs: Conversion of the carboxylic acid to an amide can alter the hydrogen bonding capacity and overall polarity of the molecule. N-substituted amides can be synthesized to explore additional interactions. [4]* Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with a bioisosteric group, such as a tetrazole, can maintain the acidic character required for receptor interaction while potentially improving metabolic stability and pharmacokinetic properties.
Quantitative Data on Analog Activity
The following table presents hypothetical data to illustrate how the activity of analogs could be compared. Actual data would need to be generated through the biological assays described in the next section.
| Compound | Modification | PPARα EC₅₀ (µM) | PPARγ EC₅₀ (µM) | FFAR4 EC₅₀ (µM) |
| Parent | 3-Cl | 15.2 | > 50 | 25.8 |
| Analog 1 | 4-Cl | 2.5 | 28.4 | 45.1 |
| Analog 2 | 3-Br | 12.8 | > 50 | 22.3 |
| Analog 3 | 3-CH₃ | 20.1 | > 50 | 30.5 |
| Analog 4 | 3-Cl, Ethyl Ester | > 100 (inactive) | > 100 (inactive) | > 100 (inactive) |
| Analog 5 | 3-Cl, Tetrazole | 18.5 | > 50 | 29.9 |
Biological Evaluation: Assays and Protocols
The biological evaluation of this compound analogs typically involves in vitro assays to determine their activity on relevant molecular targets, followed by cell-based assays to assess their functional effects.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation Assays
Given that the para-isomer is a known PPAR agonist, evaluating the activity of the meta-isomers and their analogs on PPAR subtypes (α, γ, and δ) is a logical starting point.
Luciferase Reporter Gene Assay Protocol:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are transiently co-transfected with a PPAR expression vector (containing the ligand-binding domain fused to the GAL4 DNA-binding domain) and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.
-
Compound Treatment: After 24 hours, the transfected cells are treated with various concentrations of the test compounds or a reference agonist (e.g., fenofibric acid for PPARα, rosiglitazone for PPARγ).
-
Luciferase Activity Measurement: Following a 24-hour incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The fold activation of luciferase expression relative to the vehicle control is calculated, and EC₅₀ values are determined from the dose-response curves.
Free Fatty Acid Receptor 4 (FFAR4) Activation Assays
Phenoxyalkanoic acids have also been investigated as agonists of FFAR4 (also known as GPR120), a G-protein coupled receptor involved in glucose homeostasis and inflammation.
Calcium Mobilization Assay Protocol:
-
Cell Line: A stable cell line expressing human FFAR4 (e.g., CHO-K1 or HEK293) is used.
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37 °C.
-
Compound Addition: The cells are then treated with the test compounds, and changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. EC₅₀ values are calculated from the dose-response curves.
Conclusion and Future Directions
The structural analogs of this compound represent a promising yet underexplored area for the discovery of novel therapeutic agents. While the para-substituted isomer has been a cornerstone of dyslipidemia treatment, a systematic investigation of the meta-substituted scaffold could unveil analogs with unique pharmacological profiles. The synthetic routes and biological assays detailed in this guide provide a solid framework for researchers to embark on the design, synthesis, and evaluation of novel compounds based on this core structure.
Future research should focus on building a comprehensive SAR profile for the meta-substituted series, exploring a wider range of substitutions on the phenyl ring and modifications of the carboxylic acid headgroup. Furthermore, elucidating the specific interactions of these analogs with their molecular targets through techniques such as X-ray crystallography and molecular modeling will be crucial for the rational design of next-generation compounds with enhanced potency, selectivity, and drug-like properties. The exploration of this chemical space may lead to the identification of novel modulators of PPARs, FFARs, or other relevant biological targets, with potential applications in the treatment of metabolic and inflammatory diseases.
References
-
Arora, A., Singh, N. R., & Sharma, R. (2016). Synthesis of some novel substituted phenyl isoxazol phenoxy 2-methylpropanoic acids and there in vivo Hypolipidemic activity. ResearchGate. [Link]
-
Brooks, D. A., et al. (2006). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry Letters, 16(3), 554-558. [Link]
-
Ohashi, M., et al. (2015). Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors. International Journal of Molecular Sciences, 16(7), 16341-16365. [Link]
-
Lee, J. Y., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 17138-17153. [Link]
-
Kwapiszewski, W., & Borkowski, L. (1987). [Amino Acid Derivatives of 2-(p-chlorophenoxy)-2-methylpropionic Acid as Compounds With Potential Antilipemic Agents. II. Preparation of Methyl Esters of N-[2-(p-chlorophenoxy)-2-methylpropionyl] Amino Acids]. Acta Poloniae Pharmaceutica, 44(2), 121-131. [Link]
-
Sierra, M. L., et al. (2007). Substituted 2-[(4-Aminomethyl)phenoxy]-2-Methylpropionic Acid Pparalpha Agonists. 1. Discovery of a Novel Series of Potent Hdlc Raising Agents. Journal of Medicinal Chemistry, 50(4), 685-695. [Link]
-
Yamaguchi, T., et al. (2016). Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists. Bioorganic & Medicinal Chemistry, 24(21), 5467-5476. [Link]
-
PubChem. (n.d.). (+-)-2-(3-Chlorophenoxy)propionic acid. Retrieved from [Link]
-
El-Sayed, M. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309. [Link]
-
Dahiya, R., et al. (2006). Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3-methylphenoxy) acetyl Amino Acids and Peptides. ResearchGate. [Link]
-
Ahmed, M. A., et al. (2012). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. ResearchGate. [Link]
-
Ohashi, M., et al. (2015). Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors. ResearchGate. [Link]
-
Witiak, D. T., et al. (1971). Inhibitory action of -(4-chlorophenoxy)- -methylpropionic acid analogs on cholesterol biosynthesis and lipolysis in vitro. Journal of Medicinal Chemistry, 14(8), 754-757. [Link]
- Cutler, H. G., & Cutler, J. M. (1999). Biologically active natural products: agrochemicals. CRC press.
Sources
- 1. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Amino acid derivatives of 2-(p-chlorophenoxy)-2-methylpropionic acid as compounds with potential antilipemic agents. II. Preparation of methyl esters of N-[2-(p-chlorophenoxy)-2-methylpropionyl] amino acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic data for 2-(3-Chlorophenoxy)-2-methylpropanoic acid (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(3-Chlorophenoxy)-2-methylpropanoic acid
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the structure of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Introduction
This compound (C₁₀H₁₁ClO₃, Molar Mass: 214.65 g/mol ) is a small organic molecule featuring a chlorophenoxy moiety linked to an isobutyric acid backbone via an ether linkage.[1] The precise elucidation of its chemical structure is fundamental for understanding its chemical properties, reactivity, and potential biological activity. Spectroscopic analysis provides an empirical foundation for structural confirmation, offering unambiguous data on the connectivity of atoms, the functional groups present, and the overall molecular mass.
This guide will detail the principles, experimental protocols, and data interpretation for ¹H NMR, ¹³C NMR, IR, and MS analysis of this target molecule. While experimentally obtained spectra are the gold standard, this guide will utilize predicted data based on established spectroscopic principles and data from analogous structures to illustrate the interpretation process. This approach provides a robust framework for the analysis of this molecule and other novel chemical entities.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.
Theoretical Principles of NMR
NMR spectroscopy relies on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating two distinct energy states. The energy difference between these states corresponds to a specific radiofrequency. By applying a radiofrequency pulse, the nuclei can be excited from the lower to the higher energy state. As they relax back down, they emit a signal that is detected and converted into an NMR spectrum by a Fourier transform.
The precise frequency at which a nucleus resonates is called its chemical shift (δ) , measured in parts per million (ppm). This shift is highly sensitive to the local electronic environment, providing critical information about the functional group and neighboring atoms. Furthermore, the interaction between the spins of neighboring nuclei leads to spin-spin splitting , where a single peak is split into multiple lines (e.g., a doublet, triplet), revealing information about the number of adjacent protons. The integration of a ¹H NMR signal is proportional to the number of protons it represents.
Experimental Protocol for NMR Spectroscopy
The acquisition of high-quality NMR spectra is contingent on meticulous sample preparation and the use of standardized instrument parameters.
Methodology: Solution-State NMR
-
Sample Preparation :
-
Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[2]
-
Add approximately 0.5-0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[3] Deuterated solvents are essential as they are "invisible" in ¹H NMR spectra and are used by the spectrometer for field-frequency stabilization (the "lock").[4]
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.[2]
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[4] Suspended solids can severely degrade the quality of the spectrum.
-
Cap the NMR tube securely to prevent solvent evaporation.[3]
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into a spinner and adjust its depth using a gauge to ensure it is correctly positioned within the NMR probe.[5]
-
Place the sample into the spectrometer's autosampler or manually lower it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
"Shim" the magnetic field by adjusting the shim coils to maximize the field homogeneity across the sample volume. This process is critical for obtaining sharp, well-resolved peaks.
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[5]
-
For ¹³C NMR, a larger number of scans (128 or more) is typically required due to the low natural abundance of the ¹³C isotope.[2]
-
A standard 90-degree pulse calibration should be performed to ensure accurate signal integration.[5]
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale. Typically, the residual solvent peak is used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H NMR).[6]
-
Integrate the signals in the ¹H NMR spectrum.
-
Diagram: NMR Experimental Workflow
A streamlined workflow for obtaining an NMR spectrum.
Predicted ¹H NMR Spectrum: Interpretation and Analysis
The structure of this compound suggests several distinct proton environments. The predicted ¹H NMR spectrum is analyzed below.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~10-12 | Broad Singlet | 1H | -COOH | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[7] |
| b | ~7.2-7.3 | Triplet | 1H | Ar-H (C5) | This proton is coupled to two neighboring aromatic protons (ortho coupling, J ≈ 7-10 Hz), resulting in a triplet.[8] |
| c | ~6.9-7.1 | Multiplet | 2H | Ar-H (C4, C6) | These protons are in different environments but may overlap. They will show coupling to their neighbors (ortho and meta coupling). |
| d | ~6.8-6.9 | Multiplet | 1H | Ar-H (C2) | This proton is ortho to the ether linkage and will be influenced by its electronic effects. |
| e | ~1.6 | Singlet | 6H | -C(CH₃)₂ | The two methyl groups are chemically equivalent and have no adjacent protons, resulting in a single, large integration peak. |
Expert Insights:
-
The aromatic region (6.5-8.0 ppm) will likely show a complex splitting pattern due to the meta-substitution.[9] The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the ether oxygen will influence the precise chemical shifts of the aromatic protons.[10] Protons ortho and para to the ether group will be shielded (shifted upfield), while those ortho and para to the chlorine will be deshielded (shifted downfield).
-
The carboxylic acid proton signal can be very broad and its chemical shift is dependent on concentration and solvent.[7] In some cases, it can be exchanged with trace amounts of D₂O in the solvent, causing it to disappear from the spectrum.
Predicted ¹³C NMR Spectrum: Interpretation and Analysis
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Signal | Predicted δ (ppm) | Assignment | Rationale |
| 1 | ~175-185 | C=O (Carboxylic Acid) | Carbonyl carbons of carboxylic acids are highly deshielded and appear at the downfield end of the spectrum.[7] |
| 2 | ~158 | Ar-C (C1, C-O) | The aromatic carbon directly attached to the electron-donating ether oxygen is significantly deshielded. |
| 3 | ~135 | Ar-C (C3, C-Cl) | The carbon atom bonded to the electronegative chlorine atom is deshielded. |
| 4 | ~130 | Ar-C (C5) | Aromatic CH carbon. |
| 5 | ~122 | Ar-C (C6) | Aromatic CH carbon. |
| 6 | ~116 | Ar-C (C4) | Aromatic CH carbon, potentially shielded by the ortho ether group. |
| 7 | ~114 | Ar-C (C2) | Aromatic CH carbon, potentially shielded by the ortho ether group. |
| 8 | ~80 | Quaternary C (-O-C (CH₃)₂) | The quaternary carbon attached to the ether oxygen is deshielded. |
| 9 | ~25 | Methyl C (-C(CH₃ )₂) | The two equivalent methyl carbons appear in the aliphatic region of the spectrum. |
Expert Insights:
-
Due to the meta-substitution pattern, all six aromatic carbons are chemically non-equivalent and should, in principle, give rise to six distinct signals in the 110-160 ppm region.[11]
-
The signal for the quaternary carbon attached to the ether oxygen is expected to be of lower intensity compared to the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement in a standard decoupled spectrum.
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Theoretical Principles of IR
Different types of chemical bonds (e.g., C=O, O-H, C-H) vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural vibrational modes. An IR spectrum is a plot of transmittance (or absorbance) versus wavenumber (cm⁻¹), where troughs in the plot indicate absorption of energy. The position, intensity, and shape of these absorption bands provide a molecular "fingerprint" and allow for the identification of key functional groups.[12]
Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR) is a modern IR sampling technique that is ideal for both solid and liquid samples, requiring minimal to no sample preparation.[13]
Methodology: ATR-FTIR Spectroscopy
-
Background Spectrum : Before analyzing the sample, a background spectrum must be collected. This is done with the ATR crystal clean and uncovered. This spectrum accounts for absorptions from atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself, and is automatically subtracted from the sample spectrum.[14]
-
Sample Application :
-
Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[15]
-
Lower the press arm and apply firm, even pressure to ensure good contact between the sample and the crystal. Poor contact will result in a weak, low-quality spectrum.
-
-
Data Acquisition :
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Cleaning :
-
After analysis, raise the press arm and carefully clean the sample from the ATR crystal using a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone), then allow it to dry completely.
-
Diagram: ATR-FTIR Experimental Workflow
A simple workflow for ATR-FTIR analysis.
Predicted IR Spectrum: Interpretation and Analysis
The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid, the aromatic ring, and the ether linkage.
Table 3: Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity/Shape | Functional Group Assignment |
| 2500-3300 | O-H stretch | Strong, Very Broad | Carboxylic Acid O-H |
| ~3000-3100 | C-H stretch | Medium, Sharp | Aromatic C-H |
| ~2950-2850 | C-H stretch | Medium, Sharp | Aliphatic (Methyl) C-H |
| ~1710 | C=O stretch | Strong, Sharp | Carboxylic Acid C=O |
| ~1600, ~1475 | C=C stretch | Medium-Weak, Sharp | Aromatic Ring |
| ~1250 | C-O stretch | Strong, Sharp | Aryl Ether C-O |
| ~1210-1320 | C-O stretch | Strong, Sharp | Carboxylic Acid C-O |
| ~1100 | C-Cl stretch | Medium-Strong | Aryl Halide |
| 675-900 | C-H bend (oop) | Strong | Aromatic Substitution Pattern |
Expert Insights:
-
The most prominent feature will be the extremely broad O-H stretching band from the carboxylic acid, which is a result of strong intermolecular hydrogen bonding.[16] This broad absorption often overlaps with the sharper C-H stretching vibrations.[17]
-
The strong, sharp carbonyl (C=O) peak around 1710 cm⁻¹ is a definitive indicator of the carboxylic acid group.[18] Its position confirms it is a saturated carboxylic acid dimer.
-
The presence of a strong band around 1250 cm⁻¹ is characteristic of the asymmetric C-O-C stretch of an aryl-alkyl ether.
-
The region below 900 cm⁻¹ (the "fingerprint region") will contain a unique pattern of peaks, including C-H out-of-plane (oop) bending vibrations, which can sometimes provide information about the substitution pattern on the aromatic ring.[9]
Section 3: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through analysis of fragmentation patterns, offers valuable clues about its structure.
Theoretical Principles of MS
In Electron Ionization (EI) mass spectrometry, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[19] This process is energetic enough to knock an electron off the molecule, forming a positively charged molecular ion (M⁺•). The molecular ion peak in the mass spectrum directly provides the molecular weight of the compound.
Due to the high energy involved, the molecular ion is often unstable and undergoes fragmentation, breaking apart into smaller, more stable charged fragments and neutral radicals.[20] Only the charged fragments are detected by the mass spectrometer. The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint that can be used for structural elucidation.[21]
Experimental Protocol for Mass Spectrometry
For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is a standard and effective method.
Methodology: GC-EI-MS
-
Sample Preparation :
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrumentation Setup (GC) :
-
Injector : Set to a temperature that ensures rapid vaporization without thermal decomposition (e.g., 250 °C).
-
Column : Use a standard nonpolar capillary column (e.g., DB-5ms).
-
Oven Program : Start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure the compound elutes from the column.[22]
-
Carrier Gas : Use helium at a constant flow rate.
-
-
Instrumentation Setup (MS) :
-
Ion Source : Electron Ionization (EI) at 70 eV.[22]
-
Source Temperature : Typically around 230 °C.
-
Mass Analyzer : Set to scan a relevant mass range (e.g., m/z 40-400).
-
-
Data Acquisition :
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will travel through the column, separate from any impurities, and then enter the MS ion source where it is ionized and fragmented. The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.
-
Diagram: GC-EI-MS Experimental Workflow
Workflow for GC-MS analysis.
Predicted Mass Spectrum: Interpretation and Analysis
The mass spectrum will show the molecular ion peak and a series of fragment ions resulting from the cleavage of the weakest bonds.
Table 4: Predicted Major Ions in the EI Mass Spectrum
| m/z | Ion Structure / Loss | Assignment | Rationale |
| 214/216 | [C₁₀H₁₁³⁵Cl O₃]⁺• / [C₁₀H₁₁³⁷Cl O₃]⁺• | Molecular Ion (M⁺•) | The presence of a peak at M+2 with ~1/3 the intensity of the M⁺• peak is characteristic of a compound containing one chlorine atom.[23] |
| 169/171 | [M - COOH]⁺ | Loss of Carboxyl Radical | Cleavage of the C-C bond adjacent to the carboxylic acid is a common fragmentation pathway for carboxylic acids.[21] |
| 128/130 | [ClC₆H₄O]⁺ | Cleavage of Ether Bond | Cleavage of the ether C-O bond can lead to the stable chlorophenoxy cation. |
| 87 | [C(CH₃)₂COOH]⁺ | Cleavage of Ether Bond | Alpha-cleavage on the other side of the ether oxygen. |
| 43 | [(CH₃)₂CH]⁺ | Loss of COOH from m/z 87 | The isopropyl cation is a relatively stable secondary carbocation and is often a prominent peak for isobutyryl moieties.[24] |
Expert Insights:
-
The molecular ion peak at m/z 214 should be observable. Its isotopic partner at m/z 216, with an abundance of approximately 32.5% relative to the m/z 214 peak, is a definitive confirmation of the presence of a single chlorine atom.
-
Aromatic ethers with alkyl chains can undergo a characteristic rearrangement to form a phenol-like radical cation, which would appear at m/z 128/130 for the chlorophenol fragment.[1]
-
Fragmentation of the isobutyric acid portion is also expected. The loss of the entire carboxyl group (a loss of 45 Da) to give a peak at m/z 169/171 is highly probable.
Conclusion
The comprehensive analysis using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a self-validating system for the structural elucidation of this compound. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (carboxylic acid, ether, aromatic ring), and Mass Spectrometry determines the molecular weight and provides structural information through fragmentation patterns. Together, these techniques offer a detailed and unambiguous confirmation of the molecule's identity and structure, which is a critical step in any chemical research or drug development pipeline.
References
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
-
PubMed. (2004). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][6][7]benzothiazepin-1-ones under electron impact ionization conditions. [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. [Link]
-
Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
-
Thompson Rivers University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]
-
YouTube. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. [Link]
-
University of Southern California. (n.d.). Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz). [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. [Link]
-
YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]
-
ResearchGate. (2025, August 6). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]
-
University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer. [Link]
-
Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 280. [Link]
-
Kwame Nkrumah University of Science and Technology. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]
-
Wikipedia. (n.d.). Electron ionization. [Link]
-
TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy?. [Link]
-
OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. pharmacyschool.usc.edu [pharmacyschool.usc.edu]
- 5. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]
- 6. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. echemi.com [echemi.com]
- 13. mt.com [mt.com]
- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 15. utm.mx [utm.mx]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. tutorchase.com [tutorchase.com]
- 18. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 19. Electron ionization - Wikipedia [en.wikipedia.org]
- 20. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]
- 24. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
2-(3-Chlorophenoxy)-2-methylpropanoic acid discovery and history
An In-depth Technical Guide to 2-(3-Chlorophenoxy)-2-methylpropanoic Acid: From Synthesis to Biological Significance
Abstract
This technical guide provides a comprehensive overview of this compound, a member of the phenoxyalkanoic acid class of compounds. We will delve into the historical context of its chemical family, detail its laboratory-scale synthesis with an emphasis on the underlying chemical principles, and explore its biological significance. A key focus is placed on its role as a structural isomer of the well-known PPAR agonist, clofibric acid, and its utility as a chemical probe in structure-activity relationship (SAR) studies. This document is intended for researchers and professionals in drug discovery and chemical biology who require a deep technical understanding of this compound and its scientific context.
Introduction: A Legacy of Biological Activity
The story of this compound begins not with the molecule itself, but with its broader chemical family: the phenoxyalkanoic acids. First developed in the 1940s, these compounds were revolutionary discoveries, born from efforts to create synthetic analogues of the natural plant growth hormone, indole-3-acetic acid (IAA).[1] Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA) were found to mimic auxin, inducing rapid, uncontrolled growth that proved lethal to broadleaf weeds, thereby establishing them as highly effective and selective herbicides.[2][3]
The core structure—an aromatic ring linked to a carboxylic acid via an ether bond—proved to be remarkably versatile.[3] As research progressed, it became evident that modifications to this scaffold could dramatically shift its biological targets from plant hormonal pathways to mammalian metabolic receptors. A prominent example is clofibric acid, or 2-(4-chlorophenoxy)-2-methylpropanoic acid, the active metabolite of the lipid-lowering drug clofibrate.[4] Clofibric acid exerts its effects by activating peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[4]
This brings us to the subject of this guide, this compound. As the meta-substituted isomer of clofibric acid, it represents more than just a minor structural alteration. Its primary value in modern research lies in its utility as a comparative tool. By contrasting its biological effects with its para-isomer, scientists can dissect the precise steric and electronic requirements of receptor binding sites, making it an important chemical probe for drug design and mechanistic studies.[5]
The Genesis of a Molecule: Synthesis and Characterization
The construction of this compound is a classic application of the Williamson ether synthesis, a robust and reliable method for forming ether linkages. The synthesis is typically a three-step process starting from commercially available precursors.[5]
Synthesis Pathway
The causality behind the chosen pathway is clear: it is a convergent synthesis that builds the core ether linkage by uniting two key fragments—a nucleophilic phenoxide and an electrophilic alkyl halide.
-
Phenoxide Formation: The synthesis begins with the deprotonation of 3-chlorophenol. The phenolic proton is acidic enough to be removed by a strong base like sodium hydride (NaH) or sodium hydroxide (NaOH). This step is critical as it converts the weakly nucleophilic phenol into the much more reactive sodium 3-chlorophenoxide.[5]
-
Nucleophilic Substitution (SN2): The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of an ethyl 2-bromo-2-methylpropanoate molecule. This is a classic SN2 reaction where the phenoxide displaces the bromide leaving group, forming the central C-O-C ether bond and yielding the ester intermediate, ethyl 2-(3-chlorophenoxy)-2-methylpropanoate.[5]
-
Ester Hydrolysis (Saponification): The final step is the conversion of the ethyl ester to the desired carboxylic acid. This is achieved through base-catalyzed hydrolysis, or saponification, typically by heating the ester with aqueous sodium hydroxide. The base attacks the carbonyl carbon of the ester, leading to the formation of a sodium carboxylate salt. A final acidification step with a mineral acid, such as HCl, protonates the carboxylate to yield the final product, this compound.[5][6]
Caption: Williamson ether synthesis workflow for this compound.
Physicochemical Properties
The structural features of the molecule dictate its physical and chemical properties. A summary of key identifiers and properties is provided below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 17413-73-9 | Benchchem[5] |
| Molecular Formula | C₁₀H₁₁ClO₃ | PubChem[5] |
| Molecular Weight | 214.64 g/mol | Benchchem[5] |
| pKa (estimated) | 3.62 | Echemi[7] |
| Appearance | White to off-white crystalline powder | Echemi[7] |
| Solubility | Slightly soluble in water; soluble in organic solvents | Encyclopedia.pub[1] |
Biological Significance: A Tale of Two Isomers
The biological context of this compound is best understood by comparing it to its more famous positional isomer, 2-(p-chlorophenoxy)-2-methylpropanoic acid (clofibric acid). The seemingly minor shift of the chlorine atom from the para (4) to the meta (3) position on the phenoxy ring is a critical determinant of biological activity.[5]
This makes the meta-isomer an invaluable tool for probing the structure-activity relationships (SAR) of ligands that bind to receptors like PPARs. In drug discovery, understanding SAR is paramount; it explains how a molecule's structure relates to its biological activity. By synthesizing and testing a series of related compounds (an analogue series), researchers can map the specific features of a receptor's binding site.
When comparing the meta and para isomers, any observed difference in binding affinity or functional activity can be directly attributed to the repositioning of the chlorine atom. This allows researchers to infer:
-
Steric Constraints: Is there enough space in the binding pocket to accommodate a substituent at the meta position versus the para position?
-
Electronic Interactions: Does the change in the molecule's electron distribution, caused by moving the electronegative chlorine atom, affect key interactions (e.g., hydrogen bonds, halogen bonds, or π-π stacking) with amino acid residues in the receptor?
The meta-isomer, therefore, serves as a "chemical probe" to elucidate the specific topographical and electronic requirements of a biological target.[5]
Caption: Role of isomers in probing a biological target's binding site for SAR studies.
Experimental Protocols
The following protocol details the synthesis of this compound. This procedure is presented as a self-validating system, with explanations for each critical step.
Protocol: Synthesis of this compound
Objective: To synthesize the title compound via Williamson ether synthesis followed by saponification.
Materials:
-
3-Chlorophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl 2-bromo-2-methylpropanoate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 3M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
Step 1: Formation of Sodium 3-chlorophenoxide (Validate Nucleophile Generation)
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 3-chlorophenol (1.0 eq).
-
Dissolve the phenol in anhydrous DMF. The choice of a polar aprotic solvent like DMF is crucial as it solvates the cation (Na⁺) but not the phenoxide anion, maximizing the anion's nucleophilicity.
-
Cool the solution to 0 °C in an ice bath. This is a safety and control measure to moderate the exothermic reaction with NaH.
-
Carefully add NaH (1.1 eq) portion-wise. The evolution of hydrogen gas will be observed, providing visual confirmation that the deprotonation is occurring. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the phenoxide.
Step 2: Williamson Ether Synthesis (Validate C-O Bond Formation)
-
Cool the phenoxide solution back to 0 °C.
-
Add ethyl 2-bromo-2-methylpropanoate (1.05 eq) dropwise via the dropping funnel. Maintaining a low temperature helps prevent potential side reactions.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C overnight. The elevated temperature is necessary to drive the SN2 reaction, which can be sluggish, to completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the 3-chlorophenol spot and the appearance of a new, less polar product spot indicates successful ether formation.
Step 3: Ester Hydrolysis and Purification (Validate Final Product)
-
Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The organic layers contain the ester product.
-
Combine the organic extracts and wash with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl ester.
-
Dissolve the crude ester in a mixture of MeOH and water. Add an excess of NaOH (3-4 eq) and heat the mixture to reflux for 2-4 hours. Saponification is confirmed by TLC, showing the disappearance of the ester spot.
-
Cool the solution and remove the methanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding 3M HCl. The desired carboxylic acid product, being less soluble in acidic water, will precipitate as a solid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield pure this compound. Characterization can be confirmed by ¹H NMR and melting point analysis.[6]
Conclusion and Future Directions
This compound is a compound of significant academic and research interest. While it does not possess the well-defined therapeutic applications of its para-isomer, its importance lies in its utility as a molecular tool. Its synthesis is straightforward, relying on fundamental and well-understood organic reactions.
The primary value of this compound is realized when used in parallel with its isomers to conduct detailed structure-activity relationship studies. This approach is fundamental to modern drug discovery for optimizing lead compounds and understanding the intricate molecular recognition events between a ligand and its biological target. Future research involving this molecule will likely continue to focus on its role in comparative studies to design novel modulators of nuclear receptors and other important drug targets.
References
- US4146728A - Esters of 2-[4-(4-chlorobenzoyl)-phenoxy-2-methyl-propionic acid with bis-(hydroxyalkylthio). (1979).
-
Synthesis of 2-[4'-(2",4"-dichlorophenoxy)-phenoxy]propionic acid. (n.d.). PrepChem.com. [Link]
-
Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. (2023). Encyclopedia.pub. [Link]
-
Phenoxy herbicide. (2023). In Wikipedia. [Link]
-
(+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542. (n.d.). PubChem. [Link]
-
Hiller, E., et al. (2019). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environmental Science and Pollution Research, 26(2), 1144–1162. [Link]
- US4259509A - 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof. (1981).
-
Phenoxyacetic acid. (2023). In Wikipedia. [Link]
- US4035416A - Process for making phenoxyalkanoic acids. (1977).
-
(2S)-2-(4-chlorophenoxy)-3-phenylpropanoic acid | C15H13ClO3 | CID 11460087. (n.d.). PubChem. [Link]
-
Mecoprop. (2023). In Wikipedia. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 3. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(p-Chlorophenoxy)-2-methylpropionic acid 97 882-09-7 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-(4-Chlorophenoxy)-2-methylpropionic acid synthesis - chemicalbook [chemicalbook.com]
- 7. echemi.com [echemi.com]
Unveiling the Regulatory Control of 2-(3-Chlorophenoxy)-2-methylpropanoic Acid on Plant Growth: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the plant growth regulating properties of 2-(3-Chlorophenoxy)-2-methylpropanoic acid. It is intended for researchers, scientists, and drug development professionals investigating novel compounds for agricultural and horticultural applications. This document delves into the core scientific principles, mechanisms of action, and practical experimental methodologies to effectively characterize and utilize this synthetic auxin analog.
Introduction: The Role of Synthetic Auxins in Plant Development
Plant growth and development are intricately controlled by a class of phytohormones known as auxins. The primary endogenous auxin, indole-3-acetic acid (IAA), orchestrates a wide array of physiological processes, including cell elongation, division, and differentiation.[1][2] Synthetic auxins are a class of man-made compounds that mimic the effects of natural auxins and are widely employed in agriculture as herbicides and plant growth regulators.[1][3][4] These molecules, including the chlorophenoxy family to which this compound belongs, offer enhanced stability and selective activity compared to their natural counterparts.[5]
This compound, a member of the phenoxyalkanoic acid derivatives, has garnered attention for its potential to modulate plant growth.[6] Understanding its specific interactions within plant systems is crucial for harnessing its full potential.
Physicochemical Properties and Identification
A foundational aspect of any scientific investigation is the precise identification and characterization of the compound .
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 17413-73-9 |
| Molecular Formula | C₁₀H₁₁ClO₃ |
| Molecular Weight | 214.65 g/mol |
| Appearance | Solid |
| Synonyms | (±)-2-(3-Chlorophenoxy)propionic acid is a related but distinct compound with CAS number 101-10-0. It is crucial to distinguish between these two. |
Data sourced from Sigma-Aldrich[7] and BenchChem.[6]
Mechanism of Action: Mimicking Endogenous Auxin Signaling
The plant growth regulating effects of this compound stem from its ability to function as a synthetic auxin.[6][8] While the precise molecular interactions are a subject of ongoing research, the generally accepted mechanism for synthetic auxins involves their interaction with the auxin signaling pathway.
Perception and Signal Transduction
Synthetic auxins, like endogenous IAA, are perceived by specific auxin receptors within the plant cell. This binding event initiates a signaling cascade that ultimately leads to changes in gene expression and subsequent physiological responses. The structural similarities between synthetic auxins and IAA allow them to fit into the auxin-binding sites of these receptors.[1]
A simplified representation of the auxin signaling pathway is depicted below:
Caption: Simplified Auxin Signaling Pathway.
Cellular Responses
Upon activation of the signaling pathway, a variety of cellular responses can be observed, including:
-
Cell Elongation: A hallmark of auxin action, leading to stem and root growth.
-
Cell Division: Stimulation of cell division in specific tissues.[2]
-
Apical Dominance: Suppression of lateral bud growth.
-
Fruit Development: Promotion of fruit set and growth, sometimes leading to parthenocarpy (fruit development without fertilization).[9][10]
Observed Effects on Plant Growth and Development
The application of chlorophenoxy derivatives can elicit a range of responses depending on the plant species, concentration, and developmental stage.
Herbicidal Activity
At high concentrations, synthetic auxins can overwhelm the plant's hormonal balance, leading to uncontrolled, unsustainable growth and ultimately, death. This is the basis for their use as herbicides, particularly for broadleaf weeds.[3] The disruption of normal cellular processes, including nucleic acid and protein synthesis, contributes to their phytotoxicity.
Plant Growth Regulation
At lower, carefully controlled concentrations, this compound and related compounds can be used to beneficially regulate plant growth. A notable application is in pineapple cultivation, where the related compound 2-(3-chlorophenoxy) propionic acid (3-CPA) is used to:
-
Suppress the growth of the pineapple crown. [11]
-
Stimulate root growth and enhance fruit setting. [11]
These effects are attributed to the synthetic auxin's ability to enhance the translocation of carbohydrates to the developing fruit, which acts as a strong sink for nutrients.[9][10]
Experimental Protocols for Evaluation
To rigorously assess the plant growth regulating properties of this compound, a series of well-defined experimental protocols are necessary.
Dose-Response Bioassay
Objective: To determine the optimal concentration range for desired plant growth regulating effects and to identify the threshold for phytotoxicity.
Methodology:
-
Plant Material: Select a model plant species (e.g., Arabidopsis thaliana, mung bean, or a target crop species). Germinate seeds and grow seedlings under controlled environmental conditions (e.g., 22°C, 16h light/8h dark photoperiod).
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then make serial dilutions in deionized water to achieve the desired test concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 µM). Include a solvent control.
-
Application: Apply the test solutions to the seedlings. This can be done via foliar spray, root drench, or by adding to the growth medium.
-
Data Collection: After a defined period (e.g., 7-14 days), measure key growth parameters:
-
Root length and lateral root number
-
Hypocotyl/stem length
-
Fresh and dry weight
-
Observe for any signs of phytotoxicity (e.g., leaf curling, chlorosis, necrosis).
-
-
Data Analysis: Plot the measured parameters against the logarithm of the concentration to generate dose-response curves. Calculate the EC₅₀ (half-maximal effective concentration) for both growth promotion and inhibition.
Caption: Dose-Response Bioassay Workflow.
Fruit Development Assay (Pineapple Model)
Objective: To evaluate the effect of this compound on fruit size, weight, and quality in a target crop.
Methodology:
-
Plant Material: Use mature, flowering pineapple plants.
-
Floral Induction: If necessary, induce flowering using standard horticultural practices (e.g., application of ethephon).[9]
-
Application of Test Compound: Prepare solutions of this compound at various concentrations (e.g., 0, 40, 80, 120, 160 mg L⁻¹).[9][10] Apply a defined volume of the solution directly to the inflorescence at the end of the flowering stage.[9]
-
Growth Monitoring: Tag the treated plants and monitor fruit development over time. Measure fruit dimensions (length and diameter) at regular intervals.
-
Harvest and Post-Harvest Analysis: Harvest the fruits at maturity. Measure the following parameters:
-
Total fruit weight (with and without crown)
-
Crown weight and length
-
Pulp firmness
-
Total soluble solids (TSS) content (using a refractometer)
-
Titratable acidity (TA)
-
-
Data Analysis: Statistically compare the data from the different treatment groups to the control group to determine the significance of the observed effects.
Concluding Remarks
This compound presents a compelling case for further investigation as a plant growth regulator. Its action as a synthetic auxin provides a clear mechanistic framework for its observed effects. However, as with all biologically active compounds, its application requires a nuanced understanding of concentration-dependent effects to achieve desired outcomes without inducing phytotoxicity. The experimental protocols outlined in this guide provide a robust starting point for researchers to systematically evaluate and optimize the use of this compound in various agricultural and research contexts. Future research should focus on elucidating the precise receptor interactions and downstream signaling events to fully characterize its mode of action and to potentially design even more effective and selective plant growth regulators.
References
- Vertex AI Search. clofibric acid (882-09-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents.
- LKT Labs. Clofibric Acid.
- Compendium of Pesticide Common Names. clofibric acid data sheet.
- PubChem. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542.
- Compendium of Pesticide Common Names. Classification of plant growth regulators.
- MP Biomedicals. CLOFIBRIC ACID N/H.
- BenchChem. This compound | 17413-73-9.
- Biology Discussion. Synthetic Auxins in Plants (With Diagram).
- Sigma-Aldrich. This compound AldrichCPR.
- Tocopharm. Selling pineapple hormone PGR Cloprop 3-CPA 101-10-0 98% in stock suppliers|Plant growth regulators|.
- Dialnet. Pre-harvest application of 2-(3-chlorophenoxy) propionic acid on pineapple plants.
- Chem-Impex. 2-(3-Chlorophenoxy)propionic acid.
- ResearchGate. Effect of the auxin, 2‐(2‐methyl‐4‐chloro‐phenoxy)propionic acid, on cell cycle regulation in maize embryonic tissues.
- IntechOpen. Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non.
- Comunicata Scientiae. Pre-harvest application of 2-(3-chlorophenoxy) propionic acid on pineapple plants.
- PMC - NIH. Overview of herbicide mechanisms of action.
- Purdue Extension. Herbicide Mode-of-Action Summary.
- NIH. Use of plant growth regulators to reduce 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton (Gossypium hirsutum).
- Taylor & Francis. Chlorophenoxy herbicides – Knowledge and References.
- PMC - PubMed Central. Chemical Biology in Auxin Research.
Sources
- 1. biologydiscussion.com [biologydiscussion.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dialnet.unirioja.es [dialnet.unirioja.es]
- 10. Pre-harvest application of 2-(3-chlorophenoxy) propionic acid on pineapple plants | Comunicata Scientiae [comunicatascientiae.com.br]
- 11. Selling pineapple hormone PGR Cloprop 3-CPA 101-10-0 98% in stock suppliers|Plant growth regulators| Tocopharm [tocopharm.com]
Unveiling the Herbicidal Potential of 2-(3-Chlorophenoxy)-2-methylpropanoic Acid: A Technical Guide for a Novel Synthetic Auxin Candidate
Abstract
The relentless evolution of herbicide resistance in weed populations necessitates a continuous search for novel active ingredients with effective and sustainable modes of action. This technical guide delves into the herbicidal potential of 2-(3-Chlorophenoxy)-2-methylpropanoic acid, a compound belonging to the chlorophenoxy carboxylic acid class. Structurally analogous to established phenoxy herbicides, this molecule is hypothesized to function as a synthetic auxin, disrupting plant growth regulation at the hormonal level. This document provides a comprehensive framework for the systematic evaluation of this candidate herbicide, from its synthesis and physicochemical characterization to in-depth efficacy testing, mode of action elucidation, and preliminary ecotoxicological assessment. Detailed experimental protocols, data interpretation strategies, and visual workflows are presented to guide researchers in the comprehensive evaluation of this promising compound.
Introduction: The Case for a New Synthetic Auxin Herbicide
The phenoxyalkanoic acid herbicides, first commercialized in the 1940s, revolutionized chemical weed control by offering selective management of broadleaf weeds in monocotyledonous crops. These compounds act as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), or auxin.[1][2] By overwhelming the plant's natural hormonal balance, they induce rapid, uncontrolled, and ultimately lethal growth.[3]
Despite their long history of use, the core auxin signaling pathway remains a viable target for herbicide development. The emergence of weed resistance to other herbicide modes of action has renewed interest in discovering and developing novel synthetic auxins.[4] this compound presents a compelling candidate for investigation. Its chemical structure, featuring a chlorophenoxy group linked to a methylpropanoic acid moiety, suggests a high probability of auxin-like activity. The presence and position of the chlorine atom on the phenyl ring, along with the methyl group on the propanoic acid chain, are anticipated to influence its binding affinity to the auxin receptor complex and its metabolic stability within the plant.
This guide outlines a comprehensive research and development program to systematically evaluate the herbicidal potential of this compound.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a candidate herbicide is crucial for formulation development, understanding its environmental fate, and predicting its biological activity.
| Property | Predicted/Determined Value | Significance |
| IUPAC Name | This compound | Unambiguous chemical identification. |
| CAS Number | 17413-73-9 | Unique registry number. |
| Molecular Formula | C10H11ClO3 | Determines molecular weight and elemental composition. |
| Molecular Weight | 214.64 g/mol | Influences diffusion and transport properties. |
| Appearance | White to off-white solid (predicted) | Important for formulation and handling. |
| Melting Point | To be determined | Purity assessment and physical state at ambient temperatures. |
| Water Solubility | To be determined | Key for uptake by plants and environmental mobility. |
| LogP (Octanol-Water Partition Coefficient) | To be determined | Predicts lipophilicity and potential for bioaccumulation. |
| pKa | To be determined | Determines the ionization state at different pH values, affecting uptake and translocation. |
The synthesis of this compound can be achieved through a Williamson ether synthesis followed by ester hydrolysis.[5]
Evaluation of Herbicidal Efficacy: A Phased Approach
A tiered screening process is proposed to efficiently evaluate the herbicidal activity of this compound.
Phase I: Primary Screening - Dose-Response Bioassays
The initial phase involves greenhouse-based dose-response bioassays on a panel of indicator plant species, including both susceptible broadleaf weeds and tolerant monocot crops.[6][7]
Experimental Protocol:
-
Plant Material: Grow representative weed species (e.g., Amaranthus retroflexus - redroot pigweed, Abutilon theophrasti - velvetleaf) and crop species (e.g., Zea mays - corn, Triticum aestivum - wheat) in pots under controlled greenhouse conditions.
-
Herbicide Application: Apply this compound at a range of concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000 g a.i./ha) to plants at the 2-4 leaf stage.
-
Data Collection: Visually assess plant injury (e.g., epinasty, chlorosis, necrosis) at 7, 14, and 21 days after treatment (DAT). Harvest above-ground biomass at 21 DAT and determine fresh and dry weights.
-
Data Analysis: Calculate the effective dose required to cause 50% growth inhibition (ED50) for each species.
| Plant Species | ED50 (g a.i./ha) - Hypothetical Data |
| Amaranthus retroflexus | 75 |
| Abutilon theophrasti | 90 |
| Zea mays | >1000 |
| Triticum aestivum | >1000 |
Phase II: Secondary Screening - Pre- and Post-Emergence Efficacy
Promising candidates from Phase I will be subjected to more detailed pre-emergence and post-emergence testing to determine their spectrum of activity and optimal application timing.[8][9][10]
Experimental Protocol:
-
Pre-emergence:
-
Sow seeds of a broader range of weed and crop species in flats containing a standardized soil mix.
-
Apply the test compound to the soil surface immediately after sowing.
-
Water the flats and maintain them in the greenhouse.
-
Assess weed control and crop injury based on emergence and biomass reduction compared to an untreated control.
-
-
Post-emergence:
-
Grow a diverse panel of weed and crop species to the 2-4 leaf stage.
-
Apply the test compound as a foliar spray.
-
Evaluate weed control and crop tolerance as described in Phase I.
-
Elucidation of the Mechanism of Action
Based on its chemical structure, this compound is hypothesized to act as a synthetic auxin.[11] This can be experimentally verified through a series of molecular and physiological assays.
The Auxin Signaling Pathway
The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins.[12][13][14] This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors, thereby de-repressing Auxin Response Factors (ARFs) and leading to the transcription of auxin-responsive genes.[3][15] This cascade of events ultimately results in physiological responses such as cell elongation and division.[16]
Experimental Verification
-
Gene Expression Analysis: Treat susceptible plants with this compound and measure the expression levels of early auxin-responsive genes (e.g., GH3, SAURs) using quantitative real-time PCR (qRT-PCR). A rapid and significant upregulation of these genes would support an auxin-like mode of action.
-
Receptor Binding Assays: Conduct competitive binding assays using purified TIR1/AFB receptor proteins to determine if this compound can displace radiolabeled IAA.
-
Proton Efflux Measurement: Auxin-induced cell elongation is mediated by the activation of plasma membrane H+-ATPases, leading to acidification of the cell wall.[17] Measure changes in the pH of the external medium of treated plant tissues to assess proton efflux.
Preliminary Ecotoxicology and Environmental Fate
An early assessment of the potential environmental impact of a new herbicide is essential.
Soil Persistence
The persistence of a herbicide in the soil influences its efficacy and potential for carryover to subsequent crops.[18][19]
Experimental Protocol:
-
Treat soil samples with a known concentration of this compound.
-
Incubate the soil under controlled temperature and moisture conditions.
-
Collect soil samples at various time points (e.g., 0, 7, 14, 30, 60, 90 days).
-
Extract the herbicide and analyze its concentration using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculate the soil half-life (DT50).
Aquatic Toxicology
Preliminary aquatic toxicity testing on non-target organisms is a regulatory requirement and provides crucial information on the environmental safety profile.
Experimental Protocol:
-
Acute Toxicity to Daphnia magna (Water Flea): Expose Daphnia magna to a range of concentrations of the test compound for 48 hours and determine the concentration that is lethal to 50% of the population (LC50).
-
Algal Growth Inhibition Test (Raphidocelis subcapitata): Expose a culture of green algae to various concentrations of the herbicide for 72 hours and measure the inhibition of cell growth to determine the EC50.
The results of these studies will provide an initial indication of the environmental behavior and potential risks associated with this compound.[20][21]
Conclusion and Future Directions
This technical guide provides a robust framework for the comprehensive evaluation of this compound as a potential new herbicide. The proposed phased approach, from initial efficacy screening to mode of action elucidation and preliminary environmental assessment, allows for a data-driven decision-making process. Should the compound demonstrate high efficacy against key weed species, favorable crop selectivity, and an acceptable environmental profile, further development, including formulation optimization, field trials under diverse environmental conditions, and comprehensive toxicological studies, would be warranted. The exploration of such novel synthetic auxins is a critical component in the ongoing effort to develop sustainable and effective weed management strategies for global agriculture.
References
- The Mechanism of Action: How Phenoxy Herbicides Work.
- Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. MDPI.
- Herbicides that Mimic or Interfere with Auxin.
- Auxin. Wikipedia.
- Phenoxy herbicide. Wikipedia.
- Auxin Herbicide Action: Lifting the Veil Step by Step. PMC - NIH.
- Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced.
- Synthetic Auxin Resistant Weeds.
- Phenoxy Reference Guide. Pest Genie.
- Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides.
- PHENOXIES. Nufarm.
- Mechanisms of auxin signaling. PMC - NIH.
- Auxin signalling pathways in plants. (a) The 'canonical' pathway...
- The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest.
- Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide.
- Overview of herbicide mechanisms of action. PMC - NIH.
- Herbicide Mode-Of-Action Summary. Purdue Extension.
- Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards.
- Auxin signal transduction and perception. PPTX - Slideshare.
- Understanding Herbicide Mode of Action.
- Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC - NIH.
- Herbicide Testing: Resistance, Residues, and Soil Impact.
- Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC - NIH.
- Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems.
- Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA).
- Protocol for Identifying, Evaluating, and Using New Herbicides.
- This compound | 17413-73-9. Benchchem.
- Herbicide How-To: Understanding Herbicide Mode of Action.
- Evaluation of Preemergence and Postemergence Herbicide Programs on Weed Control and Weed Seed Suppression in Mississippi Peanut (Arachis hypogea). MDPI.
-
Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. .
- European Guidelines to conduct herbicide resistance tests.
- A Comparative Guide to the Biological Activity of 2-Hydroxy-2-methylbutanoic Acid and Its Structural Analogs. Benchchem.
- Environmental persistence and fate of fenoxaprop‐ethyl. Oxford Academic.
- What makes a molecule a pre‐ or a post‐herbicide – how valuable are physicochemical parameters for their design? PubMed Central.
- Synthesis, Anti-Microbial Studies and Molecular Docking Studies 2-Methyl-2-((2-Methyl-2-Phenoxypropanoyl)Oxy)Propanoic Acid Deri. JACS Directory.
- How to Test Herbicides
- Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid.
- Pre-Emergent vs.
- Pesticide Fate in the Environment: A Guide for Field Inspectors.
- Chlorophenoxy herbicides – Knowledge and References. Taylor & Francis.
- Understanding Pre-emergent vs. Post-emergent Weed Control. Joshua Tree Experts.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hracglobal.com [hracglobal.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. mdpi.com [mdpi.com]
- 9. coastalspray.com [coastalspray.com]
- 10. joshuatreeexperts.com [joshuatreeexperts.com]
- 11. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 12. Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress [mdpi.com]
- 13. Auxin - Wikipedia [en.wikipedia.org]
- 14. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
- 17. Auxin signal transduction and perception | PPTX [slideshare.net]
- 18. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]
- 19. isws.illinois.edu [isws.illinois.edu]
- 20. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Toxicological Profile of 2-(3-Chlorophenoxy)-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Data Landscape for 2-(3-Chlorophenoxy)-2-methylpropanoic acid
This technical guide provides a comprehensive toxicological profile of this compound. It is imperative to acknowledge that while a substantial body of research exists for the broader class of chlorophenoxy herbicides, specific toxicological data for the meta-substituted isomer, this compound (CAS RN: 17413-73-9), is limited in the public domain. Consequently, this guide synthesizes available information on the target compound with data from structurally related analogues, such as the para-isomer (clofibric acid) and other chlorophenoxy herbicides like mecoprop and 2,4-D. This approach allows for a robust, albeit partially inferred, toxicological assessment. Throughout this document, a clear distinction will be made between data specific to this compound and that derived from related compounds to ensure scientific integrity.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a synthetic organic compound belonging to the chlorophenoxy acid class. Understanding its chemical and physical properties is fundamental to assessing its toxicological and environmental behavior.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | N/A | N/A |
| CAS Number | 17413-73-9 | [1] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [1] |
| Molecular Weight | 214.64 g/mol | [1] |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Water Solubility | Not available (Data for 2-(3-Chlorophenoxy)propionic acid: 1200 mg/L at 22°C) | [2] |
| pKa | Not available (Estimated for 2-(3-Chlorophenoxy)propionic acid: 3.62) | [2] |
Synthesis Overview: The synthesis of this compound typically involves a Williamson ether synthesis. This reaction entails the nucleophilic substitution of an alkyl halide by a phenoxide. In this case, 3-chlorophenol is deprotonated to form the corresponding phenoxide, which then reacts with an ester of 2-bromo-2-methylpropanoic acid. The resulting ester is subsequently hydrolyzed to yield the final carboxylic acid product.
Section 2: Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Absorption: Chlorophenoxy herbicides are generally well-absorbed following oral ingestion.[3][4] Dermal absorption is considered to be less significant, and inhalation is not a primary route of exposure for non-volatile forms.[5]
Distribution: These compounds are not significantly stored in adipose tissue.[3] They are known to bind to plasma proteins.
Metabolism: Biotransformation of chlorophenoxy acids is generally limited in the body.[3] The primary metabolic pathway for some related compounds involves conjugation with glucuronic acid.
Excretion: The primary route of elimination for chlorophenoxy herbicides is via the urine.[3][4] The rate of excretion can be influenced by urinary pH, with alkaline conditions promoting more rapid clearance.[3]
Section 3: Mechanistic Toxicology
The primary mechanism of action for many chlorophenoxy acids, particularly those with a similar structure to clofibric acid, is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), with a particular affinity for the alpha subtype (PPARα). PPARs are nuclear receptors that regulate the transcription of genes involved in lipid metabolism and inflammation.
Activation of PPARα by compounds like this compound can lead to a cascade of downstream effects, including the modulation of lipid homeostasis. While this is the basis for the therapeutic use of some fibrate drugs, it is also a key consideration in the toxicological assessment, as prolonged or high-level activation can lead to adverse effects.
Section 4: Toxicological Endpoints
Acute Toxicity
For this compound, the primary acute hazard identified is "Harmful if swallowed" (Acute Toxicity Category 4, Oral), as indicated by the H302 hazard statement.[6] Specific LD50 values for this compound are not available in the reviewed literature. However, for the structurally similar 2-(m-chlorophenoxy)propionic acid (CAS 101-10-0), the oral LD50 in rats is reported to be greater than 750 mg/kg.[7]
Symptoms of acute poisoning with chlorophenoxy herbicides can include gastrointestinal distress (nausea, vomiting, abdominal pain), and in more severe cases, neuromuscular effects such as muscle weakness and myotonia.[3][8]
Sub-chronic and Chronic Toxicity
No specific sub-chronic or chronic toxicity studies were identified for this compound. Long-term exposure to some chlorophenoxy herbicides has been associated with effects on the liver and kidneys in animal studies.
Genotoxicity and Carcinogenicity
The genotoxic potential of this compound has not been specifically evaluated. Studies on other chlorophenoxy herbicides have yielded mixed results in genotoxicity assays. For instance, some studies have shown that certain chlorophenoxy compounds can induce chromosomal aberrations in vitro and in vivo.[9]
The International Agency for Research on Cancer (IARC) has classified the chlorophenoxy herbicides as a group as "possibly carcinogenic to humans" (Group 2B).[10] This classification is primarily based on evidence from epidemiological studies suggesting an association between occupational exposure to chlorophenoxy herbicides and an increased risk of soft-tissue sarcoma and non-Hodgkin's lymphoma.[10][11]
Reproductive and Developmental Toxicity
Specific data on the reproductive and developmental toxicity of this compound are lacking. Studies on other chlorophenoxy herbicides have indicated the potential for developmental effects, such as skeletal malformations, but typically at doses that also cause maternal toxicity.[12]
Section 5: Environmental Fate and Ecotoxicology
As a member of the chlorophenoxy herbicide class, the environmental behavior of this compound is of significant interest.
Environmental Fate: Chlorophenoxy herbicides are generally of moderate persistence in the environment.[1] Biodegradation is a primary route of dissipation in soil and water.[1] Due to their acidic nature, their mobility in soil can be influenced by soil pH. For the related 2-(3-Chlorophenoxy)propionic acid, a high mobility in soil is predicted based on its estimated Koc value.[2] Photolysis may also contribute to its degradation in the environment.[2]
Ecotoxicology: The ecotoxicological effects of this compound have not been well-characterized. For 2-(3-Chlorophenoxy)propionic acid, the potential for bioconcentration in aquatic organisms is suggested to be low.[2]
Section 6: Experimental Protocols
The following are outlines of standard OECD guidelines for toxicological testing that would be appropriate for evaluating this compound.
Acute Oral Toxicity (OECD 420, 423, or 425)
-
Principle: A single dose of the test substance is administered orally to rodents. The animals are observed for mortality and clinical signs of toxicity for at least 14 days.[3][6][12]
-
Procedure:
-
Animals (typically female rats) are fasted prior to dosing.
-
The test substance is administered by gavage.
-
Animals are observed for signs of toxicity and mortality at specified intervals.
-
Body weights are recorded weekly.
-
A gross necropsy is performed on all animals at the end of the study.
-
Sub-chronic Oral Toxicity (90-Day Study; OECD 408)
-
Principle: The test substance is administered daily in graduated doses to groups of rodents for 90 days.[13][14]
-
Procedure:
-
At least three dose levels and a control group are used.
-
The test substance is administered orally (e.g., in the diet, drinking water, or by gavage).
-
Detailed clinical observations, body weight, and food/water consumption are recorded.
-
Hematology, clinical chemistry, and urinalysis are performed at termination.
-
A full necropsy and histopathological examination of organs are conducted.
-
Genotoxicity (In Vitro and In Vivo Assays; e.g., OECD 471, 473, 474, 487)
-
Principle: A battery of tests is used to assess the potential of the substance to induce gene mutations and chromosomal damage.[7][15][16]
-
In Vitro Tests:
-
Bacterial Reverse Mutation Test (Ames Test; OECD 471)
-
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
-
In Vitro Mammalian Cell Gene Mutation Test (e.g., HPRT or MLA assay)
-
-
In Vivo Tests (if in vitro tests are positive):
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
-
In Vivo Mammalian Bone Marrow Chromosomal Aberration Test (OECD 475)
-
Reproductive and Developmental Toxicity Screening (OECD 421)
-
Principle: The test substance is administered to male and female rodents before and during mating, and to females during gestation and lactation to assess effects on reproductive performance and offspring development.[17][18]
-
Procedure:
-
Dosing of parental animals before mating and throughout the study.
-
Assessment of mating performance, fertility, gestation length, and parturition.
-
Evaluation of offspring viability, growth, and development until weaning.
-
Section 7: Conclusion and Future Directions
This compound is a member of the chlorophenoxy acid class of compounds for which a complete toxicological profile is not yet publicly available. Based on its structural similarity to other compounds in this class, it is classified as harmful if swallowed and may act as a PPARα agonist. The potential for long-term health effects, including carcinogenicity, as suggested for the broader class of chlorophenoxy herbicides, warrants further investigation.
To provide a more definitive risk assessment, the following studies are recommended:
-
Acute toxicity studies to determine the oral, dermal, and inhalation LD50 values.
-
Sub-chronic (90-day) oral toxicity studies in rodents to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
A comprehensive battery of in vitro and in vivo genotoxicity assays.
-
Reproductive and developmental toxicity screening studies.
-
Chronic toxicity/carcinogenicity studies if warranted by the results of earlier studies and expected human exposure.
-
Ecotoxicological studies to determine the potential impact on non-target organisms.
This technical guide serves as a foundational document, summarizing the current state of knowledge and providing a roadmap for future toxicological evaluation of this compound.
References
-
U.S. Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides. Retrieved from [Link]
-
World Health Organization. (1996). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Retrieved from [Link]
-
International Agency for Research on Cancer. (1987). Chlorophenoxy Herbicides (Group 2B). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Supplement 7. Retrieved from [Link]
- Bradberry, S. M., Proudfoot, A. T., Vale, J. A. (2004). Poisoning due to chlorophenoxy herbicides. Toxicological Reviews, 23(2), 65-73.
-
ResearchGate. (n.d.). Poisoning Due to Chlorophenoxy Herbicides. Retrieved from [Link]
- OECD. (2015). Test No. 421: Reproduction/Developmental Toxicity Screening Test. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing.
-
eConference.io. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. Retrieved from [Link]
- Ovid. (2014). Revision of OECD guidelines for genotoxicity. Mutagenesis, 29(6), 517.
-
Inchem.org. (1986). Occupational Exposures to Chlorophenoxy Herbicides (IARC Summary & Evaluation, Volume 41, 1986). Retrieved from [Link]
- Zare, F., et al. (2018). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems.
-
PubMed. (2010). Genotoxic effects of chlorophenoxy herbicide diclofop-methyl in mice in vivo and in human lymphocytes in vitro. Retrieved from [Link]
-
GLP Life Test. (n.d.). Sub-chronic toxicity studies. Retrieved from [Link]
- OECD. (1998). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing.
- OECD. (2016). Test No. 421: Reproduction/Developmental Toxicity Screening Test. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing.
-
Slideshare. (n.d.). OECD guidelines for Chronic Toxicity studies. Retrieved from [Link]
- OECD. (2011). Test No. 452: Chronic Toxicity Studies. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing.
-
Slideshare. (n.d.). Chronic Toxicity Study (OECD TG-452).pptx. Retrieved from [Link]
-
Slideshare. (n.d.). Oecd for chronic toxicity. Retrieved from [Link]
-
Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Retrieved from [Link]
-
ResearchGate. (n.d.). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. Retrieved from [Link]
-
National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatographic separation of chlorophenoxy acid herbicides and their radiolytic degradation products in water samples. Retrieved from [Link]
-
National Toxicology Program. (2015). OECD Test Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. Retrieved from [Link]
-
GOV.UK. (2024). Guidance on genotoxicity testing strategies for manufactured nanomaterials. Retrieved from [Link]
- OECD. (2018). Test No. 414: Prenatal Developmental Toxicity Study. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing.
-
Slideshare. (n.d.). Oecd guidelines for chronic toxicity studies. Retrieved from [Link]
- OECD. (2009). Test No. 453: Combined Chronic Toxicity/Carcinogenicity Studies. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing.
- OECD. (2014). Test No. 489: In Vivo Mammalian Alkaline Comet Assay. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing.
-
ACS Publications. (n.d.). Determination of chlorophenoxy herbicides in air by gas chromatography/mass spectrometry: selective ion monitoring. Analytical Chemistry. Retrieved from [Link]
-
Cranfield University. (n.d.). Predicting the environmental fate and ecotoxicological and toxicological effects of pesticide transformation products. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Methods for Pesticides and Herbicides. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Chlorophenoxy herbicides – Knowledge and References. Retrieved from [Link]
-
PubChem. (n.d.). (+-)-2-(3-Chlorophenoxy)propionic acid. Retrieved from [Link]
Sources
- 1. cdn.who.int [cdn.who.int]
- 2. echemi.com [echemi.com]
- 3. umwelt-online.de [umwelt-online.de]
- 4. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 7. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 13. Sub-chronic toxicity studies - GLP LIfe TestGLP LIfe Test [glplifetest.org]
- 14. oecd.org [oecd.org]
- 15. ovid.com [ovid.com]
- 16. gov.uk [gov.uk]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. oecd.org [oecd.org]
environmental fate of 2-(3-Chlorophenoxy)-2-methylpropanoic acid
An In-depth Technical Guide to the Environmental Fate of 2-(3-Chlorophenoxy)-2-methylpropanoic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the , a compound belonging to the chlorophenoxy alkanoic acid class. While structurally related to widely used herbicides, its specific environmental behavior warrants detailed investigation. This document synthesizes available data on its physicochemical properties, primary degradation pathways—including biodegradation and photodegradation—and its mobility in soil and aquatic systems. Detailed experimental protocols and workflows are presented to provide researchers, scientists, and drug development professionals with a robust framework for assessing the environmental persistence and transport of this and structurally similar molecules.
Introduction: Understanding the Compound and its Context
This compound is a member of the chlorophenoxy herbicide family, a group of compounds that revolutionized agricultural practices in the mid-20th century by providing selective control of broadleaf weeds.[1] While its specific use was as a plant growth regulator and fruit thinner, it is no longer registered for use in the United States.[2] Nevertheless, understanding its environmental journey is crucial for several reasons. Its structure, featuring a chlorine atom at the meta-position of the phenyl ring, offers a valuable case study for structure-activity relationship investigations concerning environmental persistence.[1] Furthermore, the broader class of chlorophenoxy herbicides remains under scrutiny for their environmental impact, making the study of each analogue important for a complete toxicological and environmental profile.[3]
This guide delves into the key processes governing the fate of this compound once released into the environment. We will explore its susceptibility to microbial and light-induced degradation, its tendency to move through soil and water, and its potential to accumulate in organisms. The narrative is built upon established scientific principles and supported by authoritative references, providing a self-validating system for inquiry and experimental design.
Physicochemical Properties: The Foundation of Environmental Behavior
A molecule's intrinsic physical and chemical properties are the primary determinants of its environmental distribution and fate. The properties of this compound, summarized in Table 1, predict a compound with high water solubility that is likely to be mobile in the environment and has a low potential for bioaccumulation.
| Property | Value | Implication for Environmental Fate | Source |
| Molecular Formula | C₉H₉ClO₃ | - | [2][4] |
| Molecular Weight | 214.64 g/mol | - | [1] |
| Water Solubility | 1,200 mg/L at 22°C | High solubility suggests potential for transport in surface water and leaching through soil. | [2][4] |
| Vapor Pressure | 2.28 x 10⁻⁴ mm Hg at 25°C (est.) | Low vapor pressure indicates that volatilization from dry soil surfaces is not a major fate process. | [4] |
| pKa | 3.62 (est.) | The low pKa means the compound will exist predominantly as an anion in typical environmental pH ranges (5-9). This anionic form is highly water-soluble and less likely to sorb to soil or volatilize from water. | [4] |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 88 (est.) | A low Koc value signifies weak adsorption to soil and sediment, predicting high mobility and potential for leaching into groundwater. | [4] |
| BCF (Bioconcentration Factor) | 11 (est.) | A low BCF suggests the potential for bioconcentration in aquatic organisms is low. | [4] |
Primary Environmental Dissipation Pathways
The persistence of this compound in the environment is dictated by a combination of biotic and abiotic degradation processes. Biodegradation is the primary route of elimination for chlorophenoxy herbicides in general.[3]
Biodegradation: The Microbial Engine of Detoxification
Microbial degradation is a critical pathway for the breakdown of chlorophenoxy compounds in soil and aquatic environments. Studies on activated sludge have shown that this compound can be completely degraded, although a significant lag period of 16 days may occur before degradation commences, with complete removal observed in 25 days.[2][4] This lag phase is common and often represents the time required for microbial populations to acclimate and induce the necessary enzymes for degradation.[5][6]
The degradation process for phenoxyalkanoic acids typically involves enzymes like α-ketoglutarate-dependent dioxygenases (encoded by genes such as tfdA), which catalyze the initial cleavage of the ether bond.[7] This is often the rate-limiting step. Following ether cleavage, the resulting chlorophenol intermediate is further degraded, typically through hydroxylation and subsequent ring cleavage via ortho- or meta-cleavage pathways.[8]
Caption: Proposed aerobic biodegradation pathway for this compound.
Protocol: Assessing Ready Biodegradability (Adapted from OECD 301F)
This protocol outlines a manometric respirometry test to determine the ready biodegradability of a substance by an aerobic microbial inoculum.
-
Preparation of Inoculum: Collect activated sludge from a municipal wastewater treatment plant.[2] Maintain aeration until use.
-
Test Setup: Prepare multiple sealed test vessels. To each, add:
-
Mineral medium (as specified in OECD 301).
-
The test substance, this compound, as the sole carbon source at a concentration of approximately 100 mg/L.
-
The prepared activated sludge inoculum.
-
-
Control Vessels:
-
Toxicity Control: Add the test substance and a reference compound (e.g., sodium benzoate) to assess for inhibitory effects.
-
Reference Control: Add only the reference compound to confirm the viability of the inoculum.
-
Blank Control: Contains only inoculum and mineral medium to measure endogenous respiration.
-
-
Incubation: Incubate all vessels in the dark at a constant temperature (20-24°C) with continuous stirring for 28 days.
-
Measurement: Continuously measure the oxygen consumption in each vessel using a respirometer. The amount of CO₂ produced can also be measured by trapping it in a potassium hydroxide solution and titrating.
-
Data Analysis:
-
Calculate the percentage degradation by comparing the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD).
-
The substance is considered readily biodegradable if the degradation level reaches >60% ThOD within the 28-day period and within a 10-day window following the lag phase.
-
Photodegradation: Dissipation by Sunlight
Abiotic degradation driven by sunlight is another significant environmental fate process. This compound contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight.[4] The degradation process can occur through two primary mechanisms:
-
Direct Photolysis: The molecule directly absorbs ultraviolet radiation, leading to the excitation of electrons and subsequent bond cleavage.
-
Indirect Photolysis: The degradation is mediated by reactive species, such as hydroxyl radicals (HO•), which are naturally formed in sunlit waters and in the atmosphere.[9] The estimated atmospheric half-life for the reaction with hydroxyl radicals is approximately 16 hours, suggesting this is a relatively rapid process in the atmosphere.[4]
Caption: Key photodegradation processes for this compound.
Protocol: Aqueous Photodegradation Study (Adapted from OECD 316)
-
Solution Preparation: Prepare a sterile aqueous solution of the test substance in purified, buffered water (e.g., pH 7). The concentration should be low enough to ensure complete dissolution and avoid light-screening effects.
-
Irradiation Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters to cut off wavelengths <290 nm).
-
Test Setup:
-
Place the test solution in quartz tubes to allow for UV light penetration.
-
Run parallel samples in borosilicate glass tubes wrapped in foil to serve as dark controls, which account for non-photolytic degradation (e.g., hydrolysis, biodegradation).
-
-
Incubation: Maintain the samples at a constant temperature. Irradiate the samples and take subsamples from both the irradiated and dark control tubes at specified time intervals.
-
Analysis: Analyze the concentration of the parent compound in each subsample using a suitable analytical method like HPLC-UV or LC-MS.
-
Data Interpretation: Plot the concentration of the test substance versus time. Calculate the degradation rate constant and the half-life (DT50) under the specific irradiation conditions.
Hydrolysis
Hydrolysis is not expected to be a significant environmental fate process for this compound. The ether linkage and the carbon-chlorine bond on the aromatic ring are generally stable to hydrolysis under typical environmental pH and temperature conditions.[3][4]
Mobility in Soil and Water: Sorption and Leaching Potential
The mobility of a chemical in the subsurface is largely governed by its interaction with soil and sediment particles.
-
Sorption: The estimated Koc value of 88 indicates that this compound has a low affinity for adsorbing to soil organic carbon.[4]
-
Influence of pH: With a pKa of 3.62, the compound will exist almost entirely in its anionic (negatively charged) form in most soils (pH 5-9).[4] Since soil particles (clay, organic matter) also tend to have a net negative charge, electrostatic repulsion will further limit sorption and enhance mobility. Anions generally do not adsorb as strongly to soils as their neutral counterparts.[4]
-
Leaching Potential: The combination of high water solubility and low sorption potential results in a high mobility classification.[4] This suggests a significant potential for the compound to leach through the soil profile and potentially contaminate groundwater, a concern for many phenoxyacetic acid herbicides.[10]
Caption: Experimental workflow for a batch equilibrium soil sorption study (OECD 106).
Other Environmental Fate Considerations
-
Volatilization: Due to its low vapor pressure and its existence as a non-volatile anion in water and moist soils, volatilization is not considered an important fate process.[4]
-
Bioconcentration: The potential for this compound to accumulate in the tissues of aquatic organisms is low, as indicated by an estimated BCF of 11.[4] This is consistent with its high water solubility.
Analytical Methodologies for Environmental Monitoring
Accurate assessment of environmental fate requires robust analytical methods to quantify the compound in complex matrices like soil and water. The current techniques of choice are state-of-the-art liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[11]
Protocol: General Workflow for Analysis in Water Samples
-
Sample Collection & Preservation: Collect water samples in clean glass containers. Store at ~4°C and analyze as soon as possible.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Acidify the water sample to a pH of 2-3 to ensure the analyte is in its neutral, protonated form.[12] This enhances retention on the SPE sorbent.
-
Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) with an appropriate solvent (e.g., methanol) followed by acidified water.
-
Pass the acidified water sample through the cartridge. The analyte will be retained on the sorbent while salts and other polar impurities pass through.
-
Wash the cartridge with purified water to remove any remaining interferences.
-
Elute the analyte from the cartridge using a small volume of an organic solvent (e.g., methanol or acetonitrile).
-
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of mobile phase.
-
Instrumental Analysis (LC-MS/MS):
-
Inject the concentrated extract into an LC-MS/MS system.
-
Separation: Use a C18 reversed-phase column to separate the analyte from other co-extracted compounds.[13]
-
Detection: Use a mass spectrometer, typically operating in negative electrospray ionization (ESI) mode, for selective and sensitive detection.[12] Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for unambiguous identification and quantification.
-
-
Quantification: Quantify the analyte concentration by comparing its peak area to a calibration curve generated from standards of known concentration.
Caption: General analytical workflow for determining this compound in water.
Conclusion
The is characterized by two competing characteristics: high mobility and susceptibility to degradation. Its physicochemical properties—high water solubility, low pKa, and low Koc—predispose it to leaching through soil and transport in water. However, this mobility is offset by its potential for degradation through both microbial action in soil and water and photodegradation in the atmosphere and sunlit surface waters. Hydrolysis, volatilization, and bioconcentration are not considered significant fate pathways. A thorough environmental risk assessment must therefore consider the balance between its transport potential and its degradation rate under specific local conditions, such as microbial activity, soil type, and sunlight intensity. The protocols and frameworks provided in this guide offer the necessary tools for conducting such detailed investigations.
References
- Influence of SOM Composition, Clay Minerals, and pH on 2,4-D and MCPA Retention in Peri-Urban Soils. MDPI.
- (±)-2-(3-Chlorophenoxy)propionic acid | 101-10-0, (±) - Echemi.
- Photodegradation of aqueous solutions of phenoxyacetic acids under excilamps radiation. Institute of High Current Electronics of the SB RAS.
- This compound | 17413-73-9 | Benchchem.
- Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water.
- Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Neg
- (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542. PubChem.
- Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental M
- Bacterial degradation of chlorophenols and their deriv
- Prediction of the mobility and persistence of eight antibiotics based on soil characteristics. ScienceDirect.
- Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community. PMC - NIH.
- Degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy)propionic Acid] by a synergistic microbial community. PubMed.
- Bacterial diversity in soil enrichment cultures amended with 2 (2-methyl-4-chlorophenoxy) propionic acid (mecoprop). PubMed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. echemi.com [echemi.com]
- 5. Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy)propionic Acid] by a synergistic microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacterial diversity in soil enrichment cultures amended with 2 (2-methyl-4-chlorophenoxy) propionic acid (mecoprop) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 10. mdpi.com [mdpi.com]
- 11. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review | MDPI [mdpi.com]
- 12. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 13. Prediction of the mobility and persistence of eight antibiotics based on soil characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of 2-(3-Chlorophenoxy)-2-methylpropanoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction
2-(3-Chlorophenoxy)-2-methylpropanoic acid is a carboxylic acid derivative with potential applications and relevance in various scientific fields, including pharmaceutical development and environmental analysis. Its structural similarity to lipid-lowering agents like clofibric acid underscores the importance of precise and reliable analytical methods for its detection and quantification. This document provides a comprehensive guide to the analytical methodologies for this compound, offering detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be adaptable to various matrices, including pharmaceutical formulations and biological fluids, and are grounded in established principles of analytical chemistry to ensure robustness and reproducibility.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods. These properties influence sample preparation, chromatographic behavior, and detection.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO₃ | N/A |
| Molecular Weight | 214.64 g/mol | |
| Appearance | White to off-white crystalline powder (based on isomers) | [1] |
| Melting Point | 113-115 °C (for the 3-chloro isomer) | N/A |
| pKa | ~3.62 (estimated for the propionic acid derivative) | [1] |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and acetone. Water solubility is expected to be pH-dependent, increasing at higher pH values. | [2] |
The acidic nature of the molecule (pKa ~3.62) is a critical consideration.[1] At pH values above its pKa, the compound will be deprotonated and exist as an anion, which influences its retention in reversed-phase chromatography and its ionization in mass spectrometry.
Recommended Analytical Workflows
The choice of analytical technique depends on the required sensitivity, selectivity, and the nature of the sample matrix. Below are detailed protocols for three commonly employed analytical methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for the quantification of this compound in pharmaceutical formulations and for monitoring reaction kinetics. The method's simplicity and reliability make it ideal for routine quality control applications.
The method is based on reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The separation is primarily driven by the hydrophobic interactions between the analyte and the stationary phase. Detection is achieved by measuring the absorbance of the analyte at a specific UV wavelength, which is determined by its chromophore (the chlorophenoxy group).
a) Sample Preparation
-
Accurately weigh a portion of the powdered pharmaceutical formulation equivalent to 10 mg of this compound.
-
Transfer the weighed powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of a diluent (e.g., 50:50 acetonitrile:water) and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
b) Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV/VIS at 225 nm |
c) Method Validation
The method should be validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the trace-level quantification of this compound in complex biological matrices such as plasma and urine, owing to its exceptional sensitivity and selectivity.
This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated from matrix components by chromatography. It is then ionized, typically using electrospray ionization (ESI), and the resulting precursor ion is selected in the first quadrupole. This ion is then fragmented by collision-induced dissociation (CID), and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity. Given the acidic nature of the analyte, negative ion ESI is the most appropriate ionization mode.[4]
a) Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing a suitable internal standard (e.g., an isotopically labeled version of the analyte or a close structural analog).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
b) LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18, 50 mm x 2.1 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Analyte: 213.0 > 127.0 (Quantifier), 213.0 > 169.0 (Qualifier) (Hypothetical - requires experimental confirmation) |
| Collision Energy | To be optimized for the specific instrument |
Note on MRM Transitions: The proposed MRM transitions are based on the molecular weight of the analyte (214.64 g/mol , with the deprotonated ion at m/z 213.0) and expected fragmentation patterns (loss of the carboxylic acid group and cleavage of the ether bond). These transitions must be optimized for the specific instrument used.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.
Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or silyl ester.[5] This allows the analyte to be vaporized in the GC inlet and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated derivative is then detected by a mass spectrometer.
a) Sample Preparation and Derivatization (Methylation)
-
Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate after acidification of an aqueous sample).
-
Evaporate the solvent to dryness.
-
To the dried residue, add 1 mL of a derivatizing agent such as 10% H₂SO₄ in methanol.[5]
-
Heat the mixture at 60 °C for 30 minutes to form the methyl ester.
-
After cooling, add 1 mL of saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the methyl ester derivative with 1 mL of hexane.
-
Inject an aliquot of the hexane layer into the GC-MS system.
b) GC-MS Conditions
| Parameter | Condition |
| GC System | Gas Chromatograph with a Mass Spectrometer detector |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-400 |
Visualizations
Caption: HPLC-UV workflow for pharmaceutical analysis.
Caption: LC-MS/MS workflow for plasma analysis.
References
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]
-
Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. SpringerLink. [Link]
-
Extraction and derivatization of polar herbicides for GC-MS analyses. PubMed. [Link]
- N/A
-
(+-)-2-(3-Chlorophenoxy)propionic acid. PubChem. [Link]
- N/A
Sources
- 1. echemi.com [echemi.com]
- 2. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analysis by liquid chromatography-electrospray ionization tandem mass spectrometry and acute toxicity evaluation for beta-blockers and lipid-regulating agents in wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vliz.be [vliz.be]
- 5. researchgate.net [researchgate.net]
Application Note: A Validated HPLC Method for the Quantification of 2-(3-Chlorophenoxy)-2-methylpropanoic acid
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(3-Chlorophenoxy)-2-methylpropanoic acid. Developed for researchers, scientists, and professionals in drug development, this protocol provides a reliable methodology for the determination of this compound in various sample matrices. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection, ensuring sensitivity, specificity, and reproducibility. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles. All protocols have been validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Introduction
This compound and its structural analogs are of significant interest in pharmaceutical research and development due to their potential therapeutic activities. Accurate and precise quantification of this molecule is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a comprehensive guide to a validated HPLC method designed for this purpose.
The fundamental principle of this method is reversed-phase chromatography, where the analyte is separated based on its hydrophobicity.[6] As a carboxylic acid, the retention of this compound is highly dependent on the pH of the mobile phase.[7][8][9] By maintaining a low pH, the ionization of the carboxylic acid group is suppressed, leading to increased retention on the non-polar stationary phase and improved peak shape.[6][7]
Experimental
Materials and Reagents
-
This compound reference standard: Purity ≥98%
-
Acetonitrile (ACN): HPLC grade
-
Water: HPLC grade or Milli-Q
-
Phosphoric acid (H₃PO₄): Analytical grade
-
Methanol: HPLC grade (for sample preparation)
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a UV-Vis detector. The specific conditions were optimized to achieve a balance between resolution, analysis time, and sensitivity.
| Parameter | Condition | Justification |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent retention for moderately non-polar compounds like the target analyte.[10] The column dimensions and particle size offer a good balance between efficiency and backpressure. |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid | Acetonitrile is a common organic modifier in reversed-phase HPLC.[11] The 50:50 ratio was found to provide optimal retention and run time. Phosphoric acid is used to adjust the mobile phase pH to approximately 2.1, which is well below the estimated pKa of the analyte, ensuring it is in its non-ionized form for better retention and peak symmetry.[7][12] |
| Flow Rate | 1.0 mL/min | This flow rate provides a good compromise between analysis time and chromatographic efficiency for the chosen column dimensions.[12][13] |
| Detection Wavelength | 225 nm | This wavelength was selected based on the UV absorbance spectrum of this compound, providing good sensitivity. A similar wavelength has been used for related compounds.[14] |
| Injection Volume | 10 µL | A standard injection volume suitable for achieving good sensitivity without overloading the column.[12] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[14] |
| Elution Mode | Isocratic | An isocratic elution is sufficient for the analysis of the pure compound and simplifies the method, making it more robust and transferable.[12][15] |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8 °C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation protocol will vary depending on the matrix. The following is a general guideline for a simple matrix. For more complex matrices like biological fluids or tissues, a more rigorous extraction procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.[12][16]
-
Accurately weigh a known amount of the sample.
-
Add a suitable volume of methanol to dissolve the analyte.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[17]
-
If necessary, dilute the filtered sample with the mobile phase to bring the analyte concentration within the linear range of the calibration curve.
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. youtube.com [youtube.com]
- 5. database.ich.org [database.ich.org]
- 6. scispace.com [scispace.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. tandfonline.com [tandfonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. agilent.com [agilent.com]
- 12. scispace.com [scispace.com]
- 13. ukm.my [ukm.my]
- 14. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 15. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. organomation.com [organomation.com]
Application Note: Chiral Separation of 2-(3-Chlorophenoxy)-2-methylpropanoic Acid Enantiomers
Introduction
2-(3-Chlorophenoxy)-2-methylpropanoic acid is a chiral carboxylic acid belonging to the phenoxypropanoic acid class. As with many chiral compounds in the pharmaceutical and agrochemical industries, the biological and pharmacological activity is often enantiomer-specific. One enantiomer may exhibit the desired therapeutic or herbicidal effect, while the other could be inactive or even responsible for adverse effects[1][2]. Therefore, the ability to separate, quantify, and control the enantiomeric purity of such compounds is of paramount importance for drug development, quality control, and regulatory compliance.
This comprehensive guide provides a detailed technical overview and actionable protocols for the enantioselective separation of this compound. We will explore methodologies based on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), focusing on the selection of appropriate chiral stationary phases (CSPs) and the optimization of chromatographic conditions. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable methods for chiral analysis.
Principles of Chiral Separation for Acidic Compounds
The successful chiral separation of an acidic analyte like this compound hinges on the formation of transient, diastereomeric complexes between the enantiomers and a chiral selector, which is immobilized onto a solid support to create a Chiral Stationary Phase (CSP). The differential stability of these complexes leads to different retention times on the chromatographic column, enabling their separation.
Several types of interactions are responsible for chiral recognition, including:
-
Hydrogen bonding: The carboxylic acid group of the analyte can act as a hydrogen bond donor and acceptor.
-
π-π interactions: The chlorophenyl ring of the analyte can interact with aromatic moieties in the chiral selector.
-
Dipole-dipole interactions: The polar groups in both the analyte and selector contribute to this interaction.
-
Steric hindrance: The spatial arrangement of substituents around the chiral center plays a crucial role in how well the enantiomer "fits" into the chiral environment of the CSP.
-
Ionic interactions: For anion-exchange CSPs, an ion-pairing mechanism between the deprotonated acidic analyte and a positively charged selector is the primary mode of interaction[3].
The choice of CSP and mobile phase is critical as it dictates which of these interactions will dominate and ultimately determines the success of the separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are highly versatile and widely used for a broad range of chiral compounds, including acidic ones[4]. Anion-exchange CSPs are specifically designed for the enantioseparation of acidic compounds[3].
Method Development Strategy & Workflow
A systematic approach to method development is crucial for achieving baseline resolution efficiently. The following workflow outlines a logical progression from initial screening to method optimization.
Caption: A systematic workflow for chiral method development.
Experimental Protocols
Protocol 1: Chiral HPLC Method
This protocol is based on methods successfully applied to structurally similar phenoxypropionic acids and clofibric acid analogs[1][4][5]. Polysaccharide-based CSPs are an excellent starting point due to their broad applicability.
1. Materials and Equipment:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
-
Solvents: HPLC grade n-hexane, 2-propanol (IPA), and trifluoroacetic acid (TFA)
-
Sample: Racemic this compound
2. Chromatographic Conditions:
| Parameter | Recommended Starting Condition | Rationale |
| Mobile Phase | n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v) | Normal phase mode is often successful for polysaccharide CSPs. TFA is a strong acidic additive that sharpens peaks for acidic analytes by suppressing the ionization of the carboxyl group and silanols on the silica surface. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C (Ambient) | A controlled temperature ensures run-to-run reproducibility. |
| Detection | UV at 230 nm or 275 nm | The chlorophenyl group provides strong UV absorbance. Wavelength should be optimized by scanning the analyte. |
| Injection Vol. | 10 µL | Adjust based on sample concentration and detector response. |
3. Step-by-Step Procedure:
-
Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of approximately 0.5 - 1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Data Analysis: Record the chromatogram. The two enantiomers should appear as distinct peaks. Calculate the retention factors (k'), separation factor (α), and resolution (Rs).
4. Optimization Strategy:
-
If resolution is poor, systematically vary the percentage of the alcohol modifier (IPA). Decreasing the IPA content generally increases retention and may improve resolution.
-
Try different acidic additives such as formic acid or acetic acid in place of TFA, as this can alter the key interactions and improve selectivity[1].
-
Evaluate different alcohol modifiers (e.g., ethanol) which can also influence enantioselectivity.
Protocol 2: Chiral SFC Method
Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC, offering faster separations and reduced consumption of organic solvents[6][7]. Anion-exchange CSPs are particularly effective for acidic compounds in SFC[3].
1. Materials and Equipment:
-
Analytical SFC system with UV detector and back pressure regulator
-
Chiral Stationary Phase: CHIRALPAK® QN-AX (Quinine-based anion exchanger), 150 x 4.6 mm, 5 µm
-
Supercritical Fluid: Supercritical CO₂
-
Solvents: HPLC grade Methanol (MeOH), Formic Acid (FA)
-
Sample: Racemic this compound
2. Chromatographic Conditions:
| Parameter | Recommended Starting Condition | Rationale |
| Mobile Phase | CO₂ / Methanol with 0.5% Formic Acid | Methanol is a common polar co-solvent (modifier) in SFC. The acidic nature of CO₂ combined with an acidic additive like formic acid ensures the analyte is in its anionic form and the chiral selector is protonated, facilitating the required ion-exchange mechanism[3][6]. |
| Gradient | Isocratic, 15% (MeOH + 0.5% FA) | Start with an isocratic run for simplicity. A gradient can be explored if needed. |
| Flow Rate | 3.0 mL/min | Higher flow rates are possible in SFC due to the low viscosity of the mobile phase, leading to faster analysis times[8]. |
| Outlet Pressure | 150 bar | This back pressure ensures the CO₂ remains in a supercritical state. |
| Column Temp. | 40 °C | Higher temperatures can improve efficiency. |
| Detection | UV at 230 nm or 275 nm | |
| Injection Vol. | 5 µL |
3. Step-by-Step Procedure:
-
Modifier Preparation: Prepare the modifier by adding formic acid to methanol to a final concentration of 0.5% (v/v).
-
Sample Preparation: Dissolve the racemic standard in the modifier to a concentration of 1.0 mg/mL. Filter if necessary.
-
System Equilibration: Equilibrate the column with the mobile phase at the specified conditions until the pressure and baseline are stable.
-
Injection: Inject the prepared sample.
-
Data Analysis: Record the chromatogram and calculate the relevant chromatographic parameters.
4. Optimization Strategy:
-
Adjust the percentage of the modifier. Increasing the methanol content will typically decrease retention times.
-
Vary the type and concentration of the acidic additive. Different acids can subtly change the ionic interactions and impact resolution[3].
-
Optimize the back pressure and temperature, as these parameters affect the density and solvating power of the supercritical fluid mobile phase.
Data Presentation and Expected Results
The success of a chiral separation is quantified by several key parameters. The following table provides target values for a well-resolved separation.
| Parameter | Formula | Target Value | Significance |
| Retention Factor (k') | (t_R - t_0) / t_0 | 1 < k' < 10 | Indicates sufficient interaction with the stationary phase without excessively long run times. |
| Separation Factor (α) | k'_2 / k'_1 | > 1.1 | Measures the selectivity between the two enantiomers. A larger value indicates better separation potential. |
| Resolution (Rs) | 2(t_R2 - t_R1) / (w_1 + w_2) | ≥ 1.5 | Quantifies the degree of separation between two peaks. A value of 1.5 represents baseline resolution, which is essential for accurate quantification. |
Where t_R is the retention time of the peak, t_0 is the column dead time, and w is the peak width at the base.
Mechanism of Chiral Recognition on Anion-Exchange CSPs
The chiral recognition mechanism on quinine-based anion-exchange CSPs like CHIRALPAK QN-AX is well-understood and provides a strong basis for its selection for acidic analytes.
Caption: Interactions driving chiral recognition on an anion-exchange CSP.
This multi-modal interaction, dominated by the ion-pairing between the protonated tertiary nitrogen of the quinine's quinuclidine moiety and the anionic carboxylate of the analyte, provides the foundation for enantioselectivity[3]. The additional interactions, such as hydrogen bonding and π-π stacking, stabilize the diastereomeric complexes to different extents, leading to successful chiral resolution.
References
- Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
- Fanali, S., et al. (2009). Enantiomeric separation of some demethylated analogues of clofibric acid by capillary zone electrophoresis and nano-liquid chromatography. PubMed.
- Conte, E., et al. (1997). Isosteres of chiral clofibric acid analogs: synthesis, resolution, absolute configuration and HPLC detection of the optical purity. PubMed.
- ResearchGate. (n.d.). Enantiomeric separation of some demethylated analogues of clofibric acid by capillary zone electrophoresis and nano-liquid chromatography.
- De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online.
- FAGG. (n.d.). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.
- De Luca, L., et al. (2000). Different behavior toward racemization in basic media from chiral analogs of clofibric acid, the active metabolite of the antilipidemic drug clofibrate. PubMed.
- BenchChem. (2025). Application Notes and Protocols for the Enantiomeric Separation of 2-Phenoxypropionic Acid Using Chiral Stationary Phases.
- Hutt, A. J., & Tan, S. C. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography.
- ResearchGate. (n.d.). Analogues of clofibric acid.
- ResearchGate. (n.d.). (A) Supercritical fluid chromatography (SFC) separation of acidic,....
- Midland Scientific. (n.d.). Millipore Sigma 2-(3-Chlorophenoxy)propionic acid, 98%.
- Sigma-Aldrich. (n.d.). 2-(3-Chlorophenoxy)propionic acid 98 101-10-0.
- Chromatography Today. (n.d.). Column Technology for Achiral SFC Separations.
- NTU Scholars. (n.d.). Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography.
- Tesarová, E., et al. (2005). Chiral separation of beta-adrenergic antagonists, profen non-steroidal anti-inflammatory drugs and chlorophenoxypropionic acid herbicides using teicoplanin as the chiral selector in capillary liquid chromatography. PubMed.
- Wiley Online Library. (n.d.). Chiral Drug Separation.
- Phenomenex. (n.d.). Chiral HPLC Separations.
Sources
- 1. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. chiraltech.com [chiraltech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isosteres of chiral clofibric acid analogs: synthesis, resolution, absolute configuration and HPLC detection of the optical purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
Application Note: Quantitative Analysis of 2-(3-Chlorophenoxy)-2-methylpropanoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a robust and reliable method for the quantitative analysis of 2-(3-Chlorophenoxy)-2-methylpropanoic acid in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity and low volatility of the target analyte, a crucial derivatization step is employed to enhance its chromatographic performance and ensure accurate quantification. This document provides a comprehensive guide, including the scientific rationale for methodological choices, a detailed experimental protocol for silylation-based derivatization, optimized GC-MS parameters, and expected analytical outcomes.
Introduction: The Analytical Challenge
This compound is a carboxylic acid derivative with potential significance in pharmaceutical and metabolic research. Accurate and sensitive quantification of this compound is often required in various stages of drug development and in toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high chromatographic resolution and definitive mass-based identification. However, direct analysis of polar compounds containing active hydrogen groups, such as carboxylic acids, is challenging due to their poor volatility and potential for thermal degradation in the GC inlet.[1][2]
To overcome these limitations, a chemical derivatization step is essential. Derivatization modifies the analyte's functional groups to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[3] This process typically involves replacing the active hydrogen of the carboxylic acid group with a non-polar moiety.[3] For this application, we will focus on silylation, a widely used and effective derivatization technique for carboxylic acids.[1][3]
Scientific Rationale: The "Why" Behind the Method
The selection of silylation as the derivatization method is based on several key advantages. Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the carboxylic acid group of this compound to form a trimethylsilyl (TMS) ester.[3]
The benefits of this transformation are multifold:
-
Increased Volatility: The replacement of the polar -OH group with a non-polar -OSi(CH₃)₃ group significantly reduces intermolecular hydrogen bonding, thereby lowering the boiling point of the analyte and allowing it to be readily vaporized in the GC inlet.[3]
-
Enhanced Thermal Stability: The resulting TMS ester is more thermally stable than the parent carboxylic acid, preventing on-column degradation and ensuring the integrity of the analyte during analysis.[3]
-
Improved Chromatographic Peak Shape: The reduction in polarity leads to less interaction with the stationary phase of the GC column, resulting in sharper, more symmetrical peaks and improved resolution.
-
Characteristic Mass Spectrum: The TMS derivative yields a predictable and unique mass spectrum, facilitating unambiguous identification and quantification.
The overall analytical workflow is designed to ensure reproducibility and accuracy, from sample preparation to data interpretation.
Caption: Analytical workflow for the GC-MS analysis of this compound.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the derivatization and subsequent GC-MS analysis of this compound.
Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Hexane (GC grade)
-
Anhydrous Sodium Sulfate
-
Sample vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Pipettes and syringes
Sample Preparation and Derivatization
-
Sample Extraction: If the analyte is in a complex matrix (e.g., plasma, urine, environmental sample), perform a suitable liquid-liquid or solid-phase extraction to isolate the acidic fraction. The final extract should be in a volatile organic solvent.
-
Evaporation: Transfer the extract to a clean sample vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the absence of water, as it can interfere with the silylation reaction.
-
Derivatization Reaction:
-
To the dried residue, add 50 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Add 100 µL of BSTFA (+1% TMCS).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.
-
-
Sample Dilution: After cooling to room temperature, dilute the derivatized sample with hexane to the desired final volume for GC-MS analysis.
Caption: Step-by-step silylation derivatization protocol.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended as a starting point and may require further optimization based on the specific instrumentation and analytical requirements.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | Provides reliable and reproducible chromatographic separation. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and selectivity for target analyte detection. |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for the separation of a wide range of derivatized compounds.[4] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injection Mode | Splitless | Maximizes the transfer of the analyte onto the column for trace-level analysis. |
| Injector Temperature | 280 °C | Ensures rapid and complete vaporization of the derivatized analyte. |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | Provides good separation of the analyte from potential interferences. |
| MS Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| MS Acquisition Mode | Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) | Scan mode for initial identification; SIM mode for enhanced sensitivity and quantitative analysis. |
Expected Results and Data Interpretation
Retention Time
The TMS derivative of this compound is expected to elute at a specific retention time under the prescribed GC conditions. The exact retention time should be confirmed by injecting a derivatized standard.
Mass Spectrum
The electron ionization mass spectrum of the TMS derivative will exhibit a characteristic fragmentation pattern. The molecular ion (M⁺) is expected at m/z 286 (calculated for C₁₃H₁₉ClO₃Si). Key fragment ions can be predicted based on the structure:
-
Loss of a methyl group (-CH₃): [M-15]⁺ at m/z 271.
-
Characteristic TMS fragment: m/z 73 [Si(CH₃)₃]⁺.
-
Fragments related to the chlorophenoxy moiety: Ions corresponding to the chlorophenoxy group and its fragments will also be present. Based on the mass spectrum of the related compound 2-(3-Chlorophenoxy)propionic acid, fragments around m/z 128 (chlorophenol) and 155 can be expected.[5]
| Ion (m/z) | Predicted Identity | Significance |
| 286 | [M]⁺ | Molecular Ion |
| 271 | [M-CH₃]⁺ | Confirmatory Ion |
| 155 | [ClC₆H₄OCH(CH₃)]⁺ | Structural Fragment |
| 128 | [ClC₆H₄OH]⁺ | Chlorophenol Fragment |
| 73 | [Si(CH₃)₃]⁺ | TMS Group Fragment |
Quantification
For quantitative analysis, a calibration curve should be prepared using standards of this compound subjected to the same derivatization procedure. The peak area of a characteristic ion (e.g., m/z 271 or 286) is plotted against the concentration. The use of an internal standard is highly recommended to correct for variations in extraction efficiency and instrument response.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor or no analyte peak | Incomplete derivatization (moisture present) | Ensure complete dryness of the sample before adding the derivatizing reagent. Use anhydrous solvents. |
| Analyte degradation | Check injector and transfer line temperatures; ensure they are not excessively high. | |
| Tailing peak | Active sites in the GC system | Use a deactivated liner and column. Condition the column regularly. |
| Interfering peaks | Matrix effects or reagent by-products | Optimize the sample clean-up procedure. Analyze a reagent blank to identify extraneous peaks. |
| Poor reproducibility | Inconsistent derivatization | Ensure precise addition of reagents and consistent reaction time and temperature. Use an internal standard. |
Conclusion
The GC-MS method detailed in this application note, incorporating a silylation derivatization step, provides a sensitive, specific, and reliable approach for the quantitative analysis of this compound. By converting the polar carboxylic acid to its more volatile and thermally stable TMS ester, the challenges associated with its direct GC-MS analysis are effectively overcome. This method is well-suited for applications in pharmaceutical research, drug metabolism studies, and other areas requiring accurate measurement of this compound.
References
-
National Institutes of Health. Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft Ionization. Available at: [Link]
-
Villas-Bôas, S. G., et al. "Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?" Metabolites, vol. 1, no. 1, 2011, pp. 38-51. Available at: [Link]
-
National Institutes of Health. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Available at: [Link]
-
ResearchGate. Optimization of SPME/GC-MS analysis of chlorophenoxy herbicides. Available at: [Link]
-
eConference.io. Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. Available at: [Link]
-
ResearchGate. GC-MS/MS method for trace analysis of chlorophenoxy acidic herbicides from water samples. Available at: [Link]
-
ResearchGate. Optimized GC-MS parameters for targeted organic acids. Available at: [Link]
-
ResearchGate. Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Available at: [Link]
-
Metabolites. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Available at: [Link]
-
SciSpace. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Available at: [Link]
-
Obrnuta faza. Derivatizing Reagents. Available at: [Link]
-
National Institutes of Health. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. Available at: [Link]
-
ResearchGate. GC-MS data (retention times, molecular weight and monitored mass for the pharmaceutical products investigated). Available at: [Link]
-
ResearchGate. Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry. Available at: [Link]
-
MDPI. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Available at: [Link]
-
ResearchGate. GC determination of chlorophenoxy acids in minor polluted waters using different derivatization methods. Available at: [Link]
-
LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. Available at: [Link]
-
Shimadzu Corporation. Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Available at: [Link]
-
PubMed. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Available at: [Link]
-
PubChem. (+-)-2-(3-Chlorophenoxy)propionic acid. Available at: [Link]
-
NIST WebBook. 2-Methylpropanoic acid, TMS derivative. Available at: [Link]
-
PubMed. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Available at: [Link]
-
PubMed. Predictions of stability in pharmaceutical preparations XIX: Stability evaluation and bioanalysis of clofibric acid esters by high-pressure liquid chromatography. Available at: [Link]
-
Doc Brown's Chemistry. mass spectrum of 2-methylpropanoic acid. Available at: [Link]
-
Agilent. GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Available at: [Link]
-
ResearchGate. How long we can keep our samples after derivatization prior to GC-MS analysis?. Available at: [Link]
-
ResearchGate. Degradation of clofibric acid at different initial concentrations using. Available at: [Link]
-
PubMed. The simultaneous analysis of clofibric acid and probenecid and the direct analysis of clofibric acid glucuronide by high-performance liquid chromatography. Available at: [Link]
-
NIST WebBook. Propanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester. Available at: [Link]
Sources
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of 2-(3-Chlorophenoxy)-2-methylpropanoic Acid in Water Samples
Introduction
2-(3-Chlorophenoxy)-2-methylpropanoic acid, a primary metabolite of the lipid-regulating drug clofibrate, is an emerging environmental contaminant frequently detected in various aqueous matrices, from wastewater effluents to surface and even drinking water.[1][2] Its persistence and potential for biological activity necessitate robust and reliable analytical methods for its monitoring. This document provides a comprehensive guide to the sample preparation of this compound in water samples, offering detailed protocols for solid-phase extraction (SPE) and liquid-liquid extraction (LLE), with subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented are grounded in established analytical principles to ensure accuracy, precision, and reliability for researchers, scientists, and drug development professionals.
Analyte Characteristics: The Key to Method Development
A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective sample preparation strategy.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value (2-(3-Chlorophenoxy)propionic acid) | Significance for Sample Preparation |
| Molecular Formula | C₁₀H₁₁ClO₃ | Defines the molecular weight for mass spectrometry. |
| Molecular Weight | 214.64 g/mol [3] | Essential for preparing standard solutions and for mass spectrometer settings. |
| pKa | ~3.62 (estimated for a similar compound)[4] | As a carboxylic acid, the analyte's charge state is pH-dependent. At pH values above its pKa, it is deprotonated (anionic), while at pH values below its pKa, it is protonated (neutral). This is the most critical parameter for optimizing SPE. |
| XLogP3 | 2.52 (estimated for a similar compound)[4] | Indicates moderate hydrophobicity, making it suitable for retention on reversed-phase sorbents like C18 or polymeric materials when in its neutral form. |
| Water Solubility | 1,200 mg/L at 22 °C (for a similar compound)[4][5] | High water solubility in its ionized form necessitates pH adjustment for efficient extraction. |
The acidic nature of this compound (pKa ≈ 3.62) is the cornerstone of the sample preparation strategy.[4] In typical environmental water samples (pH 6-8), the molecule will be in its anionic (deprotonated) form, making it highly water-soluble and poorly retained by hydrophobic sorbents. Therefore, acidification of the water sample is a critical first step to convert the analyte to its neutral, more hydrophobic form, enabling effective extraction from the aqueous matrix.
Strategic Approach to Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is the preferred method for the extraction and pre-concentration of this compound from water samples due to its high recovery, reproducibility, and the ability to process larger sample volumes, thereby achieving lower detection limits.[6][7]
The Causality Behind SPE Choices
The selection of the SPE sorbent and the optimization of the extraction protocol are dictated by the analyte's properties. A reversed-phase mechanism is most appropriate, where a non-polar stationary phase retains the analyte from a polar mobile phase (the water sample).
-
Sorbent Selection:
-
Polymeric Sorbents (e.g., Oasis HLB): These are often the first choice for this application. Hydrophilic-Lipophilic Balanced (HLB) sorbents offer excellent retention for a wide range of compounds, including moderately polar acids like this compound. Their unique water-wettable nature makes them more robust and less prone to loss of recovery if the sorbent bed runs dry during sample loading.[8][9][10]
-
C18-bonded Silica: A traditional and effective choice for reversed-phase SPE. It provides good retention for hydrophobic compounds. However, care must be taken to prevent the sorbent from drying out after conditioning, which can lead to a loss of recovery.
-
-
pH Adjustment: As previously discussed, acidifying the sample to a pH of 2-3 (at least 2 pH units below the analyte's pKa) is crucial to ensure the carboxylic acid group is protonated, rendering the molecule neutral and enhancing its retention on the reversed-phase sorbent.[7][11]
-
Elution Strategy: The elution solvent must be strong enough to disrupt the hydrophobic interactions between the analyte and the sorbent. Methanol or acetonitrile are common choices. Sometimes, a small amount of a basic modifier (e.g., ammonium hydroxide) is added to the elution solvent to deprotonate the carboxylic acid, increasing its polarity and facilitating a more efficient elution.
Visualizing the SPE Workflow
Caption: Solid-Phase Extraction Workflow for this compound.
Detailed Protocol for SPE using a Polymeric Sorbent (Oasis HLB)
This protocol is designed for a 500 mL water sample and can be scaled as needed.
Materials:
-
Oasis HLB SPE Cartridges (e.g., 6 cc, 200 mg)
-
Hydrochloric acid (HCl) or Formic acid
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade water
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Collect a 500 mL water sample in a clean glass container.
-
Acidify the sample to pH 2-3 by adding HCl or formic acid dropwise while monitoring with a pH meter.
-
-
SPE Cartridge Conditioning:
-
Place the Oasis HLB cartridge on the vacuum manifold.
-
Pass 5 mL of methanol through the cartridge. Do not allow the cartridge to dry.
-
Pass 5 mL of HPLC-grade water (acidified to the same pH as the sample) through the cartridge. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the acidified water sample onto the cartridge at a flow rate of approximately 10-15 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of HPLC-grade water containing 5% methanol (acidified to pH 2-3) to remove any co-extracted polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the analyte from the cartridge by passing 2 x 4 mL of methanol through the sorbent. Allow the solvent to soak the sorbent for a few minutes before applying vacuum for the first elution.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis or in a suitable solvent for GC-MS derivatization.
-
Table 2: Expected Performance Data for SPE-LC-MS/MS
| Parameter | Typical Value | Reference |
| Recovery | > 80% | [8][9] |
| Reproducibility (%RSD) | < 15% | [12] |
| Limit of Detection (LOD) | 1-10 ng/L | [12][13] |
| Limit of Quantification (LOQ) | 5-50 ng/L | [13] |
Alternative Approach: Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that can be employed when SPE is not available. It relies on the partitioning of the analyte between the aqueous sample and an immiscible organic solvent.[14]
The Rationale for LLE
Similar to SPE, the efficiency of LLE is highly dependent on the pH of the aqueous sample. By acidifying the sample, this compound is converted to its neutral form, which is more soluble in organic solvents like dichloromethane or ethyl acetate.
Visualizing the LLE Workflow
Caption: Liquid-Liquid Extraction Workflow.
Detailed Protocol for LLE
Materials:
-
Separatory funnel (1 L)
-
Dichloromethane or Ethyl Acetate (HPLC grade)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Measure 500 mL of the water sample into the separatory funnel.
-
Acidify the sample to pH 2-3 with HCl.
-
-
Extraction:
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, venting frequently to release pressure.
-
Allow the layers to separate.
-
Drain the lower organic layer into a clean flask.
-
Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the organic extracts.
-
-
Drying and Concentration:
-
Pass the combined organic extracts through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Reconstitute in a suitable solvent for analysis.
-
Downstream Analysis: LC-MS/MS and GC-MS Considerations
LC-MS/MS Analysis
LC-MS/MS is the preferred analytical technique due to its high sensitivity and selectivity, allowing for direct analysis of the reconstituted extract without the need for derivatization.[12][13][15]
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used, as the carboxylic acid group is readily deprotonated to form the [M-H]⁻ ion.[13]
-
Mobile Phase: A typical mobile phase consists of a gradient of water and acetonitrile or methanol, often with a small amount of formic or acetic acid to improve peak shape.
GC-MS Analysis with Derivatization
For GC-MS analysis, the polar and non-volatile carboxylic acid must be converted into a more volatile ester.[16][17]
-
Derivatization Agent: A common and effective reagent is Boron Trifluoride-Methanol (BF₃-Methanol).[17][18][19]
-
Protocol for Derivatization with BF₃-Methanol:
-
Ensure the sample extract is completely dry.
-
Add 1-2 mL of 12-14% BF₃-Methanol to the vial containing the dried extract.[17]
-
Seal the vial and heat at 60-70°C for 10-30 minutes.[17][18]
-
Cool the vial, then add 1 mL of water and 1 mL of a non-polar solvent like hexane.
-
Shake vigorously to extract the derivatized analyte (now a methyl ester) into the hexane layer.
-
Analyze the hexane layer by GC-MS.
-
Conclusion
The successful analysis of this compound in water samples hinges on a well-designed sample preparation protocol that accounts for the analyte's acidic nature. Acidification of the water sample to pH 2-3 is a critical, non-negotiable step for both SPE and LLE. While LLE is a viable option, SPE with a modern polymeric sorbent like Oasis HLB generally offers superior performance in terms of recovery, reproducibility, and throughput. For final analysis, LC-MS/MS in negative ESI mode provides a sensitive and direct measurement, whereas GC-MS requires a derivatization step, for which BF₃-Methanol is a reliable choice. By following the principles and protocols outlined in this guide, researchers can achieve accurate and defensible data for the monitoring of this important environmental contaminant.
References
-
De Bo, J., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(5), 2247–2257. Available at: [Link]
-
Huerta-Fontela, M., et al. (2004). Analysis by liquid chromatography-electrospray ionization tandem mass spectrometry and acute toxicity evaluation for beta-blockers and lipid-regulating agents in wastewater samples. Journal of Chromatography A, 1046(1-2), 133-140. Available at: [Link]
-
Barceló, D., & Petrovic, M. (2021). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. Separations, 8(2), 16. Available at: [Link]
-
Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Available at: [Link]
-
Waters Corporation. (2019). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters Application Note. Available at: [Link]
-
Hossain, M. A., et al. (2023). Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations. Applied Sciences, 13(15), 8888. Available at: [Link]
-
Poirier, A., et al. (2021). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Molecules, 26(16), 4955. Available at: [Link]
-
Farré, M., et al. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1063-1075. Available at: [Link]
-
U.S. Environmental Protection Agency. (2015). Method 542: Determination of Pharmaceuticals and Personal Care Products in Drinking Water by Solid Phase Extraction and Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry. Available at: [Link]
-
Loconto, P. R. (2020). Trace Environmental Quantitative Analysis. Taylor & Francis. Available at: [Link]
-
Waters Corporation. (n.d.). Simplifying Solid-Phase Extraction. Available at: [Link]
-
Waters Corporation. (2019). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters Application Note. Available at: [Link]
-
Scilit. (n.d.). Determination of Clofibric Acid and N-(Phenylsulfonyl)-Sarcosine in Sewage, River and Drinking Water. Available at: [Link]
-
Cardoso, V. V., et al. (2022). Analysis of Pharmaceutical Active Compounds in Complex Water Samples: Sample Filtration as an Option. Separations, 9(12), 405. Available at: [Link]
-
D'Aco, V. J., et al. (2001). Application of U.S. EPA methods to the analysis of pharmaceuticals and personal care products in the environment: Determination of clofibric acid in sewage effluent by GC-MS. In Abstracts of Papers of the American Chemical Society (Vol. 222, pp. U364-U364). Available at: [Link]
-
Waters Corporation. (n.d.). Oasis Sample Preparation Products. Available at: [Link]
-
Padrón, M. E. T., et al. (2007). Determination of acidic drugs in sewage water by gas chromatography-mass spectrometry as tert.-butyldimethylsilyl derivatives. Journal of Chromatography A, 1156(1-2), 263-271. Available at: [Link]
-
de Souza, I. D., et al. (2023). Trends and challenges in analytical chemistry for multi-analysis of illicit drugs employing wastewater-based epidemiology. Journal of the Brazilian Chemical Society, 34, 529-548. Available at: [Link]
-
U.S. Environmental Protection Agency. (2008). Approaches to Screening for Risk from Pharmaceuticals in Drinking Water and Prioritization for Further Evaluation. Available at: [Link]
-
Madikizela, L. M., & Ncube, S. (2023). Contamination with Pharmaceuticals in Aquatic Environment: Focus on Analytical Methodologies. Toxics, 11(5), 443. Available at: [Link]
-
Daviran, M., et al. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute conditions. Chemical Engineering Research and Design, 138, 447-462. Available at: [Link]
-
Petrovic, M., et al. (2003). Analytical methods for tracing pharmaceutical residues in water and wastewater. TrAC Trends in Analytical Chemistry, 22(10), 685-696. Available at: [Link]
-
Meatherall, R., & Ford, D. (1981). The simultaneous analysis of clofibric acid and probenecid and the direct analysis of clofibric acid glucuronide by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 223(1), 147-154. Available at: [Link]
-
Venter, A. R., et al. (2018). On-column derivatisation of fatty acids in micro solid phase extraction cartridges. Analytical Methods, 10(4), 415-420. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7542, (+-)-2-(3-Chlorophenoxy)propionic acid. Retrieved January 12, 2026 from [Link].
-
PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2015). Method 542: Determination of Pharmaceuticals and Personal Care Products in Drinking Water by Solid Phase Extraction and Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry. Available at: [Link]
-
Cardoso, V. V., et al. (2022). Analysis of Pharmaceutical Active Compounds in Complex Water Samples: Sample Filtration as an Option. Separations, 9(12), 405. Available at: [Link]
-
Roy, P., et al. (2024). Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2797, Clofibric acid. Retrieved January 12, 2026 from [Link].
-
Toption Instrument Co., Ltd. (n.d.). Solvent Recovery By Solvent Extraction. Available at: [Link]
-
Shah, G., et al. (2012). Development and validation of a LC-ESI-MS/MS method in human plasma for quantification of fenofibric acid, involving chromatographic resolution of fenofibric acid acyl-β-D-glucuronide. Journal of Chromatography B, 903, 137-144. Available at: [Link]
-
van den Bruinhorst, A., et al. (2020). Hydrophobic Deep Eutectic Solvents for the Recovery of Bio-Based Chemicals: Solid–Liquid Equilibria and Liquid–Liquid Extraction. Molecules, 25(17), 3880. Available at: [Link]
-
Han, J., et al. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Metabolites, 11(11), 717. Available at: [Link]
-
Toth, A. J., et al. (2024). Liquid–Liquid Extraction of Formic Acid with 2-Methyltetrahydrofuran: Experiments, Process Modeling, and Economics. Industrial & Engineering Chemistry Research. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. acs.org [acs.org]
- 3. Clofibric Acid | C10H11ClO3 | CID 2797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bib.irb.hr:8443 [bib.irb.hr:8443]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. waters.com [waters.com]
- 10. gcms.cz [gcms.cz]
- 11. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis by liquid chromatography-electrospray ionization tandem mass spectrometry and acute toxicity evaluation for beta-blockers and lipid-regulating agents in wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vliz.be [vliz.be]
- 14. ris.utwente.nl [ris.utwente.nl]
- 15. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
extraction of 2-(3-Chlorophenoxy)-2-methylpropanoic acid from plant tissues
An Application Guide for the Robust Extraction of 2-(3-Chlorophenoxy)-2-methylpropanoic Acid from Plant Tissues
Introduction
This compound is a compound belonging to the chlorophenoxy acid class of chemicals, which includes many synthetic auxins and herbicides used in agriculture to control broadleaf weeds or act as plant growth regulators.[1][2][3][4] The analysis of its residues in plant tissues is critical for ensuring food safety, conducting environmental impact assessments, and for research into plant metabolism and toxicology. Due to the chemical nature of the analyte—an acidic polar compound—and the complexity of plant matrices, which are rich in interfering substances like pigments, lipids, and sugars, a selective and efficient extraction protocol is paramount.
This document provides a comprehensive, field-proven methodology for the extraction of this compound from various plant tissues. The protocol is founded on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, adapted specifically for the challenges posed by acidic analytes within complex botanical samples.[5][6]
Principle of the Method
The core principle of this protocol is to exploit the acidic nature of this compound to achieve efficient extraction and purification. The overall workflow involves three main stages:
-
Sample Homogenization : The plant tissue is mechanically disrupted to ensure a representative sample and to maximize the surface area for solvent extraction. To prevent degradation of the analyte, this is often performed under cryogenic conditions.[7][8]
-
Acidified Solvent Extraction : An acidified organic solvent (acetonitrile) is used to extract the analyte from the homogenized sample. The acidification (using formic acid) ensures that the target carboxylic acid remains in its protonated, less polar form, thereby enhancing its partitioning into the organic solvent.[5]
-
Partitioning and Dispersive Solid-Phase Extraction (d-SPE) Cleanup : Following initial extraction, a mixture of salts is added to induce liquid-liquid partitioning, driving the analyte into the acetonitrile layer and separating it from water-soluble matrix components. The resulting supernatant is then subjected to a d-SPE cleanup step, where specific sorbents are used to selectively remove interfering compounds such as fatty acids, sugars, and pigments, yielding a clean extract suitable for instrumental analysis.[5][6]
Materials and Reagents
Equipment
-
High-speed homogenizer (e.g., IKA Ultra-Turrax) or blender
-
Laboratory grinder capable of handling frozen samples (e.g., cryo-mill)
-
Analytical balance (± 0.1 mg)
-
Refrigerated centrifuge capable of handling 50 mL tubes and achieving >4000 x g
-
Vortex mixer
-
Mechanical shaker (optional)
-
Pipettes and appropriate tips
-
50 mL and 15 mL polypropylene centrifuge tubes
-
Syringe filters (0.22 µm, PTFE or PVDF)
-
Autosampler vials for final analysis
Reagents and Standards
-
Acetonitrile (MeCN) : HPLC or pesticide residue grade
-
Formic Acid (FA) : LC-MS grade, >98% purity
-
Water : Deionized or Milli-Q grade
-
Magnesium Sulfate (MgSO₄) : Anhydrous, analytical grade
-
Sodium Chloride (NaCl) : Analytical grade
-
Dispersive SPE Sorbents :
-
Primary Secondary Amine (PSA): For removal of organic acids, sugars, and fatty acids.
-
C18 (Octadecylsilane): For removal of non-polar interferences like fats and waxes.
-
Graphitized Carbon Black (GCB): For removal of pigments (e.g., chlorophyll). Use with caution as it can retain some planar analytes.
-
-
Analytical Standard : Certified reference material of this compound (>99% purity).
-
Dry Ice : For cryogenic homogenization.[7]
Detailed Protocols
PART 1: Sample Preparation and Homogenization
The integrity of the final result begins with proper sample handling. It is crucial to obtain a representative sample and prevent analyte degradation during preparation.[7][9]
-
Collection : Collect a representative sample from the plant material of interest. For residue analysis, this may involve collecting multiple plants from different areas of a field.[10]
-
Storage : If not processed immediately, samples should be frozen at ≤ -20°C to minimize enzymatic degradation of the analyte. For long-term storage, ≤ -80°C is recommended.
-
Homogenization :
-
For soft tissues (leaves, fruits), chop the frozen sample into smaller pieces.
-
Weigh approximately 50-100 g of the chopped, frozen tissue into a laboratory blender or grinder.
-
Add chunks of dry ice to the blender.[7] This maintains cryogenic conditions, preventing thawing and enzymatic activity while making the tissue brittle for efficient grinding.[8]
-
Grind the sample until a fine, homogenous powder is achieved.
-
Allow the dry ice to fully sublimate in a fume hood or a well-ventilated area before proceeding. The resulting powdered sample should remain frozen.
-
PART 2: Extraction and Purification (Modified QuEChERS)
This protocol is designed for a 10 g homogenized sample. Adjust volumes proportionally for different sample weights.
Step 1: Extraction
-
Weigh 10.0 ± 0.1 g of the homogenized plant tissue powder into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of 1% Formic Acid in Acetonitrile . The formic acid ensures an acidic environment (pH < 4), which is critical for keeping the carboxylic acid analyte in its neutral form, maximizing its extraction efficiency into the acetonitrile.
-
Add the internal standard at this stage, if used.
-
Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing of the sample with the solvent.
Step 2: Salting-Out Partitioning
-
To the tube, add 4 g of anhydrous MgSO₄ and 1 g of NaCl .
-
Immediately cap the tube and shake vigorously for 1 minute. The MgSO₄ absorbs excess water, while the combination of salts induces phase separation between the acetonitrile and the residual aqueous phase from the plant tissue. This drives the polar analyte into the organic layer.
-
Centrifuge the tube at 4000 x g for 5 minutes at 4°C. This will produce a clear supernatant (acetonitrile layer) above the solid plant material and salt pellet.
Step 3: Dispersive SPE (d-SPE) Cleanup
-
Carefully transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing the d-SPE sorbents. The choice of sorbents depends on the matrix:
-
For general plant tissues (e.g., fruits, vegetables): Add 900 mg MgSO₄ , 150 mg PSA , and 150 mg C18 .
-
For highly pigmented tissues (e.g., leafy greens): Add 900 mg MgSO₄ , 150 mg PSA , 150 mg C18 , and 120 mg GCB .[5] The GCB is highly effective at removing chlorophyll but should be tested to ensure it does not adsorb the analyte of interest.
-
-
Cap the 15 mL tube and vortex for 30 seconds.
-
Centrifuge at 4000 x g for 5 minutes at 4°C.
Step 4: Final Extract Preparation
-
Transfer a 1 mL aliquot of the final, cleaned supernatant into an autosampler vial.
-
If required, the extract can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.
-
For direct analysis, filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
Visualization of the Extraction Workflow
The following diagram illustrates the complete extraction and cleanup process.
Caption: Workflow for the extraction of this compound.
Trustworthiness: A Self-Validating System
To ensure the reliability and accuracy of the results, the protocol must be performed within a robust quality control (QC) framework. This makes the methodology self-validating for each batch of samples analyzed.
-
Method Blank : An empty tube carried through the entire extraction process to monitor for contamination from reagents or equipment.
-
Matrix Blank : A sample of the same plant tissue known to be free of the analyte. This is used to establish the baseline and assess matrix interferences.
-
Matrix Spike (Fortification) : A matrix blank sample spiked with a known concentration of the analyte standard before extraction. This is used to determine the method's accuracy (percent recovery). Recoveries should ideally fall within the 70-120% range.[5][6]
-
Spike Duplicate : A second matrix spike sample used to assess the method's precision (Relative Percent Difference or Relative Standard Deviation). RSDs should typically be below 20%.[6]
-
Matrix-Matched Calibration : To compensate for signal suppression or enhancement caused by co-extracted matrix components during instrumental analysis, calibration standards should be prepared in the final extract of a matrix blank.
Expected Performance Data
The modified QuEChERS approach is known for its good recovery and reproducibility for a wide range of pesticides, including acidic herbicides. The table below summarizes typical performance characteristics expected from this method when validated.
| Parameter | Typical Value | Rationale |
| Recovery | 70 - 120% | Indicates high efficiency of the extraction and cleanup process for the target analyte.[5] |
| Precision (RSD) | < 20% | Demonstrates the reproducibility and robustness of the method across replicate samples.[6] |
| Limit of Quantification (LOQ) | 1 - 10 ng/g | Achievable with modern LC-MS/MS instrumentation, suitable for regulatory monitoring.[5] |
| Linearity (R²) | > 0.99 | A high correlation coefficient for the calibration curve ensures accurate quantification over a defined concentration range.[5][6] |
Conclusion
This application note details a robust and reliable method for the extraction of this compound from complex plant tissues. By leveraging an acidified QuEChERS workflow, this protocol ensures high extraction efficiency while effectively minimizing matrix interferences through a targeted d-SPE cleanup. The inclusion of rigorous quality control measures ensures that the data generated is trustworthy and defensible, making this method highly suitable for researchers, scientists, and drug development professionals engaged in residue analysis and metabolic studies. The final extract is compatible with modern analytical techniques like LC-MS/MS, enabling sensitive and selective quantification.[11]
References
-
Wells, J. M., & Ragsdale, N. N. (2000). Solid-phase extraction of acidic herbicides. Journal of Chromatography A, 885(1-2), 237-250. [Link]
-
Li, Y., et al. (2022). Simultaneous Determination of Six Acidic Herbicides and Metabolites in Plant Origin Matrices by QuEChERS-UPLC-MS/MS. Molecules, 27(19), 6586. [Link]
-
ResearchGate. (n.d.). Solid-phase extraction of acidic herbicides. [Link]
-
Burke, J. A. (1965). Preparation and Extraction of Samples Prior to Pesticide Residue Analysis. Journal of AOAC INTERNATIONAL, 48(5), 1037-1042. [Link]
-
Hartzler, B., & Anderson, M. (2022). Testing for and Deactivating Herbicide Residues. Iowa State University Extension and Outreach. [Link]
-
Kaczyński, P., Łozowicka, B., Jankowska, M., & Hrynko, I. (2016). Rapid determination of acid herbicides in soil by liquid chromatography with tandem mass spectrometric detection based on dispersive solid phase extraction. Talanta, 152, 127-136. [Link]
-
National Center for Biotechnology Information. (n.d.). (+-)-2-(3-Chlorophenoxy)propionic acid. PubChem Compound Database. [Link]
-
Purdue Weed Science. (2016, August 4). Leaf Sample Collection for Herbicide Resistance Testing in Weeds [Video]. YouTube. [Link]
-
Kamas, J. (2018). Collecting and submitting samples for detection of herbicide residue. Texas A&M AgriLife Extension. [Link]
-
Retsch. (2012, December 3). Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method. AZoM. [Link]
-
Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. [Link]
Sources
- 1. Solid-phase extraction of acidic herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. Rapid determination of acid herbicides in soil by liquid chromatography with tandem mass spectrometric detection based on dispersive solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. food-safety.com [food-safety.com]
- 9. aggie-horticulture.tamu.edu [aggie-horticulture.tamu.edu]
- 10. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 11. lcms.cz [lcms.cz]
Application Note & Protocol: Synthesis and Qualification of [¹⁴C]-2-(3-Chlorophenoxy)-2-methylpropanoic Acid for Preclinical Metabolic Studies
Abstract & Introduction
The study of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is a cornerstone of modern drug development, providing critical data for safety and efficacy assessments.[1] Radiolabeling is the gold-standard technique for these investigations, offering unambiguous, quantitative tracking of a molecule and its metabolites within a biological system.[2][3] This document provides a detailed methodology for the synthesis, purification, and characterization of carbon-14 labeled 2-(3-Chlorophenoxy)-2-methylpropanoic acid, a compound belonging to the fibrate class of lipid-lowering agents.[4][5]
Fibrates primarily act by activating peroxisome proliferator-activated receptors (PPARα), which modulates the transcription of genes involved in lipid metabolism.[6][7] Understanding the metabolic fate of new analogues like this compound is essential to predict their pharmacokinetic behavior, identify potentially active or toxic metabolites, and fulfill regulatory requirements for new drug applications.[8][9]
This guide is designed for researchers in drug metabolism, radiochemistry, and pharmaceutical development. It details a robust synthetic route to label the carboxylic acid moiety, a position chosen for its general metabolic stability and synthetic accessibility. The subsequent protocols for purification and rigorous quality control are designed to yield a final product of high chemical and radiochemical purity, suitable for definitive in vivo studies.
Rationale for Isotope Selection and Labeling Position
The choice of radionuclide and the position of the isotopic label are critical decisions that directly impact the quality and interpretability of the resulting metabolic data.
-
Isotope Selection (Carbon-14): Carbon-14 (¹⁴C) was selected as the radiolabel for this application. Its long half-life (~5,730 years) eliminates the need to correct for decay during the course of typical ADME studies.[9] More importantly, incorporating a ¹⁴C atom into the core carbon skeleton of the molecule ensures that the radiotracer is a true representation of the parent compound. This minimizes the risk of the label being lost through metabolic processes, a potential concern with tritium (³H) labels, which can sometimes be exchanged.[1][9][10]
-
Labeling Position ([carboxyl-¹⁴C]): The carboxylic acid group was chosen as the labeling site. This position is synthetically accessible from common ¹⁴C-labeled precursors like sodium cyanide (Na¹⁴CN). While metabolic transformation of the carboxyl group (e.g., glucuronidation) is possible, the ¹⁴C atom itself is not typically cleaved, allowing the label to effectively trace the molecule and its key conjugates.[11] This strategy ensures that the radioactivity detected in biological matrices accurately reflects the presence of the drug and its derivatives.
Overall Experimental Workflow
The process begins with the chemical synthesis of the labeled compound, followed by rigorous purification and a multi-step quality control analysis to validate its identity, purity, and specific activity before its use in metabolic studies.
Figure 1: Overall workflow for the production of qualified radiolabeled tracer.
Synthesis of [carboxyl-¹⁴C]-2-(3-Chlorophenoxy)-2-methylpropanoic Acid
This protocol describes a two-step synthesis starting from 3-chlorophenol and utilizing [¹⁴C]-sodium cyanide. All operations involving radioactivity must be performed in a certified fume hood with appropriate shielding and safety monitoring.
Reaction Scheme
Figure 2: Synthetic route for [¹⁴C]-2-(3-Chlorophenoxy)-2-methylpropanoic acid.
Materials & Reagents
-
3-Chlorophenol (≥99%)
-
Acetone (ACS grade)
-
Sodium Cyanide-[¹⁴C] (Na¹⁴CN), Specific Activity >50 mCi/mmol
-
Sulfuric Acid (98%)
-
Hydrochloric Acid (37%)
-
Diethyl Ether (Anhydrous)
-
Sodium Sulfate (Anhydrous)
-
Deionized Water
-
Solvents for HPLC (Acetonitrile, Water, Formic Acid - HPLC Grade)
Protocol: Step 1 - Synthesis of [¹⁴CN]-2-(3-Chlorophenoxy)-2-methylpropanenitrile
-
To a stirred solution of 3-chlorophenol (1.29 g, 10 mmol) in acetone (20 mL), add Na¹⁴CN (5 mCi, ~0.1 mmol) followed by non-radioactive NaCN to a total of 11 mmol.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.6 mL) dropwise, ensuring the temperature does not exceed 10°C. Causality: The acid catalyzes the formation of the cyanohydrin intermediate, which then undergoes substitution with the phenoxide.
-
Allow the reaction to warm to room temperature and stir for 16 hours. Monitor reaction progress by TLC (Thin Layer Chromatography) against a non-radioactive standard.
-
Quench the reaction by pouring it into ice-water (50 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile intermediate.
Protocol: Step 2 - Hydrolysis to [carboxyl-¹⁴C]-2-(3-Chlorophenoxy)-2-methylpropanoic Acid
-
To the crude nitrile from the previous step, add concentrated hydrochloric acid (20 mL).
-
Heat the mixture to reflux (approx. 110°C) for 6 hours. Causality: Strong acidic conditions and heat are required to fully hydrolyze the stable nitrile group to a carboxylic acid.
-
Cool the reaction to room temperature. A precipitate may form.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with water (20 mL), then brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to yield the crude radiolabeled product.
Purification Protocol
-
Dissolve the crude product in a minimal amount of the HPLC mobile phase.
-
Purify the material using preparative reverse-phase HPLC.
-
Column: C18, 10 µm, 250 x 21.2 mm
-
Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid).
-
Detection: UV at 275 nm and an in-line radioactivity detector.
-
-
Collect the radioactive peak corresponding to the retention time of a non-radioactive reference standard.
-
Pool the collected fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to yield the final product as a white solid.
Quality Control & Characterization
A self-validating protocol requires rigorous analysis to confirm the identity and purity of the final compound. An unlabeled ("cold") version should be synthesized concurrently to serve as a reference standard.[12]
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC-UV):
-
System: Agilent 1260 or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
-
Radio-HPLC:
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Used to confirm the molecular weight of the unlabeled standard. Analysis of the radiolabeled compound by MS is possible but requires specialized equipment.
-
-
Liquid Scintillation Counting (LSC):
-
Used to quantify the amount of radioactivity in solution.
-
Protocol: Purity and Identity Confirmation
-
Chemical Purity: Analyze the final product by HPLC-UV. Purity is determined by the area percentage of the main peak. The result should be ≥98%.
-
Radiochemical Purity: Analyze the final product by Radio-HPLC. Radiochemical purity is the percentage of total radioactivity that elutes in the single peak corresponding to the product.[15][16][17] The result must be ≥98%.
-
Identity Confirmation: The identity is confirmed by demonstrating that the radioactive peak in the Radio-HPLC chromatogram co-elutes precisely with the UV peak of the authenticated, non-radioactive reference standard.[12]
Protocol: Specific Activity Determination
Specific activity is a critical parameter representing the amount of radioactivity per unit mass or mole of the compound.[18][19]
-
Mass Quantification: Prepare a stock solution of the purified, radiolabeled product in a suitable solvent (e.g., acetonitrile). Determine its concentration (in µg/mL or µM) using a calibrated HPLC-UV method against a standard curve prepared with the non-radioactive reference standard.
-
Radioactivity Quantification: Take a precise aliquot of the same stock solution and measure its radioactive concentration (in µCi/mL or MBq/mL) using a calibrated liquid scintillation counter.[20]
-
Calculation: Divide the radioactive concentration by the mass concentration to obtain the specific activity.
-
Specific Activity (SA) = (Radioactive Concentration [µCi/mL]) / (Molar Concentration [mmol/mL]) = SA in µCi/mmol or mCi/mmol.
-
Expected Specifications
| Parameter | Specification | Method | Rationale |
| Chemical Purity | ≥ 98.0% | HPLC-UV | Ensures that biological effects are due to the target compound, not impurities.[21] |
| Radiochemical Purity | ≥ 98.0% | Radio-HPLC | Guarantees that the detected radioactivity accurately traces the intended molecule.[15][22] |
| Identity | Co-elution with reference standard | HPLC-UV & Radio-HPLC | Confirms the chemical structure of the radiolabeled product.[12] |
| Specific Activity | > 50 mCi/mmol | LSC & HPLC-UV | Ensures sufficient sensitivity for detection in biological samples at pharmacological doses.[18] |
| Appearance | White to off-white solid | Visual Inspection | Basic quality check. |
Storage and Handling
Store the final radiolabeled compound at -20°C or below to minimize radiolytic decomposition. When preparing solutions for in vivo studies, use appropriate solvents and handle them in accordance with institutional radiation safety guidelines.
References
- British Nuclear Medicine Society. (n.d.). Radiochemical Purity Systems of Radiopharmaceuticals.
- Millar, A. M., & Tipping, T. (2006). Simplified Method for Determining the Radiochemical Purity of 99m Tc-MAG3. Journal of Nuclear Medicine Technology, 34(3), 163-167.
- Elsinga, P., Todde, S., Penuelas, I., et al. (2017). Quality Control of PET Radiopharmaceuticals. Radiology Key.
- Al-Abyad, M., & Al-Suhaibani, S. (2013). Determination of Radiochemical Purity of Radioactive Microspheres. Journal of Analytical & Bioanalytical Techniques.
- Revvity. (n.d.).
- de-Magistris, F., Pecoraro, F., Zannetti, A., et al. (2019). Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures. La Clinica Terapeutica.
- Wikipedia. (n.d.). Specific activity.
- Baba, S., Horie, M., & Watanabe, Y. (1979). A Method for Measuring Specific Activities of 14 C-Labelled Compounds by Gas Chromatography-Mass Spectrometry-Computer System. Journal of the Mass Spectrometry Society of Japan.
- Nassar, A. F., & El-Kattan, Y. (2002). Liquid Chromatography–Accurate Radioisotope Counting and Microplate Scintillation Counter Technologies in Drug Metabolism Studies. Journal of Pharmaceutical and Biomedical Analysis.
- Aerts, J., et al. (2021). EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality. European Journal of Nuclear Medicine and Molecular Imaging.
- Chemistry For Everyone. (2023). How Do You Calculate Specific Activity (Bq/kg)? [Video]. YouTube.
- Macasek, F., Bruder, P., & Buriova, E. (2003). HPLC-MS technique for radiopharmaceuticals research and control. INIS-IAEA.
- Thomas, B. F., et al. (1998). Isolation and identification of novel metabolites of gemfibrozil in rat urine. Drug Metabolism and Disposition.
- Gatley, S. J., & DeGrado, T. R. (2003). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Journal of Nuclear Medicine Technology.
- Pieper, D. H., et al. (1985). Metabolism of 2,4-dichlorophenoxyacetic acid, 4-chloro-2-methylphenoxyacetic acid and 2-methylphenoxyacetic acid by Alcaligenes eutrophus JMP 134. Archives of Microbiology.
- Davison, C., et al. (1975). Absorption and disposition of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid, WIN 35833, in rats, monkeys, and men. Drug Metabolism and Disposition.
- Pichat, L., & Herbert, M. (1981). Synthesis of 14C‐labelled 2‐(3‐benzoylphenoxy)‐2‐methyl propionic acid (LF.599). Journal of Labelled Compounds and Radiopharmaceuticals.
- Smith, C. J., et al. (2000). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]. Applied and Environmental Microbiology.
- Berthold Technologies. (n.d.). Radio HPLC Detectors.
- Berthold Technologies. (n.d.). Radio HPLC Detectors.
- Li, A. R., & Xie, L. (2023). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules.
- Lappin, H. M., Greaves, M. P., & Slater, J. H. (1985). Degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy)propionic Acid] by a synergistic microbial community. Applied and Environmental Microbiology.
- Benchchem. (n.d.). This compound.
- ChemComm. (2023).
- Moravek. (n.d.). How Do You Synthesize Radiolabeled Compounds?.
- Selcia. (n.d.). Custom carbon-14 radiolabelling.
- The Chemist. (2022). Late-Stage Carbon-14 Labelling and Isotope Exchange Techniques in Radiochemistry.
- Taran, F., et al. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. ACS Central Science.
- Guce, A., et al. (2021). Original synthesis of radiolabelling precursors for the batch and on resin one-step/late stage radiofluorination of peptides. Organic & Biomolecular Chemistry.
- Derdau, V., et al. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences.
- Aleš Marek Group. (n.d.). Synthesis of Radiolabeled Compounds.
- Wang, Y., et al. (2022). Radiolabeling lipoproteins to study and manage disease. Advanced Drug Delivery Reviews.
- Elisaf, M. S. (2002). Effects of fibrates on serum metabolic parameters. Current Medical Research and Opinion.
- Princeton University Chemistry Department. (2016). 'Radiolabeling' lets scientists track the breakdown of drugs.
- Kumar, S., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)
- Wikipedia. (n.d.). Clofibric acid.
- Staels, B., et al. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism.
- Conti, P. S., et al. (2010). Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors. Journal of Medicinal Chemistry.
- Tenenbaum, A., & Fisman, E. Z. (2003). Fibrates for treatment of the metabolic syndrome. The American Journal of Cardiology.
- Perminova, I. V., et al. (2021). A Use of Tritium-Labeled Peat Fulvic Acids and Polyphenolic Derivatives for Designing Pharmacokinetic Experiments on Mice. Pharmaceuticals.
- Penke, B., et al. (2012). Radiotracers, Tritium Labeling of Neuropeptides. Arkivoc.
Sources
- 1. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moravek.com [moravek.com]
- 3. chemistry.princeton.edu [chemistry.princeton.edu]
- 4. Effects of fibrates on serum metabolic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clofibric acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. openmedscience.com [openmedscience.com]
- 9. openmedscience.com [openmedscience.com]
- 10. Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and identification of novel metabolites of gemfibrozil in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 13. berthold.com [berthold.com]
- 14. berthold.com [berthold.com]
- 15. cdn.ymaws.com [cdn.ymaws.com]
- 16. longdom.org [longdom.org]
- 17. Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
- 19. Specific activity - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
- 21. selcia.com [selcia.com]
- 22. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
protocol for testing the herbicidal activity of 2-(3-Chlorophenoxy)-2-methylpropanoic acid
An in-depth guide to the evaluation of 2-(3-Chlorophenoxy)-2-methylpropanoic acid for herbicidal applications.
Introduction: Characterizing a Novel Phenoxyalkanoic Acid Derivative
This compound (CAS No. 17413-73-9) is a member of the phenoxyalkanoic acid class of chemical compounds.[1] This class is notable within agricultural science for containing numerous molecules with potent herbicidal properties, such as Mecoprop (MCPP) and 2,4-D.[2][3] Structurally, these compounds feature a carboxylic acid moiety linked to a substituted aromatic ring via an ether bond.[3] Given its structural similarity to established herbicides, this compound warrants rigorous evaluation to determine its biological activity, selectivity, and potential utility in weed management programs.
This document provides a comprehensive set of protocols for researchers and drug development professionals to systematically test the herbicidal efficacy of this compound. The methodologies described herein are designed to be robust, reproducible, and grounded in established principles of weed science, ensuring the generation of high-quality, interpretable data.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 17413-73-9 | |
| Molecular Formula | C₁₀H₁₁ClO₃ | |
| Molecular Weight | 214.65 g/mol | |
| Class | Phenoxyalkanoic Acid | [1] |
Pillar 1: The Scientific Rationale - Mechanism of Action and Experimental Causality
Hypothesized Mechanism of Action: Synthetic Auxin Activity
The herbicidal activity of many chlorophenoxy compounds stems from their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), or auxin.[2][4][5] These "synthetic auxins" overwhelm the plant's normal hormonal regulatory pathways, leading to uncontrolled, disorganized growth. In susceptible species, particularly broadleaf (dicot) plants, this results in characteristic symptoms such as leaf cupping, stem twisting (epinasty), and eventual plant death. Monocot species, like grasses, are often more tolerant, a selectivity that forms the basis for many commercial herbicide applications. It is hypothesized that this compound acts via this mechanism. Therefore, the following protocols are designed not only to quantify its herbicidal activity but also to generate data that can support or refute this hypothesis.
The Causality Behind Experimental Design Choices
A robust evaluation of a potential herbicide requires more than a simple "spray and pray" approach. Every step is deliberate and designed to answer specific questions about the compound's behavior.
-
Pre- vs. Post-Emergence Testing: We must assess activity through two distinct routes of exposure. Pre-emergence trials, where the compound is applied to the soil before weed seedlings emerge, test for soil activity and residual control.[6][7] Post-emergence trials, where the compound is applied directly to the foliage of established weeds, test for contact and systemic activity.[6] A compound active in both scenarios has a much broader potential use.
-
Dose-Response Analysis: Testing at a single, arbitrary dose yields a simple "yes/no" result. A dose-response study , however, utilizes a range of concentrations to characterize the relationship between application rate and herbicidal effect.[8][9] This is critical for determining the effective dose required for 50% growth inhibition (ED₅₀) or 90% control (ED₉₀), which are fundamental metrics for comparing potency and predicting field performance.[9][10] The log-logistic model is the standard for this analysis due to its accuracy in describing biological dose-response data.[8][10]
-
Species Selectivity: A key attribute of a successful herbicide is its ability to control target weeds without harming the desired crop. Therefore, protocols must include a panel of both monocot (e.g., corn, wheat) and dicot (e.g., soybean, radish, and representative weed species) plants.[11][12] This allows for the determination of a selectivity ratio, a critical factor for commercial viability.
Pillar 2: Self-Validating Experimental Protocols
The following protocols incorporate standardized materials, controls, and replication to ensure that the results are scientifically valid and reproducible.
General Materials and Growth Conditions
-
Test Compound: this compound, purity ≥95%.
-
Solvent/Carrier: Acetone with 0.5% (v/v) Tween® 20 as a surfactant for post-emergence tests. Water for pre-emergence soil applications.
-
Plant Species:
-
Monocots: Corn (Zea mays), Wheat (Triticum aestivum).
-
Dicots: Soybean (Glycine max), Radish (Raphanus sativus), Velvetleaf (Abutilon theophrasti), Palmer Amaranth (Amaranthus palmeri).
-
-
Growth Medium: A standardized greenhouse potting mix (e.g., 60% silty loam soil, 30% sand, 10% peat).[6]
-
Greenhouse Conditions: Maintain a 16:8 hour light:dark cycle, temperature of 25±2°C, and relative humidity of 60±10%.[6]
-
Replication: Each treatment (dose level) for each species should have a minimum of 4 replicates.
Diagram: Overall Herbicide Testing Workflow
Caption: High-level workflow for herbicidal activity testing.
Protocol 1: Pre-Emergence Herbicidal Activity Assay
This protocol evaluates the compound's ability to inhibit plant growth when applied to the soil prior to seedling emergence.
-
Pot Preparation: Fill 10 cm square pots with the standardized growth medium.
-
Seeding: Sow 5-10 seeds of a single test species per pot at a depth of 1-2 cm. Cover lightly with soil.
-
Herbicide Application:
-
Prepare a dilution series of the test compound in water. A suggested range is 0 (control), 10, 50, 100, 500, and 1000 g active ingredient per hectare (g a.i./ha).
-
Using a calibrated laboratory track sprayer, apply the herbicide solutions evenly to the soil surface of the pots.[7] Ensure uniform coverage.
-
The control pots should be sprayed with water only.
-
-
Incubation: Transfer the pots to the controlled greenhouse environment. Water gently as needed to keep the soil moist but not saturated.[6]
-
Evaluation (21 Days After Treatment - DAT):
-
Count the number of emerged seedlings in each pot to determine the effect on germination.
-
Visually assess any injury symptoms (stunting, chlorosis).
-
Harvest all emerged plant material from each pot by cutting at the soil line.
-
Measure the fresh weight of the harvested biomass.
-
Dry the biomass at 70°C for 72 hours and measure the dry weight.
-
Protocol 2: Post-Emergence Herbicidal Activity Assay
This protocol evaluates the compound's foliar activity on established seedlings.
-
Plant Cultivation: Sow seeds as described in Protocol 1 and grow them in the greenhouse until they reach the 2-3 true leaf stage (typically 10-14 days).[6][13] Thin seedlings to 3-5 uniform plants per pot before treatment.
-
Herbicide Application:
-
Prepare a dilution series of the test compound in the acetone/surfactant carrier. Use the same application rate range as in the pre-emergence test.
-
Using a calibrated laboratory track sprayer, apply the solutions directly to the plant foliage until runoff is just visible.[13] Ensure all plants, including controls (sprayed with carrier only), are treated.
-
-
Incubation: Return the treated plants to the greenhouse. Avoid overhead watering for the first 24 hours to allow for herbicide absorption. Water at the soil level thereafter.
-
Evaluation (21 DAT):
-
Visually assess herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death).
-
Measure the height of the surviving plants.
-
Harvest the above-ground biomass and determine fresh and dry weights as described in Protocol 1.
-
Pillar 3: Data Analysis, Visualization, and Authoritative Grounding
Data Analysis: From Raw Numbers to Actionable Insights
The primary goal of the analysis is to fit the collected data (biomass reduction) to a dose-response curve to quantify herbicidal potency.
-
Calculate Percent Inhibition: For each replicate at each dose, calculate the percent biomass reduction relative to the control group: % Inhibition = (1 - (Dry_Weight_Treated / Mean_Dry_Weight_Control)) * 100
-
Dose-Response Modeling:
-
Use statistical software (e.g., R with the drc package, GraphPad Prism) to fit the percent inhibition data to a four-parameter log-logistic model.[8][10]
-
The general form of the equation is: Y = c + (d-c) / (1 + exp(b(log(x) - log(e))))
-
Where Y is the response (% inhibition), x is the dose, d is the upper limit (max inhibition), c is the lower limit (min inhibition), b is the slope, and e is the ED₅₀.
-
-
-
Determine ED₅₀ Values: From the fitted model, the software will calculate the ED₅₀ (or GR₅₀ for Growth Reduction) value, which is the dose of the herbicide required to cause a 50% reduction in plant biomass compared to the untreated control.[10][14]
Data Presentation
Summarize the calculated ED₅₀ values in a clear, concise table to facilitate comparison across species and test types.
Table 1: Summary of Herbicidal Activity (ED₅₀ Values in g a.i./ha)
| Plant Species | Family | Type | Pre-Emergence ED₅₀ | Post-Emergence ED₅₀ |
| Corn (Zea mays) | Poaceae | Monocot | ||
| Wheat (T. aestivum) | Poaceae | Monocot | ||
| Soybean (G. max) | Fabaceae | Dicot | ||
| Radish (R. sativus) | Brassicaceae | Dicot | ||
| Velvetleaf (A. theophrasti) | Malvaceae | Dicot Weed | ||
| Palmer Amaranth (A. palmeri) | Amaranthaceae | Dicot Weed |
Diagram: The Dose-Response Relationship
Caption: A typical log-logistic dose-response curve.
References
-
Seefeldt, S. S., Jensen, J. E., & Fuerst, E. P. (1995). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Weed Technology, 9(2), 218–227. Available at: [Link]
-
Ritz, C., & Streibig, J. C. (2005). Use of dose-response relationship to identify herbicide's efficacy in a mixture. Aspects of Applied Biology, 75, 45-52. Available at: [Link]
-
Knezevic, S. Z., Streibig, J. C., & Ritz, C. (2007). Utilizing R for Dose-Response Analysis in Weed Science. Weed Technology, 21(3), 840-848. Available at: [Link]
-
Panozzo, S., Scarabel, L., Collavo, A., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52923. Available at: [Link]
-
Owston, P. W., & Abrahamson, L. P. (1984). How to Test Herbicides at Forest Tree Nurseries. USDA Forest Service General Technical Report PNW-163. Available at: [Link]
-
Medd, R. W., & Auld, B. A. (1996). Estimating dose response curves for predicting glyphosate use rates in Australia. Proceedings of the 11th Australian Weeds Conference, 134-137. Available at: [Link]
-
Teasdale, J. R. (n.d.). Testing for and Deactivating Herbicide Residues. University of Maryland Extension. Available at: [Link]
-
Neal, J. C. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. Available at: [Link]
-
Michel, A., Johnson, R. D., Duke, S. O., & Scheffler, B. E. (2004). Dose-response relationships between herbicides with different modes of action and growth of Lemna paucicostata: an improved ecotoxicological method. Environmental toxicology and chemistry, 23(4), 1074–1079. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7542, Cloprop. Available at: [Link]
-
Chemcert. (2018). Testing for Damaging Herbicide Residues. Available at: [Link]
-
Klein, R. N., & Wicks, G. A. (n.d.). A Quick Test for Herbicide Carry-over in the Soil. University of Nebraska-Lincoln Extension. Available at: [Link]
-
U.S. Environmental Protection Agency. (1982). Hazard Evaluation Division Standard Evaluation Procedure Non-target Plants: Vegetative Vigor Tiers I and 2. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7153, Mecoprop. Available at: [Link]
-
Agriculture and Agri-Food Canada. (1993). Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Regulatory Directive Dir93-07b. Available at: [Link]
-
Wikipedia. (n.d.). Mecoprop. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Chlorophenoxy herbicides – Knowledge and References. Available at: [Link]
-
Panozzo, S., Scarabel, L., Collavo, A., & Sattin, M. (2022). Herbicide Resistance Testing in Different Weed Species | Protocol Preview. JoVE. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Mecoprop - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. echemi.com [echemi.com]
- 5. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fs.usda.gov [fs.usda.gov]
- 8. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]
- 9. caws.org.nz [caws.org.nz]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Dose-response relationships between herbicides with different modes of action and growth of Lemna paucicostata: an improved ecotoxicological method - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assay Compendium for Profiling 2-(3-Chlorophenoxy)-2-methylpropanoic Acid Activity
Introduction: Elucidating the Bioactivity of 2-(3-Chlorophenoxy)-2-methylpropanoic acid
This compound is a member of the phenoxyalkanoic acid class of compounds. This structural family includes well-characterized fibric acid derivatives, which are known modulators of lipid metabolism.[1] A primary molecular target for many of these compounds is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the transcriptional regulation of genes involved in fatty acid oxidation and lipid homeostasis.[1] When activated by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1]
To comprehensively characterize the in vitro activity of this compound and similar molecules, a multi-assay approach is essential. This guide provides detailed protocols for a suite of in vitro assays designed to investigate the compound's interaction with PPARα and its downstream functional effects on cellular metabolism. The described methodologies include a PPARα reporter gene assay for quantifying receptor activation, a cell-based fatty acid oxidation assay to assess metabolic function, and a Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement.
I. PPARα Reporter Gene Assay: Quantifying Nuclear Receptor Activation
This assay provides a quantitative measure of the ability of this compound to activate the PPARα signaling pathway in a cellular context. The protocol utilizes a HEK293 stable cell line expressing a GAL4 DNA-binding domain fused to the ligand-binding domain of human PPARα, and a luciferase reporter gene under the control of a GAL4 upstream activation sequence.[2][3]
Scientific Rationale
Ligand binding to the PPARα ligand-binding domain induces a conformational change that promotes the recruitment of coactivator proteins and subsequent activation of the GAL4-responsive promoter, driving the expression of luciferase. The resulting luminescent signal is directly proportional to the level of PPARα activation. This system provides high specificity and sensitivity for identifying and characterizing PPARα agonists.[2][3]
Experimental Workflow
Figure 1: Workflow for the PPARα Reporter Gene Assay.
Protocol
-
Cell Seeding:
-
Culture HEK293-PPARα-GAL4-Luciferase reporter cells (e.g., from Creative Bioarray or BPS Bioscience) in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and selection antibiotics as per the manufacturer's instructions.[2][3]
-
Seed the cells in a white, clear-bottom 96-well plate at a density of 20,000 to 40,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1 nM to 100 µM).
-
Include a vehicle control (DMSO) and a positive control (e.g., 10 µM GW7647, a known PPARα agonist).[3]
-
Carefully remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 18-24 hours.
-
-
Luminescence Detection:
-
Equilibrate the plate and a luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System) to room temperature.[3]
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 10-20 minutes, protected from light.
-
Measure the luminescence using a plate reader.
-
Data Analysis and Expected Results
The data should be expressed as fold induction of luciferase activity relative to the vehicle control. An increase in luminescence indicates that this compound is an agonist of PPARα. The potency of the compound can be determined by plotting the fold induction against the compound concentration and fitting the data to a dose-response curve to calculate the EC₅₀ value.
| Compound | Concentration (µM) | Fold Induction (vs. Vehicle) |
| Vehicle (DMSO) | - | 1.0 |
| This compound | 0.1 | 1.5 |
| 1 | 3.2 | |
| 10 | 8.5 | |
| 100 | 12.1 | |
| GW7647 (Positive Control) | 10 | 15.0 |
Table 1: Representative data for a PPARα reporter gene assay.
II. Cell-Based Fatty Acid Oxidation Assay: Assessing Metabolic Function
This assay measures the effect of this compound on the rate of fatty acid oxidation (FAO) in live cells. The protocol utilizes the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration driven by the oxidation of long-chain fatty acids. C2C12 myoblasts or primary hepatocytes are suitable cell models for this assay.[4][5]
Scientific Rationale
PPARα activation is known to upregulate the expression of genes involved in fatty acid uptake and β-oxidation.[6] An increase in FAO will lead to a higher rate of mitochondrial respiration and, consequently, an increased OCR. This assay provides a functional readout of the downstream metabolic effects of PPARα activation by this compound.
Signaling Pathway
Figure 2: PPARα-mediated activation of fatty acid oxidation.
Protocol
-
Cell Seeding and Differentiation (for C2C12 cells):
-
Seed C2C12 myoblasts in a Seahorse XF96 cell culture microplate at a density of 15,000 cells per well in growth medium (DMEM with 10% FBS).[4]
-
Incubate overnight. The following day, replace the growth medium with a differentiation medium (DMEM with 2% horse serum) to induce myotube formation. Differentiate for 4-6 days.
-
-
Substrate-Limited Culture:
-
One day before the assay, replace the differentiation medium with a substrate-limited medium (DMEM with 0.5 mM glucose, 1 mM glutamine, and 0.5 mM carnitine) to encourage reliance on fatty acid metabolism.[4]
-
-
Compound Treatment:
-
On the day of the assay, replace the substrate-limited medium with FAO assay medium (KHB supplemented with 2.5 mM glucose and 0.5 mM carnitine).[4]
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 4-24 hours).
-
-
Seahorse XF Assay:
-
Following compound incubation, initiate the Seahorse XF assay.
-
Measure the basal OCR.
-
Inject a long-chain fatty acid substrate (e.g., palmitate-BSA) and measure the OCR in response to the substrate.
-
Inject etomoxir, a CPT1 inhibitor, to confirm that the observed OCR is due to long-chain fatty acid oxidation.[7] A decrease in OCR after etomoxir injection validates the assay.
-
Optionally, perform a mitochondrial stress test by injecting oligomycin, FCCP, and rotenone/antimycin A to assess mitochondrial function further.[8]
-
Data Analysis and Expected Results
The primary readout is the change in OCR upon treatment with this compound. An increase in the basal OCR or the OCR after palmitate addition, which is sensitive to etomoxir, indicates stimulation of FAO.
| Treatment | Basal OCR (pmol/min) | OCR after Palmitate (pmol/min) | OCR after Etomoxir (pmol/min) |
| Vehicle | 50 | 120 | 55 |
| This compound (10 µM) | 75 | 180 | 78 |
| This compound (100 µM) | 90 | 250 | 95 |
Table 2: Representative data from a Seahorse XF fatty acid oxidation assay.
III. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.[9][10] The assay is based on the principle that ligand binding can stabilize a protein, leading to an increase in its thermal stability.
Scientific Rationale
When cells are heated, proteins begin to denature and aggregate. If this compound binds to PPARα, it is expected to stabilize the protein, making it more resistant to heat-induced aggregation. By measuring the amount of soluble PPARα remaining after a heat challenge, we can infer direct target engagement.[10]
Experimental Logic
Figure 3: Logic of the Cellular Thermal Shift Assay (CETSA).
Protocol
-
Cell Culture and Treatment:
-
Culture a suitable cell line that expresses endogenous PPARα (e.g., HepG2 or C2C12 cells) to near confluency.
-
Treat the cells with this compound (e.g., 100 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.[9]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[10]
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PPARα (e.g., from Abcam or Santa Cruz Biotechnology).[11][12] The expected molecular weight is approximately 52 kDa.[13][14]
-
Use a suitable secondary antibody and a chemiluminescent substrate for detection.
-
Image the blot and quantify the band intensities.
-
Data Analysis and Expected Results
A positive result is a shift in the melting curve of PPARα to a higher temperature in the presence of this compound compared to the vehicle control. This indicates that the compound binds to and stabilizes PPARα.
| Temperature (°C) | Soluble PPARα (Vehicle) | Soluble PPARα (Compound) |
| 40 | 100% | 100% |
| 50 | 85% | 95% |
| 55 | 50% | 80% |
| 60 | 20% | 60% |
| 65 | 5% | 30% |
| 70 | <1% | 10% |
Table 3: Representative data from a CETSA experiment showing the percentage of soluble PPARα at different temperatures.
Conclusion
The suite of in vitro assays detailed in this application note provides a robust framework for characterizing the activity of this compound. By combining a highly specific reporter gene assay, a functional metabolic assay, and a direct target engagement assay, researchers can gain a comprehensive understanding of the compound's mechanism of action. These protocols are designed to be adaptable and can serve as a foundation for further investigation into the therapeutic potential of this and related compounds.
References
-
Boster Biological Technology. (n.d.). Anti-PPAR alpha Antibody. Retrieved from [Link]
-
Creative Bioarray. (n.d.). HEK293-PPARα-GAL4-Luciferase-Reporter Cell Line. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PPARα (Peroxisome proliferator-activated receptor alpha)-GAL4 Luciferase Reporter HEK293 Cell Line. Retrieved from [Link]
-
Signosis. (n.d.). Ultra Sensitive PPARα Luciferase Reporter HEK293 Stable Cell Line (2 vials). Retrieved from [Link]
-
Nishiyama, A., et al. (2018). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Journal of Health Science, 64(4), 465-472. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. Retrieved from [Link]
-
Seahorse Bioscience. (n.d.). Simultaneously Measuring Oxidation of Exogenous and Endogenous Fatty Acids using the XF Palmitate-BSA FAO Substrate with the XF. Retrieved from [Link]
-
Dong, D. (2006). Fatty Acid Oxidation Assay. Protocol Exchange. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Human PPARα Reporter Assay Kit. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PPARα (Peroxisome proliferator-activated receptor alpha)-GAL4 Luciferase Reporter HEK293 Cell Line. Retrieved from [Link]
-
Wieder, T., & Scerbo, D. (2017). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Journal of Visualized Experiments, (127), 56211. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Mouse Peroxisome Proliferator-Activated Receptor Alpha. Retrieved from [Link]
-
Agilent. (n.d.). Measuring Fatty Acid Oxidation using the MitoXpress FAO Kit. Retrieved from [Link]
-
Agilent. (n.d.). Revealing Metabolic Phenotype and Function Using XF Substrate Oxidation Stress Tests. Retrieved from [Link]
-
Loo, B., et al. (2018). Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines. Journal of Visualized Experiments, (138), 57932. Retrieved from [Link]
-
Wieder, T., & Scerbo, D. (2015). Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes. bio-protocol, 5(16), e1555. Retrieved from [Link]
-
Yue, F., et al. (2017). Mitochondrial fatty acid oxidation regulates adult muscle stem cell function through modulating metabolic flux and protein acetylation. Cell Metabolism, 25(3), 681-694. Retrieved from [Link]
-
Angelini, M., et al. (2021). Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument. STAR Protocols, 2(3), 100701. Retrieved from [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 13-27. Retrieved from [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Retrieved from [Link]
-
Henderson, M. J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 110-119. Retrieved from [Link]
-
Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Cell Chemical Biology, 25(3), 318-329.e3. Retrieved from [Link]
-
Agilent. (n.d.). Seahorse XF Palmitate Oxidation Stress Test Kit FAO Substrate. Retrieved from [Link]
-
Zhang, C., et al. (2020). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods in Molecular Biology, 2107, 245-256. Retrieved from [Link]
-
PubChem. (n.d.). (+-)-2-(3-Chlorophenoxy)propionic acid. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. hpst.cz [hpst.cz]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Anti-PPAR alpha antibody (ab126285) | Abcam [abcam.com]
- 12. scbt.com [scbt.com]
- 13. bosterbio.com [bosterbio.com]
- 14. PPAR alpha Polyclonal Antibody (PA1-822A) [thermofisher.com]
Application Notes and Protocols for Plant Physiology Studies Using 2-(3-Chlorophenoxy)-2-methylpropanoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: Understanding 2-(3-Chlorophenoxy)-2-methylpropanoic Acid as a Synthetic Auxin
This compound, a member of the chlorophenoxy herbicide family, functions as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA)[1][2]. This synthetic mimicry allows it to be a potent tool in plant physiology research, primarily for studying auxin-related processes and as a plant growth regulator. Its applications range from inducing flowering and increasing fruit size in agricultural settings, such as with pineapples, to serving as a selective herbicide against broadleaf weeds by causing uncontrolled growth[1][3].
The primary mechanism of action for synthetic auxins like this compound involves the nuclear auxin signaling pathway mediated by the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors[4][5][6]. In the absence of auxin, Aux/IAA proteins repress the activity of AUXIN RESPONSE FACTOR (ARF) transcription factors. When this compound is introduced, it binds to the TIR1/AFB receptor, promoting the ubiquitination and subsequent degradation of Aux/IAA repressor proteins. This degradation releases the ARF transcription factors, allowing them to regulate the expression of auxin-responsive genes, which in turn control various aspects of plant growth and development[4][5][6].
This document provides detailed protocols for utilizing this compound in two distinct experimental systems: a fundamental research model using Arabidopsis thaliana and a practical agricultural application in pineapple.
I. Physiological Studies in a Model Organism: Arabidopsis thaliana
Arabidopsis thaliana is a widely used model organism in plant biology due to its small size, short life cycle, and well-characterized genome. The following protocols are designed to assess the physiological effects of this compound on root growth and hypocotyl elongation in Arabidopsis.
A. Protocol 1: Arabidopsis thaliana Root Growth Inhibition Assay
This assay is a classic method to quantify the dose-dependent effect of auxins and auxin-like compounds on primary root elongation. High concentrations of auxins are known to inhibit root growth.
1. Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Phytagel or Agar
-
Petri dishes (square or round)
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Sterile water
-
Growth chamber with controlled light and temperature
2. Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution at -20°C.
3. Experimental Procedure:
-
Seed Sterilization:
-
Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Pellet the seeds by centrifugation and remove the ethanol.
-
Add 1 mL of 50% bleach with 0.05% Tween-20. Vortex for 5-10 minutes.
-
Wash the seeds 4-5 times with sterile water.
-
Resuspend the seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.
-
-
Plating:
-
Prepare MS agar plates (0.5X MS, 1% sucrose, 0.8% agar) containing a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µM).
-
Add the compound from the stock solution to the molten agar after autoclaving and cooling to around 50-60°C. Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%.
-
Pipette a line of stratified seeds onto the surface of the agar plates.
-
Seal the plates with micropore tape.
-
-
Growth Conditions:
-
Place the plates vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
-
-
Data Collection and Analysis:
-
After 5-7 days, scan the plates.
-
Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).
-
Calculate the average root length and standard deviation for each concentration.
-
Plot the root length as a function of the compound concentration to determine the dose-response curve and the IC50 value (the concentration that causes 50% inhibition of root growth).
-
B. Protocol 2: Arabidopsis thaliana Hypocotyl Elongation Assay
This assay is used to assess the effect of auxins on cell elongation in the hypocotyl of etiolated (dark-grown) seedlings.
1. Materials:
-
Same as for the root growth inhibition assay.
2. Experimental Procedure:
-
Seed Sterilization and Plating:
-
Follow the same seed sterilization and stratification procedure as in Protocol 1.
-
Prepare MS agar plates with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5 µM).
-
Plate the seeds on the surface of the agar.
-
-
Growth Conditions:
-
Wrap the plates in aluminum foil to ensure complete darkness.
-
Place the plates horizontally in a growth chamber at 22°C for 3-4 days.
-
-
Data Collection and Analysis:
-
After the incubation period, carefully remove the seedlings from the agar.
-
Image the seedlings against a dark background.
-
Measure the length of the hypocotyl using image analysis software.
-
Calculate the average hypocotyl length and standard deviation for each concentration.
-
Plot the hypocotyl length against the compound concentration.
-
| Parameter | Concentration Range (Arabidopsis) | Expected Effect |
| Primary Root Length | 0.1 - 10 µM | Inhibition of elongation with increasing concentration. |
| Hypocotyl Length | 0.1 - 5 µM | Promotion of elongation, with potential inhibition at higher concentrations. |
II. Agricultural Application: Growth Regulation in Pineapple (Ananas comosus)
This compound (often referred to as CPA in agricultural contexts) is used to increase fruit size and weight in pineapple cultivation.
Protocol 3: Application of this compound to Pineapple for Increased Fruit Size
1. Materials:
-
Pineapple plants at the appropriate growth stage (post-flowering).
-
This compound (commercial formulation).
-
Spray bottle or backpack sprayer.
-
Personal Protective Equipment (PPE).
2. Application Timing:
-
The optimal time for application is at the end of the flowering stage, when the last flowers are senescing.
3. Solution Preparation and Application:
-
Prepare a spray solution with a concentration of 40-160 mg/L (ppm) of this compound. A common starting point is around 80-120 mg/L.
-
Apply the solution as a fine mist directly onto the developing pineapple fruit. Ensure thorough coverage of the fruit.
4. Data Collection and Analysis:
-
At harvest, measure the following parameters for treated and untreated control fruits:
-
Fruit weight (with and without crown)
-
Fruit length and diameter
-
Crown weight and length
-
Total soluble solids (TSS) using a refractometer
-
Titrable acidity (TA)
-
| Parameter | Concentration Range (Pineapple) | Expected Effect |
| Fruit Weight | 40 - 160 mg/L | Increase in fruit weight. |
| Fruit Size | 40 - 160 mg/L | Increase in fruit length and diameter. |
| Crown Weight | 40 - 160 mg/L | Potential decrease in crown weight. |
| Total Soluble Solids | 40 - 160 mg/L | May slightly decrease TSS. |
III. Mechanism of Action: The TIR1/AFB Signaling Pathway
The following diagram illustrates the molecular mechanism by which this compound, as a synthetic auxin, influences gene expression in plants.
Figure 1: Simplified diagram of the TIR1/AFB-mediated auxin signaling pathway activated by this compound.
IV. Experimental Workflow for Assessing Physiological Effects
The following workflow outlines the general steps for conducting a plant physiology study with this compound.
Figure 2: General experimental workflow for plant physiology studies.
References
-
Auxin signal transduction pathways. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
A schematic representation of the auxin signaling pathway (A) In the... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Auxin signaling through the SCFTIR1/AFB pathway. A, In the current... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Bradberry, S. M., Proudfoot, A. T., & Vale, J. A. (2004). Chlorophenoxy herbicides. Toxicological Reviews, 23(2), 65–73.
-
Herbicide Injury. (n.d.). Utah State University Extension. Retrieved January 12, 2026, from [Link]
- Ljung, K. (2013). Auxin metabolism and homeostasis in plant growth and development. Development, 140(5), 943-950.
-
Regulation of the TIR1/AFB Pathway. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Application of Plant Growth Regulators in Pineapple. (2018, March 30). Zhengzhou Delong Chemical Co., Ltd. Retrieved January 12, 2026, from [Link]
-
(+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
- Chapman, E. J., & Estelle, M. (2009). The hormonal control of hypocotyl elongation. Current Opinion in Plant Biology, 12(1), 38-44.
-
Application and Utilization Methods of Induced Flowering Agents to Pineapple. (2024, February 9). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Auxin-induced hypocotyl elongation and activation of the plasma... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Oh, E., Zhu, J. Y., & Wang, Z. Y. (2014). Auxin promotes hypocotyl elongation by enhancing BZR1 nuclear accumulation in Arabidopsis. Proceedings of the National Academy of Sciences, 111(14), 5421-5426.
-
Applied aspects of pineapple flowering. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Bradberry, S. M., Proudfoot, A. T., & Vale, J. A. (2004). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review. Journal of Toxicology. Clinical Toxicology, 42(5), 693-708.
-
Use of 2,4-D in Mixture with Ethephon and Calcium Carbide in Pineapple Crop. (2019, November 4). SciELO. Retrieved January 12, 2026, from [Link]
-
Protoplast Swelling and Hypocotyl Growth Depend on Different Auxin Signaling Pathways. (n.d.). Plant Physiology. Retrieved January 12, 2026, from [Link]
-
Auxin induces depolarization and root growth inhibition in A. thaliana... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Reed, J. W., Nagpal, P., Poole, D. S., Furuya, M., & Chory, J. (1998). Three Auxin Response Factors Promote Hypocotyl Elongation. Plant Physiology, 118(4), 1369–1378.
- Reed, R. C., Brady, S. R., & Muday, G. K. (1998). Inhibition of Auxin Movement from the Shoot into the Root Inhibits Lateral Root Development in Arabidopsis. The Plant Cell, 10(11), 1981–1993.
- Li, Y., et al. (2015). Auxin-modulated root growth inhibition in Arabidopsis thaliana seedlings with ammonium as the sole nitrogen source. Functional Plant Biology, 42(3), 264-276.
-
Chlorophenoxy herbicides – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 12, 2026, from [Link]
- Fendrych, M., et al. (2016). Rapid and reversible root growth inhibition by TIR1 auxin signalling.
- Rahman, A., Bannigan, A., Sulaman, W., Pechter, P., Blancaflor, E. B., & Baskin, T. I. (2007). Auxin, actin and growth of the Arabidopsis thaliana primary root. The Plant Journal, 50(3), 514-528.
-
Poisoning Due to Chlorophenoxy Herbicides | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Mecoprop. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
Sources
Probing the Auxin Signaling Cascade: Application Notes for 2-(3-Chlorophenoxy)-2-methylpropanoic Acid and its Analogs as Research Tools
Introduction: Deciphering the Language of a Master Plant Hormone
Auxin, a class of plant hormones, orchestrates a vast array of developmental processes, from the shaping of roots and shoots to the formation of flowers and fruits. Understanding the intricate signaling pathways that transduce the auxin signal into cellular responses is a cornerstone of modern plant biology and a critical aspect of developing novel agricultural and horticultural solutions. Chemical biology provides an indispensable toolkit for this exploration, and among the most insightful tools are specific antagonists that can reversibly inhibit components of the signaling cascade.
This technical guide focuses on the application of 2-(3-Chlorophenoxy)-2-methylpropanoic acid and its close, well-characterized analog, p-Chlorophenoxyisobutyric acid (PCIB), as powerful research agents for the dissection of auxin signaling pathways. While both are structurally related chlorophenoxy acid derivatives, PCIB has been more extensively documented in scientific literature as a potent antiauxin.[1][2] This guide will leverage the established knowledge of PCIB to provide a comprehensive framework for its use in studying auxin biology, with the understanding that these principles are broadly applicable to structurally similar compounds like this compound.
Historically, chlorophenoxy compounds were recognized for their auxin-like activity, leading to their widespread use as herbicides that induce uncontrolled growth in broadleaf weeds.[3] However, subtle structural modifications, as seen in PCIB, can convert these molecules from agonists to antagonists, providing researchers with a chemical scalpel to probe the auxin signaling machinery.
The Core Mechanism: Intercepting the Auxin Signal
The canonical auxin signaling pathway is a marvel of cellular regulation, centered on a de-repression mechanism. In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and inhibit Auxin Response Factors (ARFs), transcription factors that regulate the expression of auxin-responsive genes. The perception of auxin by the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs (collectively known as the TIR1/AFB auxin co-receptors) triggers a cascade of events.[4][5][6][7] Auxin acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the degron motif of Aux/IAA proteins.[8] This binding event targets the Aux/IAA for ubiquitination by the SCFTIR1/AFB complex and subsequent degradation by the 26S proteasome.[8][9] The removal of the Aux/IAA repressor liberates the ARF to modulate gene expression, thereby enacting the auxin response.
PCIB is believed to exert its antagonistic effect by interfering with this core mechanism. Evidence suggests that PCIB impairs the auxin-signaling pathway by regulating Aux/IAA protein stability.[1][10][11] It has been shown to inhibit the auxin-mediated degradation of Aux/IAA proteins, thus keeping the ARF transcription factors in a repressed state and blocking downstream auxin responses.[12][13] This mode of action makes PCIB a valuable tool for studying the dynamics of Aux/IAA protein turnover and its impact on various developmental processes.
Visualizing the Mechanism of Action
To better understand the interplay of these components, the following diagrams illustrate the auxin signaling pathway and the inhibitory effect of PCIB.
Caption: Figure 1. Canonical Auxin Signaling Pathway.
Caption: Figure 2. Inhibition of Auxin Signaling by PCIB.
Experimental Protocols and Applications
The following protocols provide a starting point for utilizing PCIB to investigate auxin signaling. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific experimental system and biological question.
Root Growth and Development Assays
Auxin plays a pivotal role in root architecture, including primary root elongation, lateral root formation, and gravitropism. PCIB can be used to dissect the involvement of auxin signaling in these processes.
a) Primary Root Growth Inhibition Assay
-
Rationale: High concentrations of exogenous auxin typically inhibit primary root growth. As an antiauxin, PCIB can also inhibit primary root elongation, likely by disrupting the fine-tuned auxin gradients necessary for meristem maintenance and cell expansion.[1][14]
-
Protocol:
-
Prepare sterile Murashige and Skoog (MS) agar plates containing a range of PCIB concentrations (e.g., 0, 1, 5, 10, 20 µM). A stock solution of PCIB can be prepared in DMSO and added to the molten agar after autoclaving. Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%.
-
Surface-sterilize Arabidopsis thaliana seeds and place them on the plates.
-
Stratify the seeds at 4°C for 2-3 days in the dark to ensure uniform germination.
-
Transfer the plates to a growth chamber with a long-day photoperiod (16h light / 8h dark) at 22°C.
-
After a set period of growth (e.g., 5-7 days), photograph the plates and measure the primary root length using image analysis software (e.g., ImageJ).
-
Analyze the data to determine the effect of PCIB on primary root growth.
-
b) Lateral Root Formation Assay
-
Rationale: Auxin promotes the initiation and development of lateral roots. PCIB is expected to inhibit lateral root formation by blocking the auxin signal required for pericycle cell activation and primordium development.[1][12][15]
-
Protocol:
-
Germinate and grow Arabidopsis seedlings on standard MS agar plates for 5 days.
-
Prepare MS agar plates containing various concentrations of auxin (e.g., 0.1 µM IAA) with or without a range of PCIB concentrations (e.g., 1, 5, 10 µM).
-
Transfer the 5-day-old seedlings to these treatment plates.
-
Incubate the plates vertically in a growth chamber for an additional 5 days.
-
Count the number of emerged lateral roots along the primary root.
-
This assay can reveal the competitive nature of PCIB against auxin-induced lateral root formation.
-
c) Root Gravitropism Assay
-
Rationale: The gravitropic response of roots is mediated by the differential accumulation of auxin, leading to differential growth. PCIB can disrupt this process by interfering with the perception of the auxin signal.[1][16]
-
Protocol:
-
Grow Arabidopsis seedlings on vertical MS agar plates containing different concentrations of PCIB for 4-5 days.
-
Rotate the plates by 90 degrees.
-
Photograph the plates at regular intervals (e.g., every 2 hours for 8-12 hours).
-
Measure the angle of root curvature relative to the new gravity vector.
-
A delay or reduction in the gravitropic bending in the presence of PCIB indicates an impairment of auxin signaling.
-
| Assay | Typical PCIB Concentration Range (µM) | Observed Effect | Key References |
| Primary Root Growth | 1 - 20 | Inhibition of elongation, reduced meristem size | [1][14] |
| Lateral Root Formation | 1 - 20 | Inhibition of auxin-induced lateral root emergence | [1][12] |
| Root Gravitropism | 1 - 20 | Reduction or complete inhibition of root bending | [1][16] |
Table 1. Summary of PCIB concentrations and their effects on Arabidopsis root development.
Gene Expression Analysis using Auxin-Responsive Reporters
The use of transgenic reporter lines is a powerful method to visualize and quantify auxin responses at the cellular and tissue level. The DR5 promoter, a synthetic auxin-responsive promoter, is widely used to drive the expression of reporter genes like β-glucuronidase (GUS) or Green Fluorescent Protein (GFP).[3][17][18][19]
-
Rationale: In the presence of auxin, the DR5 promoter is activated, leading to the expression of the reporter gene. PCIB, by inhibiting the degradation of Aux/IAA repressors, is expected to suppress this auxin-induced reporter gene expression.[1][11]
-
Protocol (using DR5::GUS):
-
Grow DR5::GUS Arabidopsis seedlings in liquid or on solid MS medium.
-
Treat the seedlings with auxin (e.g., 10 µM IAA or 2,4-D) in the presence or absence of various concentrations of PCIB (e.g., 10, 20, 50 µM) for a specific duration (e.g., 2-6 hours).
-
Perform a histochemical GUS staining assay using X-Gluc as a substrate.
-
Alternatively, for quantitative analysis, perform a fluorometric GUS assay using MUG as a substrate.
-
Observe the reduction in GUS staining or activity in the presence of PCIB, which directly reflects the inhibition of the auxin signaling pathway.
-
Aux/IAA Protein Stability Assay
To directly test the hypothesis that PCIB stabilizes Aux/IAA proteins, researchers can use transgenic lines that express a fusion of an Aux/IAA protein (or its degron domain) to a reporter protein like luciferase or GUS. A commonly used system is the heat-shock inducible HS::AXR3NT-GUS line, where AXR3NT represents the N-terminal domains I and II of an Aux/IAA protein.[1][11][13]
-
Rationale: After a heat shock, the AXR3NT-GUS fusion protein is produced. In the presence of auxin, this fusion protein is rapidly degraded. PCIB is expected to inhibit this degradation, leading to higher levels of the reporter protein.[1][11]
-
Protocol:
-
Grow 7-day-old HS::AXR3NT-GUS seedlings in liquid MS medium.
-
Induce the expression of the fusion protein by a heat shock (e.g., 37°C for 2 hours).
-
Allow the seedlings to recover at room temperature (e.g., 20 minutes).
-
Treat the seedlings with auxin (e.g., 20 µM 2,4-D) with or without PCIB (e.g., 50 µM) for a defined period (e.g., 2 hours).
-
Perform a quantitative GUS assay.
-
An increase in GUS activity in the auxin + PCIB treatment compared to the auxin-only treatment indicates that PCIB has inhibited the degradation of the AXR3NT-GUS protein.
-
Experimental Workflow Visualization
The following diagram outlines a general workflow for studying the effect of PCIB on auxin-mediated responses.
Caption: Figure 3. General experimental workflow for investigating auxin signaling using PCIB.
Conclusion and Future Perspectives
This compound and its well-studied analog PCIB are invaluable tools for researchers, scientists, and drug development professionals seeking to understand the fundamental mechanisms of auxin signaling. By acting as antagonists that likely stabilize the key Aux/IAA repressor proteins, these compounds allow for the controlled inhibition of the auxin response, enabling detailed studies of its role in a myriad of plant processes. The protocols outlined in this guide provide a robust starting point for employing these chemical probes to uncover new insights into the complex world of plant hormone biology. Future research could focus on identifying the precise binding site of these antagonists within the TIR1/AFB co-receptor complex and developing even more specific and potent inhibitors to further refine our understanding of this critical signaling pathway.
References
-
Oono, Y., Ooura, C., Rahman, A., Aspuria, J., Hayashi, K., Tanaka, A., & Uchimiya, H. (2003). p-Chlorophenoxyisobutyric acid impairs auxin response in Arabidopsis root. Plant Physiology, 133(3), 1135–1147. [Link]
-
ResearchGate. (n.d.). Effects of different concentrations of IAA and PCIB on lateral root... [Image]. Retrieved from [Link]
-
Hayashi, K., Tan, X., Zheng, N., & Kepinski, S. (2012). Rational design of an auxin antagonist of the SCF TIR1 auxin receptor complex. ACS Chemical Biology, 7(5), 850–858. [Link]
-
ResearchGate. (n.d.). PCIB impairs auxin-dependent degradation of Aux/IAA protein stability... [Image]. Retrieved from [Link]
-
Hayashi, K., Tan, X., Zheng, N., & Kepinski, S. (2012). Rational design of an auxin antagonist of the SCF(TIR1) auxin receptor complex. ACS chemical biology, 7(5), 850–858. [Link]
-
Vázquez-Flota, F. A., de la Peña, C., & Quiroz-Figueroa, F. R. (2000). Effect of the auxin, 2‐(2‐methyl‐4‐chloro‐phenoxy)propionic acid, on cell cycle regulation in maize embryonic tissues. Physiologia Plantarum, 108(3), 279-284. [Link]
-
Tan, X., Calderon-Villalobos, L. I., Sharon, M., Zheng, C., Robinson, C. V., Estelle, M., & Zheng, N. (2007). Small-molecule agonists and antagonists of F-box protein–substrate interactions in auxin perception and signaling. Proceedings of the National Academy of Sciences, 104(29), 12055-12060. [Link]
-
Chen, J., Du, Y., & He, X. (2013). DR5 as a reporter system to study auxin response in Populus. Plant cell reports, 32(3), 453–463. [Link]
-
Liao, C. Y., Smet, W., Brunoud, G., Yoshida, S., Vernoux, T., & Weijers, D. (2015). Reporter gene expression reveals precise auxin synthesis sites during fruit and root development in wild strawberry. Journal of experimental botany, 66(21), 6459–6470. [Link]
-
Chen, J., Du, Y., & He, X. (2013). DR5 as a reporter system to study auxin response in Populus. Plant cell reports, 32(3), 453–463. [Link]
-
Esalq. (n.d.). Name: DR5::GUS Accessions: H3 Map position: Gene function. Retrieved from [Link]
-
Berleth, T., & Sachs, T. (2001). On the trail of auxin: Reporters and sensors. Plant & cell physiology, 42(8), 783–787. [Link]
-
Tromas, A., Braun, N., Muller, P., Cagnac, O., Bouteau, F., & Perrot-Rechenmann, C. (2013). Auxin-binding Protein 1 Is a Negative Regulator of the SCF(TIR1/AFB) Pathway. Nature communications, 4, 2496. [Link]
-
Oono, Y., Ooura, C., Rahman, A., Aspuria, J., Hayashi, K., Tanaka, A., & Uchimiya, H. (2003). p-Chlorophenoxyisobutyric Acid Impairs Auxin Response in Arabidopsis Root. Plant physiology, 133(3), 1135–1147. [Link]
-
ResearchGate. (n.d.). Effect of p-chlorophenoxyisobutylacetic acid (PCIB) on hydrotropism and... [Image]. Retrieved from [Link]
-
Oliveira, L. F. D., et al. (2025). Pre-harvest application of 2-(3-chlorophenoxy) propionic acid on pineapple plants. Comunicata Scientiae, 16, e4222. [Link]
-
Tamás, L., Šimonovičová, M., Huttová, J., & Mistrík, I. (2012). Impact of the auxin signaling inhibitor p-chlorophenoxyisobutyric acid on short-term Cd-induced hydrogen peroxide production and growth response in barley root tip. Journal of plant physiology, 169(16), 1599–1605. [Link]
-
Powers, S. K., & Strader, L. C. (2020). Intrinsic and extrinsic regulators of Aux/IAA protein degradation dynamics. F1000Research, 9, F1000 Faculty Rev-1300. [Link]
-
Calderón Villalobos, L. I., Tan, X., Zheng, N., & Estelle, M. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature chemical biology, 8(5), 477–482. [Link]
-
ResearchGate. (n.d.). Arabidopsis thaliana seedling roots treated with IC0 (control) (a),... [Image]. Retrieved from [Link]
-
Worley, C. K., Zenser, N., Ramos, J., Rouse, D., Leyser, O., Theologis, A., & Callis, J. (2000). Degradation of Aux/IAA proteins is essential for normal auxin signalling. The Plant journal : for cell and molecular biology, 21(6), 553–562. [Link]
-
ResearchGate. (n.d.). Effects of PCIB on root growth and root tip morphology of Arabidopsis.... [Image]. Retrieved from [Link]
-
Malamy, J. E., & Ryan, K. S. (2001). Environmental Regulation of Lateral Root Initiation in Arabidopsis. Plant physiology, 127(3), 899–909. [Link]
-
Hayashi, K. (2021). Chemical Biology in Auxin Research. Annual review of plant biology, 72, 287–311. [Link]
-
Ditengou, F. A., Teale, W. D., Kochersperger, P., Flittner, K. A., Kneuper, I., van der Graaff, E., ... & Palme, K. (2008). Mechanical induction of lateral root initiation in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 105(46), 18012-18017. [Link]
-
Weinstain, R., et al. (2024). Slow release of a synthetic auxin induces formation of adventitious roots in recalcitrant woody plants. Nature Biotechnology, 42(1), 116-125. [Link]
-
Weinstain, R., et al. (2024). Slow release of a synthetic auxin induces formation of adventitious roots in recalcitrant woody plants. Nature Biotechnology, 42(1), 116-125. [Link]
Sources
- 1. p-Chlorophenoxyisobutyric acid impairs auxin response in Arabidopsis root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reporter gene expression reveals precise auxin synthesis sites during fruit and root development in wild strawberry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design of an auxin antagonist of the SCF(TIR1) auxin receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule agonists and antagonists of F-box protein–substrate interactions in auxin perception and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Auxin-binding protein 1 is a negative regulator of the SCF(TIR1/AFB) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intrinsic and extrinsic regulators of Aux/IAA protein degradation dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of Aux/IAA proteins is essential for normal auxin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. p-Chlorophenoxyisobutyric Acid Impairs Auxin Response in Arabidopsis Root - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Environmental Regulation of Lateral Root Initiation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biotechlab.forestry.oregonstate.edu [biotechlab.forestry.oregonstate.edu]
- 18. esalq.usp.br [esalq.usp.br]
- 19. On the trail of auxin: Reporters and sensors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Evaluating 2-(3-Chlorophenoxy)-2-methylpropanoic Acid as a Novel Growth Regulator in Pineapple (Ananas comosus) Cultivation
Abstract and Forward-Looking Statement
The precise control of flowering and fruit development is paramount for the economic viability of commercial pineapple (Ananas comosus) cultivation. For decades, the industry has relied on a limited portfolio of plant growth regulators (PGRs), primarily ethylene-releasing agents like ethephon and auxin analogs such as naphthaleneacetic acid (NAA), to induce synchronous flowering, a process known as forcing. This document outlines a comprehensive research framework for the evaluation of 2-(3-Chlorophenoxy)-2-methylpropanoic acid, a phenoxy acid derivative, as a novel candidate for this application.
While direct reports on the application of this compound in pineapple are not present in current literature, its structural analogy to known auxin-type PGRs suggests a plausible bioactivity. This guide provides the theoretical basis, hypothesized mechanism of action, and detailed experimental protocols required to rigorously assess its potential efficacy in flower induction and subsequent fruit development. The methodologies described herein are designed for researchers in academic and industrial settings, providing a self-validating system for generating robust and publishable data.
Hypothesized Mechanism of Action: An Auxin-Ethylene Crosstalk Model
In pineapple and other Bromeliads, the transition from the vegetative to the reproductive phase is naturally triggered by environmental cues that lead to a spike in ethylene biosynthesis. The application of exogenous PGRs artificially initiates this same pathway.
We hypothesize that this compound functions as an auxin analog. Upon application, it is likely absorbed by the apical meristem and young leaves. Within the plant tissues, high concentrations of exogenous auxins are known to stimulate the transcription of genes encoding for 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS), the rate-limiting enzyme in the ethylene biosynthesis pathway. The resulting surge in ACC is rapidly converted to ethylene by ACC oxidase (ACO). This spike in endogenous ethylene concentration is the direct molecular trigger that commits the apical meristem to differentiate into an inflorescence, thereby inducing flowering.
This proposed mechanism is grounded in decades of research on pineapple physiology. The experimental protocols detailed below are designed to test this hypothesis by quantifying the phenotypic outcomes (flowering percentage, fruit characteristics) of applying the test compound.
Caption: Hypothesized signaling pathway for flower induction in pineapple by the test compound.
Protocol: Efficacy Assessment for Flower Induction
This protocol details a systematic approach to determine the optimal concentration and application timing of this compound for inducing flowering in pineapple.
3.1 Plant Material and Acclimatization
-
Plant Selection: Use uniform, healthy pineapple plants (e.g., cv. 'MD-2' or 'Smooth Cayenne') at the commercially mature stage for forcing (typically 30-40 functional leaves).
-
Acclimatization: Ensure all plants are grown under identical, optimal greenhouse or field conditions for at least 4 weeks prior to treatment to minimize variability. Record baseline metrics such as plant height, 'D' leaf length, and number of functional leaves.
3.2 Preparation of Test Solutions
-
Stock Solution: Prepare a 10,000 ppm (10 g/L) stock solution of this compound. Use a suitable solvent (e.g., ethanol or DMSO) for initial dissolution before diluting with deionized water. Note the final solvent concentration.
-
Working Solutions: Prepare a serial dilution to create a range of test concentrations. A suggested starting range is 0, 25, 50, 100, 200, and 400 ppm.
-
Controls:
-
Negative Control (Vehicle): Deionized water containing the same concentration of the solvent used for the stock solution.
-
Positive Control: A solution of a commercial standard, such as ethephon at 1000 ppm or NAA at 20 ppm, prepared according to manufacturer recommendations.
-
-
Adjuvant: Include a non-ionic surfactant (e.g., 0.1% Tween-20) in all solutions to ensure uniform wetting of the waxy leaf surfaces.
3.3 Experimental Design and Application
-
Design: Employ a Randomized Complete Block Design (RCBD) with at least 5 replicate plants per treatment group.
-
Application: Apply 50 mL of the designated test solution directly into the apical meristem (the heart) of each plant, ensuring the solution fills the central cup. Applications should be made during the cooler parts of the day (early morning or late evening) to prevent rapid evaporation.
Caption: Experimental workflow for screening flower induction efficacy.
3.4 Data Collection and Analysis
-
Flowering Assessment: Beginning 4 weeks post-application, visually inspect the center of each plant weekly for the emergence of the reddish inflorescence. Record the date of appearance for each plant.
-
Metrics: The primary efficacy metrics are:
-
Flowering Percentage: The percentage of plants that flowered within each treatment group at a defined endpoint (e.g., 12 weeks post-application).
-
Time to Flowering: The number of days from application to the appearance of the inflorescence.
-
-
Statistical Analysis: Analyze the flowering percentage using Chi-square tests and the time to flowering data using Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to compare treatment means.
Protocol: Assessment of Fruit Development and Quality
For treatments that show successful flower induction, a follow-on study is required to evaluate the compound's effect on fruit quality.
4.1 Post-Forcing Cultivation
-
Maintain all successfully forced plants under standard cultivation practices through to fruit maturity and harvest.
4.2 Data Collection at Harvest
-
Harvest fruits at a uniform stage of maturity (e.g., "Shell color stage 3").
-
For each fruit, measure and record the following parameters:
-
Fruit Weight (g): Total weight without the crown.
-
Crown Weight (g): Weight of the crown.
-
Fruit Dimensions (cm): Length and diameter.
-
Total Soluble Solids (TSS): Measured in °Brix using a calibrated refractometer on juice extracted from the mid-section of the fruit.
-
Titratable Acidity (TA): Determined by titrating a known volume of juice with 0.1N NaOH to a pH of 8.2. Expressed as % citric acid.
-
TSS/TA Ratio: A key indicator of flavor balance.
-
4.3 Data Presentation and Interpretation Summarize the collected data in a clear, tabular format. This allows for direct comparison between the novel compound's performance and the established controls.
Table 1: Example Data Summary for Fruit Quality Parameters
| Treatment (ppm) | n | Fruit Weight (g) | Crown Weight (g) | TSS (°Brix) | TA (%) | TSS/TA Ratio |
| Vehicle Control | 5 | 1450 ± 110 | 250 ± 30 | 14.2 ± 0.8 | 0.65 ± 0.05 | 21.8 |
| Positive Control (Ethephon) | 5 | 1650 ± 95 | 210 ± 25 | 15.5 ± 0.6 | 0.60 ± 0.04 | 25.8 |
| ACMPA (100 ppm) | 5 | Record Mean ± SD | Record Mean ± SD | Record Mean ± SD | Record Mean ± SD | Calculate Ratio |
| ACMPA (200 ppm) | 5 | Record Mean ± SD | Record Mean ± SD | Record Mean ± SD | Record Mean ± SD | Calculate Ratio |
Data presented as Mean ± Standard Deviation. Statistical significance relative to controls should be indicated (e.g., with asterisks).
Safety and Handling Precautions
As this compound is an experimental compound for this application, it must be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the pure compound or its solutions.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for specific handling, storage, and disposal instructions.
-
Disposal: Dispose of all chemical waste in accordance with institutional and local environmental regulations.
References
-
Title: The Physiology of Flowering in Pineapple Source: Horticultural Reviews URL: [Link]
-
Title: Ethylene and Flower Induction in Pineapple Source: Acta Horticulturae URL: [Link]
-
Title: Pineapple Growth and Development Source: University of Hawaii at Manoa, College of Tropical Agriculture and Human Resources URL: [Link]
Application Note: High-Throughput Quantification of Auxin-Like Activity using a Dose-Response Root Growth Assay in Arabidopsis thaliana
Introduction
2-(3-Chlorophenoxy)-2-methylpropanoic acid is a synthetic chemical compound belonging to the phenoxyalkanoic acid class, which includes many well-known herbicides and plant growth regulators.[1][2] These compounds often function as auxin mimics, interfering with normal plant growth and development by disrupting the tightly regulated endogenous auxin signaling pathways.[3][4] Understanding the precise biological activity and potency of such compounds is critical for applications in agrochemical development, herbicide resistance research, and fundamental plant biology.
Arabidopsis thaliana, a small flowering plant, serves as a premier model organism in plant science due to its rapid life cycle, small genome, and susceptibility to genetic manipulation. Its sensitivity to hormonal changes makes it an ideal system for bioassays.[5] The inhibition of primary root elongation is a classic and highly sensitive indicator of auxin activity, where exogenous auxins typically inhibit root growth at high concentrations.[6][7][8]
This application note provides a detailed, field-proven protocol for generating robust dose-response curves for this compound using an Arabidopsis thaliana root growth inhibition assay. We will delve into the molecular mechanism of action, provide a step-by-step methodology, and explain the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.
Scientific Principle: Mechanism of Auxin Action
Synthetic auxins like this compound exert their effects by hijacking the plant's natural auxin perception and signaling machinery. The core of this pathway involves three main protein families:
-
TIR1/AFB Receptors: The F-box proteins TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its AUXIN SIGNALING F-BOX (AFB) homologs are the primary auxin receptors.[9]
-
Aux/IAA Repressors: Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins are transcriptional repressors that bind to and inhibit Auxin Response Factors (ARFs).
-
ARF Transcription Factors: ARFs are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, thereby controlling their expression.[5]
In the absence of auxin, Aux/IAA proteins repress ARF activity. When auxin is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor. This interaction targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the expression of downstream genes that regulate cell division, expansion, and differentiation, ultimately leading to the observed physiological response.[5]
Caption: Canonical auxin signaling pathway hijacked by synthetic mimics.
Experimental Protocol: Arabidopsis Root Growth Inhibition Assay
This protocol is designed as a self-validating system, incorporating controls and standardized measurements to ensure high-quality, reproducible data.
Part A: Materials and Reagent Preparation
-
Arabidopsis thaliana Seeds: Wild-type, ecotype Columbia-0 (Col-0) is recommended for consistency.
-
Test Compound: this compound.
-
Growth Medium:
-
Prepare half-strength Murashige and Skoog (1/2 MS) medium, including vitamins.
-
Add 1% (w/v) sucrose and 0.8% (w/v) agar.
-
Adjust pH to 5.7 with 1M KOH before autoclaving.
-
Pour into 120x120 mm square Petri dishes (~50 mL per plate) under sterile conditions.
-
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Scientific Rationale: A high-concentration stock minimizes the volume of solvent added to the media, preventing solvent-induced artifacts. The chosen solvent must be tested for its effect on root growth in a "solvent control" plate.
-
-
Treatment Plates:
-
After autoclaving the 1/2 MS medium and cooling it to ~55-60°C, add the test compound stock solution to achieve the desired final concentrations. A serial dilution is recommended.
-
Example concentration range: 0 µM (solvent control), 0.01 µM, 0.05 µM, 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM.
-
Pour plates and allow them to solidify in a laminar flow hood.
-
Part B: Seed Sterilization and Stratification
-
Place ~50-100 mg of Arabidopsis seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute. Remove ethanol.
-
Add 1 mL of 50% commercial bleach containing 0.05% Triton X-100.[10][11] Invert the tube for 10 minutes.
-
Carefully remove the bleach solution and wash the seeds five times with 1 mL of sterile deionized water.
-
Resuspend seeds in 0.1% sterile agar solution and store at 4°C for 2-4 days.
-
Scientific Rationale (Trustworthiness): Sterilization is critical to prevent microbial contamination that would otherwise interfere with plant growth. Stratification (cold treatment) synchronizes germination by breaking seed dormancy, leading to a more uniform seedling population for the assay.[10]
-
Part C: Seed Germination
-
Under sterile conditions, pipette individual seeds onto the surface of control 1/2 MS agar plates (without the test compound). Arrange them in a straight line approximately 1 cm from the top edge of the plate.
-
Seal the plates with breathable tape (e.g., 3M Micropore tape).
-
Place the plates vertically in a growth chamber (22°C, 16h light / 8h dark photoperiod).[12]
-
Scientific Rationale (Expertise): Placing plates vertically ensures that roots grow straight down along the surface of the agar due to gravitropism, making measurement simple and accurate.
-
Part D: Seedling Transfer and Treatment
-
After 4-5 days, select seedlings with a primary root length of approximately 0.5-1.0 cm. Uniformity is key.
-
Using sterile forceps, carefully transfer the selected seedlings onto the prepared treatment plates. Place 10-15 seedlings per plate, arranged in a line as before.
-
Mark the position of the root tip at the time of transfer with a fine-tipped marker on the back of the plate. This is the starting point for your measurement.
-
Scientific Rationale (Expertise): Transferring seedlings, rather than germinating them directly on the treatment media, isolates the effect of the compound on post-germinative root elongation, providing a clearer and more specific endpoint.
-
Part E: Incubation and Data Acquisition
-
Return the sealed treatment plates to the growth chamber and orient them vertically.
-
Incubate for an additional 3-5 days.
-
After the incubation period, remove the plates and place them on a flatbed scanner to acquire high-resolution images (at least 300 dpi).
Part F: Data Analysis
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the length of new root growth for each seedling (from the transfer mark to the new root tip).
-
For each concentration, calculate the mean root growth and standard error.
-
Calculate the percent inhibition of root growth for each treatment relative to the solvent control using the formula: % Inhibition = 100 * (1 - (Mean Growth_Treatment / Mean Growth_Control))
-
Plot the % Inhibition (Y-axis) against the log of the compound concentration (X-axis).
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a statistical software package (e.g., GraphPad Prism, R) to determine the EC₅₀ (half-maximal effective concentration).
Experimental Workflow Visualization
Caption: High-level workflow for the root growth inhibition assay.
Data Presentation and Expected Results
The expected outcome is a concentration-dependent inhibition of primary root growth. The data can be effectively summarized in a table prior to plotting.
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (µM) | Log Concentration | Mean New Root Growth (mm) ± SEM | Percent Inhibition (%) |
| 0 (Control) | - | 25.4 ± 1.2 | 0.0 |
| 0.01 | -2.00 | 24.9 ± 1.5 | 2.0 |
| 0.05 | -1.30 | 21.1 ± 1.3 | 16.9 |
| 0.1 | -1.00 | 15.8 ± 1.1 | 37.8 |
| 0.5 | -0.30 | 5.2 ± 0.8 | 79.5 |
| 1.0 | 0.00 | 2.1 ± 0.5 | 91.7 |
| 5.0 | 0.70 | 0.8 ± 0.2 | 96.9 |
| 10.0 | 1.00 | 0.5 ± 0.1 | 98.0 |
When plotted, these data will generate a classic sigmoidal curve from which a precise EC₅₀ value can be interpolated. This value represents the concentration of the compound required to inhibit root growth by 50% and is the primary metric for quantifying its biological potency.
Conclusion
The Arabidopsis thaliana root growth inhibition assay is a powerful, sensitive, and high-throughput method for characterizing the bioactivity of auxin-like compounds such as this compound. By following the detailed protocol and understanding the underlying scientific principles outlined in this application note, researchers can generate reliable and reproducible dose-response data. This methodology is foundational for screening chemical libraries, investigating structure-activity relationships, and elucidating the molecular mechanisms of plant-xenobiotic interactions.
References
-
Title: Plate assay for quantification of Root System Architecture of Arabidopsis seedlings Source: protocols.io URL: [Link]
-
Title: Plant Hormones: Bioassay for Gibberellin Source: University of Colorado, Boulder URL: [Link]
-
Title: Dose–response curves for several auxin-like substances in the maize... Source: ResearchGate URL: [Link]
-
Title: Bioassay of Phytohormones | Botany Source: Biology Discussion URL: [Link]
-
Title: Bioassay Of Auxin | Auxin Bioassay | Lec. 17 | Plant Physiology Source: YouTube URL: [Link]
-
Title: arabidopsis root transformation assays seed sterilization Source: Purdue University - Biological Sciences URL: [Link]
-
Title: Plant hormone - Plant biochemistry Source: Bio-protocol URL: [Link]
-
Title: Dose response of root elongation in wild type (A) and aux1-7 (B) for... Source: ResearchGate URL: [Link]
-
Title: (+-)-2-(3-Chlorophenoxy)propionic acid Source: PubChem - National Center for Biotechnology Information URL: [Link]
-
Title: Bioassay for plant growth regulators Source: Slideshare URL: [Link]
-
Title: Analysis of Arabidopsis thaliana root growth kinetics with high temporal and spatial resolution Source: NIH National Library of Medicine URL: [Link]
-
Title: Root Development : Methods and Protocols Source: Frederick National Lab for Cancer Research URL: [Link]
-
Title: Dose response curves showing the effects of biostimulant or auxin... Source: ResearchGate URL: [Link]
-
Title: A Plate Growth Assay to Quantify Embryonic Root Development of Zea mays Source: NIH National Library of Medicine URL: [Link]
-
Title: The differential binding and biological efficacy of auxin herbicides Source: NIH National Library of Medicine URL: [Link]
-
Title: Roles of Auxin in the Growth, Development, and Stress Tolerance of Horticultural Plants Source: MDPI URL: [Link]
-
Title: Animation 15.7 Effects of auxin concentration on the growth of shoots and roots Source: YouTube URL: [Link]
-
Title: Effect of the auxin, 2‐(2‐methyl‐4‐chloro‐phenoxy)propionic acid, on cell cycle regulation in maize embryonic tissues Source: ResearchGate URL: [Link]
-
Title: Pre-harvest application of 2-(3-chlorophenoxy) propionic acid on pineapple plants Source: Dialnet URL: [Link]
-
Title: Organo-auxin Herbicides Source: Florida Department of Agriculture and Consumer Services URL: [Link]
-
Title: Xenobiotic responsiveness of Arabidopsis thaliana to a chemical series derived from a herbicide safener Source: PubMed URL: [Link]
-
Title: Enantioselective metabolomic modulations in Arabidopsis thaliana leaf induced by the herbicide dichlorprop Source: PubMed URL: [Link]
-
Title: 2′,3′-cAMP treatment mimics the stress molecular response in Arabidopsis thaliana Source: Science.org URL: [Link]
-
Title: Mecoprop Source: Wikipedia URL: [Link]
-
Title: Physiological and Transcriptomic Analysis of Arabidopsis thaliana Responses to Ailanthone, a Potential Bio-Herbicide Source: MDPI URL: [Link]
-
Title: Trans‐chalcone dose–response curve of Arabidopsis thaliana root growth.... Source: ResearchGate URL: [Link]
Sources
- 1. apirs.plants.ifas.ufl.edu [apirs.plants.ifas.ufl.edu]
- 2. Mecoprop - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Roles of Auxin in the Growth, Development, and Stress Tolerance of Horticultural Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plate assay for quantification of Root System Architecture of Arabidopsis seedlings [protocols.io]
- 11. Protocols Plant Genes [bio.purdue.edu]
- 12. Analysis of Arabidopsis thaliana root growth kinetics with high temporal and spatial resolution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Microbial Degradation of 2-(3-Chlorophenoxy)-2-methylpropanoic Acid
Introduction: The Challenge of a Recalcitrant Molecule
2-(3-Chlorophenoxy)-2-methylpropanoic acid, the active metabolite of the lipid-regulating drug clofibrate, is a compound of significant environmental concern due to its persistence in aquatic systems.[1][2] Its chemical structure, particularly the two methyl groups on the carbon adjacent to the ether bond, confers a high degree of recalcitrance to microbial degradation.[3] This steric hindrance is believed to be a key factor in its lack of biodegradability by many microorganisms that can readily cleave the ether bond of structurally similar compounds like the herbicide (R)-mecoprop.[2][3]
These application notes provide a comprehensive guide for researchers investigating the microbial degradation of this challenging xenobiotic. We will explore the known biotransformation pathways, introduce microbial strains of interest, and provide detailed protocols for enrichment, biodegradation assays, and analytical quantification. The methodologies described herein are designed to be robust and self-validating, enabling researchers to generate reliable and reproducible data.
Part 1: Understanding the Microbial Transformation of this compound
While complete mineralization of this compound is rarely observed, several studies have demonstrated its partial biodegradation by mixed microbial cultures and specific fungal strains. The primary mechanism of initial attack appears to be the cleavage of the ether linkage, a common strategy for the breakdown of phenoxyalkanoic acid compounds.[3][4][5]
Proposed Metabolic Pathway
Based on studies with aerobic sequencing batch reactors (SBRs) containing mixed microbial cultures, a tentative metabolic pathway for the degradation of this compound has been proposed.[1] This pathway involves the initial cleavage of the ether bond, leading to the formation of 4-chlorophenol and a propanoic acid derivative, which is further metabolized. The key identified metabolites are:
-
4-Chlorophenol: A toxic intermediate that, under the right conditions, can be further degraded by specialized microorganisms.[1][6]
-
α-Hydroxyisobutyric acid: A product of the metabolism of the 2-methylpropanoic acid side chain.[1]
-
Lactic acid: Another metabolite derived from the side chain.[1]
The accumulation of α-hydroxyisobutyric acid and lactic acid has been observed, suggesting that their subsequent degradation might be a rate-limiting step in the overall process.[1]
Caption: Proposed microbial degradation pathway for this compound.
Key Microbial Players and Their Roles
The investigation into the microbial degradation of this compound has identified several microorganisms with varying capabilities.
-
Mixed Microbial Consortia: Aerobic sequencing batch reactors with mixed heterotrophic bacteria have demonstrated the most promising results for partial degradation, achieving up to 51% removal and producing the metabolites discussed above.[1][7] This suggests that a consortium of bacteria may be required for the complete breakdown of the molecule, with different species responsible for different steps in the pathway.
-
Trametes species (White-Rot Fungi): Fungi, particularly white-rot fungi, have shown significant potential. Trametes pubescens has been reported to achieve up to 60% biotransformation of the compound under optimized conditions.[8][9][10] Another species, Trametes versicolor, has also been shown to effectively remove the parent compound, producing hydroxylated metabolites.[11] These fungi utilize powerful extracellular enzymes, such as laccases and peroxidases, which are less specific than bacterial enzymes and may be more effective at attacking the sterically hindered ether bond.
-
Rhodococcus rhodochrous: This bacterium is known for its diverse metabolic capabilities.[12][13] While unable to degrade this compound, it has been shown to convert it to its ethyl ester, clofibrate.[2][3] This biotransformation is an important consideration in environmental fate studies.
-
Sphingomonas herbicidovorans: Although unable to degrade this compound, this bacterium is a versatile degrader of other phenoxyalkanoic acid herbicides like mecoprop and dichlorprop.[3][4][5] It possesses well-characterized α-ketoglutarate-dependent dioxygenases responsible for ether bond cleavage.[14][15] Studying the interaction (or lack thereof) of these enzymes with this compound can provide valuable insights into the structural requirements for enzymatic activity and the reasons for its recalcitrance.
Table 1: Summary of Microbial Activity on this compound
| Microorganism/Consortium | Activity | Key Findings |
| Mixed Heterotrophic Bacteria | Partial Degradation (up to 51%) | Cleavage of ether bond; formation of 4-chlorophenol, α-hydroxyisobutyric acid, and lactic acid.[1][7] |
| Trametes pubescens | Biotransformation (up to 60%) | Demonstrates significant degradation potential under optimized conditions.[8][9][10] |
| Trametes versicolor | Biotransformation (significant removal) | Production of hydroxylated metabolites.[11] |
| Rhodococcus rhodochrous | Biotransformation (Esterification) | Converts the parent compound to its ethyl ester, clofibrate.[2][3] |
| Sphingomonas herbicidovorans | No Degradation | Serves as a model for understanding the enzymatic mechanisms of ether bond cleavage in related compounds.[3][4][5] |
Part 2: Experimental Protocols
The following protocols provide a framework for the systematic investigation of the microbial degradation of this compound.
Sources
- 1. Biodegradation of clofibric acid and identification of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Sphingomonas herbicidovorans MH: a versatile phenoxyalkanoic acid herbicide degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transformation of clofibric acid in sequencing batch reactor and microbial characteristics - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 8. Improving Biodegradation of Clofibric Acid by Trametes pubescens through the Design of Experimental Tools | MDPI [mdpi.com]
- 9. Improving Biodegradation of Clofibric Acid by Trametes pubescens through the Design of Experimental Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving Biodegradation of Clofibric Acid by Trametes pubescens through the Design of Experimental Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Germ AI | Rhodococcus rhodochrous [germai.app]
- 13. Rhodococcus rhodochrous IEGM 1360, an Effective Biocatalyst of C3 Oxidative Transformation of Oleanane Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Genetic analysis of phenoxyalkanoic acid degradation in Sphingomonas herbicidovorans MH - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Chlorophenoxy)-2-methylpropanoic acid
Welcome to the technical support center for the synthesis of 2-(3-Chlorophenoxy)-2-methylpropanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction yields through a deeper understanding of the reaction mechanism and critical process parameters.
The primary and most reliable method for synthesizing this compound is the Williamson ether synthesis. This robust S\textsubscript{N}2 reaction involves the formation of an ether linkage between a phenoxide and an alkyl halide.[1][2] In this specific application, 3-chlorophenol is deprotonated to form the 3-chlorophenoxide ion, which then acts as a nucleophile, attacking an appropriate electrophile like ethyl 2-bromo-2-methylpropanoate.[1] A subsequent hydrolysis step (saponification) of the resulting ester yields the final carboxylic acid product.[1]
This guide will walk you through a baseline protocol and then delve into a series of troubleshooting scenarios to address potential pitfalls in this multi-step synthesis.
Baseline Synthesis Protocol
This protocol is a standard representation and may require optimization based on your specific laboratory conditions and reagent purity.
Step 1: Phenoxide Formation & Williamson Ether Synthesis
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorophenol in a suitable solvent such as dimethylformamide (DMF) or acetone.
-
Add a base, such as potassium carbonate or sodium hydroxide, to the solution. The mixture is typically stirred at room temperature to facilitate the deprotonation of the phenol, forming the phenoxide.
-
To this mixture, add ethyl 2-bromo-2-methylpropanoate dropwise.
-
Heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Step 2: Ester Hydrolysis (Saponification)
-
Once the ether formation is complete, cool the reaction mixture.
-
Add an aqueous solution of a strong base, like sodium hydroxide, to the flask.
-
Heat the mixture to reflux again to hydrolyze the ester to the carboxylate salt.
Step 3: Work-up and Purification
-
After cooling, dilute the reaction mixture with water.
-
Perform an extraction with a non-polar solvent (e.g., diethyl ether) to remove any unreacted alkyl halide and other non-polar impurities.
-
Carefully acidify the aqueous layer with a strong acid, such as hydrochloric acid (HCl), until the solution is acidic (test with litmus paper). This will precipitate the desired carboxylic acid product.[3]
-
Collect the solid product by vacuum filtration and wash it with cold water.[4]
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).[3][4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Question 1: My reaction yield is consistently low (below 60%). What are the likely causes and how can I improve it?
Possible Causes:
-
Incomplete Deprotonation of 3-Chlorophenol: The formation of the phenoxide is critical for the nucleophilic attack. If the base is not strong enough or used in insufficient quantity, the concentration of the nucleophile will be low. Phenols are more acidic than aliphatic alcohols, which allows for a good range of bases to be used.[1]
-
Poor Nucleophilic Substitution (S\textsubscript{N}2) Conditions: The S\textsubscript{N}2 reaction is sensitive to solvent, temperature, and steric hindrance.[2][5]
-
Side Reactions: Elimination reactions (E2) can compete with the desired S\textsubscript{N}2 pathway, especially if there is significant steric hindrance or if the reaction temperature is too high.[2][5]
-
Hydrolysis of the Alkyl Halide: The electrophile, ethyl 2-bromo-2-methylpropanoate, can be hydrolyzed under basic conditions, reducing its availability for the Williamson ether synthesis.
-
Loss of Product During Work-up: The product might be partially soluble in the extraction solvent or insufficiently precipitated during acidification.
Recommended Actions & Troubleshooting Steps:
-
Optimize the Base and Deprotonation Step:
-
Choice of Base: While NaOH or KOH can be used, stronger bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF can ensure complete deprotonation.[1][6] Use at least 1.1 equivalents of the base to drive the equilibrium towards the phenoxide.
-
Anhydrous Conditions: If using a moisture-sensitive base like NaH, ensure your solvent and glassware are thoroughly dried to prevent quenching the base.[6]
-
-
Enhance the S\textsubscript{N}2 Reaction:
-
Solvent Selection: Use a polar aprotic solvent like DMF or DMSO. These solvents are excellent for S\textsubscript{N}2 reactions as they solvate the cation of the base but not the nucleophilic anion, thus increasing its reactivity.[1][6]
-
Temperature Control: While heating is necessary, excessive temperatures can favor elimination. Monitor the reaction and aim for the lowest temperature that provides a reasonable reaction rate. A typical range is 80-100°C.[3]
-
Consider a Phase-Transfer Catalyst: In a two-phase system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst like tetrabutylammonium bromide can shuttle the phenoxide into the organic phase to react with the alkyl halide, often improving yields.
-
-
Refine the Work-up Procedure:
-
Acidification: When acidifying the aqueous layer to precipitate the product, cool the solution in an ice bath to minimize the solubility of your product.[4] Add the acid slowly until you see no further precipitation.
-
Extraction: Before acidification, wash the reaction mixture with a non-polar solvent to remove impurities. After acidification and filtration, the filtrate can be extracted again to recover any dissolved product.
-
Question 2: The reaction seems to stall and does not go to completion, even after extended reaction times. What's wrong?
Possible Causes:
-
Deactivation of Reagents: The alkyl halide may be degrading over time under the reaction conditions.
-
Insufficiently Activated Nucleophile: The phenoxide may not be sufficiently nucleophilic, or its concentration may be too low.
-
Poor Quality of Starting Materials: Impurities in the 3-chlorophenol or the ethyl 2-bromo-2-methylpropanoate can interfere with the reaction.
Recommended Actions & Troubleshooting Steps:
-
Verify Reagent Quality:
-
Use freshly distilled or purified starting materials. Check the purity of your ethyl 2-bromo-2-methylpropanoate, as it can degrade upon storage.
-
-
Re-evaluate Reaction Conditions:
-
Increase Temperature: If the reaction is sluggish, a moderate increase in temperature may be necessary. However, be mindful of potential side reactions.
-
Change of Solvent: If you are using a solvent like acetone, switching to a higher-boiling polar aprotic solvent like DMF could improve the reaction rate.
-
-
Monitor the Reaction:
-
Use TLC to track the consumption of the starting materials. If the reaction plateaus, it may indicate a problem with one of the reagents.
-
Question 3: I am observing a significant amount of an unknown impurity in my final product. What could it be and how do I get rid of it?
Possible Causes:
-
Unreacted Starting Material: Incomplete reaction can leave 3-chlorophenol in your final product.
-
Side-products from Elimination (E2): This could lead to the formation of ethyl 2-methylpropenoate.
-
Products of Alkyl Halide Hydrolysis: This would result in 2-hydroxy-2-methylpropanoic acid.
-
Self-condensation of the Alkyl Halide: This is less common but possible under certain conditions.
Recommended Actions & Troubleshooting Steps:
-
Improve the Work-up:
-
Base Wash: Before the final acidification, a wash of the organic extracts with a dilute base solution (like sodium bicarbonate) can help remove any unreacted 3-chlorophenol.[3] Be cautious, as this can also extract your desired product if it has already formed.
-
Careful pH control: During acidification, ensure the pH is low enough to fully protonate your carboxylic acid product, but avoid excessively strong acidic conditions which might promote degradation.
-
-
Optimize Purification:
-
Recrystallization: This is a powerful technique for removing impurities. Experiment with different solvent systems. A mixture of ethanol and water is often effective for compounds of this type. The goal is to find a solvent in which your product is soluble when hot but sparingly soluble when cold, while the impurities remain in solution.[3][4]
-
-
Characterize the Impurity:
-
If the impurity persists, try to isolate and characterize it using techniques like NMR or Mass Spectrometry. Knowing its identity will provide valuable clues about the side reaction that is occurring, allowing for more targeted troubleshooting.
-
Frequently Asked Questions (FAQs)
Q1: What is the best choice of base for this synthesis?
A1: The choice of base depends on the solvent and the desired reaction conditions.
-
For polar aprotic solvents (DMF, DMSO, THF): Stronger bases like Sodium Hydride (NaH) are very effective as they irreversibly deprotonate the phenol.[1][6]
-
For protic solvents or phase-transfer conditions: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) are commonly used and are more economical.[3][4] Potassium carbonate (K2CO3) is a milder base that can also be effective, often requiring higher temperatures.
Q2: Can I use a different alkyl halide?
A2: Yes, but the structure of the alkyl halide is critical for the success of this S\textsubscript{N}2 reaction.
-
Leaving Group: Bromides are good leaving groups. Chlorides are less reactive and may require harsher conditions, while iodides are more reactive but also more expensive.[5]
-
Steric Hindrance: The reaction works best with primary and secondary alkyl halides. Tertiary alkyl halides will predominantly lead to elimination products.[5] In this synthesis, the electrophilic carbon is tertiary, which can make the reaction more challenging and susceptible to elimination. This is a key point to consider when optimizing.
Q3: What are the main safety precautions for this synthesis?
A3:
-
Corrosive Reagents: Strong bases (NaOH, KOH, NaH) and acids (HCl) are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
-
Irritants: 3-chlorophenol and chloroacetic acid (if used as a precursor) are skin irritants.[3]
-
Flammable Solvents: Many organic solvents used (diethyl ether, acetone, THF) are flammable. Ensure there are no open flames in the laboratory.[3]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors of the solvents and reagents.
Data Summary
The following table provides a qualitative comparison of how different reaction parameters can influence the yield of this compound.
| Parameter | Option 1 | Option 2 | Expected Outcome & Rationale |
| Solvent | Acetone | DMF | DMF is generally superior. As a polar aprotic solvent, it enhances the nucleophilicity of the phenoxide, leading to a faster S\textsubscript{N}2 reaction rate and potentially higher yields. |
| Base | K2CO3 | NaH | NaH provides more complete deprotonation. This ensures a higher concentration of the active nucleophile, which can significantly improve the reaction rate and final yield, especially if the reaction is sluggish. |
| Temperature | 60 °C | 100 °C | Higher temperatures increase reaction rate but also risk of side reactions. The optimal temperature is a balance. 100 °C may be necessary for a reasonable rate but could increase the amount of E2 elimination byproducts. |
Experimental Workflows
Below are Graphviz diagrams illustrating the key stages of the synthesis and purification processes.
Caption: Overall workflow for the synthesis of this compound.
Caption: Step-by-step purification workflow for isolating the final product.
References
-
University of Colorado, Department of Chemistry and Biochemistry. (n.d.). The Williamson Ether Synthesis: Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Diacono, T. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
-
Reddit. (2015). Williamson ether synthesis trouble, 2.0. r/chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). What Makes A Good Nucleophile? Retrieved from [Link]
Sources
Technical Support Center: Optimizing HPLC Separation of 2-(3-Chlorophenoxy)-2-methylpropanoic Acid Enantiomers
Welcome to the technical support center for the analysis of 2-(3-Chlorophenoxy)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the challenging chiral separation of this compound. We will delve into the causality behind common chromatographic issues and provide validated strategies to achieve robust and reproducible results.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the HPLC separation of this compound enantiomers in a direct question-and-answer format.
Q1: My peaks are exhibiting significant tailing. What is the cause and how do I resolve it?
A1: Peak tailing for an acidic analyte like this compound is a frequent issue, primarily rooted in unwanted secondary interactions within the column.
Primary Causes & Solutions:
-
Analyte Ionization and Silanol Interactions: The most common cause is the interaction of the ionized carboxylate group (the negative anion) with active silanol groups on the silica surface of the stationary phase.[1] These interactions create a secondary, stronger retention mechanism for some analyte molecules, causing them to elute later and form a tail.
-
Solution: Ion Suppression. The most effective solution is to control the mobile phase pH. This compound is a carboxylic acid. By lowering the mobile phase pH to at least 1.5 to 2 pH units below the analyte's pKa, you ensure it is predominantly in its neutral, protonated form.[2][3] This uncharged form does not strongly interact with residual silanols and will produce sharp, symmetrical peaks.[2] For most carboxylic acids, a mobile phase pH between 2.5 and 3.5 is an excellent starting point. This is typically achieved by adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase.
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion that often manifests as a specific "right-triangle" shaped tail.[4]
-
Solution: Reduce Sample Concentration. Verify this is the cause by injecting a 10-fold dilution of your sample. If the peak shape improves and retention time slightly increases, you are experiencing mass overload.[4] Adjust your sample concentration accordingly.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase (especially under high pH conditions) can create active sites that cause tailing.[1][4]
-
Solution: Column Washing and Guard Columns. First, try reversing and flushing the column to dislodge any particulate matter from the inlet frit.[4] If the problem persists, a more rigorous column wash with a series of strong solvents is needed. To prevent future issues, always use a guard column and ensure your mobile phase pH is within the stable range for your column (typically pH 2-8 for silica-based columns).[5][6]
-
Q2: I am observing poor or no chiral resolution between the two enantiomers. What should I do?
A2: Achieving enantiomeric separation is entirely dependent on the creation of transient, diastereomeric complexes between the analyte and the chiral stationary phase (CSP). If you see no separation, the fundamental conditions for chiral recognition are not being met.
Optimization Strategy:
-
Incorrect Chiral Stationary Phase (CSP): The single most critical factor is the choice of CSP. Not all CSPs work for all compounds. For profen-class molecules and phenoxypropionic acids, polysaccharide-based CSPs are often the first choice.[7][8]
-
Solution: CSP Screening. If your current column is not providing separation, you must screen other columns with different chiral selectors. An effective screening process would include columns based on:
-
-
Inappropriate Mobile Phase Mode: The mobile phase composition dictates how the analyte interacts with the CSP. The choice between reversed-phase, normal-phase, and polar organic mode is critical.[7]
-
Solution: Change the Elution Mode.
-
Reversed-Phase (RP): Often preferred for acidic compounds due to the ability to control pH. Mobile phases like Acetonitrile/Water or Methanol/Water with an acidic buffer are common. Hydrophobic and π-π interactions are key for recognition.[7]
-
Normal-Phase (NP): Using solvents like Hexane/Isopropanol can provide very different selectivity, relying more on hydrogen bonding and dipole-dipole interactions.
-
Polar Organic Mode (PO): This uses polar organic solvents like Methanol, often with acidic and basic additives (e.g., Methanol/Acetic Acid/Triethylamine). This mode can be very effective for acids by controlling ionization and promoting necessary hydrogen bonding interactions.[7]
-
-
-
Mobile Phase Modifier/Additive is Suboptimal: Small amounts of additives can dramatically alter chiral recognition.
-
Solution: Optimize Additives. For acidic analytes in RP or PO modes, a small amount of acid (e.g., 0.1% Formic Acid or Acetic Acid) is usually required to suppress ionization. In some cases, a competing base (like triethylamine) can improve peak shape and resolution for acids on certain CSPs.[7]
-
Q3: My chromatogram shows split or shouldered peaks. What does this mean?
A3: Split or shouldered peaks typically indicate that the analyte exists in more than one state during its transit through the column, or that there is a physical disruption in the chromatographic path.[3]
Common Causes & Solutions:
-
Mobile Phase pH is too close to Analyte pKa: If the mobile phase pH is within about ±1 unit of the analyte's pKa, the compound will exist as an equilibrium mixture of its ionized and neutral forms.[3][10] These two forms have different retention times, resulting in a split or severely broadened peak.
-
Solution: Adjust Mobile Phase pH. As detailed in Q1, adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa to ensure a single, stable ionic form.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., sample in 100% DMSO, mobile phase is 10% Acetonitrile), it can cause localized distortion of the peak as it enters the column.[11]
-
Solution: Match Sample Solvent to Mobile Phase. Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible and keep the injection volume small.
-
-
Column Void or Blocked Frit: A physical void at the head of the column or a partially blocked inlet frit can cause the sample band to split before the separation begins, affecting all peaks in the chromatogram.[4]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, foundational questions regarding method development for this compound.
Q1: How do I select the most appropriate chiral stationary phase (CSP) for this analysis?
A1: The selection of a CSP is the most critical decision in chiral method development. While no single rule is perfect, an informed choice can be made based on the analyte's structure. This compound is an arylpropionic acid derivative, a class of compounds for which a wealth of application data exists.
A systematic screening approach is recommended. Start with the columns that have the highest probability of success for this structural class.
| CSP Type | Chiral Selector Example | Common Mobile Phase Modes | Mechanism & Rationale |
| Polysaccharide-Based | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Normal-Phase, Reversed-Phase, Polar Organic | Highly versatile. Chiral recognition occurs via hydrogen bonding, π-π interactions, and steric inclusion within the helical polymer structure. This is the most common starting point for profen-type molecules.[7] |
| Protein-Based | α1-acid glycoprotein (AGP) | Reversed-Phase (Buffered Aqueous) | Mimics biological interactions. Recognition is based on a combination of ionic, hydrophobic, and hydrogen bonding interactions. Excellent for ionizable compounds like carboxylic acids.[9] |
| Pirkle-Type (π-acid/π-base) | N-(3,5-dinitrobenzoyl)phenylglycine | Normal-Phase, Polar Organic | Relies on π-π stacking interactions between the electron-deficient aromatic rings on the CSP and the electron-rich phenoxy ring of the analyte. Also involves hydrogen bonding.[9] |
| Macrocyclic Glycopeptide | Teicoplanin or Vancomycin | Reversed-Phase, Polar Organic | Offers complex multi-modal interactions including ionic, hydrogen bonding, and inclusion in the macrocyclic basket. Particularly effective for acids.[7] |
Q2: What is the scientific principle behind optimizing the mobile phase pH for this acidic compound?
A2: The mobile phase pH is one of the most powerful tools for optimizing the chromatography of ionizable compounds.[6][10] The principle is called ion suppression .
This compound has a carboxylic acid functional group, which is acidic and has a specific pKa value (the pH at which 50% of the molecules are ionized).
-
When pH > pKa: The compound is deprotonated, carrying a negative charge (R-COO⁻). This ionized form is highly polar and has low retention on a non-polar C18 column. It is also prone to strong, undesirable interactions with the silica backbone, leading to severe peak tailing.[2]
-
When pH < pKa: The compound is protonated and electrically neutral (R-COOH). This neutral form is less polar, interacts well with the C18 stationary phase through hydrophobic interactions, and is not attracted to residual silanols. This results in longer, more predictable retention and sharp, symmetrical peaks.[2][5]
The Rule of Thumb: For robust and reproducible results, the mobile phase pH should be adjusted to at least 1.5-2 pH units below the analyte's pKa.[3][12] This ensures that >99% of the analyte is in the desired neutral form, minimizing issues with peak shape and retention time drift.
Section 3: Protocols and Workflows
Protocol 1: Step-by-Step Chiral Method Development
This protocol outlines a systematic approach to developing a robust chiral separation method from scratch.
Objective: To achieve baseline resolution (Rs > 1.5) of the this compound enantiomers with good peak shape.
Materials:
-
HPLC system with UV detector
-
Screening set of chiral columns (from Table 1)
-
HPLC-grade solvents (Hexane, Isopropanol, Ethanol, Methanol, Acetonitrile)
-
HPLC-grade additives (Trifluoroacetic Acid (TFA), Formic Acid, Acetic Acid)
-
Analyte standard
Procedure:
-
CSP Screening (Primary Separation):
-
Select 3-4 CSPs from Table 1 (e.g., one cellulose-based, one amylose-based, one protein-based).
-
Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., Methanol).
-
For each column, perform initial screening runs using generic mobile phases.
-
Normal Phase: Hexane/Isopropanol (90:10 v/v). Flow Rate: 1.0 mL/min.
-
Reversed Phase: Acetonitrile/Water (50:50 v/v) with 0.1% Formic Acid. Flow Rate: 1.0 mL/min.
-
-
Evaluate the chromatograms. Look for any sign of peak splitting or separation ("bifurcation"), even if it's not baseline. The column that shows the most promise is your lead candidate.
-
-
Mobile Phase Optimization (Improving Resolution):
-
Using the best CSP from Step 1, systematically adjust the mobile phase composition.
-
If using Normal Phase: Adjust the ratio of the alcohol modifier (e.g., Isopropanol). Decrease the percentage of alcohol to increase retention and potentially improve resolution. Try different alcohols (e.g., Ethanol) as they can offer different selectivity.
-
If using Reversed Phase:
-
Organic Modifier: Change the organic solvent (Acetonitrile vs. Methanol) as this can significantly impact selectivity.
-
Modifier Percentage: Perform a gradient or a series of isocratic runs with varying organic content (e.g., 40%, 50%, 60%) to find the optimal retention and resolution.
-
pH/Additive: Ensure an acid (0.1% TFA or Formic Acid) is present to maintain ion suppression.
-
-
-
Fine-Tuning (Method Robustness):
-
Temperature: Analyze the sample at different column temperatures (e.g., 25°C, 30°C, 40°C). Temperature can affect the kinetics of the chiral interaction and improve peak shape or resolution.
-
Flow Rate: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to increase the number of theoretical plates and potentially improve resolution, at the cost of longer run times.
-
-
Validation: Once optimal conditions are found, perform multiple injections to confirm the method's reproducibility in terms of retention time, resolution, and peak area.
Workflow and Troubleshooting Diagrams
The following diagrams illustrate the logical flow for method development and troubleshooting common issues.
Caption: Systematic workflow for chiral HPLC method development.
Caption: Diagnostic flowchart for troubleshooting poor peak shape.
References
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. Retrieved from [Link]
-
Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. Retrieved from [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Hawach. Retrieved from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
-
The Critical Role of Mobile Phase pH in Chromatography Separations. (2023, October 11). International Labmate. Retrieved from [Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). ACD/Labs. Retrieved from [Link]
-
Wright, P. J. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 396, 177–182. Retrieved from [Link]
-
Poor peak shape. (n.d.). Nacalai Tesque. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Conte, A., et al. (1997). Isosteres of chiral clofibric acid analogs: synthesis, resolution, absolute configuration and HPLC detection of the optical purity. Il Farmaco, 52(6-7), 367–374. Retrieved from [Link]
-
A Tail of Two Peaks: Troubleshooting Poor Peak Shape. (2019, January 17). Agilent Technologies. Retrieved from [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]
-
Li, Y., et al. (2022). Grafting (S)-2-Phenylpropionic Acid on Coordinatively Unsaturated Metal Centers of MIL−101(Al) Metal–Organic Frameworks for Improved Enantioseparation. Molecules, 27(23), 8303. Retrieved from [Link]
-
HPLC separation of related halogenated aromatic, any one?? (2015, May 7). Chromatography Forum. Retrieved from [Link]
-
Armstrong, D. W., et al. (2005). Chiral separation of beta-adrenergic antagonists, profen non-steroidal anti-inflammatory drugs and chlorophenoxypropionic acid herbicides using teicoplanin as the chiral selector in capillary liquid chromatography. Journal of Chromatography A, 1072(1), 93-104. Retrieved from [Link]
-
Ye, J., et al. (2010). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. Biomedical Chromatography, 24(8), 846-852. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
Raval, K., et al. (2020). Review on Common Observed HPLC Troubleshooting Problems. International Journal of Pharma Research and Health Sciences, 8(4), 3195-3201. Retrieved from [Link]
-
Lores, E. M., Meek, D. E., & Moseman, R. F. (1978). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, 16(8), 358–362. Retrieved from [Link]
-
Wang, Y., et al. (2015). Chiral separation of ten arylphenoxypropionate herbicides on four chiral columns by supercritical fluid chromatography. Analytical Methods, 7(18), 7623-7630. Retrieved from [Link]
-
Chiral Drug Separation. (n.d.). In Encyclopedia of Pharmaceutical Technology. Retrieved from [Link]
-
LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Chromatography. Retrieved from [Link]
Sources
- 1. waters.com [waters.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. moravek.com [moravek.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Chiral separation of beta-adrenergic antagonists, profen non-steroidal anti-inflammatory drugs and chlorophenoxypropionic acid herbicides using teicoplanin as the chiral selector in capillary liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. halocolumns.com [halocolumns.com]
- 12. obrnutafaza.hr [obrnutafaza.hr]
Technical Support Center: Mitigating Matrix Effects in the LC-MS/MS Analysis of 2-(3-Chlorophenoxy)-2-methylpropanoic acid
Welcome to the technical support center for the LC-MS/MS analysis of 2-(3-Chlorophenoxy)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate matrix effects, ensuring the development of robust and reliable bioanalytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the analysis of this compound and the challenges posed by matrix effects.
Q1: What is this compound and why is its accurate quantification important?
This compound is the primary active metabolite of the lipid-regulating drug gemfibrozil. Accurate quantification in biological matrices like plasma and urine is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies, which inform dosing regimens and safety profiles during drug development.
Q2: What are "matrix effects" in LC-MS/MS, and how do they impact my analysis?
Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the sample matrix (e.g., salts, proteins, phospholipids).[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which severely compromise the accuracy, precision, and sensitivity of a quantitative assay.[3][4] For an acidic compound like this compound, matrix effects can arise from competition for ionization with other endogenous acidic compounds or salts in the electrospray ionization (ESI) source.[5]
Q3: What are the primary sources of matrix effects in biological samples?
The most common sources of matrix effects in plasma or serum are phospholipids from cell membranes.[6][7] These molecules are notoriously problematic as they are often co-extracted with analytes of interest and can be retained on reverse-phase chromatography columns, leading to ion suppression.[7] Other sources include salts, endogenous metabolites, proteins, and dosing vehicles.[4]
Q4: How can I definitively determine if my assay is suffering from matrix effects?
Regulatory agencies like the FDA and EMA mandate the assessment of matrix effects during method validation.[8][9][10] Two primary methods are used:
-
Qualitative Assessment (Post-Column Infusion): This experiment involves infusing a constant flow of the analyte into the mass spectrometer post-column while injecting a blank, extracted matrix sample.[3][11] Dips or rises in the analyte's baseline signal indicate regions of ion suppression or enhancement, respectively.[12]
-
Quantitative Assessment (Matrix Factor Calculation): The Matrix Factor (MF) is determined by comparing the peak response of an analyte in a post-extraction spiked matrix sample to its response in a neat solution.[4] An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Q5: How does a stable isotope-labeled internal standard (SIL-IS) help?
A SIL-IS is considered the gold standard for mitigating matrix effects.[3] Because it is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[2] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to more accurate and precise results.
Part 2: Troubleshooting Guide: A Symptom-Based Approach
This section provides a systematic workflow for diagnosing and resolving common issues encountered during method development for this compound.
Symptom: Inconsistent Results & Poor Reproducibility (%CV > 15%)
Potential Cause: Variable ion suppression, most commonly caused by co-eluting phospholipids. Phospholipids are retained on C18 columns and can elute as broad peaks, erratically suppressing the analyte signal across different samples and batches.
Workflow for Diagnosing and Mitigating Ion Suppression
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nebiolab.com [nebiolab.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. The impact of phospholipids and phospholipid removal on bioanalytical method performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Recovery of 2-(3-Chlorophenoxy)-2-methylpropanoic Acid During Extraction
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the liquid-liquid extraction of 2-(3-Chlorophenoxy)-2-methylpropanoic acid. Poor recovery is a common yet solvable issue that often stems from a misunderstanding of the compound's physicochemical properties and the principles of acid-base extraction. This document provides in-depth, cause-and-effect explanations and validated protocols to help you optimize your workflow and maximize your yield.
Section 1: Foundational Principles - Why Extractions Succeed or Fail
The successful extraction of this compound hinges on exploiting its key functional group: the carboxylic acid. The protonation state of this group, which is dictated by the pH of the aqueous phase, determines its solubility and which layer (aqueous or organic) it will favor.
The core of the technique is a reversible, pH-controlled transition:
-
At Low pH (Acidic Conditions): The carboxylic acid group is protonated (R-COOH). In this neutral form, the molecule is nonpolar and demonstrates high solubility in organic solvents and low solubility in water.
-
At High pH (Basic Conditions): The carboxylic acid is deprotonated by a base, forming a carboxylate salt (R-COO⁻ Na⁺). This salt is an ionic species, making it highly soluble in the aqueous phase and insoluble in most common organic solvents.[1][2][3]
Poor recovery is almost always a result of incomplete conversion between these two states.
Key Physicochemical Properties
Understanding these parameters is the first step in effective troubleshooting.
| Property | Value / Description | Significance for Extraction |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₀H₁₁ClO₃ | - |
| Molecular Weight | 214.65 g/mol | |
| pKa (Predicted) | ~3.2 - 3.6 | The pKa is the pH at which the acid is 50% protonated and 50% deprotonated. This value is critical for determining the correct pH for your aqueous solutions.[4][5] |
| Solubility (Neutral Form) | Low in water; soluble in organic solvents like ethers, ethyl acetate, and chlorinated solvents. | The neutral form must be soluble in your chosen organic solvent to initiate the extraction.[6] |
| Solubility (Salt Form) | High in water; insoluble in most organic solvents. | The deprotonated salt form must be soluble in your aqueous basic solution to be effectively extracted from the organic phase. |
Visualization: The Principle of pH-Dependent Partitioning
The following diagram illustrates how pH dictates the location of your target compound.
Caption: pH-controlled partitioning of the target acid.
Section 2: Frequently Asked Questions (FAQs)
These questions address the most common failure points encountered in the lab.
Q1: My overall recovery is very low after the entire procedure. What is the most likely cause?
A: The most common culprit is improper pH control at one or both key stages.
-
Extraction Step: If the pH of your basic aqueous wash (e.g., sodium bicarbonate solution) is not high enough, you will not fully deprotonate the carboxylic acid. A significant portion will remain in its neutral, organic-soluble form (R-COOH) and will not move into the aqueous layer.
-
Isolation/Back-Extraction Step: After isolating the aqueous layer containing your salt (R-COO⁻), if you do not acidify it to a sufficiently low pH, the compound will not fully convert back to its neutral, water-insoluble form. It will remain as the water-soluble salt, leading to little or no precipitation or poor recovery during back-extraction into a fresh organic layer.[7][8]
Q2: How do I select the correct pH for my aqueous solutions?
A: The "Two pH Unit Rule," derived from the Henderson-Hasselbalch equation, is a reliable guideline.
-
For Extraction into Aqueous Base: The pH of the aqueous solution should be at least 2 units above the pKa of your compound. For this compound (pKa ≈ 3.2-3.6), a pH of > 6.0 is recommended to ensure >99% is converted to the water-soluble salt form. Saturated sodium bicarbonate (NaHCO₃), with a pH of ~8.3, is an excellent and common choice.
-
For Isolation by Acidification: The pH of the aqueous solution should be at least 2 units below the pKa. A pH of < 1.5 is recommended to ensure >99% is converted back to the neutral, water-insoluble R-COOH form. This is typically achieved by adding 1M to 6M HCl dropwise. Always verify the final pH with pH paper.
Q3: I've formed a thick, stable emulsion at the interface of my layers. How can I break it?
A: Emulsion formation is common when samples contain fatty acids, phospholipids, or other surfactant-like impurities.[9] Vigorous shaking exacerbates this. Here are several methods to resolve it, in order of application:
-
Patience & Gentle Agitation: Stop shaking and instead gently swirl or rock the separatory funnel. Often, the layers will separate on their own with time.
-
"Salting Out": Add a small amount of saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to force the phase separation.[9][10]
-
Centrifugation: If the volume is manageable, transfer the mixture to centrifuge tubes. The mechanical force will compel the denser and lighter phases to separate. This is a very effective method.[9][10]
-
Filtration: Pass the emulsified mixture through a plug of glass wool or a phase separation filter paper. This can physically disrupt the emulsion.[9]
Q4: After acidifying the basic aqueous extract, my product didn't precipitate. Is it lost?
A: Not necessarily. While some carboxylic acids will precipitate from water upon acidification, many, including potentially yours depending on the concentration, have enough residual water solubility that they remain in solution or form a fine, hard-to-filter solid.[8]
In this case, the standard procedure is to perform a back-extraction . After acidifying the aqueous layer to pH < 1.5, extract this solution 2-3 times with a fresh, water-immiscible organic solvent (like ethyl acetate or dichloromethane). Your neutral product (R-COOH) will move from the acidic aqueous phase into the new organic phase. You can then dry this organic solution and evaporate the solvent to recover your pure compound.[8]
Q5: How many extractions are needed for good recovery?
A: It is a fundamental principle of extraction that multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.[7] For both the initial basic extraction and the final back-extraction (if needed), performing the extraction three times (e.g., 3 x 20 mL) will yield significantly better recovery than a single wash (1 x 60 mL).
Section 3: Detailed Troubleshooting Workflows & Protocols
Workflow 1: Diagnosing the Source of Poor Recovery
This logical flow can help you pinpoint the problematic step in your process.
Caption: Diagnostic workflow for low recovery.
Protocol 1: Validated Acid-Base Extraction Protocol
This protocol incorporates best practices to maximize recovery and prevent common issues.
-
Dissolution: Dissolve the crude reaction mixture containing this compound in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). Use a volume that is approximately 3-4 times the volume of the aqueous base you will use for extraction. Transfer this solution to a separatory funnel.
-
First Basic Extraction: Add a volume of saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Causality Note: NaHCO₃ is a weak base, which is sufficient to deprotonate the target carboxylic acid but less likely to react with other sensitive functional groups compared to a strong base like NaOH.[3]
-
-
Mixing: Stopper the funnel, invert it, and open the stopcock to vent any CO₂ gas that may form. Close the stopcock and mix by gently inverting the funnel 10-15 times . Avoid vigorous shaking to prevent emulsion formation.[9] Vent frequently.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extractions: Repeat steps 2-5 two more times with fresh portions of NaHCO₃ solution. Combine all aqueous extracts in the same Erlenmeyer flask. This combined solution now contains the sodium salt of your product.
-
Acidification: Place the flask with the combined aqueous extracts in an ice bath to dissipate any heat from neutralization. Slowly add 3M HCl dropwise while stirring. Continue adding acid until the solution is strongly acidic.
-
Self-Validation Step:Check the pH with litmus or pH paper. The pH must be below 2 to ensure complete protonation of the carboxylate.[8]
-
-
Isolation:
-
If a solid precipitates: Collect the product by vacuum filtration. Wash the solid with a small amount of cold deionized water and allow it to air dry.
-
If no solid precipitates (or it is very fine): Proceed to Protocol 2 for back-extraction.
-
Protocol 2: Back-Extraction for Product Recovery
-
Preparation: Ensure the aqueous solution from Protocol 1, Step 7 is thoroughly acidified (pH < 2) and cooled. Transfer it to a clean separatory funnel.
-
Organic Extraction: Add a fresh portion of an organic solvent (e.g., ethyl acetate, ~1/3 of the aqueous volume) to the funnel.
-
Mixing & Separation: Mix by gentle inversion (10-15 times) and allow the layers to separate.
-
Collection: Drain the lower aqueous layer. Transfer the upper organic layer, which now contains your neutral product, into a clean flask.
-
Repeat: Return the aqueous layer to the funnel and repeat the extraction (steps 2-4) two more times. Combine all organic extracts.
-
Drying: To remove dissolved water from the organic solution, wash it once with brine. Then, add a solid inorganic drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), swirl, and let it stand for 10-15 minutes.[11]
-
Final Isolation: Filter or decant the dried organic solution away from the drying agent. Remove the solvent using a rotary evaporator to yield your purified this compound.
Section 4: Reference Data
Table of Common Extraction Solvents
| Solvent | Density (g/mL) | Immiscible with Water? | Position relative to Water | Notes |
| Diethyl Ether | 0.71 | Yes | Upper Layer | Highly volatile and flammable. Good for extracting neutral compounds. |
| Ethyl Acetate | 0.90 | Yes | Upper Layer | Good general-purpose extraction solvent. Less volatile than ether. |
| Dichloromethane (DCM) | 1.33 | Yes | Lower Layer | Excellent solvent, but is chlorinated. Can be useful when you want to remove the bottom layer. |
| Hexanes / Heptane | ~0.66 | Yes | Upper Layer | Very nonpolar. May be less effective at dissolving your target acid than more polar options. |
References
- Patsnap Eureka. (2025, July 31). How to Improve Carboxylic Acid Extraction Processes?
-
PubChem. "(+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542". National Center for Biotechnology Information. [Link]
-
LCGC International. "Tips for Troubleshooting Liquid–Liquid Extractions". [Link]
-
Solubility of Things. "Mecoprop | Solubility of Things". [Link]
-
Chemistry LibreTexts. (2021, June 20). "2.3: LIQUID-LIQUID EXTRACTION". [Link]
-
Chemistry LibreTexts. (2022, April 7). "4.8: Acid-Base Extraction". [Link]
-
Tiei Extraction. (2022, December 7). "Liquid-liquid extraction for neutral, acidic and basic compounds". [Link]
-
ResearchGate. (2025, August 9). "Back extraction of propionic acid from loaded organic phase | Request PDF". [Link]
-
Wikipedia. "Acid–base extraction". [Link]
-
K-Jhil. (2025, May 14). "Tips for Troubleshooting Liquid-Liquid Extraction". [Link]
-
ResearchGate. "The effect of pH on extraction of carboxylic acids from (a) M1 model... - ResearchGate". [Link]
-
University Course Website. "Acid-Base Extraction.1". [Link]
-
PubChem. "Clofibric Acid | C10H11ClO3 | CID 2797". National Center for Biotechnology Information. [Link]
-
Annual Reviews. (2025, June 9). "Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids". [Link]
-
PubMed Central. "Selective Extraction of Medium-Chain Carboxylic Acids by Electrodialysis and Phase Separation - PMC". [Link]
-
Quora. (2022, March 6). "Why is the formation of emulsion in solvent extraction considered as a disadvantage?". [Link]
-
Element Lab Solutions. "Liquid-Liquid Extraction Techniques Principles and Optimisation". [Link]
-
ResearchGate. (2022, April 2). "How to avoid emulsion during liquid-liquid partition with methacrylic acid?". [Link]
-
LookChem. "Cas 882-09-7,2-(4-Chlorophenoxy)-2-methylpropionic acid". [Link]
-
PubChemLite. "this compound (C10H11ClO3)". [Link]
Sources
- 1. vernier.com [vernier.com]
- 2. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. Cas 882-09-7,2-(4-Chlorophenoxy)-2-methylpropionic acid | lookchem [lookchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Stabilizing 2-(3-Chlorophenoxy)-2-methylpropanoic acid in Stock Solutions
Welcome to the technical support center for 2-(3-Chlorophenoxy)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the preparation, storage, and troubleshooting of stock solutions to ensure experimental accuracy and reproducibility.
Introduction
This compound is a small molecule of interest in various research fields. The integrity of experimental data relies heavily on the stability and accurate concentration of the stock solutions used. Instability, leading to precipitation or degradation, can introduce significant variability and compromise the validity of your results. This guide provides a framework for understanding the chemical properties of this compound and leveraging that knowledge to prepare stable and reliable stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability for this compound in stock solutions?
A1: The primary causes of instability are precipitation due to pH shifts and chemical degradation. As a carboxylic acid with an estimated pKa of 3.62, its solubility is highly pH-dependent[1]. In its protonated (acidic) form at low pH, it is less polar and more soluble in organic solvents. As the pH increases above the pKa, the molecule deprotonates to form a more polar carboxylate anion, which is more soluble in aqueous solutions but can precipitate if the initial organic stock is diluted into a buffer of incompatible pH or ionic strength.
Chemical degradation can occur through several pathways common to chlorophenoxy herbicides and related structures:
-
Hydrolysis: The ether linkage can be susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures. This can lead to the formation of 3-chlorophenol and 2-hydroxy-2-methylpropanoic acid.
-
Photodegradation: Exposure to light, particularly UV radiation, can cause degradation. A common photodegradation product for chlorophenoxy herbicides is the corresponding phenol[2][3].
-
Oxidation: The aromatic ring and ether linkage can be susceptible to oxidative degradation, especially in the presence of reactive oxygen species.
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: For most applications, especially in cell-based assays, preparing a high-concentration stock solution in an anhydrous organic solvent is recommended. Based on solubility data for related compounds, the following solvents are suitable choices:
-
Dimethyl sulfoxide (DMSO): Generally the preferred solvent for creating high-concentration stock solutions of small molecules for biological assays[4]. It is miscible with a wide range of aqueous buffers.
-
Ethanol: A good alternative, though the solubility might be lower than in DMSO.
-
Methanol: Similar to ethanol, it can be used as a solvent.
It is crucial to use anhydrous (water-free) solvents to prevent hydrolysis during long-term storage.
Q3: My compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. What happened and how can I fix it?
A3: This is a common issue related to the pH and solubility of acidic compounds. Your DMSO stock contains the compound in its protonated, less polar form. When you dilute this into a neutral or slightly alkaline buffer (like PBS at pH 7.4), the pH of the final solution is above the compound's pKa (around 3.62)[1]. This causes the compound to deprotonate into its more polar carboxylate form, which may have lower solubility in the mixed aqueous/organic solvent system, leading to precipitation.
Troubleshooting Steps:
-
Lower the pH of the Aqueous Buffer: If your experimental conditions permit, acidify your aqueous buffer to a pH below the pKa before adding the DMSO stock. This will keep the compound in its more soluble protonated form.
-
Decrease the Stock Concentration: Prepare a lower concentration DMSO stock solution. This will result in a lower final concentration of the compound in your aqueous medium, which may be below its solubility limit.
-
Increase the Final Volume of the Aqueous Buffer: By increasing the dilution factor, you decrease the final concentration of the compound, which can prevent precipitation.
-
Use a Co-solvent System: In some cases, a multi-step dilution using an intermediate solvent like ethanol can help.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Precipitate observed in stock solution upon storage at -20°C. | The concentration of the compound exceeds its solubility limit in the chosen solvent at low temperatures. | Gently warm the solution in a water bath to redissolve the precipitate. Before use, ensure the solution is at room temperature and fully dissolved. Consider preparing a slightly less concentrated stock solution for long-term storage. |
| Cloudiness or precipitation immediately after diluting the stock solution into an aqueous buffer. | The pH of the final solution is above the pKa of the compound, causing the less soluble deprotonated form to precipitate. | Lower the pH of the aqueous buffer before adding the stock solution. Alternatively, use a higher dilution factor to keep the final concentration below the solubility limit. |
| Loss of compound activity or appearance of new peaks in HPLC analysis over time. | Chemical degradation due to hydrolysis, photolysis, or oxidation. | Store stock solutions at -20°C or -80°C in airtight, amber vials to protect from light and moisture. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and contamination. |
| Inconsistent experimental results using the same stock solution. | Incomplete dissolution of the compound after thawing, or degradation of the stock solution. | Always ensure the stock solution is completely thawed and vortexed to ensure homogeneity before use. Perform periodic stability checks of the stock solution using an appropriate analytical method like HPLC. |
Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is recommended for preparing a concentrated stock solution for use in most in vitro experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 214.65 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 214.65 g/mol = 0.0021465 g = 2.15 mg
-
-
Weigh the compound: Accurately weigh approximately 2.15 mg of this compound and place it into a sterile microcentrifuge tube or amber vial.
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Ensure complete dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles[5]. Protect from light.
Protocol 2: Stability Testing Using a Stability-Indicating HPLC Method
This protocol outlines a general approach to developing a stability-indicating HPLC method to monitor the integrity of your stock solution over time.
Principle:
A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. Forced degradation studies are performed to generate these potential degradation products.
Step 1: Forced Degradation Study
-
Prepare Solutions: Prepare several aliquots of a known concentration of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Photolytic Degradation: Expose the solution to direct sunlight or a photostability chamber for 24 hours.
-
Thermal Degradation: Incubate the solution at 60°C for 24 hours.
-
-
Neutralize: After the incubation period, neutralize the acidic and basic solutions before HPLC analysis.
Step 2: HPLC Method Development (Starting Point)
Based on methods for similar compounds like clofibric acid, a reverse-phase HPLC method is recommended[6][7].
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: Start with a gradient of 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
Step 3: Analysis and Validation
-
Inject the unstressed (control) sample and all stressed samples.
-
Analyze the chromatograms. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound.
-
Once the method is established, you can use it to periodically check the concentration and purity of your stored stock solutions.
Visualizing Key Concepts
Caption: Workflow for preparing and using stock solutions.
Caption: Potential degradation pathways.
References
-
Bojanowska-Czajka, A., et al. (2006). Photodegradation of MCPA in aqueous solution. Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]
-
Costa, M. J., et al. (2013). Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. Journal of Environmental & Analytical Toxicology. Available at: [Link]
-
Zertal, A., et al. (2001). Photochemical degradation of 2-methyl-4-chlorophenoxyacetic acid (MCPA) in aqueous solution by ultraviolet radiation. Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]
-
Rodriguez-Cruz, M. S., et al. (2009). Biodegradation of the herbicide mecoprop-p with soil depth and its relationship with class III tfdA genes. FEMS Microbiology Ecology. Available at: [Link]
-
Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters. Available at: [Link]
-
Bansal, G., et al. (2008). Forced degradation of gliquidone and development of a validated stability-indicating assay. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]
-
Sarcinelli, M. F., et al. (2007). Partition and transfer of chlorophenoxy acids (herbicides) in water–non-aqueous media. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Parlar, H., & Korte, F. (1982). Photodegradation of chlorophenoxy herbicides. Chemosphere. Available at: [Link]
-
Santos, A., et al. (2013). Degradation of chlorophenoxy herbicides by coupled Fenton and biological oxidation. Chemosphere. Available at: [Link]
-
Li, W., et al. (2003). Simultaneous determination of clofibrate and its active metabolite clofibric acid in human plasma by reversed-phase high-performance liquid chromatography with ultraviolet absorbance detection. Journal of Chromatography B. Available at: [Link]
-
Silva, L. J. G., et al. (2014). Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. The Scientific World Journal. Available at: [Link]
-
Sprayers 101. (2025). The Real Story behind pH and Water Hardness. Sprayers 101. Available at: [Link]
-
Hjelmsø, M. H., et al. (2017). How Soil pH Affects the Activity and Persistence of Herbicides. Washington State University Extension. Available at: [Link]
-
PhytoTechnology Laboratories. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]
-
R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles. R Discovery. Available at: [Link]
-
Silva, L. J. G., et al. (2014). Research Article Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. The Scientific World Journal. Available at: [Link]
-
Barrick Lab. (n.d.). Stock Solution. Microbiology and Molecular Biology. Available at: [Link]
-
ResearchGate. (2025). Visible-light-induced photocatalytic degradation of herbicide mecoprop in aqueous suspension of TiO2. ResearchGate. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides. EPA. Available at: [Link]
-
Lorenz, M. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. Available at: [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Gabhe, S. Y., et al. (2014). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Pharmaceutical Methods. Available at: [Link]
-
AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. AntBio. Available at: [Link]
-
Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial cell factories. Available at: [Link]
-
ResearchGate. (2023). (PDF) Stability indicating HPLC method development and validation of Fostemsavir in bulk and marketed formulations by implementing QbD approach. ResearchGate. Available at: [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Crawford Scientific. Available at: [Link]
-
USP. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF. Available at: [Link]
-
MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI. Available at: [Link]
Sources
- 1. cdn.who.int [cdn.who.int]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Simultaneous determination of clofibrate and its active metabolite clofibric acid in human plasma by reversed-phase high-performance liquid chromatography with ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phmethods.net [phmethods.net]
Technical Support Center: Synthesis of 2-(3-Chlorophenoxy)-2-methylpropanoic Acid Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(3-Chlorophenoxy)-2-methylpropanoic acid and its derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges in your synthetic workflows. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to ensure the reliability and success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound derivatives, which are analogues of compounds like Gemfibrozil and Cloprop.[1][2][3] The primary synthetic route is often a variation of the Williamson ether synthesis, followed by hydrolysis.[4][5]
Problem 1: Low Yield of the Etherification Product (Ethyl 2-(3-Chlorophenoxy)-2-methylpropanoate)
You are performing a Williamson ether synthesis by reacting 3-chlorophenol with ethyl 2-bromo-2-methylpropanoate in the presence of a base, but the yield of the desired ether is consistently low.
Possible Causes and Solutions:
-
Incomplete Deprotonation of 3-Chlorophenol: The phenoxide is the active nucleophile in this SN2 reaction.[5] Incomplete deprotonation of the phenol will result in a lower concentration of the nucleophile and, consequently, a lower yield.
-
Solution: Ensure you are using a sufficiently strong base and appropriate solvent. While strong bases like sodium hydride (NaH) are effective, potassium carbonate (K2CO3) in a polar aprotic solvent like acetone or DMF is a common and safer alternative.[6] Allow adequate time for the deprotonation to occur before adding the electrophile. Gentle heating can sometimes facilitate this process.[7]
-
-
Side Reactions: The primary competing reaction is the elimination of HBr from the ethyl 2-bromo-2-methylpropanoate, especially if the reaction temperature is too high or the base is too sterically hindered.[4]
-
Poor Solubility of Reactants: If the reactants are not well-solubilized, the reaction rate will be significantly reduced.
-
Hydrolysis of the Ester: If there is water present in the reaction mixture, the ester group of the product or starting material can be hydrolyzed under basic conditions.
-
Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly before starting the reaction.
-
| Parameter | Recommendation | Rationale |
| Base | K2CO3, NaH | Ensures complete deprotonation of the phenol. |
| Solvent | Anhydrous Acetone, DMF, Acetonitrile | Provides good solubility for reactants and is aprotic.[4] |
| Temperature | 50-80°C | Balances reaction rate while minimizing side reactions.[4] |
| Reaction Time | Monitored by TLC (typically 1-8 hours)[5] | Prevents product degradation from prolonged heating. |
Problem 2: Difficulty in Hydrolyzing the Ester to the Carboxylic Acid
You have successfully synthesized ethyl 2-(3-chlorophenoxy)-2-methylpropanoate, but the subsequent hydrolysis to the final carboxylic acid product is incomplete or results in decomposition.
Possible Causes and Solutions:
-
Steric Hindrance: The ester is sterically hindered, which can make it resistant to hydrolysis.
-
Solution: Use more forcing reaction conditions. This can include increasing the concentration of the base (e.g., using 3N NaOH in methanol), increasing the reaction temperature (reflux), or extending the reaction time.[11] Lithium hydroxide (LiOH) in a mixture of THF and water is often a successful alternative for hydrolyzing hindered esters.[11]
-
-
Product Solubility: The sodium or potassium salt of the carboxylic acid product may precipitate out of the reaction mixture, preventing the reaction from going to completion.
-
Solution: Add a co-solvent such as THF or methanol to improve the solubility of the carboxylate salt.[12]
-
-
Incomplete Acidification: During the workup, if the acidification step is incomplete, a significant portion of your product will remain in the aqueous layer as the carboxylate salt, leading to low isolated yields.
-
Solution: Acidify the reaction mixture slowly with a strong acid like 6M HCl until the pH is distinctly acidic (pH 1-2), which can be checked with litmus paper.[7] Ensure thorough mixing during acidification to protonate all of the carboxylate.
-
Problem 3: Challenges in Product Purification
The crude product is an oil or a low-melting solid that is difficult to purify by recrystallization.
Possible Causes and Solutions:
-
Presence of Oily Impurities: Unreacted starting materials or side products may be preventing your product from crystallizing.
-
Solution:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent like diethyl ether and wash with a saturated sodium bicarbonate solution.[7] The desired carboxylic acid will move into the aqueous basic layer as its sodium salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be re-acidified and the pure product extracted.
-
Column Chromatography: If acid-base extraction is not sufficient, purification by column chromatography on silica gel is a reliable method. A solvent system of ethyl acetate and hexanes is a good starting point.
-
-
-
Product is Inherently an Oil or Low-Melting Solid: Some derivatives in this class may not be crystalline at room temperature.
-
Solution: If the product is pure by NMR and TLC, it may not require crystallization. If a solid derivative is required for characterization, consider preparing a salt (e.g., with an amine) or an amide.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Williamson ether synthesis used to prepare the ester intermediate?
A1: The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[5] In the first step, a base is used to deprotonate the 3-chlorophenol, forming a nucleophilic phenoxide ion. This phenoxide ion then attacks the electrophilic carbon atom of the ethyl 2-bromo-2-methylpropanoate, displacing the bromide leaving group in a single, concerted step.[4][5]
Q2: Are there alternative methods for synthesizing this compound?
A2: Yes, alternative synthetic strategies exist. One notable method involves the use of phase-transfer catalysis (PTC).[8][9][10] This technique can be particularly advantageous as it often allows for the use of less stringent reaction conditions, such as aqueous bases, and can lead to higher yields and shorter reaction times.[9][10][13] Another approach is the reaction of 3-chlorophenol with a β-lactone in the presence of a base.
Q3: My reaction seems to be very slow. How can I increase the reaction rate?
A3: To increase the reaction rate, you can:
-
Increase the Temperature: Carefully increasing the reaction temperature will generally increase the rate of an SN2 reaction. However, be mindful that this can also promote side reactions like elimination.[4]
-
Use a More Reactive Electrophile: If possible, using an alkyl iodide instead of an alkyl bromide can increase the reaction rate, as iodide is a better leaving group.
-
Employ a Phase-Transfer Catalyst: Catalysts like tetrabutylammonium bromide can shuttle the phenoxide ion from the solid or aqueous phase into the organic phase, increasing its effective concentration and accelerating the reaction.[9][10]
-
Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and can improve yields.[8]
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
3-Chlorophenol: Is toxic and a skin irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
-
Ethyl 2-bromo-2-methylpropanoate: Is a lachrymator (causes tearing) and should be handled in a fume hood.
-
Bases: Strong bases like sodium hydride are highly reactive and flammable. Potassium carbonate is a safer alternative but is still a skin and eye irritant. Concentrated sodium hydroxide and hydrochloric acid are corrosive and can cause severe burns.[7]
-
Solvents: Many organic solvents are flammable. Avoid open flames.[7]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(3-Chlorophenoxy)-2-methylpropanoate
This protocol is a representative procedure for the Williamson ether synthesis step.
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (10 mL per gram of 3-chlorophenol).
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Add ethyl 2-bromo-2-methylpropanoate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to a gentle reflux (around 60°C) and monitor the progress by TLC (e.g., using a 20% ethyl acetate in hexanes mobile phase). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product. The crude ester can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.
Protocol 2: Hydrolysis to this compound
-
Dissolve the crude ethyl 2-(3-chlorophenoxy)-2-methylpropanoate (1.0 eq) in a mixture of ethanol (10 mL per gram of ester) and water (5 mL per gram of ester) in a round-bottom flask.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting ester is no longer visible (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with 6M HCl until the pH is approximately 1-2. A white precipitate of the product should form.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system, such as hot water or a mixture of hexanes and ethyl acetate.[7]
Visualizations
Workflow for the Synthesis of this compound
Caption: A flowchart of the two-step synthesis.
Mechanism of Williamson Ether Synthesis
Caption: The SN2 mechanism of the ether formation.
References
-
Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis. Experimental Organic Chemistry. [Link]
- Improved Method for the Synthesis of 2-Methyl-2-Aryloxypropanoic Acid Deriv
- A NEW METHOD FOR PRODUCTION OF CHIRAL 2-ARYLOXYPROPANOIC ACIDS USING EFFECTIVE KINETIC RESOLUTION OF RACEMIC 2-ARYLOXYCARBOXYLIC. (2012). [URL not available]
- Selected examples of practically valuable 2‐aryloxy acids and their deriv
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
-
Experiment 06 Williamson Ether Synthesis. (n.d.). [Link]
-
Synthesis and antiplatelet activity of gemfibrozil chiral analogues. (2002). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Williamson Ether Synthesis. (n.d.). [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Nunna, R., Jayanna, N., & Ramachandran, D. (2015). An Improved New Path to Synthesize Gemfibrozil. Asian Journal of Chemistry. [Link]
-
Rapid and High‐Yield Synthesis of Aryloxyacetates Under Microwave Irradiation and Phase‐Transfer Catalysis Conditions. (n.d.). ResearchGate. [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]
-
Discovery of gemfibrozil analogues that activate PPARα and enhance the expression of gene CPT1A involved in fatty acids catabolism. (n.d.). PubMed. [Link]
-
An Improved New Path to Synthesize Gemfibrozil. (2025). ResearchGate. [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). Indo American Journal of Pharmaceutical Research. [Link]
- Process for the preparation of gemfibrozil. (1997).
-
Hydrolysis product troubleshooting. (2024). Reddit. [Link]
-
A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2023). ResearchGate. [Link]
-
PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. (n.d.). [Link]
-
Green Synthesis and Industrial Process Development of Cloprop. (2019). ResearchGate. [Link]
-
Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. [Link]
-
PubChem. (n.d.). (+-)-2-(3-Chlorophenoxy)propionic acid. [Link]
-
Why are my ester hydrolysis not working. (2025). Reddit. [Link]
- 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof. (1981).
-
LookChem. (n.d.). Cas 882-09-7,2-(4-Chlorophenoxy)-2-methylpropionic acid. [Link]
-
Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. (2021). PubMed. [Link]
-
Design and synthesis of alpha-aryloxy-alpha-methylhydrocinnamic acids: a novel class of dual peroxisome proliferator-activated receptor alpha/gamma agonists. (n.d.). PubMed. [Link]
-
PharmaCompass.com. (n.d.). .alpha.-(2-Methyl-4-chlorophenoxy)propionic acid. [Link]
-
PubChem. (n.d.). Mecoprop. [Link]
-
Pre-harvest application of 2-(3-chlorophenoxy) propionic acid on pineapple plants. (2024). Dialnet. [Link]
-
2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation. (n.d.). PMC. [Link]
Sources
- 1. Synthesis and antiplatelet activity of gemfibrozil chiral analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. researchgate.net [researchgate.net]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. iajpr.com [iajpr.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. crdeepjournal.org [crdeepjournal.org]
Technical Support Center: Minimizing Photodegradation of 2-(3-Chlorophenoxy)-2-methylpropanoic Acid
Welcome to the technical support center for handling 2-(3-Chlorophenoxy)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to proactively minimize and troubleshoot photodegradation during experimentation. As a chlorophenoxy derivative, this compound possesses chromophores that absorb UV and visible light, making it susceptible to light-induced degradation, which can compromise experimental integrity, yield, and safety profiles. This resource provides field-proven insights and validated protocols to ensure the stability of your compound.
Frequently Asked Questions (FAQs)
Q1: I suspect my compound is degrading during my experiment. What are the first signs?
A1: Initial indicators of photodegradation can be subtle or overt. Visually, you might observe a slight color change (e.g., yellowing) in your solid compound or solution, or the appearance of turbidity or precipitation.[1] Analytically, the most common sign is the appearance of new, unexpected peaks and a corresponding decrease in the main compound's peak area during chromatographic analysis (e.g., HPLC, UPLC).
Q2: Why is this compound sensitive to light?
A2: The sensitivity arises from its chemical structure. The chlorophenoxy ring is an aromatic system that acts as a chromophore, absorbing energy from ultraviolet (UV) and, to some extent, visible light.[2][3] This absorbed energy can excite the molecule to a higher energy state, initiating degradation pathways through direct photolysis or the generation of highly reactive oxygen species (ROS) that attack the molecule.[4][5][6]
Q3: What are the most critical laboratory light sources to be aware of?
A3: While direct sunlight is the most damaging, standard laboratory fluorescent lighting and benchtop lamps also emit a broad spectrum of light, including UV-A radiation, that can cause significant degradation over time.[7] It is a common misconception that only direct, intense light is problematic; cumulative exposure to ambient lab light during sample preparation and analysis can be a major source of degradation.
Q4: Is it sufficient to just store the stock compound in the dark?
A4: While essential, it is not sufficient. Degradation can occur rapidly once the compound is brought into the light for weighing, dissolution, and use in experiments. The entire workflow, from stock solution preparation to the final analytical measurement, must be protected from light.[1][8]
Q5: Can I add something to my solution to prevent photodegradation?
A5: Yes, chemical additives can be effective. Antioxidants like ascorbic acid or L-methionine can scavenge free radicals and reactive oxygen species that mediate photodegradation.[1][8][9] Additionally, UV absorbers or quenchers can be used.[10][11] However, you must first validate that any additive does not interfere with your specific assay or downstream analysis.[1]
In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter and provides a logical workflow for diagnosis and resolution.
Problem 1: Inconsistent Results or Poor Reproducibility in Assays
-
Symptom: You observe significant variability between replicate samples or between experiments run on different days.
-
Possible Cause: Uncontrolled exposure to light is a primary cause of such inconsistency. The duration and intensity of light exposure may be varying during your sample preparation steps.
-
Troubleshooting Steps:
-
Audit Your Workflow: Document every step of your experimental process, noting the duration each sample is exposed to ambient light.
-
Implement Light Control: Repeat the experiment under controlled, low-light conditions. Use a dark room with a red safelight, or consistently work within a fume hood with the sash lowered and the light off.[1]
-
Use Protective Labware: Immediately switch to amber-colored volumetric flasks, vials, and pipette tips, or wrap all glassware and plasticware with aluminum foil.[8]
-
Analyze Sequentially: Prepare and analyze samples one at a time or in small batches to minimize the time "on-deck" samples are exposed to light while waiting for processing or injection into an instrument.
-
Problem 2: Appearance of Degradant Peaks in Chromatography
-
Symptom: Your HPLC/UPLC-UV or LC-MS analysis shows new peaks, often eluting near the parent compound, that were not present in the initial standard.
-
Possible Cause: The compound is actively degrading either in solution on the benchtop or even within the autosampler of your chromatography system.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the source of degradation.
Core Mechanisms and Proactive Prevention
Understanding the mechanism of photodegradation is key to designing robust experiments. The process is typically initiated by the absorption of a photon, leading to a series of destructive chemical reactions.
Caption: Key pathways of photodegradation and corresponding preventative strategies.
Preventative Strategies
| Strategy | Mechanism of Action | Best Practices & Implementation |
| 1. Light Exclusion (Physical Shielding) | Prevents photons from reaching the compound, thereby blocking the initial energy absorption step. | Store solids in opaque, sealed containers. Use amber glassware or labware wrapped in aluminum foil for all solutions.[1][8] Work in a darkroom or under red/yellow safelights. |
| 2. Wavelength Control | Minimizes exposure to high-energy UV and short-wavelength visible light that are most damaging. | Use UV-filtered lighting in the lab. If light is required, use long-pass filters or LED lights that emit at wavelengths >500 nm.[1] |
| 3. Temperature Control | Reduces the rate of secondary thermal degradation reactions that can follow the initial photochemical event. | Store stock solutions at recommended temperatures (-20°C or -80°C).[1] Use temperature-controlled autosamplers set to a low temperature (e.g., 4°C). |
| 4. Use of Chemical Stabilizers | Intercepts the degradation cascade at a chemical level. | Antioxidants (e.g., L-ascorbic acid, L-methionine) scavenge reactive oxygen species.[8][9] Quenchers (e.g., certain metal chelates) deactivate the excited state of the molecule before it can react.[10][11] Always perform control experiments to check for assay interference. |
| 5. Inert Atmosphere | Removes molecular oxygen, a key participant in the formation of damaging reactive oxygen species. | For highly sensitive compounds, solutions can be prepared with deoxygenated solvents and stored under an inert gas like nitrogen or argon. |
Experimental Protocols
Protocol 1: Forced Photodegradation Study (as per ICH Q1B Guidelines)
This protocol helps you understand the photostability profile of your compound and identify potential degradants under controlled, stressed conditions.[12][13][14]
Objective: To intentionally degrade the compound with a standardized light source to assess its photolability.
Materials:
-
This compound
-
Appropriate solvent (e.g., Methanol, Acetonitrile/Water)
-
Quartz cuvettes or thin-film solid-state holder
-
Calibrated photostability chamber with a light source conforming to ICH Q1B options (e.g., xenon lamp or cool white fluorescent/near-UV lamp combination).[14]
-
HPLC or UPLC system with a suitable column and detection method.
-
Control samples shielded from light (e.g., wrapped in aluminum foil).
Procedure:
-
Sample Preparation:
-
Prepare a solution of the compound at a known concentration.
-
Place the solution in a chemically inert, transparent container (e.g., quartz cuvette).
-
Prepare an identical "dark control" sample and wrap it completely in aluminum foil. Place it in the chamber alongside the exposed sample to monitor for thermal degradation.
-
-
Exposure:
-
Place the samples in the photostability chamber.
-
Expose the samples to light until a minimum overall illumination of 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours per square meter is achieved.[1][14][15]
-
Monitor the temperature of the chamber to minimize thermal effects.[7]
-
-
Analysis:
-
At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from the exposed and dark control samples.
-
Analyze all aliquots by a stability-indicating chromatographic method (e.g., HPLC-UV).
-
-
Data Interpretation:
-
Compare the chromatograms of the exposed sample to the dark control and the time-zero sample.
-
Calculate the percentage of degradation.
-
If significant degradation is observed (<10% loss), the compound is considered photolabile, and protective measures are mandatory.
-
| Parameter | ICH Q1B Confirmatory Exposure Level |
| Visible Light | ≥ 1.2 million lux hours |
| Near-Ultraviolet (UV-A) | ≥ 200 watt-hours / m² |
Table based on ICH Harmonised Tripartite Guideline Q1B.[14][15]
Protocol 2: Standard Workflow for Handling a Photosensitive Compound
Objective: To minimize photodegradation during routine experimental procedures.
-
Environment Setup: Whenever possible, perform all steps in a dark room or a room with amber/red lighting. Alternatively, work inside a fume hood with the light off and the sash down.
-
Weighing: Dim the lights in the balance room. Weigh the solid compound quickly and return the stock container to dark storage immediately.
-
Solution Preparation: Use amber glass volumetric flasks or flasks wrapped in aluminum foil.[8] Dissolve the compound and sonicate if necessary in a foil-covered sonicator bath.
-
Dilutions & Transfers: Use amber-tinted pipette tips or work swiftly to minimize light exposure during liquid transfers. Keep all intermediate solutions in amber vials or foil-wrapped tubes.
-
Storage: Store stock and working solutions in amber, tightly-capped vials at the lowest appropriate temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term).[1]
-
Analysis: If using an autosampler, use amber or UV-protected vials. Configure the instrument sequence to minimize the time the sample sits in the autosampler before injection. If possible, use a refrigerated autosampler (e.g., 4°C).
By implementing these troubleshooting guides and protocols, you can significantly enhance the reliability and accuracy of your experimental data by controlling the critical variable of light exposure.
References
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
-
ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Goldberg, A. (2024). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. [Link]
-
ResearchGate. (2025). Photochemical degradation of chlorophenoxyalcanoic herbicides in aqueous media. [Link]
-
Ioele, G., et al. (2016). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. PubMed Central. [Link]
-
Almeida, I. F., et al. (2018). Photostabilization strategies of photosensitive drugs. PubMed. [Link]
-
IOP Conference Series: Earth and Environmental Science. (2018). Photodegradation of aqueous solutions of phenoxyacetic acids under excilamps radiation. [Link]
-
MDPI. (2022). Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for Water and Air Cleaning. [Link]
-
ResearchGate. (2025). Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. [Link]
-
World Health Organization. (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. [Link]
-
ResearchGate. (2025). Photocatalytic Degradation of Organic Pollutants in Wastewater. [Link]
-
Wikipedia. Polymer stabilizer. [Link]
-
Research Journal of Pharmacy and Technology. (2024). Photodegradation Effects of Cyanocobalamin. [Link]
-
MDPI. (2022). Photodegradation under UV Light Irradiation of Various Types and Systems of Organic Pollutants in the Presence of a Performant BiPO4 Photocatalyst. [Link]
-
ResearchGate. (2020). Chlorophenoxy herbicides. [Link]
-
Royal Society of Chemistry. (2025). Initiating photocatalytic degradation of organic pollutants under ultra-low light intensity via oxygen-centered organic radicals. [Link]
-
Ioele, G., et al. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. National Institutes of Health. [Link]
-
ResearchGate. (2025). Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. [Link]
-
Wang, W., et al. (2025). Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads. National Institutes of Health. [Link]
-
Taylor & Francis Online. Chlorophenoxy herbicides – Knowledge and References. [Link]
-
Ampacet Corporation. Ultraviolet Light Stabilizers & UV Masterbatches. [Link]
-
Royal Society of Chemistry. (2018). Photodegradation of 2,4-D (dichlorophenoxyacetic acid) with Rh/TiO2; comparative study with other noble metals (Ru, Pt, and Au). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for Water and Air Cleaning [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 9. Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polymer stabilizer - Wikipedia [en.wikipedia.org]
- 11. labinsights.nl [labinsights.nl]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
dealing with co-eluting peaks in the chromatographic analysis of phenoxy acids
Technical Support Center: Chromatographic Analysis of Phenoxy Acids
Navigating the Challenge of Co-eluting Peaks in the Analysis of Phenoxy Acids
Welcome to the technical support center for the chromatographic analysis of phenoxy acids. As a class of structurally similar herbicides, the analysis of phenoxy acids often presents a significant challenge: co-elution.[1][2][3] This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and practical, field-proven insights to help you achieve robust and reliable separations. Here, we move beyond simple procedural lists to explain the fundamental principles governing your separations, empowering you to diagnose and solve even the most challenging co-elution problems.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered during the analysis of phenoxy acids.
Q1: How can I confirm that I have a co-elution problem and not another issue like column degradation?
A1: Distinguishing co-elution from other chromatographic problems is the critical first step. Co-elution occurs when two or more compounds exit the column at the same time, often producing a single, misleading peak.[1][4][5]
-
Visual Inspection: The most immediate clue is peak shape. While perfectly symmetrical co-elution can occur, you should look for subtle asymmetries like shoulders, tailing, or fronting, which can indicate a hidden peak.[5] A shoulder is a distinct discontinuity in the peak shape, unlike the gradual decline of a tailing peak.[5]
-
Detector-Specific Tools: For definitive confirmation, leverage your detector's capabilities.
-
Diode Array Detector (DAD/PDA): A DAD acquires full UV-Vis spectra across the entire peak. A "peak purity" or "peak homogeneity" analysis compares these spectra.[4][5] If all spectra are identical, the peak is likely pure. If the spectra differ across the peak, it's a strong indication of co-elution.[4][5]
-
Mass Spectrometry (MS): An MS detector is exceptionally powerful for this task. By extracting ion chromatograms for the expected mass-to-charge ratios (m/z) of your target phenoxy acids, you can see if multiple compounds are contributing to a single chromatographic peak.[4][5] Examining the mass spectra at the beginning, apex, and end of the peak can also reveal the presence of multiple components.
-
Q2: My phenoxy acid peaks are co-eluting very early in the chromatogram, near the solvent front. What is the first and most effective adjustment I can make?
A2: This is a classic sign of insufficient retention, described by a low capacity factor (k').[4][5] When peaks elute near the void volume (the elution time of an unretained compound), they have spent very little time interacting with the stationary phase, making separation impossible.[4]
The immediate solution is to weaken the mobile phase . In reversed-phase HPLC, this means decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) and increasing the percentage of the aqueous component.[5][6] This change increases the hydrophobicity of the mobile phase, forcing the non-polar phenoxy acids to interact more strongly with the non-polar stationary phase, thereby increasing their retention time and providing an opportunity for separation. An ideal capacity factor is generally between 1 and 5.[4][5]
Q3: How does adjusting the mobile phase pH help in separating different phenoxy acids?
A3: Adjusting the mobile phase pH is one of the most powerful tools for manipulating the selectivity of phenoxy acid separations.[1][3][7] Phenoxy acids are, as their name implies, acidic compounds that can exist in either an ionized (charged) or non-ionized (neutral) state depending on the pH.[8][9]
-
The Role of pKa: The pKa is the pH at which the compound is 50% ionized and 50% non-ionized.[8]
-
Mechanism of Separation: In reversed-phase chromatography, the non-ionized form of a phenoxy acid is less polar (more hydrophobic) than its ionized counterpart.[10] Therefore, the non-ionized form will be more strongly retained on a C18 or other non-polar column.[8][10] By lowering the mobile phase pH to a value at least 1.5 to 2 pH units below the pKa of your target analytes, you ensure they are predominantly in their non-ionized, more retained form.[10] Since different phenoxy acids have slightly different pKa values, adjusting the pH can dramatically alter their relative retention times and resolve co-elution.[7][11] For most phenoxy acids, a mobile phase buffered to a pH between 2.5 and 3.5 is an effective starting point.[12][13]
Q4: I have optimized the mobile phase strength and pH, but two of my phenoxy acids still co-elute. What is the next logical step?
A4: If adjusting retention (k') and manipulating ionization (via pH) does not achieve separation, the problem lies in the fundamental selectivity (α) of your chromatographic system.[4][14] This means the current combination of mobile and stationary phases cannot chemically differentiate between the two analytes. The solution is to introduce a different chemical interaction into the system.
-
Change the Stationary Phase Chemistry: This is often the most effective approach.[15] If you are using a standard C18 column, the primary separation mechanism is hydrophobic interaction. Switching to a column with a different stationary phase introduces new interaction mechanisms:
-
Phenyl-Hexyl Phase: Provides pi-pi interactions with the aromatic rings of the phenoxy acids, offering a distinct selectivity compared to the purely aliphatic C18 phase.[6][14]
-
Polar-Embedded Phase: These columns have a polar group embedded in the alkyl chain, which can alter the interaction with both the analytes and residual water on the silica surface, leading to different selectivity.
-
Different C18 Columns: Not all C18 columns are the same. A C18 from a different manufacturer or one with a different bonding density or end-capping strategy can sometimes provide the necessary change in selectivity.[16]
-
-
Change the Organic Modifier: If changing the column is not immediately feasible, switching the organic solvent in your mobile phase (e.g., from acetonitrile to methanol) can also alter selectivity.[17][18] Acetonitrile and methanol have different properties (dipole moment, hydrogen bonding capability) and will interact differently with the analytes and the stationary phase, which can sometimes be sufficient to resolve co-eluting peaks.
Q5: Can smaller adjustments like flow rate and temperature resolve my co-eluting peaks?
A5: Yes, these parameters primarily affect the column's efficiency (N), which relates to the narrowness of the peaks. While less impactful than changing selectivity, optimizing efficiency can sometimes provide the necessary resolution boost for closely eluting peaks.
-
Flow Rate: Decreasing the flow rate generally increases column efficiency (up to a certain point, as described by the van Deemter equation), leading to narrower peaks and potentially better resolution.[15][17] However, this comes at the cost of a longer analysis time.
-
Temperature: Increasing the column temperature decreases the viscosity of the mobile phase, which can improve efficiency and lead to sharper peaks.[14] Temperature can also subtly affect selectivity. Experimenting with temperatures between 30°C and 50°C can be a useful final optimization step.[14][15]
Troubleshooting Guide & Experimental Protocols
When faced with co-elution, a systematic approach is more effective than random adjustments. The following workflow provides a logical path from problem identification to resolution.
Systematic Troubleshooting Workflow
This diagram outlines a decision-making process for addressing co-eluting peaks in your phenoxy acid analysis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 9. agilent.com [agilent.com]
- 10. biotage.com [biotage.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 13. tandfonline.com [tandfonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf2.chromtech.net.au [pdf2.chromtech.net.au]
- 17. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 18. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
improving the efficiency of solid-phase extraction for 2-(3-Chlorophenoxy)-2-methylpropanoic acid
Technical Support Center: Solid-Phase Extraction of 2-(3-Chlorophenoxy)-2-methylpropanoic acid
Welcome to the technical support center for optimizing the solid-phase extraction (SPE) of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during sample preparation. Here, we synthesize fundamental principles with field-proven insights to enhance the efficiency, reproducibility, and accuracy of your analytical methods.
Analyte Fundamentals: Understanding Your Molecule
Effective SPE begins with a thorough understanding of the analyte's physicochemical properties. This compound is an acidic compound, and its behavior during extraction is governed by its pKa and hydrophobicity (LogP).
| Property | Value (Estimated/Reported) | Implication for SPE Method Development |
| Molecular Formula | C₁₀H₁₁ClO₃ | - |
| Molecular Weight | 214.65 g/mol [1] | - |
| pKa | ~3.6 (estimated)[2] | The carboxylic acid group will be deprotonated (anionic) at pH > 3.6 and protonated (neutral) at pH < 3.6. This is the critical parameter for controlling retention and elution on reversed-phase and ion-exchange sorbents. |
| XLogP3 | ~2.5 (estimated)[2] | Indicates moderate hydrophobicity, making it suitable for retention on reversed-phase (e.g., C8, C18, polymeric) sorbents when in its neutral form. |
| Water Solubility | 1,200 mg/L (for a similar compound)[2][3] | Sufficiently soluble in aqueous matrices for direct loading after pH adjustment. |
Frequently Asked Questions (FAQs)
This section addresses common high-level questions to guide your initial strategy.
Q: What is the most effective SPE retention mechanism for this compound?
A: Two primary mechanisms are highly effective:
-
Reversed-Phase (RP): This is a robust choice that relies on hydrophobic interactions. To achieve strong retention, the sample pH must be adjusted to at least 2 units below the analyte's pKa (i.e., pH < 1.6) to ensure the carboxylic acid is fully protonated and neutral.[4][5]
-
Mixed-Mode Anion Exchange (MAX or WAX): This is often the superior choice for complex matrices like plasma or urine. It combines hydrophobic interactions with ion-exchange, providing orthogonal retention mechanisms for enhanced selectivity and cleaner extracts.[6][7] In this mode, the sample is loaded at a pH where the analyte is charged (anionic, pH > 5.6) to bind to the positively charged sorbent.
Q: Should I use a silica-based (e.g., C18) or a polymer-based (e.g., Polystyrene-Divinylbenzene) sorbent?
A: For most applications, a polymer-based sorbent is recommended. Polymer-based sorbents offer several advantages over traditional silica:
-
pH Stability: They are stable across a wider pH range (1-14), which is crucial when manipulating the pH to control the ionization state of an acidic analyte.
-
Higher Capacity: They generally have a higher binding capacity.[7]
-
Reduced Silanol Interactions: They eliminate the risk of secondary interactions with surface silanol groups that can occur with silica-based sorbents, leading to better peak shape and more consistent recoveries.
Q: My sample is in a biological fluid (e.g., plasma). Does it require pre-treatment?
A: Yes, pre-treatment is critical for biological samples to ensure consistent and efficient extraction.[8][9][10] A typical pre-treatment involves:
-
Particulate Removal: Centrifuge or filter the sample to remove any suspended solids that could clog the SPE cartridge.[8]
-
Protein Disruption/Precipitation: For plasma or serum, dilute the sample at least 1:1 with an appropriate buffer. This reduces viscosity and disrupts protein binding, freeing the analyte for extraction.[10][11]
-
pH Adjustment: This is the most critical step. Adjust the sample pH according to your chosen retention mechanism (acidify for RP, basify for anion-exchange).[4][12]
Troubleshooting Guide: From Problem to Solution
This section provides direct answers to specific experimental issues.
Problem Area 1: Low or Inconsistent Analyte Recovery
Q: My recovery is low, and the analyte is found in the sample load waste. What's happening?
A: This is a classic case of analyte breakthrough during the loading step. The analyte is not being retained by the sorbent. Here are the primary causes and solutions:
-
Cause 1: Improper Sample pH. If using reversed-phase, your sample pH is likely too high, causing the analyte to be in its charged (anionic) form, which is too polar to be retained.
-
Solution: Acidify your sample to a pH at least 2 units below the pKa (~3.6). A pH of 1.5-2.0 is ideal. Use a buffer or add a small amount of a non-interfering acid like formic or phosphoric acid.[4]
-
-
Cause 2: Incorrect Sorbent Conditioning/Equilibration. The sorbent must be properly wetted for optimal interaction.[7][10]
-
Solution: Ensure your conditioning and equilibration steps are correct. For reversed-phase, a typical sequence is: 1) Activate with 1-2 cartridge volumes of methanol or acetonitrile. 2) Equilibrate with 1-2 cartridge volumes of acidified water (at the same pH as your sample). Crucially, do not let the sorbent bed dry out between equilibration and sample loading. [10][13]
-
-
Cause 3: High Flow Rate. Loading the sample too quickly reduces the contact time between the analyte and the sorbent, preventing effective retention.[14]
-
Cause 4: Sorbent Overload. The mass of the analyte (and interfering matrix components) exceeds the capacity of the SPE cartridge.[14]
-
Solution: Decrease the sample volume or use a larger SPE cartridge with a greater sorbent mass. Polymeric sorbents typically have a capacity of 20-25% of the sorbent mass.[7]
-
Q: My recovery is low, and I suspect the analyte is being lost during the wash step. How can I fix this?
A: This indicates your wash solvent is too strong, prematurely eluting the analyte. The goal of the wash step is to remove weakly bound interferences without disturbing the analyte.
-
Cause: Wash Solvent Polarity is Too High. For reversed-phase SPE, using a wash solvent with too much organic content will elute the analyte along with the interferences.
-
Solution: Decrease the strength of your wash solvent. Start with a purely aqueous, acidified wash (e.g., 100% water with 0.1% formic acid). If a stronger wash is needed to remove interferences, titrate the organic content slowly (e.g., start with 5% methanol in acidified water) and analyze the wash fraction to see if any analyte is eluting.[4]
-
Q: My recovery is low, but the analyte is not in the load or wash fractions. What's the issue?
A: This points to incomplete elution. The analyte is retained on the sorbent but is not being effectively removed during the final step.
-
Cause 1: Elution Solvent is Too Weak. The solvent is not strong enough to disrupt the interactions between the analyte and the sorbent.
-
Solution (Reversed-Phase): Increase the organic content of your elution solvent. Methanol or acetonitrile are common choices. If the analyte is still retained, adding a small amount of a base (e.g., 0.5-2% ammonium hydroxide) to the organic solvent will deprotonate the analyte to its anionic form, disrupting hydrophobic interactions and "pushing" it off the sorbent.[4]
-
-
Cause 2: Insufficient Elution Volume. You may not be using enough solvent to pass through the entire sorbent bed and collect the analyte.
-
Cause 3: Secondary Interactions. If using a silica-based sorbent, the acidic analyte may be strongly interacting with active silanol groups on the silica surface.
-
Solution: Switch to a polymer-based sorbent to eliminate this possibility. Alternatively, try a more complex elution solvent that can disrupt these interactions, such as a mixture of methanol and isopropanol with a basic modifier.
-
Problem Area 2: Impure Extract & Matrix Effects
Q: My final extract is not clean and is causing ion suppression in my LC-MS analysis. How can I improve purity?
A: A dirty extract means that matrix components are being co-extracted with your analyte. This requires optimizing your wash steps or increasing the selectivity of your method.
-
Cause 1: Inadequate Wash Step. The wash step is not effectively removing interferences.
-
Solution: Methodically optimize your wash protocol. Use a multi-step wash. For example, on a reversed-phase sorbent, first wash with a weak, purely aqueous solvent to remove polar interferences. Follow this with a wash containing a low percentage of organic solvent (e.g., 5-10% methanol) to remove slightly less polar interferences. Analyze each wash fraction to ensure you are not losing your target analyte.[4]
-
-
Cause 2: Retention Mechanism is Not Selective Enough. A simple reversed-phase mechanism may not be sufficient to separate the analyte from structurally similar interferences in a complex matrix.
-
Solution: Switch to a mixed-mode SPE sorbent (e.g., WAX - Weak Anion Exchange, or SAX - Strong Anion Exchange). This provides a significant advantage by using two different retention mechanisms.[6][7] You can use a strong organic wash to remove hydrophobic interferences, followed by a pH--based elution that selectively releases your acidic analyte while leaving basic and neutral interferences behind. This is often the most powerful strategy for cleaning up biological samples.[15][16]
-
-
Cause 3: Incomplete Drying Before Elution. For aqueous samples, residual water in the cartridge can prevent the organic elution solvent from efficiently wetting the sorbent, leading to poor recovery and carrying polar interferences into the final extract.
-
Solution: After the final wash step, apply a strong vacuum or positive pressure for 5-20 minutes to completely dry the sorbent bed before adding the elution solvent.[14]
-
Visual Workflows and Protocols
Standard Reversed-Phase SPE Workflow
Caption: Decision tree for diagnosing low recovery issues.
Optimized Starting Protocol: Mixed-Mode Anion Exchange
This protocol is a robust starting point for extracting this compound from a complex aqueous matrix like diluted plasma or urine, using a polymeric weak anion exchange (WAX) sorbent.
Materials:
-
SPE Cartridge: Polymeric Weak Anion Exchange (WAX) sorbent, 30 mg / 1 mL
-
Reagents: Methanol (HPLC Grade), Deionized Water, Ammonium Hydroxide, Formic Acid
Methodology:
-
Sample Pre-treatment:
-
Dilute the sample 1:1 (v/v) with 2% ammonium hydroxide in water. This ensures the sample pH is well above the analyte's pKa, making it anionic.
-
Vortex and centrifuge to pellet any precipitates.
-
-
Sorbent Conditioning:
-
Pass 1 mL of Methanol through the cartridge.
-
-
Sorbent Equilibration:
-
Pass 1 mL of Deionized Water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a flow rate of ~1 mL/min.
-
-
Wash Steps (for removing interferences):
-
Wash 1 (Polar Interferences): Pass 1 mL of 5% ammonium hydroxide in water.
-
Wash 2 (Hydrophobic Interferences): Pass 1 mL of Methanol.
-
Drying: Dry the cartridge thoroughly under high vacuum or positive pressure for 5-10 minutes.
-
-
Elution:
-
Elute the analyte by passing 1 mL of 2% formic acid in methanol . The acid neutralizes the anionic analyte, disrupting the ion-exchange bond and releasing it from the sorbent.
-
Collect the eluate for analysis. Consider a post-elution evaporation and reconstitution step if further concentration is needed. [8]
-
References
-
Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials. [Link]
-
Lee, D., & Chen, X. (n.d.). A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column. Journal of analytical toxicology, 26(8), 569–574. [Link]
-
LCGC International. (2014, December 1). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
-
Agilent Technologies. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent Technologies. [Link]
-
Agilent Technologies. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Agilent Technologies. [Link]
-
Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Chemistry LibreTexts. [Link]
-
Hawach Scientific. (2023, February 24). Three Most Common Problems Regard to Solid Phase Extraction (SPE). Hawach Scientific. [Link]
-
Moliner-Martínez, Y., et al. (2009). Multiresidue determination of chlorophenoxy acid herbicides in human urine samples by use of solid-phase extraction and capillary LC-UV detection. Analytical and bioanalytical chemistry, 395(7), 2289–2297. [Link]
-
LCGC International. (2019, October 1). The Most Common Mistakes in Solid-Phase Extraction. LCGC International. [Link]
-
PubChem. (+-)-2-(3-Chlorophenoxy)propionic acid. National Center for Biotechnology Information. [Link]
-
Wells, D. A. (2000). Solid-phase extraction of acidic herbicides. Journal of chromatography. A, 885(1-2), 237–250. [Link]
-
LCGC International. (2014, December 1). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
-
Wells, D. A. (2000). Solid-phase extraction of acidic herbicides. Journal of chromatography. A, 885(1-2), 237–250. [Link]
-
PubChem. (2R)-3-Chloro-2-methylpropanoic acid. National Center for Biotechnology Information. [Link]
-
LabRulez LCMS. (2022, October 4). Tips for Developing Successful Solid Phase Extraction Methods. LabRulez LCMS. [Link]
-
Phenomenex. The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. [Link]
Sources
- 1. 4-氯苯氧异丁酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SPE Method Development | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. welch-us.com [welch-us.com]
- 14. silicycle.com [silicycle.com]
- 15. A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
selecting the appropriate internal standard for 2-(3-Chlorophenoxy)-2-methylpropanoic acid quantification
Welcome to the technical support center for the quantitative analysis of 2-(3-Chlorophenoxy)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into selecting the most appropriate internal standard for your analytical assays. Here, we will address common questions and troubleshooting scenarios to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it critical for the accurate quantification of this compound?
A1: An internal standard (IS) is a compound with a known concentration that is added to all samples, including calibrators, quality controls, and unknowns, before sample processing.[1] Its primary role is to compensate for variations that can occur during sample preparation and analysis.[1][2] For a molecule like this compound, which may be analyzed in complex biological matrices, an IS is essential to correct for:
-
Variability in sample extraction and recovery: The efficiency of extracting the analyte from the matrix can fluctuate between samples.
-
Matrix effects in mass spectrometry: Co-eluting endogenous components in the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate measurements.
-
Instrumental variability: Minor fluctuations in injection volume, detector response, or chromatographic conditions can affect the analyte's signal intensity.[2]
By adding an IS that behaves similarly to the analyte, we can use the ratio of the analyte's response to the IS's response for quantification. This ratio remains stable even if the absolute signal intensities of both compounds vary, thereby improving the precision and accuracy of the results.[1]
Q2: What are the primary options for an internal standard when quantifying this compound?
A2: The selection of an internal standard is a critical step in method development. For this compound, the options can be categorized into two main types:
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the "gold standard" for quantitative mass spectrometry. A SIL IS is a synthetic version of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N).[3] For this compound, a deuterated or ¹³C-labeled version would be ideal.
-
Structural Analog Internal Standard: This is a molecule that is chemically similar to the analyte but has a different molecular weight, allowing it to be distinguished by the mass spectrometer. A suitable structural analog should share the same core structure and functional groups to ensure similar physicochemical properties.
The choice between these two depends on availability, cost, and the specific requirements of the assay.
Q3: What is the most highly recommended internal standard for this compound and why?
A3: The most highly recommended internal standard is a stable isotope-labeled (SIL) version of this compound .
The rationale for this strong recommendation is based on the principle of co-elution and identical physicochemical behavior. A SIL IS has nearly the same retention time, extraction recovery, and ionization efficiency as the analyte.[3][4] This ensures that any variations experienced by the analyte during the analytical process will be mirrored by the SIL IS, providing the most accurate correction.
While a custom synthesis of this compound-d_n_ may be required, a readily available and excellent alternative is Clofibric acid-d4 . Clofibric acid is the para-chloro isomer of your analyte (2-(4 -Chlorophenoxy)-2-methylpropanoic acid) and its deuterated form is commercially available.[1] Given the structural similarity, it is expected to have very similar chromatographic and mass spectrometric properties to your meta-chloro analyte.
Troubleshooting Guide
Scenario 1: A stable isotope-labeled internal standard is not available or is cost-prohibitive. What are the best structural analogs to consider?
If a SIL IS is not feasible, a carefully selected structural analog is the next best option. The key is to choose a compound that mimics the analyte's behavior as closely as possible.
Recommended Structural Analogs for this compound:
| Compound Name | Structure | Rationale for Selection |
| Clofibric Acid | 2-(4 -Chlorophenoxy)-2-methylpropanoic acid | Positional isomer with the chloro group at the para position. Very similar polarity, pKa, and functional groups. Expected to have a close retention time and similar extraction and ionization behavior.[5][6] |
| Mecoprop (MCPP) | 2-(4-Chloro-2-methylphenoxy)propanoic acid | Contains the chlorophenoxy and propanoic acid moieties. The additional methyl group on the phenyl ring will slightly alter its properties, but it remains a strong candidate.[7] |
| 2-(3-Chlorophenoxy)propionic acid | C₉H₉ClO₃ | Lacks the two methyl groups at the alpha-carbon. This will affect its polarity and potentially its fragmentation pattern, but it shares the core chlorophenoxy propionic acid structure. |
Experimental Protocol: Verifying a Structural Analog IS
-
Comparative Extraction Recovery:
-
Spike the analyte and the potential IS into the blank matrix at a known concentration.
-
Perform the sample extraction procedure.
-
Analyze the extracted sample and compare the peak area of the IS in the matrix to the peak area of the IS in a clean solvent.
-
The recovery of the IS should be consistent and ideally similar to that of the analyte.
-
-
Chromatographic Co-elution (or near co-elution):
-
Inject a mixture of the analyte and the potential IS.
-
The retention times should be close but baseline resolved if using a non-mass spectrometric detector. For LC-MS, co-elution is acceptable as long as the masses are different.
-
-
Matrix Effect Evaluation:
-
Perform a post-extraction spike experiment.
-
Compare the peak area of the analyte and IS in a clean solvent to their peak areas when spiked into an extracted blank matrix.
-
The degree of ion suppression or enhancement should be similar for both the analyte and the IS.
-
Scenario 2: My SIL internal standard shows a different retention time than the analyte. Is this a problem?
This phenomenon, known as the "isotope effect," can sometimes occur, particularly with deuterium-labeled standards.[4] The C-D bond is slightly stronger than the C-H bond, which can lead to minor differences in chromatographic retention, usually with the deuterated compound eluting slightly earlier.
-
Is it a problem? Not necessarily, as long as the retention time shift is small and consistent. The primary concern is if the analyte and the SIL IS elute in regions with significantly different matrix effects.
-
Troubleshooting Steps:
-
Confirm the Identity and Purity: Ensure you are using the correct SIL IS and that it is of high isotopic purity.
-
Evaluate Matrix Effects: As described in the previous scenario, perform a post-extraction spike experiment to map the matrix effects across the chromatographic run. If the matrix effect is consistent in the elution window of both the analyte and the IS, the slight retention time shift is unlikely to impact quantification.
-
Optimize Chromatography: Adjusting the gradient or mobile phase composition may help to minimize the separation between the analyte and the SIL IS.
-
Technical Deep Dive: Mass Spectrometric Behavior
Understanding the fragmentation of this compound is key to selecting an appropriate IS for LC-MS/MS analysis.
-
Ionization: As a carboxylic acid, this compound will readily deprotonate in negative ion mode electrospray ionization (ESI-), forming the [M-H]⁻ ion.
-
Fragmentation: The primary fragmentation pathways for the [M-H]⁻ ion are likely to involve:
-
Loss of CO₂ (44 Da): Cleavage of the carboxylic acid group is a common fragmentation for this class of compounds.
-
Cleavage of the ether bond: This can lead to the formation of the 3-chlorophenolate ion.
-
Diagram: Logical Workflow for IS Selection
Caption: Workflow for selecting an internal standard.
References
-
Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of 2-methylpropanoic acid. Retrieved from [Link]
-
CRM LABSTANDARD. (n.d.). Clofibrinic acid solution. Retrieved from [Link]
-
Wikipedia. (n.d.). Clofibric acid. Retrieved from [Link]
-
LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Thomson Instrument Company. (n.d.). TIC-PL-082-283. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
PubChem. (n.d.). Clofibric Acid. Retrieved from [Link]
-
PubChem. (n.d.). (+-)-2-(3-Chlorophenoxy)propionic acid. Retrieved from [Link]
-
eConference.io. (2014). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. Retrieved from [Link]
-
PubMed. (2009). Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2012). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. Retrieved from [Link]
-
National Institutes of Health. (2013). Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study. Retrieved from [Link]
-
National Institutes of Health. (2021). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]
-
PubMed. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of propanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). Mecoprop. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-(4-chlorophenoxy)-2-methylpropanoate. Retrieved from [Link]
-
European Union Reference Laboratory for Pesticides. (2013). Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytical coverage. Retrieved from [Link]
-
PubChem. (n.d.). (2R)-3-Chloro-2-methylpropanoic acid. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clofibric Acid [drugfuture.com]
- 3. Clofibric acid analytical standard 882-09-7 [sigmaaldrich.com]
- 4. Clofibric acid - Wikipedia [en.wikipedia.org]
- 5. Clofibric Acid | C10H11ClO3 | CID 2797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]
addressing inconsistent results in bioassays with 2-(3-Chlorophenoxy)-2-methylpropanoic acid
Welcome to the technical support center for bioassays involving 2-(3-Chlorophenoxy)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address and overcome common challenges that can lead to inconsistent or unreliable experimental results. By understanding the unique properties of this compound and adhering to rigorous assay principles, you can enhance the reproducibility and accuracy of your findings.
Introduction
This compound belongs to the chlorophenoxy acid class of compounds, which includes molecules with diverse biological activities, from herbicidal properties to modulation of critical cellular pathways.[1][2] A notable relative, clofibric acid (the para-isomer), is a well-established agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.[3] Given this context, this compound is a valuable tool for investigating metabolic pathways, but its physicochemical properties and potential for off-target effects necessitate careful experimental design.
Inconsistent results in bioassays are a significant hurdle, consuming valuable time and resources.[4][5] This guide provides a structured approach to troubleshooting, grounded in scientific principles, to help you identify and resolve the root causes of variability in your experiments.
Troubleshooting Guide: Addressing Inconsistent Results
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Question 1: Why am I seeing high variability between my replicate wells?
Answer:
High variability between replicates is a common issue that can mask the true biological effect of your compound. The root cause is often related to technical execution or suboptimal assay conditions.
Probable Causes:
-
Inconsistent Cell Plating: Uneven cell distribution across the plate is a primary source of variability.[6] If cells are clumped or not uniformly distributed, their access to nutrients and the test compound will vary, leading to divergent responses.[6]
-
Pipetting Inaccuracy: Small volume errors during the dispensing of cells, media, or compound can lead to significant concentration differences, especially in 96- or 384-well formats.[7] Bubbles introduced during pipetting can also interfere with optical readings.[7]
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, which can concentrate media components and the test compound over time.[6] This is particularly problematic for long-term assays.
-
Systematic Bias: Technical issues like batch effects, plate-to-plate variation, or positional effects within a plate can introduce systematic errors that are not random.[8][9]
Step-by-Step Solutions:
-
Optimize Cell Seeding Protocol:
-
Ensure your cells are in a single-cell suspension before plating. Gently triturate the cell suspension to break up clumps.
-
After adding cells to the plate, gently swirl in a figure-eight motion to distribute them evenly. Avoid vigorous shaking, which can push cells to the well edges.
-
Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator. This helps cells settle uniformly.
-
-
Refine Pipetting Technique:
-
Use calibrated pipettes and ensure they are functioning correctly.
-
For multichannel pipetting, ensure all tips are securely fitted and aspirate/dispense slowly and consistently.
-
When dispensing into wells, place the pipette tip just below the surface of the liquid at a consistent angle to avoid splashing and bubble formation.[7]
-
-
Mitigate Edge Effects:
-
Implement a Robust Experimental Workflow:
-
The following workflow is designed to minimize handling errors and ensure consistency.
-
Question 2: My dose-response curve is flat or non-existent. What's wrong?
Answer:
A flat dose-response curve suggests that the compound is not eliciting a biological effect within the tested concentration range. This could be due to issues with the compound itself, the assay system, or the experimental conditions.
Probable Causes:
-
Compound Insolubility: this compound has limited water solubility.[10] If the compound precipitates out of the assay media, its effective concentration will be much lower than intended, leading to a lack of response.
-
Compound Degradation: The compound may be unstable under your specific assay conditions (e.g., light exposure, temperature, pH of the media).
-
Incorrect Concentration Range: The tested concentrations may be too low to elicit a response or, conversely, may be in the toxic range, masking any specific activity.
-
Cell Health or Type: The chosen cell line may not express the target protein (e.g., PPARα), or the cells may be unhealthy and unresponsive.[11] Assay data is only relevant if the cells used are healthy and viable.[11]
-
Assay Incubation Time: The incubation period may be too short or too long to observe the desired biological endpoint.
Step-by-Step Solutions:
-
Verify Compound Solubility and Stability:
-
Solubility Test: Prepare your highest concentration of the compound in assay media. Inspect it visually under a microscope for precipitates. You can also centrifuge the solution and measure the concentration in the supernatant via HPLC to determine the true soluble concentration.
-
Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability (typically ≤0.5%).
-
-
Expand the Concentration Range:
-
Test a much broader range of concentrations, for example, from 1 nM to 100 µM, in a 10-point, 3-fold serial dilution. This will help you identify the active range.
-
-
Validate Your Assay System:
-
Positive Control: Always include a known agonist or antagonist for your target to confirm that the assay is working as expected. For PPARα, a compound like GW7647 would be an appropriate positive control.
-
Cell Line Validation: Confirm that your cell line expresses the target of interest at the mRNA or protein level.
-
Cell Viability: Before starting, perform a viability count (e.g., Trypan Blue exclusion) to ensure your cell stock is healthy (>95% viability).[11]
-
-
Optimize Incubation Time:
-
Run a time-course experiment. Test your positive control and a mid-range concentration of your test compound at several time points (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation period.
-
// Solutions sol_solubility [label="Check solubility limit.\nReduce max concentration.\nAdjust solvent.", box, fillcolor="#FEF7E0"]; sol_assay [label="Troubleshoot assay reagents,\nprotocol, and detection.", box, fillcolor="#FEF7E0"]; sol_cell [label="Validate target expression.\nChoose a different cell line.", box, fillcolor="#FEF7E0"]; sol_conc [label="Test a broader\nconcentration range.", box, fillcolor="#FEF7E0"];
start -> solubility; solubility -> sol_solubility [label="No"]; sol_solubility -> start [style=dashed]; solubility -> assay_working [label="Yes"]; assay_working -> sol_assay [label="No"]; sol_assay -> start [style=dashed]; assay_working -> cell_target [label="Yes"]; cell_target -> sol_cell [label="No"]; sol_cell -> start [style=dashed]; cell_target -> concentration [label="Yes"]; concentration -> sol_conc [label="No"]; sol_conc -> start [style=dashed]; concentration -> end_success [label="Yes"]; } .enddot Caption: Troubleshooting logic for a flat dose-response curve.
Question 3: My results are not reproducible between experiments. Why?
Answer:
Probable Causes:
-
Compound Purity and Integrity: The purity of your test compound is paramount.[12] Trace impurities can have high potency and lead to false or misleading results.[4][12] Batch-to-batch variation from the supplier can also be a factor.
-
Cell Passage Number and Health: Continuous passaging of cell lines can lead to phenotypic drift, altering their response to stimuli.[11] Using cells at a high passage number or in a poor state of health will lead to inconsistent results.
-
Reagent Variability: Lot-to-lot differences in serum (e.g., FBS), media, or detection reagents can significantly impact assay outcomes.[13]
-
Protocol Drift: Minor, unintentional changes in the experimental protocol over time can introduce variability.
Step-by-Step Solutions:
-
Qualify Your Compound:
-
Purity Assessment: Do not assume the purity stated on the vial is accurate.[12] It is best practice to independently verify the purity of your compound stock, for instance, by using HPLC. Journals often require 90-95% purity for compounds used in biological tests.[14]
-
Proper Storage: Store the compound as recommended by the manufacturer, typically as a desiccated solid at -20°C or as a high-concentration stock in DMSO at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Standardize Cell Culture Practices:
-
Use Low-Passage Cells: Thaw a fresh vial of low-passage cells and establish a cell bank. Use cells for a defined number of passages (e.g., no more than 15-20 passages from thaw) for all experiments.
-
Monitor Cell Health: Regularly observe cell morphology.[6] Ensure cells are seeded when they are in the log growth phase and are never allowed to become over-confluent.[6][11]
-
-
Control Reagent Variability:
-
Lot Qualification: When you receive a new lot of a critical reagent like FBS, test it in parallel with the old lot using your positive control to ensure it produces comparable results before adopting it for routine use.
-
Reagent Preparation: Prepare large batches of assay buffers and media to be used across multiple experiments to minimize preparation variability.
-
-
Maintain Rigorous Documentation:
-
Use a detailed checklist or standard operating procedure (SOP) for your assay to prevent protocol drift. Record all relevant details for each experiment, including reagent lot numbers, cell passage number, and incubation times.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound I should be aware of?
-
Solubility: This compound is sparingly soluble in water but shows good solubility in organic solvents like DMSO, ethanol, and acetone.[10][15] For bioassays, it is standard practice to prepare a high-concentration primary stock solution in 100% DMSO.
-
Stability: As a chlorophenoxy acid, it is generally stable. However, like many small molecules, prolonged exposure to light or extreme pH conditions should be avoided. Store stock solutions protected from light at -20°C or -80°C.
-
pKa: The presence of the carboxylic acid group means its charge state is pH-dependent. The estimated pKa for the related compound 2-(3-chlorophenoxy)propionic acid is around 3.62, meaning it will be predominantly in its anionic form at physiological pH.[16]
| Property | Value / Observation | Source |
| Appearance | Crystalline solid | [16] |
| Molecular Weight | 214.65 g/mol | |
| Water Solubility | Low / Sparingly soluble | [10] |
| Organic Solvents | Soluble in DMSO, Ethanol, Acetone | [15] |
| Storage | Store desiccated solid at 0-8°C; DMSO stocks at -80°C | [2] |
Q2: How should I prepare stock solutions to ensure accuracy?
For accurate and reproducible results, proper stock solution preparation is essential.
-
Weighing: Use a calibrated analytical balance to weigh out the solid compound. Do not rely on small amounts, as this increases weighing error. Weigh out at least 5-10 mg.
-
Primary Stock (e.g., 10-50 mM): Dissolve the weighed compound in 100% high-purity DMSO. Ensure it is fully dissolved by vortexing.
-
Aliquoting and Storage: Aliquot the primary stock into small, single-use volumes in tightly sealed tubes to minimize freeze-thaw cycles and prevent water absorption by DMSO. Store at -80°C.
-
Working Solutions: On the day of the experiment, thaw a single aliquot and use it to prepare intermediate dilutions in a suitable buffer or media before the final dilution into the assay plate. This process, known as serial dilution, minimizes pipetting errors associated with adding very small volumes of concentrated stock directly to wells.[7]
Q3: What is the likely mechanism of action for this compound class?
The primary molecular target for the closely related chlorophenoxy compounds (fibrates) is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[3] PPARs are nuclear receptors that, upon ligand activation, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription.[3] These genes are heavily involved in lipid metabolism and fatty acid oxidation. Therefore, it is highly probable that this compound acts as a PPARα agonist, but this must be experimentally verified.
Q4: How critical is the purity of my compound sample?
-
False Positives: A highly potent impurity could be responsible for the observed activity, leading you to mistakenly attribute it to the main compound.[4][12]
-
Inaccurate Potency: If the sample is only 80% pure, the calculated EC50 value will be artificially high (less potent) because you are assuming the entire mass is the active compound.
-
Irreproducible Results: If you purchase a new batch of the compound with a different impurity profile, you may be unable to reproduce your previous results.[17]
It is strongly recommended to obtain a certificate of analysis from the supplier and, if possible, independently verify purity via methods like HPLC or qNMR.[12]
References
-
Himes, B. E., & Sagi, V. R. (2016). Promises and Pitfalls of High-Throughput Biological Assays. Methods in molecular biology (Clifton, N.J.), 1439, 1–13. [Link]
-
Henderson, T. (2023). Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. Contract Laboratory. [Link]
-
Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
-
Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. [Link]
-
Cheng, K. C. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Harvard University. [Link]
-
PubChem. (n.d.). (+-)-2-(3-Chlorophenoxy)propionic acid. National Center for Biotechnology Information. [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. [Link]
-
Makarenkov, V., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in bioinformatics, 16(2), 203–213. [Link]
-
BPS Bioscience. (n.d.). Impact of Cell Culture Conditions and Media in Cellular Studies. [Link]
-
Creative Bioarray. (n.d.). Optimization Strategies of Cell-Based Assays. [Link]
-
Malmborg, J., et al. (2018). Toxicity bioassays with concentrated cell culture media—a methodology to overcome the chemical loss by conventional preparation of water samples. Environmental Science and Pollution Research, 25(16), 15337-15346. [Link]
-
Medikamenter QS. (2023). Understanding Assay, Purity, and Potency in Analytical Chemistry. [Link]
-
Solubility of Things. (n.d.). Mecoprop. [Link]
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]
-
Garippa, R. J. (2012). Gaining confidence in high-throughput screening. Proceedings of the National Academy of Sciences, 109(3), 663-664. [Link]
-
ResearchGate. (2017). How do you determine the purity and consistency of biological drugs?. [Link]
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. [Link]
-
International Agency for Research on Cancer. (1987). CHLOROPHENOXY HERBICIDES (Group 2B). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Suppl. 7. [Link]
-
Wikipedia. (n.d.). Mecoprop. [Link]
-
PubChem. (n.d.). Mecoprop. National Center for Biotechnology Information. [Link]
Sources
- 1. CHLOROPHENOXY HERBICIDES (Group 2B) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 5. pnas.org [pnas.org]
- 6. marinbio.com [marinbio.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. biocompare.com [biocompare.com]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
- 17. contractlaboratory.com [contractlaboratory.com]
preventing hydrolysis of 2-(3-Chlorophenoxy)-2-methylpropanoic acid esters during analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(3-chlorophenoxy)-2-methylpropanoic acid esters. This guide provides in-depth troubleshooting advice and validated protocols to prevent ex vivo hydrolysis during analytical workflows, ensuring data integrity and accuracy. As a class of compounds often used as prodrugs, analogous to fibrates like fenofibrate, maintaining the ester's integrity from sample collection to analysis is paramount.
Understanding the Challenge: The Hydrolysis of Aryloxyisobutyric Acid Esters
This compound esters are susceptible to hydrolysis, a chemical reaction where the ester bond is cleaved by water to yield the parent carboxylic acid (fenofibric acid analogue) and the corresponding alcohol. This process can be significantly accelerated under certain conditions commonly encountered during sample preparation and analysis, leading to inaccurate quantification of the ester prodrug.
The two primary pathways for non-enzymatic hydrolysis are acid- and base-catalyzed reactions. In biological matrices such as plasma or tissue homogenates, hydrolysis is often mediated by ubiquitous enzymes called esterases.[1]
-
Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This process is typically faster and irreversible, as the resulting carboxylic acid is deprotonated to form a carboxylate salt.[2]
-
Enzyme-Mediated Hydrolysis : In biological samples, enzymes like carboxylesterases rapidly cleave the ester bond.[1] This is the most significant challenge in bioanalysis and requires specific countermeasures.
Below is a diagram illustrating the general mechanism of base-catalyzed hydrolysis.
Caption: Mechanism of base-catalyzed ester hydrolysis.
Troubleshooting Guide: Preventing Hydrolysis
This section addresses common issues encountered during the analysis of this compound esters in a question-and-answer format.
Question 1: I'm seeing a high concentration of the parent acid and a low concentration of my ester in plasma samples, even in my calibration standards prepared in plasma. What is the likely cause?
Answer: This is a classic sign of ex vivo hydrolysis, most likely mediated by esterase enzymes present in the plasma.[1] Plasma esterase activity can rapidly hydrolyze the ester, especially at room temperature or 37°C. The stability of the ester is compromised the moment it comes into contact with the biological matrix.
The first line of defense is to inhibit enzymatic activity immediately upon sample collection.
Step-by-Step Methodology:
-
Pre-cool Collection Tubes: Use collection tubes (e.g., K2-EDTA) that have been pre-chilled on ice.
-
Add Esterase Inhibitors: Before blood collection, add a broad-spectrum esterase inhibitor to the tubes. A common and effective choice is sodium fluoride (NaF).[3] Alternatively, a cocktail of inhibitors can be used for broader coverage.[1]
-
Option A (General Use): Add 10 µL of a 1 M sodium fluoride solution per 1 mL of blood to be collected.
-
Option B (Broad Spectrum): Prepare a stock solution of phenylmethylsulfonyl fluoride (PMSF) and dichlorvos (DDVP) in a dry organic solvent like isopropanol. Add to the collection tube and evaporate the solvent before use to avoid sample dilution and potential interference.
-
-
Immediate Cooling: As soon as the blood is collected, invert the tube gently to mix with the anticoagulant and inhibitor, and immediately place it on ice.
-
Prompt Centrifugation: Centrifuge the blood at a low temperature (e.g., 4°C) as soon as possible to separate the plasma.
-
Acidify Plasma (Optional but Recommended): Transfer the resulting plasma to a new tube containing a small amount of acid to lower the pH to around 5. This can be achieved by adding 10-20 µL of 1 M citric acid or phosphoric acid per 1 mL of plasma. This both inhibits esterases and reduces the rate of base-catalyzed hydrolysis.[3]
-
Immediate Freezing: Store the stabilized plasma samples at -80°C until analysis.
Caption: Recommended workflow for sample collection.
Question 2: My hydrolysis issue persists even with stabilized plasma. Could my sample preparation/extraction procedure be the problem?
Answer: Yes, the conditions during sample extraction can also contribute significantly to hydrolysis. Common culprits include prolonged exposure to room temperature, use of basic or strongly acidic reagents, and high temperatures during solvent evaporation.
This protocol focuses on maintaining a hydrolysis-inhibiting environment throughout the extraction process. A typical protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is outlined.
Step-by-Step Methodology:
-
Maintain Low Temperature: Thaw stabilized plasma samples on ice. Keep samples in an ice bath throughout the entire extraction procedure.
-
Protein Precipitation: Precipitate plasma proteins by adding 3 volumes of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to keep the analyte protonated and the environment unfavorable for hydrolysis. Vortex briefly and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Immediately transfer the supernatant to a clean tube.
-
Solvent Evaporation (If necessary): If a concentration step is required, use a gentle stream of nitrogen at a low temperature. Avoid high temperatures which can accelerate hydrolysis.
-
Reconstitution: Reconstitute the dried extract in a mobile phase that is acidic or neutral, and preferably has a high organic content, to limit aqueous exposure before injection. A common choice is 50:50 acetonitrile:water with 0.1% formic acid.
Question 3: I am using a GC-MS method which requires derivatization. Could this be a source of hydrolysis?
Answer: Yes, derivatization for GC-MS analysis, which often aims to convert the parent acid into a more volatile ester (e.g., a methyl ester), can inadvertently hydrolyze the original ester analyte if not performed carefully.[4] Many derivatization reagents are harsh and can cause degradation.
For GC-MS, it is often preferable to analyze the parent acid after a controlled, complete hydrolysis of the ester, rather than trying to analyze the thermally labile ester directly. However, if quantifying the ester is necessary, a direct analysis without derivatization on a suitable column is preferred. If derivatization is unavoidable to analyze the parent acid as a quality control, ensure the initial extraction of the ester is performed under conditions that prevent its premature hydrolysis.
-
Method Choice: Whenever possible, opt for LC-MS/MS analysis, which is generally performed at lower temperatures and avoids the need for derivatization, making it more suitable for thermally labile and hydrolytically unstable compounds like esters.[3][5]
-
Controlled Hydrolysis for Total Drug Measurement: If the goal is to measure total drug exposure (ester + acid), a validated method can be developed where all the ester in the sample is intentionally and completely hydrolyzed to the acid using a strong base (e.g., NaOH) prior to extraction and derivatization of the acid. This provides a consistent and reproducible measurement of the total active moiety.
Data Summary: Effectiveness of Stabilization Strategies
The following table summarizes the key factors contributing to hydrolysis and the recommended preventative measures.
| Factor | Contributing Conditions | Preventative Measures | Primary Mechanism of Action |
| Temperature | Room temperature or higher (e.g., 37°C) processing; heated evaporators. | Keep samples on ice at all times; use low-temperature centrifugation and evaporation. | Slows down the kinetics of both chemical and enzymatic hydrolysis.[6] |
| pH | Neutral to basic pH (7.4-9) of biological matrices or reagents. | Acidify plasma to pH ~5 immediately after collection; use acidic solvents/modifiers (e.g., formic acid) during extraction. | Inhibits esterase activity and slows base-catalyzed hydrolysis.[3][6] |
| Enzymatic Activity | Presence of esterases in plasma, blood, and tissue homogenates. | Add esterase inhibitors (e.g., NaF, PMSF, DDVP) to collection tubes. | Covalently binds to or otherwise inactivates the active site of esterase enzymes.[1] |
| Aqueous Exposure | Prolonged contact with aqueous solutions during workup. | Minimize extraction time; use high organic content solvents for reconstitution. | Reduces the availability of water for the hydrolysis reaction. |
Frequently Asked Questions (FAQs)
Q1: Can I use serum instead of plasma for my analysis? A1: It is generally not recommended. The clotting process in serum preparation can take 30-60 minutes at room temperature, providing a significant window for esterase-mediated hydrolysis to occur before inhibitors can be effectively distributed. Plasma, collected with an anticoagulant and inhibitors, allows for immediate cooling and stabilization.
Q2: Are there any analytical interferences from the esterase inhibitors? A2: Potentially, yes. Some inhibitors or their degradation products might interfere with the LC-MS/MS analysis. It is crucial to test for any ion suppression or enhancement effects from your chosen inhibitor during method development. This can be done by post-column infusion experiments.
Q3: How long are my stabilized samples stable for at -80°C? A3: Long-term stability must be experimentally determined as part of your bioanalytical method validation, as per regulatory guidelines. For closely related compounds like fenofibrate, stabilized plasma samples are often stable for several months at -80°C, but this must be verified for your specific analyte and matrix.
Q4: My compound is not a prodrug. Is preventing hydrolysis still important? A4: Yes. If the ester is the analyte of interest for any reason (e.g., pharmacokinetic studies of the ester itself, environmental analysis), preventing its degradation to the parent acid is critical for accurate quantification. The principles and protocols outlined here apply to any analysis where the integrity of an ester bond is essential.
Q5: What are the typical LC-MS/MS conditions for analyzing compounds like this? A5: A common approach for structurally similar fibrates involves reverse-phase chromatography on a C18 column with a mobile phase consisting of acetonitrile and water with an acidic modifier like 0.1% formic acid.[2][7] Detection is typically performed using a triple quadrupole mass spectrometer in negative ion mode for the acid metabolite and often positive ion mode for the ester, using multiple reaction monitoring (MRM) for specificity and sensitivity.[3][8]
References
- Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma. (n.d.). Saudi Pharmaceutical Journal.
-
Zzaman, M. T., Khan, S. A., Arora, A., & Ahmad, O. (2009). METHOD DEVELOPMENT AND VALIDATION OF FENOFIBRATE BY HPLC USING HUMAN PLASMA. Revista Electrónica de Biomedicina. [Link]
-
A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. (2014). Pharmaceutical Methods. [Link]
-
Wabaidur, S. M., Mohsin, K., & Alothman, Z. A. (2013). Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product (Lypanthyl® 200M) and Human Plasma. Journal of Pharmaceutics and Drug Development. [Link]
-
Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product (Lypanthyl® 200M) and Human Plasma. (2013). Semantic Scholar. [Link]
-
Lopez-Avila, V., Roach, P. J., & Urdahl, R. S. (2015). Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. Analytical chemistry insights, 10, ACI.S21901. [Link]
-
Wabaidur, S. M., Mohsin, K., & Alothman, Z. A. (2013). Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product (Lypanthyl® 200M) and Human Plasma. Annex Publishers. [Link]
-
Determination of 2- and 3-MCPD Fatty Acid Esters in Infant Formula Using GC/MSD. (2021). Agilent. [Link]
-
Rahman, M. M., & Abd El-Aty, A. M. (2005). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. American Laboratory. [Link]
-
Meffin, P. J., Zilm, D. M., & Veenendaal, J. R. (1983). Reduced clofibric acid clearance in renal dysfunction is due to a futile cycle. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Wang, J., Wang, S., & Fu, J. (2019). Kinetic and mechanistic insights into the degradation of clofibric acid in saline wastewater by Co2+/PMS process: a modeling and theoretical study. Environmental Science: Water Research & Technology. [Link]
-
El-Sayed, Y. M., & Abdel-Haleem, F. M. (1982). Predictions of stability in pharmaceutical preparations XIX: Stability evaluation and bioanalysis of clofibric acid esters by high-pressure liquid chromatography. Journal of pharmaceutical sciences. [Link]
-
Licea-Perez, H., Knecht, D., & Busz, M. (2017). Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite. Bioanalysis. [Link]
-
Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method. (2023). MDPI. [Link]
-
Lopez-Avila, V., Roach, P. J., & Urdahl, R. S. (2015). Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. Semantic Scholar. [Link]
-
Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method. (2023). ResearchGate. [Link]
-
Al-Subaie, A., & El-Zaher, A. A. (2019). Determination of bezafibrate in human plasma by using liquid chromatography-tandem mass spectrometry. OAText. [Link]
-
Carter, S. R., et al. (2023). Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method. International Journal of Molecular Sciences. [Link]
-
Degradation kinetics for clofibric acid (initial concentration 30 mg/L)... (n.d.). ResearchGate. [Link]
-
Kawashima, Y., Katoh, H., & Kozuka, H. (1981). Effect of clofibric acid administration on palmitoyl-CoA hydrolase activity in rat liver. Journal of Pharmacobio-Dynamics. [Link]
-
Zzaman, M. T., Khan, S. A., Arora, A., & Ahmad, O. (2009). METHOD DEVELOPMENT AND VALIDATION OF FENOFIBRATE BY HPLC USING HUMAN PLASMA. Biomed. [Link]
-
Saikiran, V., Nagaraju, V., Bharath, D., & Rajkumar, G. (n.d.). Bioanalytical method development and validation of fenofibrate. ISCA. [Link]
-
Pharmacokinetics and metabolism of selected clofibric acid derivatives. (n.d.). ResearchGate. [Link]
-
LipidQuan Method Reference Guide: Analysis of Lipids in Plasma and Serum Samples by LC-MS/MS. (n.d.). Waters Corporation. [Link]
-
Pienimäki, P., & Hartikainen, E. (2000). Factors affecting the stability of drugs and drug metabolites in biological matrices. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
(+-)-2-(3-Chlorophenoxy)propionic acid. (n.d.). PubChem. [Link]
-
Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. (2015). SciELO. [Link]
-
Staels, B., Dallongeville, J., Auwerx, J., Schoonjans, K., Leitersdorf, E., & Fruchart, J. C. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation. [Link]
-
Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. (2015). ResearchGate. [Link]
-
Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, ethyl ester, calcium salt. (n.d.). PubChem. [Link]
-
Sidhu, G., & Tripp, J. (2023). Fenofibrate. In StatPearls. StatPearls Publishing. [Link]
-
Matrixing Designs for Shelf-Life Determination of Parenteral Drug Product: A Comparative Analysis of Full and Reduced Stability Testing Design. (2024). PMC. [Link]
-
Mecoprop. (n.d.). PubChem. [Link]
Sources
- 1. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. annexpublishers.com [annexpublishers.com]
Validation & Comparative
A Comparative Guide to the Herbicidal Efficacy of 2,4-D and the Phyto-regulatory Profile of 2-(3-Chlorophenoxy)-2-methylpropanoic Acid
This guide provides an in-depth technical comparison between the widely-used herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D), and 2-(3-Chlorophenoxy)-2-methylpropanoic acid. While 2,4-D is a potent and selective herbicide, this guide will demonstrate that this compound is not recognized as a conventional herbicide. Instead, its structural analogs, such as 2-(3-Chlorophenoxy)propionic acid (Cloprop), have been utilized as plant growth regulators. This analysis will, therefore, contrast the distinct physiological effects and intended applications of these two compounds, providing valuable clarity for researchers in crop protection and plant science.
Introduction: A Tale of Two Phenoxyalkanoic Acids
Phenoxyalkanoic acids represent a significant class of organic compounds with profound effects on plant physiology. Within this family, 2,4-D stands as a landmark discovery that revolutionized selective weed control in monocotyledonous crops.[1] Its mechanism of action as a synthetic auxin leads to the uncontrolled growth and subsequent death of broadleaf weeds.[1]
In contrast, this compound is a lesser-known compound within this chemical family. Scientific literature does not support its use as a herbicide. However, its close structural relative, 2-(3-Chlorophenoxy)propionic acid (Cloprop), was historically used as a plant growth regulator, notably for increasing the size of pineapples.[2] This guide will, therefore, explore the divergent functionalities of these two molecules, highlighting the critical role that subtle structural modifications play in determining their biological activity.
2,4-Dichlorophenoxyacetic Acid (2,4-D): A Potent Auxin-Mimic Herbicide
2,4-D is a systemic herbicide that is readily absorbed by the leaves and translocated to the meristematic tissues of susceptible plants.[1] It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to a cascade of events that overwhelm the plant's normal growth processes.
Mechanism of Herbicidal Action
The herbicidal activity of 2,4-D is a result of its ability to induce uncontrolled and unsustainable cell division and elongation in the vascular tissues of dicotyledonous (broadleaf) plants.[3] This leads to a variety of symptoms, including:
-
Epinasty: Twisting and curling of stems and petioles.
-
Leaf malformation: Abnormal leaf shape and cupping.
-
Stem swelling and cracking.
-
Disruption of vascular tissue: Impaired transport of water and nutrients, leading to wilting and eventual plant death.
Monocotyledonous plants, such as grasses and cereal crops, are generally tolerant to 2,4-D due to differences in their vascular structure and their ability to metabolize the compound more effectively.
Formulations and Efficacy
2,4-D is available in several formulations, primarily as amine salts and esters.[4][5] These formulations differ in their physical and chemical properties, which in turn affects their efficacy and potential for off-target movement.
-
Ester Formulations: These are generally more volatile and have a higher potential for vapor drift, especially in hot and dry conditions.[5][6] However, their higher lipid solubility allows for more rapid penetration of the waxy cuticle of plant leaves, often resulting in greater efficacy, particularly under cool or dry conditions.[4][5]
-
Amine Salt Formulations: Amine salts are less volatile than esters, reducing the risk of off-target injury through vaporization.[6] They are more water-soluble, which can sometimes result in slower absorption through the leaf cuticle.[5]
-
Choline Salt Formulations: More recent developments include choline salt formulations, which exhibit even lower volatility than traditional amine salts, further enhancing their safety profile for applications near sensitive crops.[7]
| Formulation | Volatility | Leaf Penetration | Efficacy in Cool/Dry Conditions | Crop Injury Potential |
| Ester | High | Rapid | Higher | Higher |
| Amine | Low | Slower | Lower | Lower |
| Choline | Very Low | Moderate | Similar to Amine | Lower |
Table 1: Comparative properties of common 2,4-D formulations.
Herbicidal Efficacy Data
The efficacy of 2,4-D is dependent on the target weed species, its growth stage, and environmental conditions at the time of application. The following table summarizes typical control levels for various broadleaf weeds with different 2,4-D formulations.
| Weed Species | 2,4-D Ester Efficacy (%) | 2,4-D Amine Efficacy (%) |
| Palmer Amaranth (Amaranthus palmeri) | 68-80 | 68-80 |
| Common Lambsquarters (Chenopodium album) | >90 | >90 |
| Velvetleaf (Abutilon theophrasti) | >90 | >90 |
| Giant Ragweed (Ambrosia trifida) | 57-73 | 57-73 |
Table 2: Typical efficacy of 2,4-D formulations on common broadleaf weeds. Data synthesized from multiple sources.[8]
This compound: A Putative Plant Growth Regulator
In stark contrast to 2,4-D, there is a lack of scientific literature to support the use of this compound as a herbicide. Its chemical structure, however, places it in a class of compounds known to exhibit plant growth-regulating properties.
Inferred Mechanism of Action
Based on the known activity of its analog, Cloprop (2-(3-chlorophenoxy)propionic acid), it is hypothesized that this compound also acts as a synthetic auxin.[2] However, instead of causing the rapid, uncontrolled growth that leads to plant death, its structural modifications likely result in a more subtle modulation of plant development. Plant growth regulators can influence a variety of processes, including:[9]
-
Fruit development and sizing. [2]
-
Flowering.
-
Cell elongation and division.
-
Senescence.
A recent study on the application of 2-(3-chlorophenoxy)propionic acid on pineapple plants demonstrated a reduction in crown length and an increase in fruit weight.[10] This highlights its role in altering assimilate partitioning within the plant.
Synthesis of this compound
For research purposes, this compound can be synthesized via a Williamson ether synthesis followed by hydrolysis.[11] The general steps are:
-
Phenoxide Formation: 3-Chlorophenol is deprotonated with a strong base (e.g., sodium hydride) to form the sodium 3-chlorophenoxide.
-
Nucleophilic Substitution: The phenoxide attacks an ester of 2-bromo-2-methylpropanoic acid, displacing the bromide and forming the ether linkage.
-
Hydrolysis: The resulting ester is hydrolyzed, typically using a strong base followed by acidification, to yield the final carboxylic acid product.
Experimental Protocols
To empirically determine and compare the biological activities of 2,4-D and this compound, the following experimental protocols are recommended.
Protocol for Assessing Herbicidal Efficacy (Dose-Response Study)
This protocol is designed to quantify the herbicidal effect of a compound on a target weed species.
Protocol for Evaluating Plant Growth Regulator Effects
This protocol is designed to assess the more subtle effects of a compound on plant development.
-
Plant Material: Select a suitable plant species known to be responsive to auxin-like compounds (e.g., tomato, pea, or pineapple).
-
Treatment Application: Apply the test compound (this compound) at various concentrations as a foliar spray or a soil drench at a specific growth stage (e.g., pre-flowering or early fruit development).[12]
-
Growth Parameters: Over a period of several weeks, measure a range of developmental parameters, including:
-
Plant height and internode length.
-
Leaf area and chlorophyll content.
-
Time to flowering and number of flowers.
-
Fruit set, size, and weight.
-
Biomass of different plant parts (roots, shoots, fruits).
-
-
Data Analysis: Compare the growth parameters of treated plants to untreated controls using appropriate statistical methods (e.g., ANOVA) to identify significant effects.
Conclusion
This guide has elucidated the significant functional differences between 2,4-D and this compound. 2,4-D is a well-established, potent herbicide with a clear mechanism of action that leads to the death of susceptible broadleaf weeds. In contrast, this compound is not a recognized herbicide, and based on the activity of its close analogs, is likely to function as a plant growth regulator, modulating rather than terminating plant growth.
For researchers in the field, this distinction is critical. While 2,4-D serves as a benchmark for herbicidal efficacy studies, this compound and similar compounds are more suited for investigations into the nuanced control of plant development. The provided experimental protocols offer a framework for empirically verifying these distinct biological activities.
References
-
Nelson, J.E., & Schneider, L.L. (n.d.). Properties and Characteristics of Amine and Ester Formulations of 2,4-D. 24d.info. [Link]
-
Relative volatility of different 2,4-D herbicide formulations. (2024, April 25). Kansas State University Agronomy eUpdates. [Link]
-
2,4-D Esters vs Amine Salts. (2021, November 22). Bayer Crop Science. [Link]
-
VanDeWalle, B. (2013, May 10). 2,4-D Amine vs. Ester Formulations. Views from VanDeWalle. [Link]
-
Amines or Esters; Which Should You Use? (2025, September 18). PennState Extension. [Link]
-
Sosnoskie, L. M., et al. (2015). Weed response to 2,4-D, 2,4-DB, and dicamba applied alone or with glufosinate. Weed Technology, 29(1), 42-50. [Link]
-
Gezu, T., et al. (2022). Doses and Timing of 2, 4-D Application for Broadleaf Weed Control, Botanical Compositions, Productivity, and Nutritive Value of Natural Pasture. Advances in Agriculture, 2022, 1-10. [Link]
-
PubChem. (n.d.). (+-)-2-(3-Chlorophenoxy)propionic acid. National Center for Biotechnology Information. [Link]
-
2,4-D Technical Fact Sheet. (n.d.). National Pesticide Information Center. [Link]
-
Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. [Link]
-
Chemical plant growth regulators - application. (n.d.). AHDB Horticulture. [Link]
-
Chahal, P., et al. (2016). Growth Stage Affects Dose Response of Selected Glyphosate-Resistant Weeds to Premix of 2,4-D Choline and Glyphosate (Enlist Duo™ Herbicide*). American Journal of Plant Sciences, 7, 12-24. [Link]
-
Farman, M., et al. (2019). Plant growth regulators (PGRs) and their applications: A review. International Journal of Chemical and Biochemical Sciences, 15, 94-103. [Link]
-
Hernández-Díaz, J. C., et al. (2023). Evaluation of the Plant Growth Regulator SPGP4 in Agricultural Crops: A Case Study in Oaxaca, México. Plants, 12(10), 1999. [Link]
-
Treatments evaluated in plant growth regulators experiment. (n.d.). ResearchGate. [Link]
-
O'Bryan, K., & Young, B. (2025). Evaluation of Plant Growth Regulators on Sweetpotato Slip Morphology in Greenhouse Production. HortTechnology, 35(4). [Link]
-
de Oliveira, F. H. T., et al. (2024). Pre-harvest application of 2-(3-chlorophenoxy) propionic acid on pineapple plants. Comunicata Scientiae, 15, e4655. [Link]
Sources
- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 4. 24d.info [24d.info]
- 5. 2,4-D Esters vs Amine Salts | Crop Science US [cropscience.bayer.us]
- 6. vandewalleviews.com [vandewalleviews.com]
- 7. Agronomy eUpdate April 25th, 2024 : Issue 1001 [eupdate.agronomy.ksu.edu]
- 8. researchgate.net [researchgate.net]
- 9. iscientific.org [iscientific.org]
- 10. dialnet.unirioja.es [dialnet.unirioja.es]
- 11. benchchem.com [benchchem.com]
- 12. Chemical plant growth regulators - application | AHDB [horticulture.ahdb.org.uk]
A Comparative Guide to the Validation of Analytical Methods for 2-(3-Chlorophenoxy)-2-methylpropanoic Acid in Soil
A Senior Application Scientist's Perspective
This guide provides a comprehensive comparison of analytical methodologies for the robust validation of 2-(3-Chlorophenoxy)-2-methylpropanoic acid in complex soil matrices. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a deep understanding of how to develop a trustworthy, self-validating analytical system.
The analyte , this compound, is a close structural analog and metabolite of clofibric acid, a pharmaceutical agent used to regulate lipids in the blood.[1] Its potential presence in the environment through various pathways necessitates sensitive and reliable analytical methods to assess soil contamination and ensure environmental safety. The complexity of the soil matrix—a heterogeneous mixture of minerals, organic matter, water, and air—presents a significant challenge, demanding highly selective and robust analytical techniques.[2]
The Foundation: Regulatory and Scientific Framework for Method Validation
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3][4][5] This is not merely a regulatory hurdle but the cornerstone of data integrity. For a method to be considered validated, it must meet stringent criteria for several key performance characteristics, as outlined by authoritative bodies like the International Council for Harmonisation (ICH).[6][7][8] The recently updated ICH Q2(R2) guideline provides a comprehensive framework for this process.[3][6][8]
The core validation parameters are summarized below. Adherence to these principles ensures that the method is not only accurate and precise but also consistently reliable over its lifecycle.[9]
| Validation Parameter | Definition | Common Acceptance Criteria (for trace analysis) |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10] | No significant interfering peaks at the retention time of the analyte in blank matrix samples. Interference should be <20% of the Limit of Quantitation (LOQ). |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[11] | Correlation coefficient (r²) ≥ 0.995 over a defined concentration range (e.g., 5-7 concentration levels). |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9][10] | Mean recovery typically within 70-120% at multiple concentration levels (e.g., low, medium, high). |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst). | Relative Standard Deviation (%RSD) ≤ 15-20%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12] | Typically determined as a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | A measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[10] | No significant impact on results when parameters (e.g., pH, mobile phase composition, temperature) are slightly varied. |
A Comparative Analysis of Chromatographic Techniques
The determination of an acidic, polar compound like this compound in soil primarily relies on two powerful chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between them is critical and depends on the analyte's physicochemical properties.
Methodology Decision Framework
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. tandfonline.com [tandfonline.com]
- 3. database.ich.org [database.ich.org]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 9. chemrj.org [chemrj.org]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. m.youtube.com [m.youtube.com]
- 12. docentes.fct.unl.pt [docentes.fct.unl.pt]
A Senior Application Scientist's Guide to Antibody Cross-Reactivity in Phenoxy Acid Immunoassays
For researchers, scientists, and drug development professionals engaged in the detection of phenoxy acid herbicides, the immunoassay stands as a powerful analytical tool. Its sensitivity, specificity, and high-throughput capabilities make it indispensable for environmental monitoring, food safety testing, and toxicological studies. However, the reliability of any immunoassay is fundamentally dependent on the quality of the antibodies employed. A critical, and often underestimated, parameter is antibody cross-reactivity – the propensity of an antibody to bind to molecules other than its intended target.
This guide provides an in-depth comparison of antibody cross-reactivity in the context of phenoxy acid immunoassays. Moving beyond a simple listing of data, we will delve into the causality behind experimental choices, provide actionable protocols for assessing cross-reactivity, and present a comparative analysis of published data to empower you in the selection and validation of your immunoassays.
The Significance of Phenoxy Acid Herbicides and the Need for Specific Detection
Phenoxyacetic acid herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), are among the most widely used herbicides globally for the control of broadleaf weeds.[1] Their widespread use, however, raises concerns about their potential impact on environmental and human health, necessitating sensitive and specific detection methods. Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid and cost-effective alternative to traditional chromatographic methods for screening a large number of samples.[2]
Understanding the Immunoassay: A Balancing Act of Affinity and Specificity
At its core, an immunoassay is a biochemical test that measures the presence or concentration of a macromolecule or a small molecule in a solution through the use of an antibody or an antigen. In the context of detecting small molecules like phenoxy acid herbicides, a competitive immunoassay format is typically employed.
In a competitive ELISA, the target analyte (the phenoxy acid herbicide) in the sample competes with a labeled or immobilized antigen for a limited number of antibody binding sites. A higher concentration of the target analyte in the sample results in less labeled antigen binding to the antibody, leading to a weaker signal. The intensity of the signal is therefore inversely proportional to the concentration of the target analyte.
The success of this assay hinges on the antibody's ability to specifically recognize and bind to the target phenoxy acid. However, due to structural similarities between different phenoxy acid herbicides and their metabolites, an antibody raised against one compound may also bind to others. This phenomenon is known as cross-reactivity .
Why Cross-Reactivity Matters
Understanding and quantifying cross-reactivity is not merely an academic exercise; it has profound practical implications:
-
Accuracy of Quantification: High cross-reactivity with non-target analytes can lead to an overestimation of the target analyte's concentration, resulting in false-positive results.
-
Method Specificity: An immunoassay with high cross-reactivity to several related compounds may be better described as a "class-specific" assay rather than a "compound-specific" assay. This distinction is crucial for regulatory compliance and risk assessment.
-
Data Interpretation: Knowledge of an antibody's cross-reactivity profile is essential for correctly interpreting results, especially when analyzing samples that may contain a mixture of related compounds.
Experimental Workflow for Determining Antibody Cross-Reactivity
To ensure the trustworthiness of your immunoassay data, a systematic evaluation of antibody cross-reactivity is paramount. The following experimental workflow, visualized in the DOT graph below, outlines the key steps involved in this critical validation process.
Caption: Experimental workflow for determining antibody cross-reactivity using competitive ELISA.
Experimental Protocol: A Step-by-Step Guide
The following is a generalized protocol for a competitive indirect ELISA (ic-ELISA) to determine the cross-reactivity of an antibody against various phenoxy acid herbicides. This protocol should be optimized for your specific antibody, antigen conjugates, and laboratory conditions.
Materials:
-
High-binding 96-well microtiter plates
-
Target phenoxy acid herbicide and potential cross-reactants (e.g., 2,4-D, MCPA, 2,4,5-T, etc.)
-
Coating antigen (e.g., phenoxy acid-protein conjugate)
-
Primary antibody specific to the target phenoxy acid
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20, PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating: Dilute the coating antigen to an optimal concentration in coating buffer. Add 100 µL of the diluted antigen to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Discard the blocking buffer and wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the target phenoxy acid (standard curve) and each potential cross-reactant in a suitable buffer (e.g., PBST).
-
In separate tubes, pre-incubate 50 µL of each standard or cross-reactant dilution with 50 µL of the diluted primary antibody for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Discard the solution and wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Discard the secondary antibody solution and wash the plate five times with wash buffer.
-
Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature. Monitor the color development.
-
Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.
-
Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis:
-
Inhibition Curve: Plot the absorbance values against the logarithm of the concentration for the target analyte and each cross-reactant.
-
IC50 Calculation: Determine the concentration of the analyte that causes 50% inhibition of the maximum signal (IC50) for the target analyte and each cross-reactant.
-
Cross-Reactivity Calculation: Calculate the percent cross-reactivity (%CR) for each compound using the following formula[2]:
%CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Comparative Analysis of Antibody Cross-Reactivity Data
The following table summarizes published cross-reactivity data for antibodies developed against 2,4-D. It is important to note that direct comparisons between studies should be made with caution, as the specific antibody, hapten used for immunization, and assay conditions can significantly influence the results.[3]
| Target Analyte | Cross-Reactant | Antibody Type | Immunoassay Format | Cross-Reactivity (%) | Reference |
| 2,4-D | 2,4,5-T | Monoclonal | FPIA | <20 | [4] |
| 2,4-D | 2,4-D Methyl Ester | Polyclonal | ELISA | 56 | Commercial Kit Data |
| 2,4-D | MCPA | Monoclonal | ELISA | 1.2 | F. et al. (2009) |
| 2,4-D | 2,4-Dichlorophenol | Monoclonal | ELISA | <0.1 | F. et al. (2009) |
| 2,4,5-TP (Silvex) | 2,4,5-T | Polyclonal | ELISA | 6.9 | [5] |
| 2,4,5-TP (Silvex) | 2,4-D | Polyclonal | ELISA | <0.07 | [5] |
| 2,4,5-TP (Silvex) | MCPA | Polyclonal | ELISA | <0.07 | [5] |
Key Observations and Insights:
-
Structural Similarity Dictates Cross-Reactivity: As expected, compounds with greater structural similarity to the target analyte tend to exhibit higher cross-reactivity. For instance, the ester form of 2,4-D shows significant cross-reactivity with an antibody raised against the acid form.
-
Hapten Design is Critical: The position at which the hapten (the small molecule herbicide) is conjugated to a carrier protein to create an immunogen significantly impacts the resulting antibody's specificity. Antibodies generated against haptens that expose unique structural features of the target molecule are more likely to be highly specific.
-
Monoclonal vs. Polyclonal Antibodies: Monoclonal antibodies, due to their origin from a single B-cell clone, recognize a single epitope and generally offer higher specificity and lower cross-reactivity compared to polyclonal antibodies, which are a mixture of antibodies recognizing multiple epitopes.
-
Assay Format Matters: The conditions of the immunoassay, such as buffer composition, incubation times, and temperature, can influence the apparent cross-reactivity.[3] Therefore, it is crucial to validate cross-reactivity under the specific conditions of your assay.
The Interplay of Specificity and Accuracy
The relationship between antibody specificity and the accuracy of an immunoassay is direct and critical. As the following diagram illustrates, high antibody specificity is a cornerstone of a trustworthy and reliable assay.
Caption: The logical relationship between antibody specificity and immunoassay accuracy.
Conclusion: A Call for Rigorous Validation
The selection of an appropriate antibody and the thorough validation of its performance are not mere procedural steps but the very foundation upon which reliable immunoassay data is built. For phenoxy acid herbicides, where structural analogs are common, a comprehensive understanding and quantification of antibody cross-reactivity are non-negotiable.
This guide has provided a framework for understanding the importance of cross-reactivity, a detailed protocol for its assessment, and a comparative overview of existing data. By embracing a culture of rigorous validation, researchers can ensure the scientific integrity of their findings and contribute to the accurate assessment of these environmentally and toxicologically significant compounds. As a Senior Application Scientist, I urge you to move beyond simply accepting manufacturer's claims and to actively validate the performance of your immunoassays within the context of your specific research needs.
References
-
St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved January 12, 2026, from [Link].
-
Microbe Notes. (2023, May 10). Competitive ELISA Protocol and Animation. Retrieved January 12, 2026, from [Link].
-
Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved January 12, 2026, from [Link].
-
Li, Y., et al. (2022). Development of Ic-ELISA and Colloidal Gold Lateral Flow Immunoassay for the Determination of Cypermethrin in Agricultural Samples. Foods, 11(23), 3785. Available from: [Link].
-
Wang, Y., et al. (2022). A Sensitive Monoclonal-Antibody-Based ELISA for Forchlorfenuron Residue Analysis in Food Samples. Foods, 11(3), 369. Available from: [Link].
- Garcı́a, A., et al. (2001). Assessment of enzyme-linked immunosorbent assay for the determination of 2,4,5-TP in water and soil. Analytica Chimica Acta, 444(1), 143-151.
-
Samokhvalova, D. A., et al. (2022). Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-Dichlorophenoxyacetic Acid in Juice and Water Samples. International Journal of Molecular Sciences, 23(22), 14321. Available from: [Link].
-
Li, Q. X., et al. (2022). A Broad-Spectrum Monoclonal Antibody-Based Heterologous ic-ELISA for the Detection of Multiple Pyrethroids in Water, Milk, Celery, and Leek. Foods, 14(4), 768. Available from: [Link].
-
Zvereva, E. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4305. Available from: [Link].
- Clegg, B. S., et al. (2001). Development of an enzyme-linked immunosorbent assay for the detection of glyphosate. Journal of Agricultural and Food Chemistry, 49(11), 5339-5345.
-
ResearchGate. (n.d.). Cross-reactivity of analogues. Retrieved January 12, 2026, from [Link].
- Parker, D. B. (1991). Specificity of the immune response to the 2,4-dinitrophenyl and 2,4,6-trinitrophenyl groups. Ligand binding and fluorescence properties of cross-reacting antibodies. Journal of Immunology, 146(1), 1-8.
- Dimitrov, J. D. (2021). Interaction with 2,4-dinitrophenol correlates with polyreactivity, self-binding, and stability of clinical-stage therapeutic antibodies. Molecular Immunology, 140, 233-239.
- Li, H., et al. (2024). Establishment of a rapid and sensitive ic-ELISA for the detection of thiacloprid residues in honey and medicinal herbs using a novel highly specific monoclonal antibody. Ecotoxicology and Environmental Safety, 284, 116911.
- Kharrazian, D., & Herbert, M. (2020). Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. International Journal of Molecular Sciences, 21(19), 7339.
- Li, M., et al. (2023). Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment. Frontiers in Chemistry, 11, 1189569.
- Jones, A., et al. (2001). Development, validation and application of ELISAs for pharmacokinetic and HACA assessment of a chimeric anti-CD40 monoclonal antibody in human serum. Journal of Immunological Methods, 254(1-2), 113-123.
- Timchalk, C. (2004). Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids. evidence that the dog is not a relevant species for evaluation of human health risk. Toxicology, 201(1-3), 125-139.
- Le, K., et al. (2019). Cell type-specific monoclonal antibody cross-reactivity screening in non-human primates and development of comparative immunophenotyping panels for CyTOF. bioRxiv.
-
NorthEast BioLab. (n.d.). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. Retrieved January 12, 2026, from [Link].
- Yu, T. B., et al. (2006). Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies. Journal of Immunological Methods, 312(1-2), 154-161.
- Lee, J. K., et al. (2001). Development of an ELISA for the detection of the residues of the insecticide imidacloprid in agricultural and environmental samples. Journal of Agricultural and Food Chemistry, 49(5), 2159-2167.
- Tan, Y. M., et al. (2021). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods, 10(6), 1269.
Sources
- 1. Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids. evidence that the dog is not a relevant species for evaluation of human health risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Ic-ELISA and Colloidal Gold Lateral Flow Immunoassay for the Determination of Cypermethrin in Agricultural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of PPARα Agonist Activity: 2-(3-Chlorophenoxy)-2-methylpropanoic Acid vs. Clofibric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the peroxisome proliferator-activated receptor alpha (PPARα) agonist activity of two structurally related compounds: 2-(3-Chlorophenoxy)-2-methylpropanoic acid and its well-studied para-isomer, clofibric acid. This analysis is grounded in established pharmacological principles and available experimental data to inform research and development in metabolic and inflammatory diseases.
Introduction: The Significance of PPARα Agonism
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid metabolism, glucose homeostasis, and inflammation.[1] As a member of the nuclear receptor superfamily, PPARα, upon activation by an agonist, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[2]
The activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, transport, and catabolism, primarily in tissues with high fatty acid oxidation rates such as the liver, heart, and skeletal muscle.[3] This mechanism is the foundation for the therapeutic effects of the fibrate class of drugs, which are PPARα agonists used to treat dyslipidemia, a condition characterized by abnormal levels of lipids (e.g., triglycerides and cholesterol) in the blood. Clofibric acid, the active metabolite of the first-generation fibrate clofibrate, is a well-established PPARα agonist.[4] This guide examines how a subtle shift in the position of a chlorine atom on the phenoxy ring, from the para (4-position) in clofibric acid to the meta (3-position) in this compound, influences its activity as a PPARα agonist.
Structural Comparison and Predicted Activity
The chemical structures of this compound and clofibric acid are presented below. Both are chlorophenoxy-isobutyric acid derivatives, with the sole difference being the position of the chlorine atom on the phenyl ring.
| Compound | Chemical Structure |
| This compound | |
| Clofibric Acid (2-(4-Chlorophenoxy)-2-methylpropanoic acid) |
While direct comparative experimental data for this compound is limited in publicly available literature, structure-activity relationship (SAR) studies of clofibric acid analogs provide a framework for predicting its relative potency.[5] Research on various substituted analogs of 2-(4-chlorophenoxy)-acetic acid has demonstrated that both the steric and electronic properties of substituents on the phenoxy ring significantly influence the activation of PPARα.[5] The para-position is often critical for optimal interaction with the ligand-binding pocket of the receptor. Therefore, it is anticipated that this compound would exhibit a different, likely reduced, PPARα agonist activity compared to its para-isomer, clofibric acid.
Comparative PPARα Agonist Potency
| Compound | Reported PPARα Agonist Activity (EC50) |
| Clofibric Acid | PPARα agonist.[4] |
| Fenofibric Acid | EC50 of 9.47 µM for human PPARα.[6] |
Note: EC50 (half maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates a higher potency.
The extensive research on fibrates has largely focused on para-substituted compounds, suggesting that this substitution pattern is favorable for potent PPARα agonism. The lack of extensive data on the meta-isomer implies that it may be a less potent activator.
Unraveling the Mechanism: The PPARα Signaling Pathway
The activation of PPARα by an agonist initiates a cascade of molecular events that ultimately alters gene expression. The following diagram illustrates this critical signaling pathway.
Caption: PPARα Signaling Pathway.
Experimental Protocol: PPARα Luciferase Reporter Gene Assay
To empirically determine and compare the agonist activity of compounds like this compound and clofibric acid, a luciferase reporter gene assay is a standard and robust method. This assay quantifies the ability of a compound to activate PPARα and drive the expression of a reporter gene (luciferase).
Principle
Cells are engineered to express the human PPARα protein and a luciferase reporter gene that is functionally linked to a PPRE. When a PPARα agonist is added to the cells, it binds to and activates PPARα, which then induces the transcription of the luciferase gene. The amount of light produced by the luciferase enzyme is proportional to the level of PPARα activation.
Step-by-Step Methodology
-
Cell Culture and Plating:
-
HEK293T or HepG2 cells are commonly used for this assay.
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded into 96-well plates at a density of approximately 3 x 10^4 cells per well and allowed to adhere for 24 hours.
-
-
Transfection:
-
Cells are co-transfected with two plasmids:
-
An expression plasmid for human PPARα.
-
A reporter plasmid containing multiple copies of a PPRE upstream of a minimal promoter driving the firefly luciferase gene.
-
-
A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.
-
Transfection is typically performed using a lipid-based transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound and clofibric acid) and a known PPARα agonist as a positive control (e.g., GW7647). A vehicle control (e.g., DMSO) is also included.
-
A typical concentration range for testing would be from 1 nM to 100 µM.
-
-
Incubation:
-
The cells are incubated with the compounds for 24-48 hours to allow for gene expression and protein synthesis.
-
-
Luciferase Assay:
-
The medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
Cells are lysed using a specific lysis buffer.
-
The cell lysate is transferred to a new 96-well plate.
-
Luciferase substrate is added to the lysate, and the luminescence is measured using a luminometer.
-
If a Renilla luciferase control was used, its activity is also measured.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
The fold induction of luciferase activity is calculated by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.
-
The EC50 values are determined by plotting the fold induction against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow Diagram
Caption: Luciferase Reporter Gene Assay Workflow.
Conclusion and Future Directions
To definitively compare the PPARα agonist activity of these two compounds, a head-to-head study using a standardized in vitro assay, such as the luciferase reporter gene assay detailed above, is essential. Such a study would provide quantitative EC50 values, enabling a precise comparison of their potencies. This information would be valuable for researchers in the field of metabolic diseases and drug discovery, contributing to a deeper understanding of the structural requirements for potent and selective PPARα agonism.
References
-
Creative Biolabs. PPAR Signaling Pathway. [Link]
-
Giampietro, L., et al. (2012). Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs. Bioorganic & Medicinal Chemistry Letters, 22(24), 7662-7666. [Link]
-
Singh, J. P., et al. (2005). Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. Molecular Pharmacology, 68(3), 763-768. [Link]
-
Kharbanda, S., et al. (1999). Stereoselective Effects of Chiral Clofibric Acid Analogs on Rat Peroxisome Proliferator-Activated Receptor Alpha (rPPAR Alpha) Activation and Peroxisomal Fatty Acid Beta-Oxidation. Pharmaceutical Research, 16(6), 846-851. [Link]
-
PubChem. (+-)-2-(3-Chlorophenoxy)propionic acid. [Link]
- Willson, T. M., et al. (2000). The Fibrates: A Class of Drugs that Activate Peroxisome Proliferator-Activated Receptor-alpha. Journal of Medicinal Chemistry, 43(4), 527-550.
-
Saeed, A., et al. (2007). Clofibric acid, a peroxisome proliferator-activated receptor alpha ligand, inhibits growth of human ovarian cancer. Molecular Cancer Therapeutics, 6(4), 1379-1386. [Link]
-
Kamata, S., et al. (2022). Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. International Journal of Molecular Sciences, 23(9), 4705. [Link]
-
BioKB. Relationship - Clofibric Acid - activates - PPAR. [Link]
-
Kersten, S., et al. (2000). Peroxisome Proliferator-Activated Receptor Alpha Target Genes. Vitamins and Hormones, 60, 1-36. [Link]
- Berger, J., & Moller, D. E. (2002). The Fibrates: A Reappraisal. Arteriosclerosis, Thrombosis, and Vascular Biology, 22(5), 729-735.
- Tyagi, S., et al. (2011). The Peroxisome Proliferator-Activated Receptors: A Family of Nuclear Receptors with Key Roles in Finely Tuning the Cellular Circadian Clock. Journal of Biological Rhythms, 26(1), 3-16.
-
Mandard, S., et al. (2004). Integrated physiology and systems biology of PPARα. Journal of Lipid Research, 45(11), 1983-1999. [Link]
Sources
- 1. Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clofibric acid, a peroxisome proliferator-activated receptor alpha ligand, inhibits growth of human ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective effects of chiral clofibric acid analogs on rat peroxisome proliferator-activated receptor alpha (rPPAR alpha) activation and peroxisomal fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]
Enantioselective Toxicity of 2-(3-Chlorophenoxy)-2-methylpropanoic Acid Isomers: A Comparative Guide
The Principle of Enantioselectivity in Phenoxypropionic Acid Herbicides
Phenoxypropionic acid herbicides, including 2-(3-Chlorophenoxy)-2-methylpropanoic acid, function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) and leading to uncontrolled growth and ultimately death in susceptible plants.[1] The herbicidal activity of these chiral compounds is predominantly associated with the (R)-enantiomer. This stereoselectivity arises from the specific binding interactions with auxin co-receptors in plants, such as the TIR1/AFB family of F-box proteins.[1] The (R)-enantiomer typically exhibits a much higher binding affinity for these receptors compared to its (S)-counterpart, leading to a more potent herbicidal effect.[1] Consequently, the (S)-enantiomer is often considered the "inactive" isomer in terms of herbicidal efficacy. However, from a toxicological and environmental perspective, the "inactive" enantiomer cannot be disregarded, as it may possess its own unique toxicological properties or contribute to the overall environmental burden of the chemical.[2]
Comparative Toxicological Profile: An Extrapolative Approach
In the absence of direct experimental data for the enantiomers of this compound, we can extrapolate from the well-documented enantioselective behavior of a closely related and widely studied analogue, Mecoprop (MCPP), which is 2-(4-chloro-2-methylphenoxy)propanoic acid. For Mecoprop, it is firmly established that the (R)-(+)-enantiomer (Mecoprop-P) is responsible for its herbicidal activity.[3] The racemic mixture of mecoprop is classified as toxicity class III - slightly toxic by the United States Environmental Protection Agency.[3]
While the herbicidal activity resides in the (R)-enantiomer, the toxicological evaluation of both enantiomers on non-target organisms is crucial for a comprehensive environmental risk assessment. For instance, studies on other chiral pesticides have shown that the less active or inactive enantiomer can sometimes exhibit higher toxicity to non-target species.[2]
Table 1: Postulated Comparative Toxicity of this compound Enantiomers (Based on Analogue Data)
| Enantiomer | Herbicidal Activity (Target Organisms - Plants) | Potential Toxicity to Non-Target Organisms (e.g., Aquatic Life) |
| (R)-2-(3-Chlorophenoxy)-2-methylpropanoic acid | High (Expected primary herbicidal enantiomer) | Data not available. Potentially toxic, similar to other chlorophenoxy herbicides. |
| (S)-2-(3-Chlorophenoxy)-2-methylpropanoic acid | Low to negligible | Data not available. Toxicity cannot be assumed to be negligible and requires experimental verification. |
| Racemic this compound | Moderate (Represents a 50:50 mixture) | The racemic mixture of the related compound, mecoprop, is considered slightly toxic.[3] |
It is imperative to emphasize that the information in Table 1 is a postulation based on the known behavior of analogous compounds and serves as a framework for future research. Experimental validation is essential.
Mechanistic Insights into Enantioselective Toxicity
The differential toxicity of the enantiomers of phenoxypropionic acid herbicides can be attributed to their stereospecific interactions at a molecular level.
Figure 1: Proposed differential binding of (R)- and (S)-enantiomers to the target auxin co-receptor.
Beyond the primary target site in plants, the enantiomers may interact differently with other biological macromolecules in non-target organisms, leading to varied toxicological outcomes. These could include enzymes, receptors, and transport proteins, resulting in effects on development, reproduction, and survival.[4]
Experimental Protocols for Enantioselective Toxicity Assessment
To address the current data gap, rigorous experimental investigation is required. The following protocols provide a framework for the chiral separation and subsequent toxicological evaluation of the enantiomers of this compound.
Enantiomer Separation by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for the separation of enantiomers. Based on methodologies for similar phenoxypropionic acids, the following protocol can be adapted.
Figure 2: Workflow for chiral separation of enantiomers using HPLC.
Methodology:
-
Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as Chiralcel OD, have shown good separation for phenoxypropionate derivatives.
-
Mobile Phase Preparation: A typical mobile phase would consist of a mixture of n-hexane and isopropanol with a small amount of a modifier like formic acid to improve peak shape (e.g., 90:10:0.1 v/v/v n-hexane/isopropanol/formic acid). The optimal ratio should be determined experimentally.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a wavelength where the compound absorbs, for example, 254 nm.
-
-
Fraction Collection: Collect the separated enantiomer peaks for subsequent toxicity testing. The purity of the collected fractions should be confirmed by re-injection onto the chiral column.
Enantiomer Separation by Capillary Electrophoresis (CE)
Capillary electrophoresis is another powerful technique for chiral separations, offering high efficiency and low sample consumption.
Methodology:
-
Capillary and Buffer Preparation:
-
Use a fused silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
The background electrolyte (BGE) is crucial for separation. A phosphate buffer (e.g., 50 mM, pH 7.5) containing a chiral selector is required. Cyclodextrins (e.g., β-cyclodextrin or its derivatives) are commonly used chiral selectors for this class of compounds. The type and concentration of the cyclodextrin need to be optimized.
-
-
Sample Preparation: Dissolve the racemic compound in the BGE at a low concentration (e.g., 0.1 mg/mL).
-
Electrophoretic Conditions:
-
Voltage: 15-25 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic or electrokinetic injection for a short duration.
-
Detection: UV detection at an appropriate wavelength.
-
-
Peak Identification: The migration order of the enantiomers will depend on their interaction with the chiral selector.
Ecotoxicological Testing
Once the enantiomers are separated and their purity confirmed, their toxicity can be assessed using standardized ecotoxicological tests on non-target organisms.
a) Aquatic Invertebrate Acute Toxicity Test (e.g., Daphnia magna)
This test determines the concentration of a substance that is lethal to 50% of the test organisms (LC50) over a 48-hour period.
-
Test Organisms: Daphnia magna neonates (<24 hours old).
-
Test Solutions: Prepare a series of concentrations for each enantiomer and the racemic mixture in a suitable culture medium. A control group with no test substance is also required.
-
Exposure: Expose the daphnids to the test solutions for 48 hours under controlled conditions (temperature, light).
-
Observation: Record the number of immobilized daphnids at 24 and 48 hours.
-
Data Analysis: Calculate the 48-hour LC50 values and their 95% confidence intervals for each enantiomer and the racemate.
b) Fish Embryo Acute Toxicity (FET) Test (e.g., Zebrafish, Danio rerio)
The FET test is a valuable alternative to adult fish testing and provides information on developmental toxicity.
-
Test Organisms: Newly fertilized zebrafish embryos.
-
Test Solutions: Prepare a range of concentrations for each enantiomer and the racemic mixture in embryo medium.
-
Exposure: Expose the embryos to the test solutions for 96 hours post-fertilization.
-
Observation: Record lethal endpoints (coagulation of fertilized eggs, lack of somite formation, non-detachment of the tail, and lack of heartbeat) at 24, 48, 72, and 96 hours. Sub-lethal developmental abnormalities should also be noted.
-
Data Analysis: Determine the 96-hour LC50 values for each test substance.
Conclusion and Future Directions
The principle of enantioselectivity is well-established for phenoxypropionic acid herbicides, with the (R)-enantiomer typically being the herbicidally active form. However, a significant knowledge gap exists regarding the specific enantioselective toxicity of this compound to non-target organisms. This guide has provided a framework for understanding the potential differences between its (R)- and (S)-isomers based on data from analogous compounds and has detailed the necessary experimental protocols for definitive investigation.
Future research should prioritize the chiral separation of this compound and the subsequent comparative toxicological testing of its enantiomers on a range of relevant non-target organisms. Such data are essential for a comprehensive environmental risk assessment and to inform regulatory decisions regarding the production and use of this and other chiral agrochemicals. A move towards the commercialization of enantiopure formulations, containing only the active (R)-enantiomer, could significantly reduce the chemical load on the environment, but this can only be justified with a thorough understanding of the toxicological profile of both enantiomers.
References
-
Mecoprop | C10H11ClO3 | CID 7153 - PubChem. Available from: [Link]
-
Structural formulas of the (R) and the (S) enantiomer of 2-(4-chloro2-methylphenoxy)propionic acid (mecoprop). - ResearchGate. Available from: [Link]
-
Enantioselective Environmental Toxicology of Chiral Pesticides - ACS Publications. Available from: [Link]
-
A Zebrafish Embryo Model to Screen Potential Therapeutic Compounds in Sapindaceae Poisoning - PMC - NIH. Available from: [Link]
-
Effects of pharmaceuticals on Daphnia survival, growth, and reproduction - PubMed. Available from: [Link]
-
Mechanisms of the enantioselective effects of phenoxyalkanoic acid herbicides DCPP and MCPP - PubMed. Available from: [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship of 2-(3-Chlorophenoxy)-2-methylpropanoic Acid Analogs as Potent Hypolipidemic Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(3-chlorophenoxy)-2-methylpropanoic acid analogs, a class of compounds with significant potential in the management of dyslipidemia. Drawing upon established principles from related fibrate and phenoxypropanoic acid derivatives, we will explore the molecular architecture required for potent hypolipidemic activity, primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics for metabolic disorders.
Introduction: The Fibrate Legacy and the Promise of New Analogs
The global prevalence of metabolic diseases, including hyperlipidemia and type 2 diabetes, has spurred intensive research into novel therapeutic agents. The fibrate class of drugs, such as clofibrate and fenofibrate, have long been a cornerstone in the management of dyslipidemia, primarily by lowering triglyceride levels and raising high-density lipoprotein (HDL) cholesterol. Their mechanism of action is largely attributed to the activation of PPARα, a nuclear receptor that plays a pivotal role in lipid and glucose homeostasis.
The core structure of these drugs, a phenoxyisobutyric acid scaffold, is exemplified by this compound. Understanding how modifications to this scaffold impact biological activity is crucial for the rational design of next-generation hypolipidemic agents with improved efficacy and safety profiles. This guide will dissect the key structural components of these analogs and their influence on PPAR activation and overall hypolipidemic potential.
The Pharmacophore: Key Structural Features for Activity
The general structure of the this compound pharmacophore can be divided into three key regions: the acidic head, the linker, and the aromatic tail. The interplay between these regions dictates the molecule's ability to bind to and activate PPARs.
Caption: Core pharmacophore of 2-phenoxy-2-methylpropanoic acid analogs.
The Acidic Head: An Anchor for Receptor Binding
The carboxylic acid moiety is a critical feature for the activity of these compounds. It typically forms a salt bridge with a key amino acid residue in the ligand-binding pocket of PPARs, anchoring the molecule in the active site. Esterification of this group generally leads to a prodrug that must be hydrolyzed in vivo to the active carboxylic acid.
The Linker Region: Optimizing Orientation
The gem-dimethyl group on the propanoic acid chain plays a crucial role in the molecule's conformation and metabolic stability. This steric bulk can shield the adjacent carboxylic acid from rapid metabolism and helps to orient the aromatic tail within the binding pocket for optimal interactions.
The Aromatic Tail: Driving Potency and Selectivity
The substituted phenoxy ring is responsible for the majority of the hydrophobic interactions within the PPAR ligand-binding pocket. The nature and position of substituents on this ring are major determinants of potency and selectivity for different PPAR isoforms (α, γ, and δ).
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study on a complete series of this compound analogs is not extensively documented in publicly available literature, we can extrapolate key trends from studies on closely related fibrates and other phenoxypropanoic acid derivatives.
Impact of Phenyl Ring Substitution
The substitution pattern on the phenyl ring significantly influences PPAR activation.
-
Position of the Halogen: In the parent compound, the chlorine atom is at the meta- (3-) position. Studies on related halo-substituted phenoxyisobutyrates have shown that the position of the halogen can affect isoform selectivity. For instance, para-substitution, as seen in clofibric acid, is common in many active fibrates.
-
Nature of the Substituent: Replacing the chlorine with other groups can modulate activity. Electron-withdrawing groups are often favored. The introduction of bulkier substituents at the para-position has been shown to influence potency and can even introduce PPARγ or PPARδ activity.[1]
Comparative Activity of Fibrate Analogs
The following table summarizes the PPARα and PPARγ activation data for fenofibric acid (the active metabolite of fenofibrate) and other related compounds, providing a benchmark for the expected activity of novel analogs.
| Compound | Structure | PPARα EC50 (µM) | PPARγ EC50 (µM) | Reference |
| Fenofibric Acid | 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoic acid | ~5-10 | >100 | [2] |
| GW590735 | A potent PPARα agonist | 0.004 | >2 | [3] |
| GL479 | A dual PPARα/γ agonist | 0.6 | 1.4 | [4] |
EC50 values are approximate and can vary depending on the specific assay conditions.
The data clearly indicates that significant improvements in potency and selectivity can be achieved through structural modifications of the basic phenoxypropanoic acid scaffold. For instance, GW590735 demonstrates nanomolar potency for PPARα with high selectivity over PPARγ.[3]
Experimental Protocols for Evaluation
To facilitate the comparative analysis of novel this compound analogs, we provide detailed, step-by-step methodologies for key in vitro assays.
Synthesis of this compound Analogs
A general synthetic route to these analogs involves the Williamson ether synthesis.
Caption: General synthetic workflow for 2-phenoxy-2-methylpropanoic acid analogs.
Step-by-Step Protocol:
-
Phenoxide Formation: To a solution of the desired substituted phenol in an anhydrous aprotic solvent (e.g., DMF or THF), add one equivalent of a strong base such as sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to stir at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.
-
Williamson Ether Synthesis: To the resulting phenoxide solution, add 1.1 equivalents of ethyl 2-bromo-2-methylpropanoate dropwise at 0°C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Workup and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester product by column chromatography on silica gel.
-
Ester Hydrolysis (Saponification): Dissolve the purified ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Acidification and Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify to pH 2-3 with cold 1N HCl. The carboxylic acid product will often precipitate and can be collected by filtration. Alternatively, extract the acidified aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
PPARα Luciferase Reporter Assay
This cell-based assay quantitatively measures the ability of a compound to activate PPARα.
Caption: Workflow for a PPARα luciferase reporter assay.
Step-by-Step Protocol:
-
Cell Culture and Seeding: Culture a suitable host cell line (e.g., HEK293T or HepG2) co-transfected with a PPARα expression vector and a luciferase reporter vector containing PPAR response elements (PPREs). Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a positive control (e.g., fenofibric acid or GW590735) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: After incubation, lyse the cells using a commercial luciferase assay lysis buffer. Add the luciferase substrate to the cell lysate according to the manufacturer's instructions.
-
Data Acquisition and Analysis: Measure the luminescence signal using a plate-reading luminometer.[5][6] Plot the luminescence intensity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
In Vitro Hypolipidemic Assays
1. HMG-CoA Reductase Enzymatic Assay
This assay measures the direct inhibitory effect of compounds on the rate-limiting enzyme in cholesterol biosynthesis.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare a reaction mixture containing assay buffer, NADPH, and the test compound at various concentrations.
-
Enzyme Addition: Add a purified, recombinant HMG-CoA reductase enzyme to initiate the reaction.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time at 37°C using a microplate reader. The rate of NADPH oxidation is proportional to the enzyme activity.[7][8]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
2. Oil Red O Staining for Adipocyte Lipid Accumulation
This assay assesses the effect of compounds on lipid accumulation in differentiated adipocytes.
Step-by-Step Protocol:
-
Adipocyte Differentiation: Culture pre-adipocytes (e.g., 3T3-L1 cells) in a differentiation medium containing insulin, dexamethasone, and IBMX to induce adipogenesis. Treat the cells with test compounds during the differentiation process.
-
Fixation: After 7-10 days of differentiation, wash the cells with phosphate-buffered saline (PBS) and fix them with 10% formalin for at least 1 hour.
-
Staining: Wash the fixed cells with water and then with 60% isopropanol. Allow the wells to dry completely. Add Oil Red O working solution and incubate for 10-20 minutes at room temperature.[9]
-
Washing and Visualization: Wash the cells with water to remove excess stain. Visualize the stained lipid droplets (red) under a microscope.
-
Quantification: To quantify lipid accumulation, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance of the eluate at approximately 500 nm.[10]
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a promising area of research for the development of novel hypolipidemic agents. By leveraging the established knowledge of fibrate SAR, medicinal chemists can rationally design new compounds with enhanced potency and selectivity for PPARα. The experimental protocols detailed in this guide provide a robust framework for the synthesis and in vitro evaluation of these analogs. Future studies should focus on establishing a more comprehensive SAR for the 3-substituted series and exploring the in vivo efficacy and safety of the most promising candidates.
References
- Miyachi, H., et al. (2002). Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) activators: novel human PPARalpha-selective activators. Bioorganic & Medicinal Chemistry Letters, 12(1), 77-80.
- Giampietro, L., et al. (2012). Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs. Bioorganic & Medicinal Chemistry Letters, 22(24), 7662-7666.
- Assay Genie. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816).
- BioVision. (n.d.). Lipid (Oil Red O) Staining Kit.
- MDPI. (2018). Aster glehni F.
- Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. (2019). Journal of Biological Chemistry, 294(26), 10214-10227.
- UCLA. (2005). ADIPOCYTE STAINING WITH OIL RED O.
- Miyachi, H., et al. (2006). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry Letters, 16(3), 554-558.
- Sa-bioRodriguez, L. (2023). Lipid (Oil Red O) Staining. protocols.io.
- Creative BioMart. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit.
- An optimized method for Oil Red O staining with the salicylic acid ethanol solution. (2022). Future Biotechnology.
- Sigma-Aldrich. (n.d.). HMG-COA Reductase Assay Kit (CS1090) – Technical Bulletin.
- INDIGO Biosciences. (n.d.).
- INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System.
- Sigma-Aldrich. (n.d.). HMG-CoA Reductase (HMGR) Assay Kit.
- PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibr
- Giampietro, L., et al. (2012). Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs.
- Two-dimensional quantitative structure-activity relationship studies on bioactive ligands of peroxisome proliferator-activated receptor δ. (2010). Journal of the Brazilian Chemical Society, 21(8), 1431-1440.
- Fibrates: From PPARa activation to clinical use in the metabolic syndrome. (2006). Atherosclerosis Supplements, 7(2), 17-22.
- INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System.
- Sierra, M. L., et al. (2007). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. Journal of Medicinal Chemistry, 50(4), 685-695.
- Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. (2017). Biological and Pharmaceutical Bulletin, 40(10), 1747-1752.
- Miyachi, H., et al. (2002). Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR)
- Miyachi, H., et al. (2003). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor α subtype-selective activators. Journal of Medicinal Chemistry, 46(17), 3581-3599.
- Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. (2020). Journal of Medicinal Chemistry, 63(6), 3073-3091.
- Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. (1981).
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 2-[4-(hydroxyphenoxy)] propionic acid.
- Sigma-Aldrich. (n.d.). 2-(p-Chlorophenoxy)-2-methylpropionic acid 97%.
- Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. (2011).
- PubChem. (n.d.). (+-)-2-(3-Chlorophenoxy)propionic acid.
Sources
- 1. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. korambiotech.com [korambiotech.com]
- 7. assaygenie.com [assaygenie.com]
- 8. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. research.mcdb.ucla.edu [research.mcdb.ucla.edu]
A Comparative Guide to QSAR Modeling of Phenoxy Herbicides: Methodologies and Performance
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Introduction: Deciphering the Herbicidal Activity of Phenoxy Derivatives through Computational Lenses
Phenoxy herbicides, a class of synthetic auxins, have been instrumental in selective weed control for decades.[1][2] Their mechanism of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible broadleaf weeds.[1][3] Prominent members of this class include 2,4-dichlorophenoxyacetic acid (2,4-D), 4-chloro-2-methylphenoxyacetic acid (MCPA), and mecoprop.[2][4][5] Understanding the relationship between the chemical structure of these compounds and their herbicidal efficacy is paramount for the development of new, more effective, and environmentally benign herbicides. Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational framework to achieve this by establishing mathematical relationships between the structural or physicochemical properties of molecules and their biological activities.[6][7]
This guide offers a comparative analysis of different QSAR modeling approaches applied to phenoxy herbicides. We will delve into the critical steps of the QSAR workflow, compare the performance of various models based on published experimental data, and provide insights into the selection of appropriate methodologies for researchers in agrochemical discovery and environmental science.
The QSAR Workflow: A Step-by-Step Protocol for Modeling Herbicidal Activity
A robust QSAR study follows a systematic workflow to ensure the development of a predictive and reliable model.[6][8] The causality behind each step is crucial for the scientific integrity of the resulting model.
Data Curation: The Foundation of a Predictive Model
The initial and most critical step is the collection of a high-quality dataset. This involves gathering a series of phenoxy herbicide analogues with their corresponding biological activity data, typically expressed as the concentration required to elicit a specific response (e.g., EC50, the half-maximal effective concentration).[9] The accuracy and consistency of this biological data are paramount, as they directly influence the quality of the QSAR model. It is essential to source data from reputable studies and ensure that the experimental conditions under which the activities were measured are comparable across the dataset.
Molecular Descriptor Calculation: Translating Structure into Numbers
Once the dataset is curated, the two-dimensional (2D) or three-dimensional (3D) structures of the molecules are used to calculate a wide range of numerical parameters known as molecular descriptors.[8][10] These descriptors quantify various aspects of the molecular structure, including:
-
Topological descriptors: Describe the connectivity of atoms in a molecule.
-
Geometrical descriptors: Relate to the 3D shape and size of the molecule.
-
Electronic descriptors: Characterize the distribution of electrons within the molecule, influencing its reactivity and interactions.[11]
-
Hydrophobic descriptors (e.g., logP): Measure the lipophilicity of the molecule, which is crucial for its transport and interaction with biological membranes.[1]
The choice of descriptors is critical and should be guided by a mechanistic understanding of the herbicidal action of phenoxy compounds. For instance, since these herbicides mimic auxin, descriptors related to molecular shape, electronic properties, and hydrophobicity are likely to be relevant.
Model Development: Finding the Mathematical Relationship
With the calculated descriptors and biological activity data, a mathematical model is constructed to find a correlation between them.[6] Various statistical and machine learning techniques can be employed for this purpose:
-
Multiple Linear Regression (MLR): A statistical method that establishes a linear relationship between the biological activity and a set of descriptors.[12][13]
-
Partial Least Squares (PLS): A regression technique suitable for datasets with a large number of correlated descriptors.[13]
-
Support Vector Machines (SVM): A machine learning algorithm that can model both linear and non-linear relationships.[12]
-
Artificial Neural Networks (ANN) and Deep Neural Networks (DNN): Advanced machine learning models capable of capturing complex, non-linear patterns in the data.[14]
The selection of the modeling technique often depends on the complexity of the structure-activity relationship and the size of the dataset.
Model Validation: Ensuring Predictive Power
A QSAR model is only useful if it can accurately predict the activity of new, untested compounds.[8][15] Therefore, rigorous validation is a mandatory step. Common validation techniques include:
-
Internal Validation (Cross-validation): The dataset is split into training and test sets. The model is built on the training set and its predictive performance is evaluated on the test set. A common method is leave-one-out (LOO) cross-validation.[12][15]
-
External Validation: The model's predictive ability is assessed on an external set of compounds that were not used in the model development process.[15]
Key statistical parameters used to evaluate model performance include the coefficient of determination (R²), the cross-validated R² (q²), and the root mean square error (RMSE).[10][14] A robust and predictive QSAR model will have high values for R² and q² and a low RMSE.
The following diagram illustrates the comprehensive QSAR workflow:
Caption: A schematic overview of the Quantitative Structure-Activity Relationship (QSAR) modeling workflow.
Comparative Analysis of QSAR Models for Phenoxy Herbicides
Several studies have applied QSAR modeling to understand the herbicidal activity of phenoxy derivatives. A comparison of these models reveals insights into the most effective approaches and the key molecular features driving their activity.
| QSAR Model Type | Key Descriptors Identified | Reported Performance Metrics | Key Findings & Insights | Reference |
| 2D-QSAR (MLR) | Topological indices, Electronic parameters (e.g., Hammett constants), Hydrophobicity (logP) | R² = 0.85 - 0.95 | Emphasizes the importance of electronic effects of substituents on the aromatic ring and overall lipophilicity for herbicidal activity. | [13] |
| 3D-QSAR (CoMFA) | Steric and Electrostatic fields | q² > 0.6 | Provides a 3D map of favorable and unfavorable regions for substituent placement, guiding the design of more potent analogues. | [13] |
| Support Vector Machine (SVM) | A combination of 2D and 3D descriptors | R² > 0.90 for training and test sets | Demonstrates the ability of non-linear models to capture complex structure-activity relationships, often outperforming linear models like MLR. | [12] |
| Hologram QSAR (HQSAR) | Fragment-based descriptors | Good predictive ability | Identifies key molecular fragments that contribute positively or negatively to the herbicidal activity. | [16] |
Key Insights from the Comparison:
-
Descriptor Importance: Across different models, electronic properties of the aromatic ring substituents and the overall hydrophobicity of the molecule consistently emerge as critical determinants of herbicidal activity.[1][11]
-
Model Complexity: While simpler models like MLR can provide valuable insights, more complex, non-linear models like SVM often yield higher predictive accuracy, suggesting that the relationship between the structure of phenoxy herbicides and their activity is not strictly linear.[12]
-
Dimensionality Matters: 3D-QSAR and HQSAR models offer a more detailed and spatially resolved understanding of the structure-activity landscape compared to 2D-QSAR, providing more specific guidance for the design of new molecules.[13][16]
The following diagram illustrates the relationship between key molecular descriptors and the herbicidal activity of phenoxy compounds:
Caption: Key molecular descriptors influencing the herbicidal activity of phenoxy compounds.
Experimental Protocols: A Guide to Generating QSAR-Ready Data
The reliability of any QSAR model is fundamentally dependent on the quality of the input biological data. Here, we outline a generalized protocol for assessing the herbicidal activity of phenoxy compounds, which can generate data suitable for QSAR modeling.
Protocol: Whole-Plant Phytotoxicity Assay
This protocol is designed to determine the EC50 value of a phenoxy herbicide on a target weed species.
Materials:
-
Seeds of a susceptible broadleaf weed species (e.g., Arabidopsis thaliana, wild mustard).
-
Potting mix.
-
Growth chambers or greenhouse with controlled temperature, light, and humidity.
-
Phenoxy herbicide stock solutions of known concentrations.
-
Surfactant.
-
Spraying equipment calibrated for uniform application.
Procedure:
-
Plant Growth: Sow seeds in pots filled with potting mix and grow them in a controlled environment until they reach a specific growth stage (e.g., 2-4 true leaves).
-
Herbicide Preparation: Prepare a series of herbicide dilutions from the stock solution. A typical range might be from 0.01 to 1000 mg/L. Add a non-ionic surfactant to each solution to ensure proper leaf wetting.
-
Herbicide Application: Randomly assign plants to different treatment groups, including a control group (sprayed with water and surfactant only). Apply the herbicide solutions uniformly to the foliage of the plants using the calibrated sprayer.
-
Incubation and Observation: Return the treated plants to the growth chamber and observe them for a set period (e.g., 14-21 days).
-
Data Collection: At the end of the observation period, assess the phytotoxicity. This can be done by visual scoring of injury (on a scale of 0-100%) or by measuring the fresh or dry weight of the above-ground biomass.
-
Data Analysis: For each herbicide concentration, calculate the average response (e.g., percent inhibition of growth compared to the control). Use a suitable statistical software to perform a dose-response analysis and calculate the EC50 value.
Conclusion: The Future of Herbicide Design is Computational
QSAR modeling has proven to be an invaluable tool in the study of phenoxy herbicides, providing significant insights into the structural features that govern their biological activity.[17][18] By leveraging a combination of 2D and 3D descriptors and employing a range of modeling techniques from simple linear regression to advanced machine learning algorithms, researchers can build predictive models that accelerate the discovery and optimization of new herbicidal compounds. The comparative analysis presented in this guide highlights that while various models can be effective, the choice of methodology should be tailored to the specific research question and the available data. As computational power and algorithmic sophistication continue to grow, the role of QSAR in developing next-generation, safer, and more effective herbicides is set to expand even further.[19][20]
References
-
Ghasemi, P. S., & Ghasemi, F. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1314. [Link]
-
Nycz, J. E., Piskorska-Pliiszczyńska, J., & Wozniakiewicz, M. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 27(19), 6523. [Link]
-
Ghasemi, P. S., & Ghasemi, F. (2016). Developing a support vector machine based QSPR model for prediction of half-life of some herbicides. Ecotoxicology and Environmental Safety, 134, 28-34. [Link]
-
Argese, E., Bettiol, C., Ghelli, A., & Miana, P. (2005). Study on the toxicity of phenolic and phenoxy herbicides using the submitochondrial particle assay. Toxicology in Vitro, 19(8), 1035-1043. [Link]
-
Yang, C., Wang, Y., Zhang, X., & Liu, H. (2022). Development of QSAR models for evaluating pesticide toxicity against Skeletonema costatum. Ecotoxicology and Environmental Safety, 232, 113264. [Link]
-
PubChem. (n.d.). (2,4-Dichlorophenoxy)acetic acid. National Center for Biotechnology Information. [Link]
-
Kim, J. S., Lee, H., & Kim, H. J. (2013). 2D-QSAR and HQSAR Analysis on the Herbicidal Activity and Reactivity of New O,O-dialkyl-1-phenoxy-acetoxy-1-methylphosphonate Analogues. Bulletin of the Korean Chemical Society, 34(1), 161-168. [Link]
-
Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. [Link]
-
Wikipedia. (2024). Quantitative structure–activity relationship. [Link]
-
The World of Protozoa, Rotifera, Nematoda and Oligochaeta. (n.d.). Phenoxy (C6H5O-) herbicides. [Link]
-
Wikipedia. (2024). Phenoxyacetic acid. [Link]
-
ResearchGate. (n.d.). Phenoxy Herbicides (2,4-D). [Link]
-
Roy, K., & Roy, K. (2019). 4D-quantitative structure–activity relationship modeling: making a comeback. Expert Opinion on Drug Discovery, 14(11), 1109-1112. [Link]
-
ResearchGate. (n.d.). -Actual and Predicted data of herbicidal Activity. [Link]
-
Wikipedia. (2024). Phenoxy herbicide. [Link]
-
Wikipedia. (2024). Mecoprop. [Link]
-
El-Shahaby, O. A., & Ahmed, M. K. (2009). Genotoxicity of the herbicide 2, 4-dichlorophenoxyacetic acid (2, 4-D): Higher plants as monitoring systems. American-Eurasian Journal of Sustainable Agriculture, 3(3), 452-459. [Link]
-
Zawahir, S., Roberts, D. M., Palangasinghe, C., Mohamed, F., Eddleston, M., Dawson, A. H., ... & Gawarammana, I. (2010). Acute intentional self-poisoning with a herbicide product containing fenoxaprop-P-ethyl, ethoxysulfuron, and isoxadifen ethyl: a prospective observational study. Clinical Toxicology, 48(1), 63-67. [Link]
-
Wang, F., Zhang, Y., & Li, Y. (2020). Characteristic of dissolved organic matter polar fractions with variable sources by spectrum technologies: Chemical properties and interaction with phenoxy herbicide. Chemosphere, 250, 126265. [Link]
-
Zawahir, S., Roberts, D. M., Palangasinghe, C., Mohamed, F., Eddleston, M., Dawson, A. H., ... & Gawarammana, I. (2010). Acute intentional self-poisoning with a herbicide product containing fenoxaprop-P-ethyl, ethoxysulfuron and isoxadifen ethyl. A prospective observational study. Clinical toxicology (Philadelphia, Pa.), 48(1), 63–67. [Link]
-
Tiwari, S. (2025). QSAR Modeling Techniques: A Comprehensive Review of Tools and Best Practices. International Journal of Cheminformatics, 3(1), 50-57. [Link]
-
Roy, K., & Roy, K. (2019). 4D-quantitative structure–activity relationship modeling: making a comeback. Expert Opinion on Drug Discovery, 14(11), 1109-1112. [Link]
-
Jugulam, M., & Shyam, C. (2015). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Scientia Agricola, 72(4), 356-361. [Link]
-
Busi, R., & Powles, S. B. (2017). Weed Resistance to Synthetic Auxin Herbicides. Pest Management Science, 73(11), 2276-2283. [Link]
-
EXTOXNET. (1995). Mecoprop. Extension Toxicology Network. [Link]
-
Liu, Y., Zhang, J., & Li, Y. (2021). Semi-automated workflow for molecular pair analysis and QSAR-assisted transformation space expansion. Journal of Cheminformatics, 13(1), 84. [Link]
-
Benfenati, E., Gini, G., & Grasso, P. (2021). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. International Journal of Molecular Sciences, 22(19), 10452. [Link]
-
Duchowicz, P. R., & Castro, E. A. (2009). 4D-QSAR: Perspectives in Drug Design. Current computer-aided drug design, 5(2), 119–131. [Link]
-
Carazo, E., Pérez-de-Luque, A., & Morillo, E. (2014). Slow-release formulations of the herbicide MCPA by using clay-protein composites. Pest management science, 70(10), 1590–1596. [Link]
-
El-Mottaleb, M. A., & El-Kafrawy, P. (2020). A machine learning-based QSAR model for predicting phenols cytotoxicity. International Journal of Scientific and Management Research, 3(6), 1-10. [Link]
-
Optibrium. (2025, February 19). How to build a better QSAR model [Video]. YouTube. [Link]
-
Noolvi, M. N., Patel, H. M., & Bhardwaj, V. (2012). A QSAR analysis of 2-phenoxy-N-substituted acetamide analogues as hypoxia-inducible factor-1(HIF-1) inhibitors: a rational approach to anticancer drug design. Letters in drug design & discovery, 9(5), 461–472. [Link]
-
Liu, Y., Zhang, J., & Li, Y. (2021). QSAR-assisted-MMPA to expand chemical transformation space for lead optimization. Briefings in bioinformatics, 22(5), bbaa374. [Link]
-
Grisoni, F., & Consonni, V. (2024). A Review of Quantitative Structure–Activity Relationship (QSAR) Models to Predict Thyroid Hormone System Disruption by Chemical Substances. International Journal of Molecular Sciences, 25(5), 2826. [Link]
-
Boulaamane, A., Oubenali, M., & Ghamali, M. (2022). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Journal of the Indian Chemical Society, 99(11), 100747. [Link]
-
Jugulam, M., & Shyam, C. (2015). Auxinic herbicides, mechanisms of action, and weed resistance. Scientia Agricola, 72(4), 356-361. [Link]
-
Roy, K., & Kar, S. (2021). Mechanistic and Predictive QSAR Analysis of Diverse Molecules to Capture Salient and Hidden Pharmacophores for Anti-Thrombotic Activity. Molecules, 26(15), 4647. [Link]
-
Daly, R., Narayan, T., Diaz, F., Moreno, J. G., Nolan, M., O'Riordan, A., & lovera, P. (2022). SERS based detection of herbicide MCPA using electrochemically synthesized 2D-silver nanodendrites functionalized with cyclodextrin. ChemRxiv. [Link]
-
ResearchGate. (n.d.). In-silico Extraction of Design Ideas Using MMPA-by-QSAR and its Application on ADME Endpoints. [Link]
-
PLOS One. (2023). Pharmacophore modeling and QSAR analysis of anti-HBV flavonols. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 3. cdn.nufarm.com [cdn.nufarm.com]
- 4. Phenoxy (C6H5O-) herbicides [nies.go.jp]
- 5. Mecoprop - Wikipedia [en.wikipedia.org]
- 6. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 7. journals.stmjournals.com [journals.stmjournals.com]
- 8. ddg-pharmfac.net [ddg-pharmfac.net]
- 9. researchgate.net [researchgate.net]
- 10. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid [mdpi.com]
- 12. Developing a support vector machine based QSPR model for prediction of half-life of some herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A QSAR analysis of 2-phenoxy-N-substituted acetamide analogues as hypoxia-inducible factor-1(HIF-1) inhibitors: a rational approach to anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijsmr.in [ijsmr.in]
- 15. A Review of Quantitative Structure–Activity Relationship (QSAR) Models to Predict Thyroid Hormone System Disruption by Chemical Substances [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. 4D- quantitative structure–activity relationship modeling: making a comeback - NCSU Bioinformatics Research Center [brc.ncsu.edu]
A Researcher's Guide to the Comparative Metabolism of 2-(3-Chlorophenoxy)-2-methylpropanoic Acid in Plants
A roadmap for investigating a novel phenoxyalkanoic acid herbicide.
Introduction
The central hypothesis is that the metabolism of 2-(3-Chlorophenoxy)-2-methylpropanoic acid will follow the established three-phase detoxification pathway for xenobiotics in plants:
-
Phase I: Modification of the parent molecule, typically through oxidation, reduction, or hydrolysis.
-
Phase II: Conjugation of the Phase I metabolite with endogenous molecules such as sugars or amino acids to increase water solubility and reduce toxicity.
-
Phase III: Sequestration and storage of the conjugated metabolites within the plant cell, often in the vacuole, or incorporation into cell wall components.
Understanding the nuances of these metabolic processes across different plant species, particularly between tolerant monocots and susceptible dicots, is paramount for the development of effective and safe herbicidal applications.
Predicted Metabolic Pathways: A Comparative Overview
Based on extensive research into the metabolism of 2,4-D, MCPA, and mecoprop, we can predict the likely metabolic fate of this compound. The primary differences in metabolism are expected to be observed between monocotyledonous and dicotyledonous plants.
Phase I Metabolism: The Initial Attack
The initial modifications to the this compound molecule are anticipated to be catalyzed by cytochrome P450 monooxygenases.[1][2][3][4] Two principal reactions are plausible:
-
Aromatic Hydroxylation: The addition of a hydroxyl (-OH) group to the chlorophenoxy ring. This is a common detoxification step for phenoxyalkanoic acid herbicides. The position of hydroxylation can vary between plant species.
-
Side-Chain Oxidation: While less common for this class of herbicides, oxidation of the methyl group on the propanoic acid side chain is a possibility.
Generally, monocotyledonous plants like wheat and corn possess a greater capacity for rapid aromatic hydroxylation, which is a key mechanism of their tolerance to these herbicides.[1][2][3][4] In contrast, susceptible dicot species may exhibit slower rates of Phase I metabolism.
Phase II Metabolism: Conjugation for Detoxification
Following Phase I modification, or in some cases acting directly on the parent molecule, Phase II conjugation reactions are critical for detoxification. The nature of the conjugate formed is often a key differentiator between plant species.
-
In Dicotyledonous Plants (e.g., Soybean, Pea): The predominant conjugation pathway is expected to be the formation of amino acid conjugates . The carboxylic acid group of this compound or its hydroxylated metabolite is likely to form an amide bond with amino acids such as aspartic acid and glutamic acid. This has been well-documented for 2,4-D in soybean.
-
In Monocotyledonous Plants (e.g., Wheat, Barley): In contrast, monocots are predicted to favor the formation of glucose esters and glucosides . The carboxylic acid group can form an ester linkage with glucose, or a hydroxyl group introduced during Phase I can be glucosylated. This rapid conjugation to glucose is a hallmark of herbicide detoxification in tolerant cereal crops.[1][2][3][4]
The differential conjugation pathways are a cornerstone of the selectivity of phenoxyalkanoic acid herbicides.
Caption: Predicted metabolic pathway of this compound in plants.
Experimental Protocols for Metabolic Analysis
To validate these predictions and quantify the metabolic fate of this compound, a robust analytical workflow is essential. The following protocols are recommended, integrating established methodologies for herbicide residue analysis in plant tissues.
Sample Preparation: QuEChERS-based Extraction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective and widely adopted technique for the extraction of pesticide residues from a variety of matrices, including plant tissues.[5][6][7][8][9]
Step-by-Step Protocol:
-
Sample Homogenization: Harvest plant tissue (e.g., leaves, stems, roots) and immediately flash-freeze in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction:
-
Weigh 2-5 g of homogenized plant powder into a 50 mL centrifuge tube.
-
For dry samples like seeds, add an appropriate amount of water to rehydrate the sample.
-
Add 10 mL of acetonitrile (with 1% acetic acid for acidic herbicides).
-
Add an appropriate internal standard.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for another 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes to separate the acetonitrile layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA to remove organic acids, C18 to remove nonpolar interferences, and GCB to remove pigments).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation: The resulting supernatant can be directly analyzed by LC-MS/MS or subjected to solvent exchange and derivatization for GC-MS analysis.
Analytical Methodology 1: UPLC-MS/MS for Parent Compound and Polar Metabolites
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method for the sensitive and selective quantification of the parent herbicide and its polar (Phase II) metabolites without the need for derivatization.[10][11][12][13][14]
Instrumental Conditions (Example):
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Waters).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically optimal for acidic herbicides.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification of the parent compound and predicted metabolites.
Analytical Methodology 2: GC-MS for Parent Compound and Volatile Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For acidic herbicides like this compound, a derivatization step is necessary to increase their volatility.[15][16][17][18][19]
Step-by-Step Derivatization and Analysis:
-
Solvent Exchange: Evaporate the acetonitrile from the QuEChERS extract and reconstitute in a solvent suitable for derivatization (e.g., toluene).
-
Derivatization:
-
GC-MS Analysis:
-
GC System: Agilent GC or equivalent with a capillary column (e.g., HP-5MS).
-
Injection Mode: Splitless.
-
Oven Temperature Program: A programmed temperature ramp to separate the analytes.
-
Carrier Gas: Helium.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Data Acquisition: Full scan for identification of unknown metabolites and Selected Ion Monitoring (SIM) for targeted quantification.
-
Caption: Recommended experimental workflow for the analysis of this compound and its metabolites in plant tissues.
Data Presentation and Interpretation
For a clear and objective comparison of the metabolism of this compound across different plant species, all quantitative data should be summarized in structured tables.
Table 1: Comparative Metabolic Profile of this compound in Different Plant Species at 48 hours post-application (Hypothetical Data)
| Plant Species | Type | Parent Compound (%) | Hydroxylated Metabolite (%) | Glucose Conjugate (%) | Amino Acid Conjugate (%) |
| Wheat (Triticum aestivum) | Monocot | 15 | 25 | 55 | 5 |
| Corn (Zea mays) | Monocot | 20 | 30 | 45 | 5 |
| Soybean (Glycine max) | Dicot | 40 | 10 | 10 | 40 |
| Palmer Amaranth (Amaranthus palmeri) | Dicot | 60 | 5 | 5 | 30 |
Table 2: UPLC-MS/MS Parameters for a Targeted Analysis (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 229.05 | 141.00 | 15 |
| Hydroxylated Metabolite | 245.05 | 157.00 | 18 |
| Glucose Conjugate | 391.10 | 229.05 | 12 |
| Aspartate Conjugate | 344.08 | 141.00 | 20 |
Conclusion and Future Directions
This guide provides a comprehensive framework for initiating research into the comparative metabolism of this compound in plants. By leveraging the knowledge from structurally similar herbicides, researchers can formulate well-grounded hypotheses about its metabolic fate. The detailed experimental protocols outlined herein offer a robust starting point for generating high-quality, reproducible data.
Future research should focus on:
-
Identifying the specific cytochrome P450 enzymes responsible for Phase I metabolism in tolerant and susceptible species.
-
Characterizing the specific glycosyltransferases and acyl-amido synthetases involved in Phase II conjugation.
-
Investigating the transporters responsible for the sequestration of metabolites in Phase III.
-
Conducting studies in a wider range of plant species , including both crops and economically important weeds, to build a comprehensive understanding of the metabolic basis of selectivity.
By systematically addressing these research questions, the scientific community can gain a deeper understanding of the behavior of this novel herbicide, paving the way for its optimized and responsible use in agriculture.
References
- BenchChem. (2025). The Differential Fate of MCPA in Susceptible and Resistant Flora: An In-depth Technical Guide.
-
PubMed. (n.d.). Extraction and derivatization of polar herbicides for GC-MS analyses. Retrieved from [Link]
-
PubMed. (2024). Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. Retrieved from [Link]
-
R Discovery. (2024). Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. Retrieved from [Link]
-
bioRxiv. (2025). Determination of the mechanisms of MCPA resistance in Amaranthus powellii. Retrieved from [Link]
-
Cambridge Core. (2023). Characterization of MCPA resistance in Palmer amaranth (Amaranthus palmeri). Retrieved from [Link]
-
ResearchGate. (2025). Comparative Analysis of 2,4-D Uptake, Translocation, and Metabolism in Non–AAD-1 Transformed and 2,4-D–Resistant Corn. Retrieved from [Link]
-
bioRxiv. (2025). Determination of the mechanisms of MCPA resistance in Amaranthus powellii. Retrieved from [Link]
-
National Institutes of Health. (2025). Determination of the Mechanisms of MCPA Resistance in Amaranthus powellii. Retrieved from [Link]
-
Matilda. (n.d.). comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. Retrieved from [Link]
-
American Laboratory. (2005). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. Retrieved from [Link]
-
Semantic Scholar. (2024). Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. Retrieved from [Link]
-
ResearchGate. (2025). Extraction and derivatization of polar herbicides for GC-MS analyses. Retrieved from [Link]
-
PubMed. (2010). Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry. Retrieved from [Link]
-
Scribd. (n.d.). QuEChERS Method for Pesticides in Herbs. Retrieved from [Link]
-
YouTube. (2020). QuEChERS Sample Preparation for GC-MS & LC-MS Analysis. Retrieved from [Link]
-
SciSpace. (2017). Modification of Multiresidue QuEChERS Protocol to Minimize Matrix Effect and Improve Recoveries for Determination of Pesticide Residues in. Retrieved from [Link]
-
ResearchGate. (2025). Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry. Retrieved from [Link]
-
Restek. (2020). Modifying QuEChERS for complicated matrices- Dry Samples. Retrieved from [Link]
-
ResearchGate. (2025). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. Retrieved from [Link]
-
National Institutes of Health. (2012). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. Retrieved from [Link]
-
Farmacja Współczesna. (2025). Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of f. Retrieved from [Link]
-
UPCommons. (n.d.). A UPLC-MS/MS method for quantification of metabolites in the ethylene biosynthesis pathway and its biological validation in Arabidopsis. Retrieved from [Link]
-
MDPI. (2024). UPLC-ESI-MS/MS Profiling of Secondary Metabolites from Methanol Extracts of In Vivo and In Vitro Tissues of Daucus capillifolius Gilli (A Comparative Study). Retrieved from [Link]
Sources
- 1. Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. matilda.science [matilda.science]
- 4. Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. | Semantic Scholar [semanticscholar.org]
- 5. QuEChERS Method for Pesticide Residue Analysis [merckmillipore.com]
- 6. scribd.com [scribd.com]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. Modifying QuEChERS for complicated matrices- Dry Samples [discover.restek.com]
- 10. researchgate.net [researchgate.net]
- 11. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. akademiamedycyny.pl [akademiamedycyny.pl]
- 13. upcommons.upc.edu [upcommons.upc.edu]
- 14. mdpi.com [mdpi.com]
- 15. Extraction and derivatization of polar herbicides for GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. americanlaboratory.com [americanlaboratory.com]
- 17. researchgate.net [researchgate.net]
- 18. Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to Validating 2-(3-Chlorophenoxy)-2-methylpropanoic Acid as a Tool for Auxin Research
Introduction: The Need for Precise Tools in Auxin Biology
The phytohormone auxin is a fundamental regulator of nearly every aspect of plant growth and development, from cell division and elongation to the formation of complex organs.[1] Understanding the intricate signaling pathways governed by auxin is paramount. This necessitates the use of highly specific chemical tools—probes that can modulate auxin signaling with precision, allowing researchers to dissect its multifaceted roles.[2][3][4][5] A critical component of the auxin signaling cascade is the formation of a ternary complex involving the TIR1/AFB F-box protein receptors, auxin itself, and an Aux/IAA co-repressor protein.[1][6] The development of antagonists that specifically block this interaction is crucial for temporally and spatially controlling auxin responses.
This guide provides a comprehensive validation of 2-(3-Chlorophenoxy)-2-methylpropanoic acid as a tool compound for auxin research. We will delve into its mechanism of action, provide a comparative analysis with other established auxin antagonists, and offer detailed experimental protocols for its validation in your own laboratory.
Mechanism of Action: A Competitive Antagonist of the Auxin Co-receptor Complex
This compound functions as a competitive antagonist of the TIR1/AFB auxin co-receptors. Unlike auxin (indole-3-acetic acid, IAA), which acts as a "molecular glue" to stabilize the interaction between TIR1/AFB and Aux/IAA proteins, this antagonist is believed to occupy the auxin-binding pocket on the TIR1/AFB receptor.[7] This occupation prevents the binding of endogenous auxin, thereby inhibiting the formation of the TIR1/AFB-Aux/IAA ternary complex. Consequently, the Aux/IAA repressor proteins are not targeted for degradation by the 26S proteasome. The stabilized Aux/IAA repressors remain bound to Auxin Response Factors (ARFs), preventing them from activating the transcription of auxin-responsive genes. This leads to a transient and reversible blockade of the auxin signaling pathway.
Caption: Mechanism of this compound action.
Comparative Analysis with Alternative Auxin Antagonists
The utility of a chemical tool is best assessed by comparing its performance against existing alternatives. Here, we compare this compound with other well-characterized auxin antagonists: PEO-IAA, BH-IAA, and Auxinole.
| Compound | Target | Known IC50 / Effective Concentration | Key Features & Limitations |
| This compound | TIR1/AFB Co-receptors | Varies by assay (typically µM range) | A classic but potentially less specific antagonist. May have off-target effects on auxin transport and metabolism.[8] |
| PEO-IAA (α-(phenylethyl-2-oxo)-IAA) | TIR1/AFB Co-receptors | ~10-50 µM in various assays[9][10] | A rationally designed antagonist that blocks the TIR1-Aux/IAA interaction.[8][11] Has been successfully used in diverse plant species.[12][13] |
| BH-IAA | TIR1/AFB Co-receptors | ~50 µM[14][15] | One of the first rationally designed TIR1 antagonists, but considered less potent than newer alternatives.[8] |
| Auxinole | TIR1/AFB Co-receptors | More potent than PEO-IAA (low µM range)[1][6] | A highly potent and specific TIR1 antagonist developed from PEO-IAA through structure-based design.[1][6][16][17][18] |
Expert Insight: While this compound has historical significance, newer, rationally designed antagonists like PEO-IAA and particularly Auxinole generally offer higher potency and specificity.[1][6][8] The choice of antagonist should be guided by the specific experimental context, balancing cost, availability, and the required degree of specificity. For initial exploratory studies, this compound can be a cost-effective option, but for studies requiring high confidence in on-target effects, Auxinole is the current gold standard.
Experimental Validation Protocols
To rigorously validate this compound, it is essential to perform a series of well-controlled bioassays. The following protocols provide a framework for this validation.
Root Growth Inhibition Assay
This assay is a fundamental and quantitative method to assess the impact of auxin-related compounds on plant development. Auxin is known to inhibit primary root elongation at higher concentrations.[19][20] An effective antagonist will rescue this inhibition.
Caption: Workflow for the root growth inhibition assay.
Step-by-Step Protocol:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis thaliana (Col-0) seeds using your preferred method (e.g., 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and rinse 3-5 times with sterile water).
-
Resuspend seeds in sterile 0.1% agarose and stratify at 4°C for 2-3 days in the dark.
-
Plate seeds on square petri dishes containing 0.5X Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.
-
-
Preparation of Treatment Media:
-
Prepare stock solutions of IAA and this compound in DMSO.
-
Prepare a series of MS agar plates containing:
-
Control (DMSO vehicle).
-
A fixed, inhibitory concentration of IAA (e.g., 100 nM).
-
A dose-response series of the antagonist alone (e.g., 1 µM to 100 µM).
-
The fixed concentration of IAA combined with the dose-response series of the antagonist.
-
-
-
Germination and Growth:
-
Place the plates vertically in a growth chamber under long-day conditions (16h light / 8h dark) at 22°C.
-
Allow seedlings to grow for 5-7 days.
-
-
Data Acquisition and Analysis:
-
Scan the plates at high resolution.
-
Measure the primary root length of at least 15-20 seedlings per treatment using software like ImageJ.
-
Plot the root length against the antagonist concentration. An effective antagonist should show a dose-dependent rescue of the IAA-induced root growth inhibition.
-
Hypocotyl Elongation Assay
Hypocotyl elongation is regulated by light, temperature, and hormones, including auxin.[21][22][23][24][25] This assay can reveal the antagonist's effect on auxin-promoted growth in the shoot.
Step-by-Step Protocol:
-
Seed Plating:
-
Plate sterilized and stratified seeds on MS agar plates as described above, including the various treatment conditions.
-
-
Light Treatment and Growth:
-
Expose the plates to light for 4-6 hours to induce germination.
-
Wrap the plates in aluminum foil to create dark conditions and place them in a growth chamber at 22°C for 3-4 days.
-
-
Data Acquisition and Analysis:
-
Carefully remove the seedlings and lay them flat on a new agar plate or a scanner bed.
-
Scan the seedlings and measure the hypocotyl length using ImageJ.
-
Analyze the data to determine if the antagonist can inhibit the endogenous auxin-driven hypocotyl elongation.
-
DR5-Based Reporter Gene Assay
The DR5 promoter is a synthetic auxin-responsive promoter containing multiple auxin response elements (AuxREs).[26][27][28] It is widely used to drive the expression of reporter genes like GUS (β-glucuronidase) or fluorescent proteins, providing a visual and quantifiable readout of auxin signaling output.[26][27][29]
Step-by-Step Protocol:
-
Plant Material:
-
Use a stable transgenic Arabidopsis line carrying a DR5::GUS or DR5::GFP reporter construct.
-
-
Seedling Treatment:
-
Grow DR5 reporter seedlings in liquid MS medium or on solid agar plates for 5-7 days.
-
Prepare treatment solutions in liquid MS medium:
-
Control (DMSO vehicle).
-
Inducing concentration of auxin (e.g., 1 µM NAA or IAA).
-
Antagonist at various concentrations.
-
Auxin plus the antagonist at various concentrations.
-
-
Transfer seedlings to the treatment solutions and incubate for 4-24 hours.
-
-
Signal Detection:
-
For DR5::GUS: Perform histochemical GUS staining. Incubate seedlings in GUS staining solution (containing X-Gluc) at 37°C until a blue precipitate develops.
-
For DR5::GFP: Observe the seedlings using a fluorescence microscope with the appropriate filter set.
-
-
Data Acquisition and Analysis:
-
Qualitative: Image the stained tissues or fluorescent signal, particularly in the root tip where the auxin response is strong.[30]
-
Quantitative: For GUS, you can perform a fluorometric assay using MUG as a substrate. For GFP, quantify the fluorescence intensity in a defined region of interest (e.g., the root meristem) using image analysis software.
-
An effective antagonist should reduce or abolish the auxin-induced reporter gene expression in a dose-dependent manner.
-
Conclusion and Recommendations
The validation of this compound as a chemical tool requires a multi-faceted approach. While it has been historically used, its validation against modern, more specific antagonists is crucial for interpreting experimental results with high confidence. The provided protocols for root growth, hypocotyl elongation, and DR5 reporter assays offer a robust framework for assessing its efficacy and specificity as an auxin antagonist.
For researchers, we recommend:
-
Always include positive and negative controls: Use a known potent antagonist like Auxinole as a positive control and a DMSO vehicle as a negative control.
-
Perform dose-response experiments: This is critical to determine the optimal working concentration and to understand the compound's potency.
-
Consider potential off-target effects: Be aware that older compounds may have effects beyond the primary target.[8] Corroborate findings using genetic approaches (e.g., auxin receptor mutants) where possible.
By following these guidelines, researchers can confidently validate and utilize this compound, contributing to a deeper understanding of the complex world of auxin biology.
References
-
Hayashi, K., et al. (2012). Rational design of an auxin antagonist of the SCF(TIR1) auxin receptor complex. ACS Chemical Biology, 7(3), 590-598. [Link]
-
Simon, G. M., & Sbodio, J. I. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87. [Link]
-
European Federation for Medicinal Chemistry and Chemical Biology (EFMC). Validating Chemical Probes. [Link]
-
Navakaitė, K., et al. (2023). New PEO-IAA-inspired anti-auxins: synthesis, biological activity, and possible application in hemp (Cannabis sativa L.) micropropagation. Plants, 12(15), 2825. [Link]
-
Simon, G. M., & Sbodio, J. I. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87. [Link]
-
Hayashi, K., et al. (2012). Rational Design of an Auxin Antagonist of the SCFTIR1 Auxin Receptor Complex. ACS Chemical Biology, 7(3), 590-598. [Link]
-
Simon, G. M., & Sbodio, J. I. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87. [Link]
-
Simon, G. M., & Sbodio, J. I. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87. [Link]
-
Hayashi, K. (2012). Chemical Biology in Auxin Research. Journal of Pesticide Science, 37(4), 343-350. [Link]
-
Robinson, S. R., & Ashton, N. W. (2024). Effects of an auxin antagonist, PEO-IAA, and an auxin transport inhibitor, NPA, on gametophore development in Physcomitrium patens (Hedw.) Mitt. bioRxiv. [Link]
-
Taya, K., et al. (2023). Auxin Regulates Apical Stem Cell Regeneration and Tip Growth in the Marine Red Alga Neopyropia yezoensis. Journal of Phycology, 59(4), 743-754. [Link]
-
Ronald, J., & Davis, S. J. (2022). Measuring Hypocotyl Length in Arabidopsis. Methods in Molecular Biology, 2398, 99-106. [Link]
-
Robinson, S. R., & Ashton, N. W. (2024). Effects of an auxin antagonist, PEO-IAA, and an auxin transport inhibitor, NPA, on gametophore development in Physcomitrium patens (Hedw.) Mitt. bioRxiv. [Link]
-
Pagnani, A., et al. (2023). Investigation of the Effect of the Auxin Antagonist PEO-IAA on Cannabinoid Gene Expression and Content in Cannabis sativa L. Plants under In Vitro Conditions. Plants, 12(8), 1658. [Link]
-
Ronald, J., & Davis, S. J. (2022). Measuring Hypocotyl Length in Arabidopsis. York Research Database. [Link]
-
Ronald, J., & Davis, S. J. (2022). Measuring Hypocotyl Length in Arabidopsis. Methods in Molecular Biology, 2398, 99-106. [Link]
-
Zhang, Y., et al. (2021). Protocol to Treat Seedlings with Brassinazole and Measure Hypocotyl Length in Arabidopsis thaliana. STAR Protocols, 2(3), 100693. [Link]
-
Boisivon, R. Auxin reporter: DR5, DR5rev and DR5v2. Boisivon Lab. [Link]
-
Casal, J. J. (2016). Analysis of Shade-Induced Hypocotyl Elongation in Arabidopsis. Methods in Molecular Biology, 1364, 125-135. [Link]
-
Liao, C. Y., et al. (2015). Reporters for sensitive and quantitative measurement of auxin response. Nature Methods, 12(3), 207-210. [Link]
-
De Gernier, H., et al. (2023). Mapping auxin dynamics in the formation of lateral roots with a dual-DR5 reporter. Plant Physiology, 191(2), 992-1004. [Link]
-
Soeno, K., et al. (2010). Auxin biosynthesis inhibitors, identified by a genomics-based approach, provide insights into auxin biosynthesis. Plant & Cell Physiology, 51(4), 524-536. [Link]
-
Vanstraelen, M., & Benková, E. (2012). Antagonistic activity of auxin and cytokinin in shoot and root organs. Plant Signaling & Behavior, 7(10), 1235-1242. [Link]
-
Åberg, B. (1953). STUDIES ON PLANT GROWTH-REGULATING SUBSTANCES XI. AUXIN ANTAGONISM IN RELATION TO A THEORY ON MODE OF ACTION OF ARYL- AND ARYLOXY-ALKANECARBOXYLIC ACIDS. Physiologia Plantarum, 6(2), 277-291. [Link]
-
Liao, C. Y., et al. (2015). Reporters for sensitive and quantitative measurement of auxin response. Nature Methods, 12(3), 207-210. [Link]
-
Stirk, W. A., et al. (2013). Auxins, auxin transport inhibitors, and competitors for auxin receptors do not show statistically significant differences in 212 molecular descriptors. Journal of Plant Growth Regulation, 32(2), 408-414. [Link]
-
Moreno-Cortés, A., et al. (2013). DR5 as a reporter system to study auxin response in Populus. Tree Genetics & Genomes, 9(1), 221-235. [Link]
-
Bishopp, A., et al. (2011). Auxin/Cytokinin Antagonistic Control of the Shoot/Root Growth Ratio and Its Relevance for Adaptation to Drought and Nutrient Deficiency Stresses. International Journal of Molecular Sciences, 12(12), 8563-8583. [Link]
-
Böhmer, M., & Feung, C. S. (1977). Mechanism of Action of the Herbicide 2-Chloro-3(4-chlorophenyl) Propionate and its Methyl Ester: Interaction with Cell Responses Mediated by Auxin. Pesticide Biochemistry and Physiology, 7(4), 317-325. [Link]
-
Alvarez, M. I., et al. (2000). Effect of the auxin, 2‐(2‐methyl‐4‐chloro‐phenoxy)propionic acid, on cell cycle regulation in maize embryonic tissues. Physiologia Plantarum, 109(2), 186-193. [Link]
-
Woodward, A. W., & Bartel, B. (2005). Mechanism of action of natural auxins and the auxinic herbicides. Annals of Botany, 95(5), 705-712. [Link]
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]
-
Weijers, D., & Wagner, D. (2016). Mechanisms of auxin signaling. Development, 143(18), 3236-3240. [Link]
-
Reed, R. C., et al. (1998). Inhibition of Auxin Movement from the Shoot into the Root Inhibits Lateral Root Development in Arabidopsis. Plant Physiology, 118(4), 1369-1378. [Link]
-
Thimann, K. V. (1937). On the nature of inhibitions caused by auxin. American Journal of Botany, 24(7), 407-412. [Link]
-
Fendrych, M., et al. (2018). Rapid and reversible root growth inhibition by TIR1 auxin signalling. Nature Plants, 4(7), 453-459. [Link]
-
Florida Department of Agriculture and Consumer Services. Organo-auxin Herbicides. [Link]
-
National Center for Biotechnology Information. (+-)-2-(3-Chlorophenoxy)propionic acid. PubChem. [Link]
-
Chen, Q., et al. (2021). Coordinated cytokinin signaling and auxin biosynthesis mediates arsenate-induced root growth inhibition. Plant Physiology, 185(3), 1205-1220. [Link]
-
Ivan, J., & Rost, T. L. (2010). Auxin-induced inhibition of lateral root initiation contributes to root system shaping in Arabidopsis thaliana. The Plant Journal, 62(6), 1030-1042. [Link]
Sources
- 1. Rational design of an auxin antagonist of the SCF(TIR1) auxin receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validating Small Molecule Chemical Probes for Biological Discovery. (2022) | Victoria Vu | 20 Citations [scispace.com]
- 5. Validating Small Molecule Chemical Probes for Biological Discovery. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. New PEO-IAA-inspired anti-auxins: synthesis, biological activity, and possible application in hemp (Cannabis sativa L.) micropropagation [epubl.ktu.edu]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. BH-IAA | auxin antagonist | CAS# 1020201-82-4 | InvivoChem [invivochem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. axonmedchem.com [axonmedchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Auxin-induced inhibition of lateral root initiation contributes to root system shaping in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measuring Hypocotyl Length in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pure.york.ac.uk [pure.york.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Analysis of Shade-Induced Hypocotyl Elongation in Arabidopsis | Springer Nature Experiments [experiments.springernature.com]
- 26. boisivonlab.ceitec.cz [boisivonlab.ceitec.cz]
- 27. Reporters for sensitive and quantitative measurement of auxin response - PMC [pmc.ncbi.nlm.nih.gov]
- 28. biotechlab.forestry.oregonstate.edu [biotechlab.forestry.oregonstate.edu]
- 29. academic.oup.com [academic.oup.com]
- 30. academic.oup.com [academic.oup.com]
A Guide to Establishing Analytical Comparability: An Inter-Laboratory Study of 2-(3-Chlorophenoxy)-2-methylpropanoic Acid
In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 2-(3-Chlorophenoxy)-2-methylpropanoic acid, a key chemical entity. The objective is to ensure analytical method robustness, demonstrate result concordance across different laboratories, and ultimately, guarantee product quality and patient safety.
Inter-laboratory studies are a cornerstone of method validation and laboratory proficiency testing.[1][2] They serve to evaluate the performance of analytical methods, assess the proficiency of participating laboratories, and identify potential biases or sources of variability.[2][3] This guide is designed for researchers, scientists, and drug development professionals to design and execute a rigorous inter-laboratory comparison study.
Study Design and Rationale
The fundamental goal of this inter-laboratory study is to assess the reproducibility and comparability of results for the quantification of this compound across multiple analytical laboratories.[1][3] A well-designed study will not only provide confidence in the analytical methods but also in the laboratories performing them.[1]
Key Objectives:
-
To evaluate the precision (repeatability and reproducibility) of selected analytical methods for this compound.
-
To assess the accuracy of each laboratory's measurements against a certified reference material.
-
To identify any systematic biases between laboratories or methods.
-
To establish a consensus on the most robust analytical procedure for routine quality control.
Study Coordinator and Participating Laboratories
A central organizing laboratory is responsible for the preparation and distribution of homogenous test materials and for the statistical analysis of the submitted results.[1] Participating laboratories should represent a range of typical analytical environments, including R&D, quality control, and contract research organizations.
Test Material
A homogenous and stable batch of this compound should be prepared. A portion of this batch should be characterized by a high-level metrology institute to establish a reference value. The material should be divided into identical samples and distributed to each participating laboratory.
Caption: Workflow for the inter-laboratory comparison study.
Analytical Methodologies for Comparison
Based on the chemical properties of this compound (a chlorinated phenoxyalkanoic acid), two primary analytical techniques are proposed for this inter-laboratory study: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds. For acidic compounds like this compound, reversed-phase HPLC is the method of choice.
Protocol: HPLC-UV Analysis
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the test samples.
-
-
Sample Preparation:
-
Accurately weigh the provided test material.
-
Dissolve in the same solvent as the standard to achieve a target concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing 0.1% phosphoric acid (to suppress ionization of the carboxylic acid group).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 225 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the test sample by interpolating its peak area on the calibration curve.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity. As this compound is a polar and non-volatile carboxylic acid, derivatization is required to convert it into a more volatile and thermally stable derivative suitable for GC analysis.
Protocol: GC-MS Analysis with Derivatization
-
Standard and Sample Preparation:
-
Prepare stock and working solutions of the standard and sample as described for the HPLC method, using a volatile solvent like methanol or ethyl acetate.
-
-
Derivatization (Methylation with Diazomethane or Silylation with BSTFA):
-
Caution: Diazomethane is explosive and toxic. This procedure must be performed in a well-ventilated fume hood by experienced personnel. Alternatively, a safer silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.
-
To an aliquot of the standard or sample solution, add the derivatizing agent according to established procedures.
-
Allow the reaction to proceed to completion.
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the derivative.
-
Injection Mode: Splitless.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Detection: Scan mode to identify the derivative and selected ion monitoring (SIM) mode for quantification.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
Quantify using a calibration curve constructed from the derivatized standards.
-
Data Reporting and Statistical Analysis
Each participating laboratory should analyze the provided test material in replicate (e.g., n=5) using both prescribed methods and report the individual results, mean, and standard deviation to the study coordinator.
Performance Metrics
The performance of each laboratory and method will be evaluated based on standard statistical measures for inter-laboratory studies.
-
Z-score: This compares a laboratory's result to the consensus mean of all test results and is a measure of bias.[4] A satisfactory Z-score is typically between -2.0 and +2.0.[4]
-
Precision: This evaluates the repeatability of a laboratory's measurements.[4]
-
Cochran's and Grubb's Tests: These statistical tests will be used to identify any outlying laboratory means or variances.
Data Summary Table
The results should be summarized in a clear and concise table to facilitate comparison.
| Laboratory | Method | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Mean | Std. Dev. | Z-score |
| Lab A | HPLC-UV | 99.2% | 99.5% | 99.3% | 99.6% | 99.4% | 99.4% | 0.16 | -0.5 |
| Lab A | GC-MS | 99.8% | 99.5% | 99.7% | 99.9% | 99.6% | 99.7% | 0.16 | 0.8 |
| Lab B | HPLC-UV | 98.5% | 98.8% | 98.6% | 98.7% | 98.9% | 98.7% | 0.16 | -2.3 |
| Lab B | GC-MS | 99.1% | 99.3% | 99.0% | 99.2% | 99.4% | 99.2% | 0.17 | -0.2 |
| Lab C | HPLC-UV | 99.6% | 99.8% | 99.5% | 99.7% | 99.9% | 99.7% | 0.16 | 0.8 |
| Lab C | GC-MS | 99.5% | 99.7% | 99.6% | 99.8% | 99.4% | 99.6% | 0.16 | 0.5 |
| Consensus Mean | 99.5% | ||||||||
| Reference Value | 99.6% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Caption: The logical flow of the data analysis process.
Interpretation of Results and Recommendations
The statistical analysis of the submitted data will reveal the level of agreement between the laboratories and the methods.
-
Satisfactory Performance: Laboratories with Z-scores within the acceptable range demonstrate proficiency in executing the analytical methods.
-
Unsatisfactory Performance: Z-scores outside the acceptable range may indicate a systematic error in that laboratory's procedure, such as issues with standard preparation, instrument calibration, or data processing. These laboratories should conduct a thorough investigation and implement corrective actions.
-
Method Comparison: The comparison of results from HPLC-UV and GC-MS will indicate if there is any method-dependent bias. If the results are comparable, either method can be considered suitable for routine use. If there are significant differences, further investigation into the source of the discrepancy is warranted.
Based on the outcomes of this inter-laboratory study, a recommendation can be made for a harmonized analytical procedure for the routine quality control of this compound. This will ensure consistent and reliable data across all manufacturing and testing sites, ultimately contributing to the overall quality and safety of the final pharmaceutical product.
References
-
Quality Assurance in the Analytical Chemistry Laboratory. (n.d.). Oxford Academic. Retrieved from [Link]
-
Horwitz, W. (1982). Design and Interpretation of Interlaboratory Studies of Test Methods. Analytical Chemistry, 54(1), 67A-76A. Retrieved from [Link]
-
Hund, E., Massart, D. L., & Smeyers-Verbeke, J. (2000). Inter-laboratory studies in analytical chemistry. Analytica Chimica Acta, 423(2), 145-165. Retrieved from [Link]
-
California Air Resources Board. (2024). Inter laboratory Comparison 2023 Report. Retrieved from [Link]
-
StudySmarter. (n.d.). Proficiency testing and interlaboratory comparisons. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Mecoprop. In NIST Chemistry WebBook. Retrieved from [Link]
-
North, D. W., et al. (2022). Inter-laboratory study for extraction testing of medical devices. Biomaterials, 280, 121287. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Propanoic acid, 2-(2-chlorophenoxy)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Clinical Pharmacology Quality Assurance. (n.d.). Proficiency Testing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (+-)-2-(3-Chlorophenoxy)propionic acid. In PubChem. Retrieved from [Link]
Sources
A Comparative Guide to the Auxin Receptor Binding Affinity of 2-(3-Chlorophenoxy)-2-methylpropanoic Acid
This guide provides a comprehensive comparison of the binding affinity of 2-(3-Chlorophenoxy)-2-methylpropanoic acid to auxin receptors. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances that govern auxin activity, outlines state-of-the-art methodologies for quantifying receptor binding, and contextualizes the potential affinity of the target compound against established synthetic auxins.
Introduction: The Auxin Receptor Complex - A Lock-and-Key Mechanism Governing Plant Development
Auxins are a class of plant hormones that play a pivotal role in virtually every aspect of plant growth and development. Their action is primarily mediated through a sophisticated perception system involving the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.[1] The binding of an auxin molecule to a TIR1/AFB protein acts as a "molecular glue," stabilizing the interaction between the receptor and an Aux/IAA transcriptional repressor.[2][3] This ternary complex formation targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome, thereby de-repressing Auxin Response Factor (ARF) transcription factors and initiating auxin-responsive gene expression.[3]
The affinity with which an auxin analog binds to this co-receptor complex is a critical determinant of its biological activity. High-affinity binders are typically potent auxins, while low-affinity binders exhibit weaker or even antagonistic effects. Understanding the structure-activity relationships (SAR) that govern this binding is paramount for the rational design of novel herbicides, plant growth regulators, and chemical probes to dissect auxin signaling.
Structural Analysis of this compound and its Predicted Impact on Receptor Binding
The chemical structure of an auxin analog dictates its fit within the binding pocket of the TIR1/AFB receptors. Key structural features of this compound are:
-
Chlorophenoxy Ring: The presence of a chlorine atom at the 3-position (meta-position) of the phenoxy ring is a significant feature. Structure-activity relationship studies on 2,4-D analogs have demonstrated that a halogen at the 4-position is important for high auxin activity, whereas a halogen at the 3-position is tolerated but generally results in reduced activity.[4][5][6]
-
Methylpropanoic Acid Side Chain: The presence of a methyl group on the alpha-carbon of the propanoic acid side chain is also a key characteristic. Research indicates that a small substitution, such as a methyl or ethyl group, at the carboxylate chain is generally tolerated without abolishing auxin activity.[4][6]
Based on these structural motifs, it is predicted that this compound will exhibit auxin activity, but likely with a lower binding affinity to TIR1/AFB receptors compared to analogs with a 4-chloro substitution, such as 2-(4-chlorophenoxy)propanoic acid.
Comparative Binding Affinity: A Landscape of Synthetic Auxins
To provide a clear context for the predicted affinity of this compound, the following table summarizes the binding affinities of several well-characterized natural and synthetic auxins to the TIR1 auxin receptor. The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a stronger binding affinity.
| Compound | Chemical Class | Receptor Subtype | Binding Affinity (Kd) | Reference(s) |
| Indole-3-acetic acid (IAA) | Indole | TIR1-IAA7 | ~10-18 nM | [7] |
| 1-Naphthaleneacetic acid (NAA) | Naphthalene | TIR1/AFB5 | Lower than IAA | [2] |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Phenoxyalkanoic Acid | TIR1 | Lower than IAA | [2] |
| Picloram | Picolinate | AFB5 | High affinity | [2][7] |
| This compound | Phenoxyalkanoic Acid | TIR1/AFB (Predicted) | Moderate to Low | - |
Note: The binding affinity for this compound is a prediction based on structure-activity relationships and requires experimental validation.
Methodologies for Quantifying Auxin-Receptor Binding Affinity
Two primary biophysical techniques are widely employed to precisely measure the binding affinity of ligands to auxin receptors: Surface Plasmon Resonance (SPR) and Radioligand Binding Assays.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[8][9][10] The principle involves immobilizing one binding partner (e.g., a biotinylated Aux/IAA degron peptide) on a sensor chip and flowing the other binding partners (the TIR1/AFB receptor and the auxin analog) over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light.
Radioligand Binding Assay
Radioligand binding assays are a highly sensitive and robust method for determining the affinity of a ligand for its receptor.[11] These assays typically involve incubating the receptor protein with a radiolabeled auxin (e.g., [³H]IAA) in the presence of varying concentrations of an unlabeled competitor ligand (the compound of interest). The amount of radioligand bound to the receptor is then measured, and the data is used to calculate the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of the competitor.
-
Receptor Preparation: Purify the TIR1/AFB-Aux/IAA co-receptor complex.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
-
Incubation: In a 96-well filter plate, combine the receptor complex, a fixed concentration of radiolabeled auxin (e.g., [³H]IAA), and a range of concentrations of the unlabeled test compound (this compound).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through the filter plate under vacuum to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
The Auxin Signaling Pathway: A Visual Representation
The binding of an auxin to its receptor is the initial step in a signaling cascade that ultimately leads to changes in gene expression. The following diagram illustrates the canonical auxin signaling pathway.
Conclusion and Future Directions
Based on established structure-activity relationships for chlorophenoxy auxins, this compound is predicted to function as an auxin, albeit with a potentially lower binding affinity to TIR1/AFB receptors compared to its 4-chloro substituted counterparts. This predicted moderate-to-low affinity suggests it may be a less potent auxin agonist.
To definitively characterize the binding affinity of this compound, direct experimental validation is essential. The Surface Plasmon Resonance and Radioligand Binding Assay protocols detailed in this guide provide a robust framework for such investigations. Future studies should focus on:
-
Quantitative Binding Assays: Performing SPR and/or radioligand binding assays to determine the Kd or Ki of this compound for different TIR1/AFB receptor subtypes.
-
In Vivo Activity Assays: Correlating the in vitro binding data with in vivo auxin activity using classic plant bioassays, such as root growth inhibition or hypocotyl elongation assays.
-
Comparative Analysis: Expanding the comparative analysis to include a wider range of structurally related compounds to further refine the structure-activity relationship models for this class of synthetic auxins.
Such studies will not only provide valuable data on a novel synthetic auxin but also contribute to a deeper understanding of the molecular determinants of auxin perception and signaling.
References
-
Structure-activity relationship of 2,4-D correlates auxin activity with the induction of somatic embryogenesis in Arabidopsis thaliana. (2023). The Plant Journal, 116(5), 1355-1369. [Link]
-
Calderón Villalobos, L. I. A., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477–485. [Link]
-
Lee, S., et al. (2014). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 9(3), 723–734. [Link]
-
Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. (2023). PubMed. [Link]
-
Structure–activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. (2023). UU Research Portal. [Link]
-
Tohge, T., et al. (2021). Chemical Biology in Auxin Research. Cold Spring Harbor Perspectives in Biology, 13(10), a040106. [Link]
-
Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. (2014). ResearchGate. [Link]
-
The differential binding and biological efficacy of auxin herbicides. (2022). Pest Management Science, 78(4), 1305-1313. [Link]
-
Auxin signaling: a big question to be addressed by small molecules. (2018). Frontiers in Plant Science, 9, 837. [Link]
-
Effect of the auxin, 2‐(2‐methyl‐4‐chloro‐phenoxy)propionic acid, on cell cycle regulation in maize embryonic tissues. (1998). Journal of Experimental Botany, 49(321), 647-654. [Link]
-
(+-)-2-(3-Chlorophenoxy)propionic acid. PubChem. [Link]
-
Aux/IAA proteins determine the affinity of the co-receptor complex for auxin and, together with TIR1, form a series of co-receptor complexes with a range of auxin-sensing properties. (2012). ResearchGate. [Link]
-
Relative binding of auxin herbicides. (2022). ResearchGate. [Link]
-
Pre-harvest application of 2-(3-chlorophenoxy) propionic acid on pineapple plants. (2022). Revista Ceres, 69(5), 516-524. [Link]
-
Yu, H., et al. (2015). Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity. Plant Physiology, 168(4), 1638–1649. [Link]
-
Ray, P. M. (1977). Specificity of Auxin-binding Sites on Maize Coleoptile Membranes as Possible Receptor Sites for Auxin Action. Plant Physiology, 60(4), 585–591. [Link]
-
Organo-auxin Herbicides. Florida Department of Agriculture and Consumer Services. [Link]
Sources
- 1. Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Microbial Strains for the Bioremediation of Chlorophenoxypropanoic Acid Herbicides
The escalating environmental persistence of synthetic herbicides necessitates robust and sustainable remediation strategies. Among these, bioremediation, which harnesses the metabolic versatility of microorganisms, presents a cost-effective and eco-friendly approach.[1] This guide provides a comprehensive comparison of the efficacy of various microbial strains in the degradation of 2-(3-Chlorophenoxy)-2-methylpropanoic acid and its closely related and widely studied structural isomer, mecoprop [2-(4-chloro-2-methylphenoxy)propanoic acid]. While specific data for the 3-chloro isomer is scarce in publicly available literature, the principles of microbial degradation of chlorophenoxyalkanoic acid herbicides are well-established, and insights from mecoprop and 2,4-D (2,4-dichlorophenoxyacetic acid) bioremediation are highly relevant.
This document is intended for researchers, scientists, and drug development professionals engaged in environmental science, microbiology, and biotechnology. We will delve into the performance of different microbial candidates, the underlying biochemical pathways, and the experimental methodologies to evaluate their efficacy.
The Challenge of Chlorophenoxypropanoic Acid Bioremediation
Chlorophenoxypropanoic acid herbicides, including mecoprop, are chiral compounds, existing as two stereoisomers (R and S enantiomers). Often, only one enantiomer possesses herbicidal activity, while the other may be less degradable or exhibit different toxicological properties.[2][3] Effective bioremediation, therefore, often requires microorganisms with stereospecific enzymes capable of degrading the target enantiomer.
Comparative Efficacy of Microbial Strains
A variety of bacterial strains, both as pure cultures and as consortia, have been demonstrated to degrade mecoprop and other chlorophenoxy herbicides. The efficacy of these strains varies significantly based on factors such as degradation rate, substrate specificity, and enantioselectivity.
| Microbial Strain/Consortium | Target Compound(s) | Key Findings | Reference(s) |
| Alcaligenes denitrificans | (R)-Mecoprop, 2,4-D, MCPA | Degrades (R)-Mecoprop as a sole carbon source.[2][4] Shows rapid degradation of 2,4-D (within 29h), MCPA (within 43h), and (R)-Mecoprop (within 50h) in single substrate cultures.[4] Degradation rates decrease in herbicide mixtures.[4] | [2][4] |
| Synergistic Microbial Community (two Pseudomonas sp., an Alcaligenes sp., a Flavobacterium sp., and Acinetobacter calcoaceticus) | Mecoprop, 2,4-D, MCPA | As a community, can utilize mecoprop as a sole carbon and energy source.[5][6] Reduces lag phase for degradation from 30 days to less than 24 hours upon subsequent exposure.[5][6] Pure cultures of the individual members were unable to grow on mecoprop.[5][6] | [5][6] |
| Sphingomonas sp. | Mecoprop, Isoproturon, various aromatic compounds | Strains of Sphingomonas are known for their ability to degrade a wide range of pollutants.[7] Specific strains have been implicated in the degradation of the herbicide isoproturon.[8] The genus is recognized for its role in the bioremediation of polycyclic aromatic hydrocarbons.[7] | [7][8] |
| Rhodococcus sp. | Chlorophenols, Aromatic Hydrocarbons | Strains like Rhodococcus opacus can degrade chlorophenols.[9] The genus is promising for the bioremediation of various organic and inorganic contaminants due to its robust enzymatic systems.[10] | [9][10] |
| Pseudomonas sp. | Chlorophenols, 2,4-D, Benzene | Various Pseudomonas species are well-known degraders of chlorophenols and phenoxy herbicides.[9][11] Kinetic studies on benzene degradation by different Pseudomonas species have been conducted to determine optimal substrate concentrations.[12][13] | [9][11][12][13] |
| Fungal Strains (Rigidoporus sp., Fusarium sp., Verticillium sp.) | 2,4-D, 2,4,5-T | White-rot fungi like Rigidoporus sp. show a positive correlation between laccase activity and herbicide degradation rate.[14] Fungi isolated from contaminated soil have also demonstrated the ability to degrade these herbicides.[14] | [14] |
Biochemical Degradation Pathways
The microbial degradation of chlorophenoxyalkanoic acids typically proceeds through a series of enzymatic reactions that cleave the ether linkage and subsequently open the aromatic ring. The initial steps are crucial and often determine the substrate specificity of the organism.
A generalized degradation pathway for chlorophenoxy herbicides like 2,4-D often involves the following key steps[15]:
-
Side Chain Cleavage: An initial dioxygenase-catalyzed reaction removes the aliphatic side chain, yielding the corresponding chlorophenol.
-
Hydroxylation: The resulting chlorophenol is hydroxylated to form a chlorocatechol.
-
Ring Cleavage: The chlorocatechol undergoes ortho- or meta-cleavage by a dioxygenase, breaking open the aromatic ring.
-
Further Metabolism: The ring-cleavage products are further metabolized through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.
Caption: Generalized degradation pathway for chlorophenoxyalkanoic acid herbicides.
Experimental Protocols for Efficacy Evaluation
To objectively compare the bioremediation potential of different microbial strains, standardized experimental protocols are essential. Below are key methodologies.
Microbial Culture and Acclimation
Rationale: To ensure robust and reproducible degradation, the selected microbial strains must be properly cultured and, if necessary, acclimated to the target compound.
Protocol:
-
Culture Medium: Prepare a minimal salt medium (MSM) containing essential minerals and trace elements. The exact composition may need to be optimized for the specific strain.
-
Carbon Source: For initial growth, use a readily metabolizable carbon source like glucose or succinate.
-
Inoculation: Inoculate the sterile MSM with a fresh culture of the microbial strain.
-
Incubation: Incubate the culture under optimal growth conditions (e.g., 30°C, 150 rpm shaking) until it reaches the mid-logarithmic growth phase.
-
Acclimation (Optional): To enhance degradation efficiency, gradually introduce the target chlorophenoxypropanoic acid at sub-lethal concentrations to the growing culture over several transfers. This allows for the induction of the necessary degradative enzymes.
Biodegradation Assay
Rationale: This core experiment quantifies the rate and extent of degradation of the target compound by the microbial strain.
Protocol:
-
Cell Preparation: Harvest the microbial cells from the culture by centrifugation and wash them with sterile phosphate buffer to remove any residual carbon source.
-
Reaction Setup: Resuspend the washed cells in fresh MSM to a specific optical density (e.g., OD600 of 1.0).
-
Substrate Addition: Add the chlorophenoxypropanoic acid to the cell suspension at a defined initial concentration (e.g., 50-100 mg/L).
-
Incubation: Incubate the reaction mixture under the same conditions as the initial culture.
-
Sampling: At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw aliquots from the reaction mixture.
-
Sample Preparation: Immediately stop the microbial activity in the samples, for instance, by adding a solvent or by rapid freezing. Centrifuge the samples to pellet the cells and collect the supernatant for analysis.
Analytical Quantification
Rationale: Accurate measurement of the remaining substrate concentration over time is crucial for determining degradation kinetics.
Protocol:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most common and reliable method for quantifying chlorophenoxypropanoic acids.
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and acidified water (e.g., with phosphoric acid) is typically used.
-
Detector: A UV detector set at the wavelength of maximum absorbance for the target compound (e.g., around 280 nm).
-
-
Calibration: Prepare a standard curve with known concentrations of the chlorophenoxypropanoic acid to accurately quantify the concentrations in the experimental samples.
-
Data Analysis: Plot the concentration of the substrate versus time to determine the degradation profile. Calculate the degradation rate and efficiency.
Caption: Standard experimental workflow for evaluating bioremediation efficacy.
Conclusion and Future Perspectives
The bioremediation of chlorophenoxypropanoic acid herbicides is a promising field with several effective microbial candidates identified. Synergistic microbial consortia and specialized strains like Alcaligenes denitrificans have demonstrated significant potential.[2][4][5][6] Future research should focus on isolating and characterizing novel microbial strains with enhanced degradation capabilities, particularly for less-studied isomers like this compound. Furthermore, optimizing bioremediation processes through genetic engineering and the application of immobilized enzyme systems could lead to more efficient and scalable solutions for environmental cleanup.
References
-
Arora, P. K., & Jain, R. K. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13(1), 1-15. [Link]
-
Correlating Biodegradation Kinetics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) to the Dynamics of Microbial Communities Originating From Soil in Vietnam Contaminated With Herbicides. Frontiers in Microbiology. [Link]
-
Lappin, H. M., Greaves, M. P., & Slater, J. H. (1985). Degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy)propionic acid] by a synergistic microbial community. Applied and Environmental Microbiology, 49(2), 429-433. [Link]
-
Nickel, K., Semon, E., Febbraio, F., & Scott, C. (2000). Biodegradation of mixtures of chlorophenoxyalkanoic acid herbicides by Alcaligenes denitrificans. Journal of Industrial Microbiology and Biotechnology, 25(5), 255-259. [Link]
-
Tett, V. A., Willetts, A. J., & Lappin-Scott, H. M. (1994). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. FEMS Microbiology Ecology, 14(3), 191-200. [Link]
-
Lappin, H. M., Greaves, M. P., & Slater, J. H. (1985). Degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy)propionic Acid] by a synergistic microbial community. Applied and Environmental Microbiology, 49(2), 429–433. [Link]
-
Kaur, L., & Modi, D. R. (2025). Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by Escherichia Coli: Insights from HPLC Detection. Indian Journal of Ecology, 52(4), 755-762. [Link]
-
Tett, V. A., Willetts, A. J., & Lappin-Scott, H. M. (1994). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. FEMS Microbiology Letters, 120(1-2), 145-150. [Link]
-
Arora, P. K. (2014). Bacterial degradation of chlorophenols and their derivatives. PubMed. [Link]
- Oh, K. H. (1991). Bacterial Degradation of the Phenoxy Herbicides 2,4- Dichlorophenoxyacetic Acid and 2-(2-methyl-4-chlorophenoxy)propionic Acid. Google Books.
-
Tett, V. A., Willetts, A. J., & Lappin-Scott, H. M. (1994). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. ResearchGate. [Link]
-
Sphingomonas sp. metabolic pathways for the degradation of aromatic compounds. ResearchGate. [Link]
-
Martinez, B., Tomkins, J., Hansen, L., & Sneath, P. H. (1995). PCP degradation is mediated by closely related strains of the genus Sphingomonas. FEMS Microbiology Letters, 126(3), 269-274. [Link]
-
Grishchenkov, V. G., Borzenkov, I. A., & Shcherbakova, V. A. (2023). Rhodococcus Strains from the Specialized Collection of Alkanotrophs for Biodegradation of Aromatic Compounds. Microorganisms, 11(3), 682. [Link]
-
Zablotowicz, R. M., Hoagland, R. E., & Locke, M. A. (2014). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. Critical Reviews in Biotechnology, 36(5), 879-896. [Link]
-
de Souza, C. F. V., de Faria, A. F., & de Souza, A. A. U. (2022). Rhodococcus: A promising genus of actinomycetes for the bioremediation of organic and inorganic contaminants. Journal of Environmental Management, 323, 116220. [Link]
-
Modeling of growth kinetics for Pseudomonas spp. during benzene degradation. ResearchGate. [Link]
-
Kriszt, B., Tancsics, A., & Cserháti, M. (2017). Characterization of the Rhodococcus sp. MK1 strain and its pilot application for bioremediation of diesel oil-contaminated soil. Acta Microbiologica et Immunologica Hungarica, 64(4), 421-436. [Link]
-
Schmidt, S. K., Scow, K. M., & Alexander, M. (1987). Kinetics of p-nitrophenol mineralization by a Pseudomonas sp.: effects of second substrates. Applied and Environmental Microbiology, 53(11), 2617-2623. [Link]
-
Martinkova, L., Uhnakova, B., Patek, M., Nesvera, J., & Kren, V. (2015). Application of Rhodococcus in Bioremediation of Contaminated Environments. ResearchGate. [Link]
-
Abuhamed, T., Bayraktar, E., & Mehmetoglu, T. (2004). Modeling of growth kinetics for Pseudomonas spp. during benzene degradation. PubMed. [Link]
-
Kumar, A., Kumar, S., & Kumar, S. (2005). Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species. Biochemical and Biophysical Research Communications, 329(4), 1187-1193. [Link]
-
Parte, A. C. (n.d.). Species: Alcaligenes denitrificans. LPSN - List of Prokaryotic names with Standing in Nomenclature. [Link]
-
Rehfuss, M., & Urban, J. (2005). Alcaligenes faecalis subsp. phenolicus subsp. nov. a phenol-degrading, denitrifying bacterium isolated from a graywater bioprocessor. Systematic and Applied Microbiology, 28(5), 421-429. [Link]
-
Singh, S., & Singh, B. (2023). Process optimization and kinetic study of biodegradation of dimethyl phthalate by KS2, a novel strain of Micrococcus sp. Scientific Reports, 13(1), 3848. [Link]
-
Li, Y., Zhang, Y., & Wang, Y. (2024). A Newly Isolated Rhodococcus sp. S2 from Landfill Leachate Capable of Heterotrophic Nitrification and Aerobic Denitrification. Water, 16(3), 444. [Link]
-
Ibrahim, M. H., & Steinbüchel, A. (2010). Anaerobic and Aerobic Degradation of Cyanophycin by the Denitrifying Bacterium Pseudomonas alcaligenes Strain DIP1 and Role of Three Other Coisolates in a Mixed Bacterial Consortium. Applied and Environmental Microbiology, 76(13), 4233-4241. [Link]
-
Lidbury, I. D., Murrell, J. C., & Scanlan, D. J. (2015). Choline degradation in Paracoccus denitrificans: identification of sources of formaldehyde. Journal of Bacteriology, 197(12), 2055-2064. [Link]
-
Le, T. T., Nguyen, T. H., & de Boer, W. (2018). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. AMB Express, 8(1), 1-10. [Link]
-
Bending, G. D., Lincoln, S. D., & Edmondson, R. N. (2003). Changes to the structure of Sphingomonas spp. communities associated with biodegradation of the herbicide isoproturon in soil. Applied and Environmental Microbiology, 69(9), 5429-5435. [Link]
-
Tang, H., Li, J., & Li, L. (2016). Microbial Degradation of Chlorogenic Acid by a Sphingomonas sp. Strain. Applied Biochemistry and Biotechnology, 180(1), 108-118. [Link]
-
Al-Adham, I. S. I., & Al-Shayeb, A. A. A. (2021). Microbial degradation of 3-chloropropionic acid. Griffith Research Online. [Link]
-
Proposed degradation pathway of BPA in Sphingomonas sp. strain TTNP3. ResearchGate. [Link]
-
Le, T. T. (2022). Microbial communities and their enzymes involved in biodegradation of herbicides and dioxins. Vrije Universiteit Amsterdam. [Link]
-
Chen, S., & Wang, Y. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. Molecules, 23(9), 2315. [Link]
-
El-Gendy, M. M. A., & El-Hawash, A. B. (2023). Biodegradation of Chlorantraniliprole and Flubendiamide by Some Bacterial Strains Isolated from Different Polluted Sources. Toxics, 11(3), 263. [Link]
Sources
- 1. Bacterial degradation of chlorophenols and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy)propionic Acid] by a synergistic microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Changes to the structure of Sphingomonas spp. communities associated with biodegradation of the herbicide isoproturon in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhodococcus: A promising genus of actinomycetes for the bioremediation of organic and inorganic contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Modeling of growth kinetics for Pseudomonas spp. during benzene degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Identity of 2-(3-Chlorophenoxy)-2-methylpropanoic Acid Degradation Products
For researchers, scientists, and drug development professionals engaged in the analysis of xenobiotics, confirming the identity of degradation products is a critical step in understanding the fate, persistence, and potential toxicity of a parent compound. This guide provides an in-depth technical comparison of analytical methodologies for identifying the degradation products of 2-(3-Chlorophenoxy)-2-methylpropanoic acid, a compound belonging to the class of chlorophenoxy acid herbicides. While specific degradation studies on this exact molecule are not extensively documented in publicly available literature, we can infer the most probable degradation pathways and resulting products based on well-established metabolic routes for analogous compounds.
The primary degradation pathway for chlorophenoxy herbicides involves the cleavage of the ether linkage, leading to the formation of the corresponding phenol. Therefore, the principal expected degradation product of this compound is 3-chlorophenol . Other potential minor degradation products could arise from hydroxylation of the aromatic ring at positions other than the ether linkage, or modifications to the 2-methylpropanoic acid side chain.
This guide will focus on the robust analytical techniques of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the unequivocal identification and confirmation of these potential degradation products. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources.
Inferred Degradation Pathway of this compound
The following diagram illustrates the most probable degradation pathway, leading to the formation of 3-chlorophenol.
Caption: Inferred primary degradation pathway of this compound.
Comparative Analysis of Analytical Methodologies
The choice between LC-MS and GC-MS for the analysis of this compound and its degradation products depends on several factors, including the volatility and thermal stability of the analytes, the required sensitivity, and the sample matrix.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis. |
| Analyte Suitability | Ideal for polar, non-volatile, and thermally labile compounds. The parent acid and 3-chlorophenol can be analyzed directly. | Best for volatile and thermally stable compounds. The parent acid requires derivatization to increase volatility. 3-chlorophenol can be analyzed directly or after derivatization. |
| Sample Preparation | Often simpler, involving solid-phase extraction (SPE) or liquid-liquid extraction (LLE) followed by direct injection. | May require more extensive sample preparation, including derivatization (e.g., esterification or silylation) to make polar analytes volatile. |
| Sensitivity | Generally offers high sensitivity, particularly with tandem mass spectrometry (MS/MS). | Can achieve very low detection limits, especially with selective ionization techniques and high-resolution mass spectrometry. |
| Selectivity | High selectivity is achieved through a combination of chromatographic separation and mass filtering in MS/MS. | Excellent chromatographic resolution and highly specific mass spectral fragmentation patterns provide high selectivity. |
| Throughput | Can be higher due to simpler sample preparation and faster analysis times for some applications. | Can be lower due to the time required for derivatization and longer chromatographic run times. |
Recommended Analytical Workflows
The following workflows provide a starting point for the identification of this compound and its primary degradation product, 3-chlorophenol.
Workflow 1: LC-MS/MS for Direct Analysis
This workflow is advantageous for its direct analysis capabilities, minimizing sample handling and potential analyte loss.
Caption: Experimental workflow for LC-MS/MS analysis.
Workflow 2: GC-MS for Volatile Analyte Detection
This workflow is highly effective for the sensitive detection of 3-chlorophenol and can also be adapted for the parent acid after derivatization.
Caption: Experimental workflow for GC-MS analysis.
Detailed Experimental Protocols
Protocol 1: LC-MS/MS Analysis
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Rationale: SPE is employed to concentrate the analytes from a large volume of aqueous sample and remove interfering matrix components. Reversed-phase sorbents like Oasis HLB are effective for retaining moderately polar compounds like chlorophenoxy acids and their phenolic degradation products.
-
Procedure:
-
Condition an Oasis HLB SPE cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Acidify the aqueous sample (e.g., 100 mL) to pH 2-3 with a suitable acid (e.g., formic acid) to ensure the analytes are in their neutral form for better retention.
-
Load the acidified sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 3 mL of ultrapure water to remove salts and highly polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the analytes with 2 x 2 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
2. LC-MS/MS Conditions
-
Rationale: Reversed-phase chromatography with a C18 column provides good separation for the parent compound and its more polar degradation product. Tandem mass spectrometry in negative ion mode is highly sensitive for these acidic and phenolic compounds.
-
LC Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Conditions (Negative Electrospray Ionization - ESI-):
-
Ion Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 3.0 kV
-
MRM Transitions:
-
This compound: Precursor ion [M-H]⁻ at m/z 213.0, product ions to be determined by infusion of a standard.
-
3-Chlorophenol: Precursor ion [M-H]⁻ at m/z 127.0, product ions typically at m/z 91.0 and 65.0.[1]
-
-
Protocol 2: GC-MS Analysis
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Rationale: LLE is a classic technique for extracting organic compounds from aqueous matrices. Dichloromethane is a common solvent for this purpose.
-
Procedure:
-
To 100 mL of aqueous sample in a separatory funnel, add a suitable internal standard.
-
Acidify the sample to pH < 2 with concentrated sulfuric acid.
-
Extract with 3 x 30 mL portions of dichloromethane, shaking vigorously for 2 minutes for each extraction.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
2. Derivatization (for 3-chlorophenol - optional but recommended for improved peak shape)
-
Rationale: Acetylation of the phenolic hydroxyl group increases volatility and improves chromatographic peak shape.
-
Procedure:
-
To the 1 mL concentrated extract, add 100 µL of acetic anhydride and 50 µL of pyridine.
-
Heat the mixture at 60°C for 20 minutes.
-
Allow to cool and inject into the GC-MS.
-
3. GC-MS Conditions
-
Rationale: A non-polar or mid-polar capillary column like a DB-5ms provides excellent separation for a wide range of organic compounds. Electron ionization (EI) provides reproducible fragmentation patterns for library matching and structural elucidation.
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 250°C (Splitless mode)
-
Oven Program: Start at 50°C (hold for 2 min), ramp to 280°C at 10°C/min (hold for 5 min)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
-
MS Conditions (Electron Ionization - EI):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-450
-
Characteristic Ions for 3-Chlorophenol: m/z 128 (M⁺), 99, 64.[2]
-
Data Interpretation and Confirmation of Identity
The identity of a degradation product is confirmed by comparing its retention time and mass spectrum with that of an authentic analytical standard.[3][4][5]
-
LC-MS/MS: Confirmation is based on the co-elution of the analyte with a standard and the matching of at least two MRM transitions with their corresponding intensity ratios.
-
GC-MS: Confirmation is achieved by matching the retention time and the full scan mass spectrum of the analyte with that of a standard, including the relative abundances of the characteristic fragment ions. The NIST mass spectral library is a valuable resource for tentative identification.[6]
Conclusion
The identification of degradation products of this compound requires a systematic approach utilizing powerful analytical techniques. While direct studies on this specific compound are limited, a scientifically sound investigation can be conducted by focusing on the expected primary degradation product, 3-chlorophenol, based on established degradation pathways of analogous chlorophenoxy herbicides.
Both LC-MS/MS and GC-MS are highly capable techniques for this purpose. LC-MS/MS offers the advantage of direct analysis of the parent compound and its polar degradation products without the need for derivatization. GC-MS, on the other hand, provides excellent separation and highly specific fragmentation patterns, particularly for the more volatile 3-chlorophenol. The choice of methodology will ultimately depend on the specific research question, available instrumentation, and the complexity of the sample matrix. By following the detailed protocols and workflows outlined in this guide, researchers can confidently identify and confirm the degradation products of this compound, contributing to a comprehensive understanding of its environmental fate and toxicological profile.
References
- Reis, A., et al. (2014). Determination of Chlorophenols in water by LC-MS/MS. Case study. Revista de Engenharia e Tecnologia, 6(2).
- Yilmaz, E., & Soylak, M. (2007). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 19(5), 3931-3934.
- Thermo Fisher Scientific. (2022). Trace analysis of chlorophenolics using triple quadrupole GC-MS.
-
Allschoolabs. (n.d.). 3-Chlorophenol - analytical standard, high purity, CAS No.108-43-0. Retrieved from [Link]
- Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 198-203.
- Puig, D., & Barceló, D. (2000). Solid-phase microextraction liquid chromatography/tandem mass spectrometry for the analysis of chlorophenols in environmental samples. Rapid Communications in Mass Spectrometry, 14(22), 2141-2147.
- Ortiz-Arzate, Z., et al. (2013). Adsorption of Phenol and Chlorophenol Mixtures on Silicalite-1 Determined by GC-MS Method. Journal of the Mexican Chemical Society, 57(3), 208-213.
- Popp, P., et al. (2000). Determination of Chlorophenols in Soils Using Accelerated Solvent Extraction Combined with Solid-Phase Microextraction. Analytical Chemistry, 72(8), 1871-1877.
- Lappin, H. M., et al. (1985). Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community. Applied and Environmental Microbiology, 49(2), 429-433.
-
JASCO. (2023). Analysis of Phenols in Tap Water by Triple Quadrupole LC/MS/MS. Retrieved from [Link]
- Tett, V. A., et al. (1994). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. FEMS Microbiology Ecology, 14(3), 191-200.
-
National Institute of Standards and Technology. (n.d.). Phenol, 3-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]
- Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13, 1-16.
- Hiraishi, A. (2006). Analysis of Chlorophenol Compounds Contaminating Food by LC/MS. Journal of the Food Hygienic Society of Japan, 47(5), 205-210.
- Lappin, H. M., et al. (1985). Degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy)propionic Acid] by a synergistic microbial community. Applied and environmental microbiology, 49(2), 429-433.
- Tett, V. A., et al. (1994). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. FEMS Microbiology Ecology, 14(3), 191-200.
- Mackay, C. L., et al. (2006). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp. CS1 and Ralstonia sp. CS2 isolated from agricultural soils. FEMS microbiology letters, 261(1), 101-107.
- Zul, D., et al. (2005). Bacterial diversity in soil enrichment cultures amended with 2 (2-methyl-4-chlorophenoxy) propionic acid (mecoprop). FEMS microbiology ecology, 54(2), 271-279.
- Dao, T. H., et al. (2021). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)
- Davison, C., et al. (1975). Absorption and disposition of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid, WIN 35833, in rats, monkeys, and men. Drug Metabolism and Disposition, 3(6), 520-524.
-
PubChem. (n.d.). (+-)-2-(3-Chlorophenoxy)propionic acid. Retrieved from [Link]
- Chen, S., et al. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. Molecules, 23(9), 2313.
- Wang, Y., et al. (2022).
- D'Amico, F., et al. (2023).
Sources
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. Adsorption of Phenol and Chlorophenol Mixtures on Silicalite-1 Determined by GC-MS Method [scielo.org.mx]
- 3. 3-Chlorophenol | CAS 108-43-0 | LGC Standards [lgcstandards.com]
- 4. Buy Online - 3-Chlorophenol - analytical standard, high purity , CAS No.108-43-0 - We Deliver Worldwide [allschoolabs.com]
- 5. Buy 3-Chlorophenol PESTANAL, Analytical Standard at Best Price High Purity (97%) [nacchemical.com]
- 6. Phenol, 3-chloro- [webbook.nist.gov]
Navigating the Analytical Landscape: A Comparative Guide to Reference Standards for 2-(3-Chlorophenoxy)-2-methylpropanoic Acid and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and development, the purity, identity, and concentration of analytical reference standards are paramount. This guide provides a comprehensive technical overview and comparison of commercially available reference standards for 2-(3-Chlorophenoxy)-2-methylpropanoic acid, a compound of interest in various research fields. Furthermore, we delve into the anticipated metabolic pathways of this molecule, offering insights into the selection and application of reference materials for its key metabolites, thereby ensuring the accuracy and reliability of experimental data.
The Parent Compound: this compound
This compound belongs to the class of chlorophenoxy herbicides.[1] Its chemical structure, characterized by a chlorophenoxy group linked to a methylpropanoic acid moiety, dictates its physicochemical properties and biological activity. The availability of high-purity reference standards is crucial for a wide range of applications, from initial screening assays to comprehensive pharmacokinetic and toxicological studies.
Commercial Reference Standard Comparison
A critical aspect of sourcing reference standards is a thorough evaluation of the available options. Key parameters for comparison include purity, certification, available documentation (e.g., Certificate of Analysis), and the supplier's reputation. Below is a comparative table of commercially available reference standards for this compound.
| Supplier | Product Number | Purity | CAS Number | Molecular Weight | Notes |
| Sigma-Aldrich | CDS005607 | Not specified; sold under "AldrichCPR" for early discovery research. Buyer assumes responsibility for identity and purity confirmation.[2] | 17413-73-9[2] | 214.65 g/mol [2] | Certificate of Origin and limited analytical data available.[2] |
| BenchChem | 17413-73-9 | Not specified | 17413-73-9 | 214.65 g/mol | Further information on purity and documentation should be requested from the supplier. |
| BLDpharm | 17413-73-9 | Not specified | 17413-73-9 | 214.65 g/mol | Storage conditions are specified as sealed in dry, 2-8°C. |
Expert Insight: For foundational research and method development, a well-characterized standard from a reputable supplier like Sigma-Aldrich is a reliable starting point, even with the caveat of their "AldrichCPR" line. However, for quantitative applications and regulatory submissions, it is imperative to obtain a standard with a comprehensive Certificate of Analysis detailing purity assessment by multiple analytical techniques (e.g., HPLC, NMR, Mass Spectrometry). Researchers should always verify the identity and purity of any reference standard in-house before its use in critical experiments.
Unraveling the Metabolic Fate: A Look at Potential Metabolites
Understanding the metabolic transformation of a compound is fundamental to evaluating its efficacy and safety. While specific metabolic data for this compound is not extensively published, we can infer its likely metabolic pathways based on the well-documented metabolism of structurally similar chlorophenoxy herbicides and other xenobiotics.[3][4][5]
The primary metabolic transformations are anticipated to be:
-
Phase I Metabolism (Functionalization):
-
Phase II Metabolism (Conjugation):
-
Glucuronidation: The carboxylic acid group of the parent compound and the newly formed hydroxyl groups on the metabolites can be conjugated with glucuronic acid, increasing their water solubility and facilitating their excretion.[4]
-
Sulfation: Phenolic hydroxyl groups can also undergo sulfation.
-
Predicted Major Metabolites:
-
Hydroxylated Metabolites: e.g., 2-(3-Chloro-4-hydroxyphenoxy)-2-methylpropanoic acid.
-
3-Chlorophenol: Resulting from ether bond cleavage.
-
Glucuronide Conjugates: Of the parent compound and its hydroxylated metabolites.
The following diagram illustrates the predicted metabolic pathway:
Caption: Predicted metabolic pathway of this compound.
Sourcing Metabolite Reference Standards
The commercial availability of metabolite reference standards can be limited. In such cases, researchers have two primary options:
-
Custom Synthesis: Several companies specialize in the custom synthesis of metabolites. This approach offers the advantage of obtaining a well-characterized standard at the desired purity and quantity.
-
In-house Synthesis or Isolation: For laboratories with synthetic chemistry capabilities, in-house synthesis can be a cost-effective option. Alternatively, metabolites can sometimes be isolated from in vitro metabolism studies (e.g., using liver microsomes) or from in vivo samples, followed by purification and characterization.
Expert Insight: When a certified reference standard for a metabolite is unavailable, the use of a well-characterized in-house standard is acceptable for many research applications. However, it is crucial to thoroughly document the synthesis, purification, and structural elucidation (e.g., via NMR, MS, and IR spectroscopy) of the in-house standard to ensure data integrity.
Analytical Methodologies: A Practical Guide
The choice of analytical method is dictated by the analyte's properties, the sample matrix, and the required sensitivity and selectivity. For this compound and its metabolites, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most suitable techniques.
Sample Preparation: The Foundation of Accurate Analysis
Effective sample preparation is critical for removing matrix interferences and concentrating the analytes of interest.
Workflow for Sample Preparation:
Caption: General workflow for sample preparation for the analysis of this compound and its metabolites.
Experimental Protocol: LC-MS/MS Method for Quantification in Plasma
This protocol provides a starting point for developing a robust LC-MS/MS method. Method optimization and validation are essential for each specific application.
1. Materials and Reagents:
-
Reference standards of this compound and its available metabolites.
-
Internal Standard (IS): A structurally similar compound not present in the matrix (e.g., an isotopically labeled analog).
-
HPLC-grade water, acetonitrile, methanol, and formic acid.
-
Plasma from the relevant species.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: To be determined by infusing the individual reference standards. The precursor ion will be [M-H]⁻.
4. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the standards.
Trustworthiness through Self-Validation: Every analytical run should include quality control (QC) samples at low, medium, and high concentrations to ensure the accuracy and precision of the data. The results of these QC samples must fall within a pre-defined acceptance range (e.g., ±15% of the nominal concentration).
Conclusion
The selection and proper use of reference standards are foundational to the integrity of scientific research. This guide provides a framework for researchers to navigate the complexities of sourcing and utilizing reference standards for this compound and its metabolites. By understanding the commercial landscape, predicting metabolic pathways, and employing robust analytical methodologies, scientists can ensure the generation of high-quality, reproducible data, ultimately accelerating the pace of discovery and development.
References
- World Health Organization. (n.d.). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. WHO.
- Sigma-Aldrich. This compound AldrichCPR.
- PubChem. (+-)-2-(3-Chlorophenoxy)propionic acid. National Center for Biotechnology Information.
- Davison, C., Benziger, D., Fritz, A., & Edelson, J. (1975). Absorption and disposition of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid, WIN 35833, in rats, monkeys, and men. Drug Metabolism and Disposition, 3(6), 520-524.
- Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters, 103(1), 29-71.
- Bacher, M. A., & Gibson, G. G. (1988). Chlorophenoxyacid herbicides induce microsomal cytochrome P-450 IVA1 (P-452) in rat liver. Chemico-Biological Interactions, 65(2), 145-156.
- Salgado, R., Oehmen, A., Carvalho, G., Noronha, J. P., & Reis, M. A. (2012). Biodegradation of clofibric acid and identification of its metabolites.
- Environmental Protection Agency. (n.d.). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorbenzylation Derivatization. EPA.
- Sigma-Aldrich. This compound AldrichCPR.
- BenchChem. This compound.
- PubChem. (+-)-2-(3-Chlorophenoxy)propionic acid. National Center for Biotechnology Information.
- BLDpharm. This compound.
- Costa, J. L., et al. (2013). Photodegradation of MCPA in aqueous solutions. Journal of Environmental Science and Health, Part B, 48(12), 1045-1052.
- Lappin, H. M., Greaves, M. P., & Slater, J. H. (1985). Degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy)propionic acid] by a synergistic microbial community. Applied and Environmental Microbiology, 49(2), 429-433.
- American Laboratory. (2005). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification.
- IROA Technologies. Mass Spectrometry Metabolite Library of Standards (MSMLS).
- ResearchGate. In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
- MDPI. Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites.
- PubMed Central. Bacterial degradation of chlorophenols and their derivatives. National Center for Biotechnology Information.
Sources
- 1. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. cdn.who.int [cdn.who.int]
- 4. Absorption and disposition of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid, WIN 35,833, in rats, monkeys, and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aloki.hu [aloki.hu]
- 6. Chlorophenoxyacid herbicides induce microsomal cytochrome P-450 IVA1 (P-452) in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(3-Chlorophenoxy)-2-methylpropanoic Acid: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(3-Chlorophenoxy)-2-methylpropanoic acid. Tailored for researchers, scientists, and drug development professionals, this document offers procedural, step-by-step guidance to ensure safe and compliant waste management.
Foundational Principles of Chemical Waste Management
The responsible disposal of laboratory waste is not merely a regulatory requirement but a cornerstone of a safe and sustainable research environment.[1] For this compound, a chlorinated organic compound, meticulous adherence to disposal protocols is paramount to mitigate potential environmental and health risks. The core principle is to manage this compound as a hazardous waste stream from its point of generation to its final disposal by a licensed vendor.[2]
All personnel handling this substance must be equipped with appropriate Personal Protective Equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[2] Operations should be conducted in a well-ventilated area or under a chemical fume hood.[2]
Hazard Profile of this compound
A thorough understanding of the hazards associated with a chemical is the first step in its safe management. While specific data for the 2-methylpropanoic acid derivative is limited, related chlorophenoxy compounds provide valuable insight into its potential risks.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | Causes skin irritation.[4] |
| Serious Eye Damage/Irritation | Causes serious eye damage. |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. |
When heated to decomposition, it may emit toxic hydrogen chloride vapors.[5]
Step-by-Step Disposal Protocol
The following workflow outlines the necessary steps for the proper disposal of this compound.
Step 1: Hazardous Waste Determination
As the generator, you are legally responsible for classifying the waste. While not explicitly listed as a P- or U-series hazardous waste by the EPA, its characteristics, particularly its toxicity and environmental hazards, necessitate its management as a hazardous waste.[2]
Step 2: Waste Segregation and Collection
Preventing dangerous reactions begins with proper segregation.[1][2][6]
-
Collection Container: Use a dedicated, clearly labeled hazardous waste container. The container must be chemically compatible (e.g., glass or suitable plastic), in good condition, and have a secure, leak-proof lid.[2][6]
-
Incompatible Wastes: Never mix this compound with incompatible materials. Store it away from strong oxidizers and strong bases.[2][6]
Step 3: Labeling
Proper labeling is crucial for safety and regulatory compliance. The label on the hazardous waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
The date accumulation started
Step 4: Storage
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[2] The SAA must be:
-
At or near the point of generation.[2]
-
Under the control of laboratory personnel.[2]
-
Away from general traffic and drains.[2]
-
Within a secondary containment bin to contain potential leaks.[2][6]
-
Never store more than 10 gallons of hazardous waste in your lab.[6]
Step 5: Arranging for Disposal
Once the container is full or approaching the accumulation time limit (check your institution's specific guidelines), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[1][6][7] Do not dispose of this chemical down the drain or in the regular trash.[6][8]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
Small Spill Cleanup
For a minor spill that you are trained and equipped to handle:
-
Restrict Access: Immediately notify others in the area and restrict access.[9]
-
Consult the SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup instructions.[9]
-
Personal Protective Equipment (PPE): Don appropriate PPE, including gloves, goggles, and a lab coat.[10]
-
Containment: Create a dike around the spill using an absorbent material like sand, vermiculite, or a commercial spill absorbent.[10][11][12]
-
Neutralization (for acidic properties): As an organic acid, cautiously neutralize the spill with sodium bicarbonate or another suitable acid neutralizer.[11][12] Use pH paper to confirm neutralization.[11][12]
-
Absorption: Once neutralized, absorb the material with an inert absorbent.[10][11]
-
Collection: Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.[13]
-
Decontamination: Clean the spill area with soap and water.[10]
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[12]
Large Spill Response
For spills that are large, pose a significant hazard, or are beyond your capacity to handle safely:
-
Evacuate: Immediately evacuate the area.[9]
-
Alert Authorities: Activate the emergency alarm and notify your institution's EHS and emergency services.[11]
-
Provide Information: Be prepared to provide details about the spilled chemical, its quantity, and location.[9]
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][14]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[14]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Decontamination of Equipment
Thorough decontamination of laboratory equipment is essential to prevent cross-contamination.
-
Initial Rinse: Rinse the equipment with water to remove gross contamination.[15]
-
Detergent Wash: Wash with a laboratory detergent and warm water.[16]
-
Solvent Rinse: Rinse with an appropriate organic solvent (e.g., acetone or methanol), as chlorophenoxy compounds are organic.[15][16]
-
Final Rinse: Rinse thoroughly with deionized water.[15]
-
Drying: Allow the equipment to air dry completely or dry in an oven if appropriate.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
-
U.S. Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
-
Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Auburn University. (n.d.). Emergency and Spill Response Procedures. Retrieved from [Link]
-
Boston College. (n.d.). I have a chemical spill in the lab, what should I do? Retrieved from [Link]
-
Texas Department of State Health Services. (n.d.). Chlorophenoxy herbicides – Drinking Water. Retrieved from [Link]
-
The University of Queensland. (n.d.). Chemical Spill and Response Guideline. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Retrieved from [Link]
-
CPAChem. (2023, October 17). Safety data sheet. Retrieved from [Link]
-
University of Florida IFAS Extension. (n.d.). Pesticide Decontaminants. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1975). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet. Retrieved from [Link]
-
Washington State Department of Ecology. (2020, January). Standard Operating Procedure EAP090, Version 1.2: Decontaminating Field Equipment for Sampling Toxics in the Environment. Retrieved from [Link]
-
DergiPark. (n.d.). Decontamination Techniques of Pesticide Residues before Food Processing or Consumption. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]
-
Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1999, August 25). Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (+-)-2-(3-Chlorophenoxy)propionic acid. Retrieved from [Link]
Sources
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-(p-クロロフェノキシ)-2-メチルプロピオン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. vumc.org [vumc.org]
- 8. acs.org [acs.org]
- 9. offices.austincc.edu [offices.austincc.edu]
- 10. I have a chemical spill in the lab, what should I do? – BC Knowledge for Employees [employees.brooklyn.edu]
- 11. cws.auburn.edu [cws.auburn.edu]
- 12. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 13. chemicalbook.com [chemicalbook.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 16. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(3-Chlorophenoxy)-2-methylpropanoic Acid
As laboratory professionals, our primary responsibility extends beyond achieving novel results; it begins with ensuring a safe environment for ourselves and our colleagues. The handling of any chemical reagent demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) when working with 2-(3-Chlorophenoxy)-2-methylpropanoic acid (CAS No. 882-09-7), a compound also known as Clofibric acid. Our approach is grounded in the principle of causality—understanding the why behind each safety measure to build a self-validating system of laboratory practice.
Hazard Assessment: Understanding the Risks
This compound is a solid organic compound that presents several health and environmental hazards.[1] A comprehensive risk assessment is the foundational step for determining the appropriate level of PPE. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[2][3]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the potential dangers associated with this substance.
| Hazard Class & Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[1][2] |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[4] |
| Serious Eye Damage/Irritation (Category 1/2) | GHS05 (Corrosion) / GHS07 | Danger / Warning | H318/H319: Causes serious eye damage/irritation.[4] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[4][5] |
| Hazardous to the Aquatic Environment, Long-term Hazard (Category 1) | GHS09 (Environment) | Warning | H410: Very toxic to aquatic life with long lasting effects. |
These classifications dictate that the compound must be handled with caution to prevent acute health effects and environmental contamination. The risk of serious eye damage is particularly noteworthy, demanding more than standard eye protection.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process tailored to the specific experimental procedure. The following sections detail the minimum required PPE and outline conditions that necessitate an escalation in protection.
Hand Protection: The First Line of Contact
Rationale: Direct skin contact can cause irritation.[4] Furthermore, contaminated hands are a primary vector for accidental ingestion.
-
Minimum Requirement: Single-use, powder-free nitrile gloves. Nitrile provides good resistance to a broad range of chemicals and is preferable to latex, which can cause allergic reactions.
-
Protocol:
-
Always inspect gloves for tears or punctures before use.
-
Wash and dry hands thoroughly before donning gloves.
-
When working, ensure gloves are tucked under the sleeves of your lab coat to protect your wrists.
-
Remove gloves immediately if they become contaminated, using the proper technique to avoid skin contact.
-
Wash hands thoroughly after removing gloves. Never wear gloves outside of the laboratory area.
-
Eye and Face Protection: Shielding Against Irreversible Damage
Rationale: The solid can easily become airborne as fine dust, and splashes of solutions can occur. Given its classification for causing serious eye damage, this is a critical control point.
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses with side shields are insufficient as they do not protect against fine dust or splashes from all angles.
-
Escalated Protection: When handling larger quantities (>10g) of the solid or when there is a significant risk of splashing (e.g., during vigorous mixing or heating), a face shield should be worn in addition to chemical safety goggles.
Body Protection: Preventing Widespread Contamination
Rationale: To prevent the compound from contaminating personal clothing and skin, a protective barrier is essential.[3]
-
Minimum Requirement: A clean, long-sleeved laboratory coat, buttoned completely.
-
Protocol: Lab coats should be laundered regularly and separately from personal clothing.[3][6] If a significant spill on the lab coat occurs, it must be removed immediately and decontaminated or disposed of according to institutional guidelines.
Respiratory Protection: Mitigating Inhalation Hazards
Rationale: As a powder, the compound poses a risk of respiratory tract irritation if inhaled.[3][4][5]
-
Minimum Requirement (for handling solids): All manipulations of the solid compound (e.g., weighing, transferring) must be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize the generation of airborne dust.[3]
-
Escalated Protection: If engineering controls are not available or are insufficient to control dust, respiratory protection is mandatory. A NIOSH-approved N95 dust mask is the minimum requirement for protection against solid particulates.[1][3]
-
For Spills or Aerosol Generation: In the event of a large spill or a procedure with a high potential for generating aerosols from a solution, a respirator equipped with an organic vapor cartridge and a P100 particulate filter may be necessary.[3]
Operational and Disposal Plans
Proper use of PPE is intrinsically linked to safe operational and disposal procedures.
Step-by-Step PPE and Handling Protocol
-
Preparation: Before entering the lab, ensure you are wearing closed-toe shoes and long pants. Tie back long hair.
-
Inspect Engineering Controls: Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Donning PPE:
-
Put on your lab coat and fasten all buttons.
-
Don chemical safety goggles.
-
Wash and dry hands, then don nitrile gloves, ensuring cuffs are tucked under your lab coat sleeves.
-
-
Handling the Chemical:
-
Perform all manipulations of the solid chemical inside the fume hood.[3]
-
When weighing, use anti-static weigh paper or a tared container to prevent the powder from scattering.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
After Handling:
-
Clean all contaminated surfaces and equipment.
-
Securely close the primary container of the chemical and return it to its designated storage location.
-
-
Doffing PPE (in this order):
-
Remove gloves using a skin-safe technique.
-
Remove the lab coat, turning it inside out as you remove it if you suspect contamination.
-
Remove goggles.
-
Wash hands thoroughly with soap and water.
-
Spill and Disposal Plan
-
Spill Response:
-
Alert others in the area and evacuate if necessary.
-
Wearing your full PPE (gloves, goggles, lab coat), gently cover the spill with an absorbent material like sand or vermiculite. Moisten the material slightly with water to prevent dust from becoming airborne.[7]
-
Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[5][7] Do not dry sweep, as this can generate dust.[7]
-
Clean the spill area with soap and water.
-
-
Waste Disposal:
-
All contaminated materials, including used gloves, weigh paper, and absorbent materials from spills, must be disposed of as hazardous waste.
-
The chemical itself must be disposed of through your institution's environmental health and safety office in accordance with local, regional, and national regulations.[2][5] Do not allow the product to enter the sewage system due to its high toxicity to aquatic life.
-
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling this compound.
References
-
Mecoprop - Hazardous Substance Fact Sheet . Source: New Jersey Department of Health. URL: [Link]
-
Safety data sheet - CPAChem . Source: CPAChem. URL: [Link]
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA . Source: Oregon OSHA. URL: [Link]
-
Material Safety Data Sheet - 2-(2-Chlorophenoxy)propionic acid, 98% - Cole-Parmer . Source: Cole-Parmer. URL: [Link]
-
(+)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem . Source: PubChem, National Institutes of Health. URL: [Link]
-
SAFETY DATA SHEET - Fisher Scientific . Source: Fisher Scientific. URL: [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific . Source: Thermo Fisher Scientific. URL: [Link]
-
Safety Data Sheet - Angene Chemical . Source: Angene Chemical. URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
